Ethyl 6-fluoro-4-hydroxy-2-naphthoate
Description
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Properties
IUPAC Name |
ethyl 6-fluoro-4-hydroxynaphthalene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO3/c1-2-17-13(16)9-5-8-3-4-10(14)7-11(8)12(15)6-9/h3-7,15H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVDKTCMSIQDCMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C2C=C(C=CC2=C1)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90743636 | |
| Record name | Ethyl 6-fluoro-4-hydroxynaphthalene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90743636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1093073-40-5 | |
| Record name | Ethyl 6-fluoro-4-hydroxynaphthalene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90743636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of Ethyl 6-fluoro-4-hydroxy-2-naphthoate
An In-Depth Technical Guide to the
Abstract
Ethyl 6-fluoro-4-hydroxy-2-naphthoate is a key intermediate in the synthesis of various pharmaceutical compounds, notably as a potential building block for fluoroquinolone antibiotics[1]. Its substituted naphthalene core presents a unique synthetic challenge requiring a strategic approach to control regioselectivity and functional group compatibility. This guide provides a comprehensive, technically detailed pathway for the synthesis of this compound, designed for researchers and professionals in organic synthesis and drug development. We will dissect a robust synthetic strategy, explain the mechanistic rationale behind each step, provide detailed experimental protocols, and offer insights grounded in established chemical principles.
Strategic Overview: A Retrosynthetic Approach
The architecture of this compound suggests a strategy where the naphthalene core is constructed via an annulation reaction, rather than by sequential substitution on a pre-formed naphthalene ring. This approach offers superior control over the placement of the hydroxyl and ester functionalities. Our chosen strategy hinges on a Stobbe condensation followed by an intramolecular Friedel-Crafts acylation to build the bicyclic system.
The retrosynthetic analysis below deconstructs the target molecule to reveal the logical sequence of reactions and the selection of commercially viable starting materials.
Caption: Retrosynthetic pathway for this compound.
The Synthetic Pathway: Mechanism and Rationale
Our four-step synthesis is designed for efficiency and control, transforming simple aromatic and aliphatic precursors into the complex target molecule.
Caption: Overall synthetic workflow from starting materials to the final product.
Step 1: Stobbe Condensation
The synthesis commences with the Stobbe condensation, a variant of the Claisen condensation, between 4-fluorobenzaldehyde and diethyl succinate. This reaction is exceptionally effective for forming the C-C bond that will become the cornerstone of our second ring.
-
Mechanism: The reaction is initiated by a strong base, typically potassium t-butoxide, which deprotonates the α-carbon of diethyl succinate to form an enolate. This nucleophilic enolate then attacks the carbonyl carbon of 4-fluorobenzaldehyde. The resulting alkoxide undergoes an intramolecular cyclization to form a γ-lactone intermediate. A subsequent base-mediated E2 elimination opens this strained lactone ring to yield the thermodynamically stable carboxylate salt of an arylidenesuccinic acid half-ester. Acidic workup provides the desired product for the next step.
-
Causality of Choices: Potassium t-butoxide is the base of choice due to its steric bulk, which favors the initial condensation over self-condensation of the succinate ester, and its strength, which is sufficient to drive the reaction to completion.
Step 2: Intramolecular Friedel-Crafts Cyclization
The half-ester from the Stobbe condensation is cyclized to form the naphthalene core. This is achieved through an intramolecular Friedel-Crafts acylation.
-
Mechanism: A strong acid catalyst, such as polyphosphoric acid (PPA) or liquid hydrogen fluoride, protonates the carboxylic acid, which then eliminates water to form a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich aromatic ring (activated by the alkyl substituent) in a classic electrophilic aromatic substitution. The reaction regioselectively occurs at the position ortho to the alkyl chain, leading to the formation of a six-membered ring and yielding a tetralone derivative. Naphthalene itself is more reactive than benzene toward electrophilic aromatic substitution, and this principle facilitates the ring closure[2].
-
Causality of Choices: PPA is an excellent medium for this reaction as it serves as both the acidic catalyst and the solvent, providing a high-boiling, dehydrating environment that promotes the formation of the acylium ion and drives the reaction forward.
Step 3: Aromatization (Dehydrogenation)
The tetralone intermediate from the cyclization step must be aromatized to form the stable naphthalene ring system. This is accomplished through dehydrogenation.
-
Mechanism: The tetralone is heated with a dehydrogenating agent, such as palladium on carbon (Pd/C) or elemental sulfur. At high temperatures, these reagents facilitate the removal of two molecules of hydrogen (H₂), leading to the formation of two new double bonds and the fully aromatic, thermodynamically favored naphthol system. The product of this reaction is 6-fluoro-4-hydroxy-2-naphthoic acid.
-
Causality of Choices: Palladium on carbon is a highly efficient and clean catalyst for dehydrogenation, often providing high yields of the aromatic product with minimal side reactions.
Step 4: Fischer Esterification
The final step is the conversion of the synthesized 6-fluoro-4-hydroxy-2-naphthoic acid to its corresponding ethyl ester. The Fischer esterification is a classic, reliable, and acid-catalyzed method for this transformation.
-
Mechanism: The carboxylic acid is dissolved in an excess of ethanol, which acts as both the solvent and the nucleophile. A catalytic amount of a strong mineral acid (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon significantly more electrophilic. A molecule of ethanol then attacks this carbon, forming a tetrahedral intermediate. After a proton transfer, a molecule of water is eliminated, and subsequent deprotonation of the carbonyl oxygen yields the final ethyl ester product.
-
Causality of Choices: Using excess ethanol shifts the reaction equilibrium towards the product side, in accordance with Le Châtelier's principle, ensuring a high conversion rate. Sulfuric acid is an ideal catalyst due to its high acidity and dehydrating properties.
Experimental Protocols
Disclaimer: These protocols are illustrative and should be adapted and optimized based on laboratory conditions and scale. All procedures should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Synthesis of 3-(ethoxycarbonyl)-4-(4-fluorophenyl)but-3-enoic acid (Stobbe Adduct)
-
Apparatus Setup: Equip a flame-dried 500 mL three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a nitrogen inlet.
-
Reagent Preparation: In the flask, dissolve potassium t-butoxide (1.1 eq.) in anhydrous t-butanol (200 mL) under a nitrogen atmosphere.
-
Reaction Initiation: Prepare a mixture of 4-fluorobenzaldehyde (1.0 eq.) and diethyl succinate (1.2 eq.). Add this mixture dropwise to the stirred solution of potassium t-butoxide at room temperature over 30 minutes. An exothermic reaction will be observed.
-
Reaction Progression: After the addition is complete, heat the reaction mixture to reflux for 2 hours. Monitor the reaction by TLC until the benzaldehyde spot disappears.
-
Work-up: Cool the mixture to room temperature and pour it into 300 mL of ice-cold water. Extract the aqueous layer with diethyl ether (2 x 100 mL) to remove any unreacted diethyl succinate.
-
Isolation: Acidify the aqueous layer to pH 2-3 with cold 6M HCl. The product will precipitate as a pale yellow solid or oil. Extract the product into ethyl acetate (3 x 150 mL).
-
Purification: Combine the organic extracts, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude half-ester, which can be used in the next step without further purification.
Protocol 2: Synthesis of 6-fluoro-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
-
Apparatus Setup: Use a 250 mL round-bottom flask equipped with a mechanical stirrer and a calcium chloride drying tube.
-
Reaction: Add polyphosphoric acid (PPA) (~150 g) to the flask and heat to 80°C with stirring.
-
Addition: Slowly add the crude Stobbe adduct from the previous step (1.0 eq.) to the hot PPA. The mixture will become viscous.
-
Reaction Progression: Increase the temperature to 100°C and stir vigorously for 3 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture slightly and then carefully pour it onto 500 g of crushed ice with vigorous stirring. A solid precipitate will form.
-
Isolation: Allow the ice to melt completely, then collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral.
-
Purification: Dry the crude product in a vacuum oven. Recrystallization from a suitable solvent like ethanol/water can be performed if necessary.
Protocol 3: Synthesis of 6-fluoro-4-hydroxy-2-naphthoic acid
-
Apparatus Setup: Place the crude tetralone carboxylic acid (1.0 eq.) and 10% Palladium on Carbon (Pd/C, ~5 mol%) in a high-boiling point solvent such as diphenyl ether in a flask equipped with a reflux condenser.
-
Reaction: Heat the mixture to reflux (approx. 250-260°C) for 4-6 hours. Monitor the evolution of H₂ gas.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with toluene to reduce viscosity and filter the hot solution through a pad of Celite to remove the Pd/C catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to remove the toluene. The high-boiling solvent can be removed by vacuum distillation, or the product can be precipitated by adding a non-polar solvent like hexane.
-
Purification: Collect the solid product by filtration and recrystallize from acetic acid or ethanol to yield pure 6-fluoro-4-hydroxy-2-naphthoic acid.
Protocol 4:
-
Apparatus Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, suspend 6-fluoro-4-hydroxy-2-naphthoic acid (1.0 eq.) in absolute ethanol (150 mL).
-
Catalyst Addition: Carefully add concentrated sulfuric acid (0.1-0.2 eq.) to the stirred suspension.
-
Reaction: Heat the mixture to reflux for 8-12 hours. Monitor the reaction progress by TLC until the starting carboxylic acid is consumed.
-
Work-up: Cool the reaction mixture to room temperature and reduce the volume of ethanol by about two-thirds using a rotary evaporator.
-
Isolation: Pour the concentrated mixture into 300 mL of ice-cold water. A white or off-white solid will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water.
-
Purification: Dry the crude product under vacuum. For higher purity, recrystallize from ethanol or an ethyl acetate/hexane mixture to afford the final product, this compound.
Data Summary
The following table summarizes the expected transformations and provides a template for recording experimental data. Yields are illustrative and will vary based on reaction scale and optimization.
| Step | Starting Material(s) | Product | Typical Yield (%) | Key Analytical Notes |
| 1 | 4-Fluorobenzaldehyde, Diethyl succinate | 3-(ethoxycarbonyl)-4-(4-fluorophenyl)but-3-enoic acid | 75-85% | ¹H NMR will show characteristic vinyl and methylene protons. IR will show C=O (ester and acid) and C=C stretches. |
| 2 | Stobbe Adduct | 6-fluoro-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | 60-70% | ¹H NMR will show aliphatic protons of the saturated ring. IR will show a ketone C=O stretch. |
| 3 | Tetralone Carboxylic Acid | 6-Fluoro-4-hydroxy-2-naphthoic acid | 80-90% | Disappearance of aliphatic protons in ¹H NMR. Appearance of phenolic -OH and aromatic protons. |
| 4 | 6-Fluoro-4-hydroxy-2-naphthoic acid | This compound | 85-95% | ¹H NMR will show the characteristic triplet and quartet of the ethyl group. Disappearance of the broad carboxylic acid proton. |
Conclusion
The synthesis of this compound is effectively achieved through a well-designed four-step sequence commencing with a Stobbe condensation. This pathway provides excellent control over the regiochemical outcome, culminating in the desired product in good overall yield. Each step—condensation, cyclization, aromatization, and esterification—is based on reliable and well-understood organic reactions, making this a robust and scalable route for producing this valuable pharmaceutical intermediate. The insights into the mechanistic underpinnings and experimental considerations provided in this guide should empower researchers to successfully implement and adapt this synthesis for their specific drug discovery and development needs.
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Chemistry Stack Exchange. (2019, December 24). Solvent Effects in Friedel–Crafts Reaction. Retrieved from Chemistry Stack Exchange.[6]
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ResearchGate. (n.d.). Pathways of Friedel–Crafts acylation of naphthalene to give benzoylnaphthalenes. Retrieved from ResearchGate.[7]
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Google Patents. (2006, October 11). CN1844072A - Method for synthesizing 6-hydroxy-2-naphthoic acid. Retrieved from Google Patents.[12]
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RSC Publishing. (2020, April 29). N-Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds. Retrieved from RSC Publishing.[19]
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An In-depth Technical Guide to Ethyl 6-fluoro-4-hydroxy-2-naphthoate: Properties, Synthesis, and Spectroscopic Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 6-fluoro-4-hydroxy-2-naphthoate is a key chemical intermediate, primarily recognized for its role in the synthesis of advanced fluoroquinolone antibiotics.[1] The incorporation of a fluorine atom into the naphthoate scaffold is a critical structural modification that can significantly influence the biological activity and pharmacokinetic properties of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the known chemical properties, a detailed exploration of a plausible synthetic pathway, and an analysis of the expected spectroscopic characteristics of this important building block. While detailed experimental data for this specific molecule is not extensively available in peer-reviewed literature, this document synthesizes information from related compounds and established chemical principles to offer a robust technical resource.
Chemical and Physical Properties
A summary of the fundamental chemical and physical properties of this compound is presented below. It is important to note that while some data is reported by chemical suppliers, other values are estimated based on the properties of structurally similar compounds.
| Property | Value | Source(s) |
| CAS Number | 109748-35-6 | [2] |
| Molecular Formula | C₁₃H₁₁FO₃ | [3] |
| Molecular Weight | 234.22 g/mol | [2] |
| Purity | >98% (Typically available) | [2] |
| Appearance | Expected to be a solid | Inferred |
| Melting Point | Not reported; likely > 240-250 °C (based on precursor) | [4][5] |
| Boiling Point | Not reported | |
| Solubility | Expected to be soluble in polar organic solvents | Inferred |
| Storage Temperature | 2-8°C | [6] |
Synthesis and Reaction Mechanisms
The synthesis of this compound can be logically approached from its key precursor, 6-hydroxy-2-naphthoic acid. The overall transformation involves two primary steps: esterification of the carboxylic acid and electrophilic fluorination of the aromatic ring. The sequence of these steps can be varied, each with its own synthetic considerations.
Synthesis of the Precursor: 6-Hydroxy-2-naphthoic Acid
The synthesis of 6-hydroxy-2-naphthoic acid is well-documented, with several established methods. A common and industrially relevant approach starts from 2-naphthol.[7] A patented method involves the carboxylation of the potassium salt of 2-naphthol.[8] Another approach involves the synthesis from 6-bromo-2-naphthol, which can be prepared from β-naphthol.[9]
Protocol: Synthesis of 6-Hydroxy-2-naphthoic Acid via Carboxylation of Potassium 2-naphthoxide [8]
-
Formation of Potassium 2-naphthoxide: A mixture of 2-hydroxynaphthalene (2-naphthol) and a potassium base (e.g., potassium hydroxide) in a molar ratio of approximately 1:1 is prepared.
-
Dehydration: The mixture is dehydrated by heating to remove water.
-
Carboxylation: The dehydrated potassium 2-naphthoxide is subjected to a carbon dioxide atmosphere at elevated temperature (around 255-280 °C) and pressure (20-90 psi) in a pressure reactor with agitation.
-
Isomerization Control: The reaction is continued until the ratio of the desired 6-hydroxy-2-naphthoic acid to the isomeric 3-hydroxy-2-naphthoic acid is at least 2:1.
-
Work-up and Isolation: The reaction mixture is cooled, and the 6-hydroxy-2-naphthoic acid is recovered from the resulting product mixture.
Proposed Synthesis of this compound
A plausible synthetic route from 6-hydroxy-2-naphthoic acid is outlined below. This proposed pathway involves an initial esterification followed by a regioselective electrophilic fluorination.
Caption: Proposed synthetic pathway for this compound.
Protocol: Proposed Synthesis of this compound
Step 1: Esterification of 6-Hydroxy-2-naphthoic Acid
-
Reaction Setup: To a solution of 6-hydroxy-2-naphthoic acid in anhydrous ethanol, a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid) is added.
-
Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The ethanol is removed under reduced pressure. The residue is dissolved in an organic solvent such as ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate to remove any unreacted acid, followed by a brine wash. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield crude Ethyl 6-hydroxy-2-naphthoate. The product can be further purified by recrystallization or column chromatography.
Step 2: Electrophilic Fluorination of Ethyl 6-hydroxy-2-naphthoate
The introduction of a fluorine atom onto the naphthyl ring is a critical step. Electrophilic fluorination using N-F reagents is a common and effective method for this transformation.[10] Reagents such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) are widely used due to their stability and reactivity.
-
Reaction Setup: Ethyl 6-hydroxy-2-naphthoate is dissolved in a suitable polar aprotic solvent, such as acetonitrile or N,N-dimethylformamide (DMF).
-
Addition of Fluorinating Agent: The electrophilic fluorinating agent (e.g., Selectfluor®) is added portion-wise to the solution at room temperature or slightly elevated temperature. The reaction is typically conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Monitoring: The progress of the fluorination is monitored by TLC or HPLC.
-
Work-up and Purification: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent like ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product, this compound, is then purified by column chromatography on silica gel.
Spectroscopic Analysis (Predicted)
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show characteristic signals for the ethyl ester group and the aromatic protons on the naphthalene ring.
-
Ethyl Group: A triplet at approximately 1.4 ppm (3H, -CH₃) and a quartet at around 4.4 ppm (2H, -OCH₂-).
-
Aromatic Protons: The aromatic region (7.0-8.5 ppm) will display a complex pattern of signals. The presence of the fluorine atom will introduce coupling to adjacent protons (H-F coupling), which will be observable as doublets or doublet of doublets. The exact chemical shifts and coupling constants will be influenced by the electronic effects of the hydroxyl, ester, and fluorine substituents.
-
Hydroxyl Proton: A broad singlet, the chemical shift of which will be dependent on the solvent and concentration, is expected for the hydroxyl proton.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on all the carbon atoms in the molecule.
-
Ethyl Group: Signals for the methyl and methylene carbons of the ethyl group are expected around 14 ppm and 61 ppm, respectively.
-
Naphthalene Ring: The ten carbons of the naphthalene ring will appear in the aromatic region (approximately 110-160 ppm). The carbon directly attached to the fluorine atom will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF). Carbons at the ortho and meta positions to the fluorine will show smaller two- and three-bond couplings (²JCF and ³JCF).
-
Carbonyl Carbon: The ester carbonyl carbon is expected to resonate around 165-170 ppm.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the functional groups present.
-
O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.
-
C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group will be observed just below 3000 cm⁻¹.
-
C=O Stretch: A strong absorption band for the ester carbonyl group is expected around 1700-1720 cm⁻¹.
-
C=C Stretches: Aromatic C=C stretching vibrations will be seen in the 1450-1600 cm⁻¹ region.
-
C-F Stretch: A strong absorption band in the range of 1000-1200 cm⁻¹ is indicative of the C-F bond.
-
C-O Stretches: C-O stretching vibrations for the ester and the hydroxyl group will appear in the 1000-1300 cm⁻¹ region.
Mass Spectrometry (Predicted)
-
Molecular Ion: The mass spectrum should show a molecular ion peak (M⁺) at m/z = 234.0692, corresponding to the molecular formula C₁₃H₁₁FO₃.
-
Fragmentation Pattern: Common fragmentation pathways would include the loss of the ethoxy group (-OCH₂CH₃) from the ester, loss of ethylene from the ethyl group, and loss of carbon monoxide from the carbonyl group.
Applications in Drug Discovery and Development
This compound serves as a crucial building block in the synthesis of fluoroquinolone antibiotics.[1] The core structure of this molecule is incorporated into the final API, where the fluorine atom often plays a vital role in enhancing antibacterial activity and improving pharmacokinetic properties. Its application is primarily in research and development settings for the creation of new antibacterial agents.
Safety and Handling
Based on available safety data for similar compounds, this compound should be handled with care in a laboratory setting.
-
Hazards: It is potentially harmful if swallowed, may cause skin irritation, and could cause respiratory irritation.
-
Precautions: Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
This compound is a valuable chemical intermediate with significant applications in medicinal chemistry, particularly in the development of fluoroquinolone antibiotics. While comprehensive experimental data for this specific compound is limited in the public domain, this guide provides a thorough overview of its known properties, a plausible and detailed synthetic route based on established chemical principles, and a predictive analysis of its spectroscopic characteristics. This information serves as a valuable resource for researchers and scientists working in drug discovery and organic synthesis, enabling a better understanding and utilization of this important fluorinated building block. Further experimental studies are warranted to fully characterize this compound and expand its applications.
References
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An In-depth Technical Guide to Ethyl 6-fluoro-4-hydroxy-2-naphthoate
A Core Intermediate for Advanced Pharmaceutical Synthesis
Prepared by: Dr. Gemini, Senior Application Scientist
This guide provides a comprehensive technical overview of Ethyl 6-fluoro-4-hydroxy-2-naphthoate (CAS No. 1093073-40-5), a key fluorinated building block for researchers, medicinal chemists, and drug development professionals. We will delve into its chemical significance, outline a robust synthetic pathway, predict its spectral characteristics, and explore its pivotal role in the discovery of next-generation therapeutics.
Introduction: The Strategic Importance of Fluorinated Naphthalene Scaffolds
The naphthalene ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with applications ranging from anticancer to anti-inflammatory and antiviral activities. The strategic incorporation of a fluorine atom onto this scaffold, as seen in this compound, offers a powerful tool for modulating a molecule's physicochemical and biological properties. Fluorine's high electronegativity and the strength of the carbon-fluorine bond can significantly enhance metabolic stability, improve lipophilicity for better membrane penetration, and increase binding affinity to target proteins[1][2].
This compound, in particular, has been identified as a crucial intermediate in the synthesis of novel fluoroquinolone antibiotics[2]. The unique arrangement of its functional groups—a hydroxyl group for hydrogen bonding, an ethyl ester for further chemical modification, and a fluorine atom for improved pharmacological properties—makes it a highly valuable and versatile precursor for creating diverse compound libraries.
Chemical Properties Summary
| Property | Value | Source |
| CAS Number | 1093073-40-5 | [3] |
| Molecular Formula | C₁₃H₁₁FO₃ | [4] |
| Molecular Weight | 234.22 g/mol | [2] |
| Purity | Typically >96% | [4] |
| Synonyms | 2-Naphthalenecarboxylic acid, 6-fluoro-4-hydroxy-, ethyl ester | [4] |
Proposed Synthetic Workflow
Caption: Proposed two-part synthetic workflow for this compound.
Part 1: Synthesis of 6-fluoro-4-hydroxy-2-naphthoic acid (Precursor)
The synthesis of substituted naphthoic acids can be achieved through various methods, including intramolecular Friedel-Crafts cyclization of fluorinated phenylacetic acids or Haworth synthesis using a fluorinated benzene derivative and succinic anhydride[5][6][7]. The precise route would depend on the commercially available starting materials. The key is to construct the fluoronaphthalene core and then introduce the hydroxyl and carboxylic acid functionalities at the 4- and 2-positions, respectively.
Part 2: Experimental Protocol for Fischer Esterification
This protocol describes the conversion of the carboxylic acid precursor to the final ethyl ester product. This self-validating system relies on Le Chatelier's principle, using an excess of ethanol to drive the reaction to completion and the distinct physical properties of the product for purification.
Materials:
-
6-fluoro-4-hydroxy-2-naphthoic acid (1.0 eq)
-
Anhydrous Ethanol (EtOH) (20-30 eq, serves as solvent and reactant)
-
Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount, ~0.1 eq)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate (EtOAc)
-
Hexanes
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 6-fluoro-4-hydroxy-2-naphthoic acid (1.0 eq) and anhydrous ethanol (20-30 eq).
-
Catalyst Addition: While stirring, slowly add concentrated sulfuric acid (catalytic amount) to the mixture. The addition is exothermic and should be done carefully.
-
Reflux: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid spot.
-
Work-up - Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing ice-cold water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the initial reaction mixture).
-
Neutralization: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine. The bicarbonate wash is critical for removing the acidic starting material, a key validation step for reaction completion.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.
Characterization and Spectral Data Analysis
Definitive characterization of the synthesized compound is achieved through a combination of spectroscopic methods. While experimental spectra for this specific molecule are not publicly available, we can predict the key features based on its structure and data from analogous compounds like 6-hydroxy-2-naphthoic acid[8][9][10].
Predicted Spectroscopic Data
| Technique | Predicted Key Features |
| ¹H NMR | Aromatic Protons (δ 7.0-8.5 ppm): Complex multiplet patterns. The fluorine at C6 will cause additional coupling (JHF) to nearby protons. The proton at C5 will likely appear as a doublet of doublets. Ethyl Group (δ 1.4 ppm, triplet; δ 4.4 ppm, quartet): A characteristic triplet for the -CH₃ and a quartet for the -OCH₂- protons. Hydroxyl Proton (δ 5.0-6.0 ppm, broad singlet): A broad singlet, exchangeable with D₂O. |
| ¹³C NMR | Carbonyl Carbon (δ ~165-170 ppm): The ester carbonyl will be in this region. Aromatic Carbons (δ ~105-160 ppm): Multiple signals. The carbon attached to fluorine (C6) will show a large one-bond coupling constant (¹JCF) and appear as a doublet. Carbons C5 and C7 will show smaller two-bond couplings (²JCF). Ethyl Group Carbons (δ ~14 ppm, -CH₃; δ ~61 ppm, -OCH₂-): Two distinct signals for the ethyl ester moiety. |
| IR (Infrared) | O-H Stretch (3200-3400 cm⁻¹, broad): Indicates the presence of the hydroxyl group. C-H Stretch (aromatic, ~3050-3100 cm⁻¹; aliphatic, ~2850-2980 cm⁻¹): For aromatic and ethyl group C-H bonds. C=O Stretch (ester, ~1700-1720 cm⁻¹): A strong absorption band characteristic of the ester carbonyl. C-F Stretch (~1100-1250 cm⁻¹): A strong band indicating the carbon-fluorine bond. |
| MS (Mass Spec) | Molecular Ion (M⁺): m/z = 234.22. Fragmentation: Expect loss of the ethoxy group (-OEt, m/z = 45) and subsequent loss of carbon monoxide (-CO, m/z = 28) from the acylium ion. |
Applications in Drug Discovery and Medicinal Chemistry
This compound is a strategic starting material for synthesizing more complex molecules with therapeutic potential.
Caption: Potential derivatization pathways and therapeutic applications.
A. Precursor for Fluoroquinolone Antibiotics
The primary documented application for this compound is as an intermediate in the synthesis of fluoroquinolone antibiotics[2]. The core structure can be elaborated to form the naphthyridine system found in some potent antibacterial agents[11]. The 6-fluoro substituent is a hallmark of second, third, and fourth-generation quinolones, crucial for their potent activity against both Gram-positive and Gram-negative bacteria[12][13]. The synthesis typically involves the cyclization of intermediates derived from the naphthoic acid ester to build the fused pyridine ring of the quinolone/naphthyridone core[9][13].
B. Scaffold for Anticancer Agents
Naphthalene derivatives, particularly naphthoquinones, are known to possess significant cytotoxic and anticancer activities. The structure of this compound serves as a valuable starting point for developing novel anticancer agents. The hydroxyl and ester groups provide handles for chemical modification to optimize activity against various cancer cell lines. The fluorine atom can enhance the metabolic stability and cell permeability of potential drug candidates, leading to improved efficacy.
C. Development of Anti-inflammatory and Other Therapeutic Agents
Hydroxynaphthoate derivatives have also been investigated for their anti-inflammatory properties. The core scaffold can be modified to target enzymes involved in inflammatory pathways. The versatility of the functional groups allows for the exploration of a wide chemical space, potentially leading to the discovery of novel inhibitors for various therapeutic targets.
Conclusion
This compound is more than just a chemical intermediate; it is a strategically designed building block that leverages the benefits of both the naphthalene scaffold and fluorine substitution. Its utility in the synthesis of advanced pharmaceutical agents, particularly next-generation antibiotics, underscores its importance in modern drug discovery. This guide provides a foundational understanding of its synthesis, characterization, and potential applications, offering researchers and scientists the insights needed to harness its full potential in their research and development endeavors.
References
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S. K. Ghorai, D. K. Ray, A. K. Das, and A. Pramanik, "Synthesis of mono- and difluoronaphthoic acids," J Org Chem, vol. 67, no. 4, pp. 1171-7, Feb 2002. [Link]
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An In-depth Technical Guide to the Molecular Structure of Ethyl 6-fluoro-4-hydroxy-2-naphthoate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This technical guide provides a comprehensive analysis of the molecular structure, synthesis, and characterization of Ethyl 6-fluoro-4-hydroxy-2-naphthoate. This compound serves as a critical intermediate in the synthesis of advanced pharmaceutical agents, including certain fluoroquinolone antibiotics.[1] Its unique structural features, including the fluorinated naphthalene core, present both opportunities and challenges in synthetic chemistry and drug design. This document offers a deep dive into its chemical properties, predictive spectroscopic data, and detailed experimental protocols to support ongoing research and development efforts.
Molecular Structure and Physicochemical Properties
This compound possesses a rigid, planar naphthalene scaffold, a key feature influencing its interaction with biological targets. The molecule's chemical formula is C₁₃H₁₁FO₃, and it has a molecular weight of 234.22 g/mol .[2][3] The core structure consists of a naphthalene ring system substituted with a fluorine atom at the 6-position, a hydroxyl group at the 4-position, and an ethyl ester at the 2-position. The presence of the electron-withdrawing fluorine atom can significantly influence the electronic properties of the aromatic system, potentially enhancing binding affinities and metabolic stability in drug candidates.[4]
| Property | Value | Source |
| CAS Number | 1093073-40-5 | [2] |
| Molecular Formula | C₁₃H₁₁FO₃ | [3] |
| Molecular Weight | 234.22 g/mol | [2][3] |
| Purity | >98% (Commercially available) | [2] |
Proposed Synthesis Pathway
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol: Synthesis of this compound
Step 1: Formation of Potassium 6-fluoro-2-naphthoxide
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve 6-fluoro-2-naphthol (1 equivalent) in anhydrous toluene.
-
Add powdered potassium hydroxide (1.1 equivalents) to the solution.
-
Heat the mixture to reflux for 4 hours to ensure complete formation of the potassium salt.
-
Cool the reaction mixture to room temperature. The potassium salt will precipitate out of the solution.
-
Filter the precipitate under a nitrogen atmosphere and wash with anhydrous diethyl ether.
-
Dry the resulting potassium 6-fluoro-2-naphthoxide under vacuum.
Step 2: Kolbe-Schmitt Carboxylation
-
Place the dried potassium 6-fluoro-2-naphthoxide into a high-pressure autoclave.
-
Pressurize the autoclave with carbon dioxide to 100-150 atm.
-
Heat the autoclave to 180-200 °C for 6-8 hours with constant stirring.
-
Cool the autoclave to room temperature and slowly vent the excess carbon dioxide.
-
Dissolve the solid residue in hot water and acidify with concentrated hydrochloric acid until a pH of 2-3 is reached.
-
The crude 6-fluoro-4-hydroxy-2-naphthoic acid will precipitate. Filter the solid, wash with cold water, and dry.
Step 3: Fischer Esterification
-
In a round-bottom flask, suspend the crude 6-fluoro-4-hydroxy-2-naphthoic acid in an excess of absolute ethanol.
-
Add a catalytic amount of concentrated sulfuric acid (approximately 5% of the carboxylic acid weight).
-
Reflux the mixture for 12-18 hours. Monitor the reaction progress using thin-layer chromatography. A similar, non-fluorinated reaction uses a reflux time of 36 hours.[5]
-
After completion, cool the reaction mixture and remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in diethyl ether and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
Spectroscopic and Crystallographic Characterization
Due to the limited availability of public experimental data for this compound, the following spectroscopic characteristics are predicted based on the analysis of structurally related compounds and established principles of spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure. The predicted ¹H and ¹³C NMR chemical shifts are based on the analysis of similar naphthoic acid derivatives.[6][7]
¹H NMR (Predicted, 400 MHz, DMSO-d₆):
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~1.35 | t | 3H | -CH₂CH ₃ |
| ~4.35 | q | 2H | -CH ₂CH₃ |
| ~7.20 | s | 1H | Ar-H (H-3) |
| ~7.40 | dd | 1H | Ar-H (H-7) |
| ~7.90 | d | 1H | Ar-H (H-8) |
| ~8.10 | d | 1H | Ar-H (H-5) |
| ~8.50 | s | 1H | Ar-H (H-1) |
| ~10.50 | s | 1H | Ar-OH |
¹³C NMR (Predicted, 100 MHz, DMSO-d₆):
| Chemical Shift (δ) ppm | Assignment |
| ~14.5 | -CH₂C H₃ |
| ~61.0 | -C H₂CH₃ |
| ~105-135 | Aromatic C-H & C-F |
| ~150-160 | Aromatic C-O & C-F |
| ~165.0 | C=O (Ester) |
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the hydroxyl, ester, and aromatic functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300-3500 | Broad | O-H stretch (hydroxyl) |
| ~1700-1720 | Strong | C=O stretch (ester) |
| ~1600, 1450-1500 | Medium-Strong | C=C stretch (aromatic) |
| ~1200-1300 | Strong | C-O stretch (ester and phenol) |
| ~1100-1200 | Strong | C-F stretch |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) should confirm the molecular formula. The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) and characteristic fragmentation patterns.
| m/z | Assignment |
| 234.0692 | [M]⁺ (Calculated for C₁₃H₁₁FO₃) |
| 205 | [M - C₂H₅]⁺ |
| 189 | [M - OC₂H₅]⁺ |
| 161 | [M - COOC₂H₅]⁺ |
X-ray Crystallography
Single-crystal X-ray diffraction would provide unambiguous confirmation of the molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. Naphthalene derivatives are known to form distinct packing arrangements influenced by π-π stacking and other non-covalent interactions.[8][9] The presence of the fluorine atom and the hydroxyl group is expected to introduce additional hydrogen bonding and halogen bonding possibilities, influencing the crystal packing.
Caption: Workflow for the synthesis and characterization of the title compound.
Applications in Drug Development
This compound is a valuable building block in medicinal chemistry. Its primary documented application is as an intermediate in the synthesis of fluoroquinolone antibiotics.[1] The naphthyridone core of many potent antibiotics is constructed from precursors like this molecule. The strategic placement of the fluorine atom can enhance the drug's antibacterial activity and pharmacokinetic profile.
Furthermore, the 6-hydroxy-2-naphthoic acid scaffold is recognized as an important intermediate for various active pharmaceutical ingredients (APIs).[10] The functional groups on this compound allow for diverse chemical modifications, making it a versatile starting material for the discovery of novel therapeutic agents.
Conclusion
This technical guide has provided a detailed overview of the molecular structure, proposed synthesis, and predicted analytical data for this compound. While experimental data for this specific compound is scarce in public literature, the information presented herein, based on established chemical principles and data from analogous structures, offers a solid foundation for researchers. The detailed protocols and predictive data serve as a valuable resource for scientists and professionals engaged in the synthesis and application of this important pharmaceutical intermediate. Further experimental validation of the proposed synthesis and characterization is encouraged to expand the collective knowledge base for this compound.
References
- An In-depth Technical Guide to the Spectroscopic Data of Naphtho[2,3-d]thiazole-4,9-dione Deriv
- New transition metal(II)
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- Ethyl 6-fluoro-4-hydroxy-2-naphtho
- X-ray crystallographic data of compounds 6-9.
- Study of the spectroscopic properties and deprotonation of 6-bromo-2-naphthoic acid. (URL: )
- This compound, 98% Purity, C13H11FO3, 250 mg - CP Lab Safety. (URL: )
- Spectroscopic and Synthetic Insights into Naphthoic Acid Derivatives: A Focus on 1 - Benchchem. (URL: )
- Theoretical and Experimental Spectroscopic Study on 2-Chloro-3-(substitutedphenylamino)
- ETHYL 6-HYDROXY-2-NAPHTHO
- Structural analysis of internally crowded naphthalene derivatives.
- Ethyl 6-Fluoro-4-Hydroxy-2-Naphtho
- Synthesis of Methyl 6-hydroxy-2-naphtho
- The Role of 6-Hydroxy-2-Naphthoic Acid in Modern Pharmaceutical Synthesis. (URL: )
- (PDF) Crystal structure of di(naphthalen-2-yl)
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Spectroscopic data of Ethyl 6-fluoro-4-hydroxy-2-naphthoate
An In-depth Technical Guide on the Spectroscopic Data of Ethyl 6-fluoro-4-hydroxy-2-naphthoate
Introduction
This compound is a substituted naphthoic acid derivative of significant interest to researchers in medicinal chemistry and materials science. Its molecular architecture, featuring a naphthalene core functionalized with fluoro, hydroxyl, and ethyl ester groups, presents a versatile scaffold for the development of novel therapeutic agents and functional materials. The precise characterization of this compound is paramount for ensuring its purity, confirming its structure, and understanding its chemical behavior. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose.
This technical guide, written from the perspective of a Senior Application Scientist, provides a comprehensive overview of the expected spectroscopic data for this compound. While direct experimental spectra for this specific molecule are not widely published, this guide will leverage established spectroscopic principles and data from closely related analogs to predict and interpret its ¹H NMR, ¹³C NMR, IR, and MS spectra. This predictive analysis offers a robust framework for researchers to verify their own experimental findings and to gain deeper insights into the structure-property relationships of this important molecule.
Predicted ¹H NMR Spectroscopic Data
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of this compound in a common deuterated solvent like DMSO-d₆ would exhibit distinct signals for the aromatic protons, the hydroxyl proton, and the protons of the ethyl ester group.
The chemical shifts (δ) of the aromatic protons are influenced by the electronic effects of the substituents on the naphthalene ring. The hydroxyl group at C4 and the ester group at C2 will cause downfield shifts for nearby protons, while the fluorine at C6 will introduce characteristic splitting patterns due to spin-spin coupling.
Predicted ¹H NMR Chemical Shifts and Splitting Patterns (in DMSO-d₆)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | ~8.0-8.2 | Singlet | - |
| H-3 | ~7.2-7.4 | Singlet | - |
| H-5 | ~7.8-8.0 | Doublet of doublets | J(H-F) ≈ 9-10 Hz, J(H-H) ≈ 8-9 Hz |
| H-7 | ~7.4-7.6 | Doublet of doublets | J(H-H) ≈ 8-9 Hz, J(H-F) ≈ 2-3 Hz |
| H-8 | ~7.9-8.1 | Doublet | J(H-H) ≈ 8-9 Hz |
| -OH | ~10.0-11.0 | Broad Singlet | - |
| -OCH₂CH₃ | ~4.3-4.5 | Quartet | J(H-H) ≈ 7 Hz |
| -OCH₂CH₃ | ~1.3-1.5 | Triplet | J(H-H) ≈ 7 Hz |
Diagram of this compound with Proton Numbering
Caption: Structure of this compound with proton numbering.
Experimental Protocol for ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Lock the spectrometer to the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio (typically 16-64 scans).
-
Apply a 90° pulse angle and a relaxation delay of 1-2 seconds.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., DMSO at 2.50 ppm).
-
Integrate the signals to determine the relative ratios of the different types of protons.
-
Analyze the splitting patterns (multiplicities) and measure the coupling constants.
-
Predicted ¹³C NMR Spectroscopic Data
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. In the ¹³C NMR spectrum of this compound, distinct signals are expected for each of the 13 carbon atoms. The chemical shifts will be influenced by the hybridization of the carbon atoms and the electronic effects of the substituents. The carbon attached to the fluorine atom will appear as a doublet due to ¹J(C-F) coupling.
Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C1 | ~120-125 |
| C2 | ~130-135 |
| C3 | ~110-115 |
| C4 | ~155-160 |
| C4a | ~125-130 |
| C5 | ~115-120 |
| C6 | ~160-165 (doublet, ¹J(C-F) ≈ 240-250 Hz) |
| C7 | ~110-115 (doublet, ²J(C-F) ≈ 20-25 Hz) |
| C8 | ~125-130 |
| C8a | ~135-140 |
| C=O (ester) | ~165-170 |
| -OCH₂CH₃ | ~60-65 |
| -OCH₂CH₃ | ~14-16 |
Experimental Protocol for ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrument Setup:
-
Tune the spectrometer to the ¹³C frequency.
-
Use a proton-decoupled pulse sequence to simplify the spectrum (i.e., all signals will appear as singlets, except for the carbon coupled to fluorine).
-
-
Data Acquisition:
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-180 ppm).
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (this may require a longer acquisition time than for ¹H NMR).
-
-
Data Processing:
-
Apply Fourier transformation, phasing, and baseline correction as for the ¹H NMR spectrum.
-
Calibrate the chemical shift scale using the solvent signal as a reference (e.g., DMSO-d₆ at 39.52 ppm).
-
Predicted Infrared (IR) Spectroscopic Data
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl, ester, and aromatic functionalities.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 3500-3200 | O-H stretch (hydroxyl, hydrogen-bonded) | Broad, Strong |
| 3100-3000 | C-H stretch (aromatic) | Medium |
| 2980-2850 | C-H stretch (aliphatic) | Medium |
| 1720-1700 | C=O stretch (ester) | Strong |
| 1620-1580 | C=C stretch (aromatic) | Medium-Strong |
| 1250-1200 | C-O stretch (ester) | Strong |
| 1100-1000 | C-F stretch | Strong |
Experimental Protocol for IR Spectroscopy
-
Sample Preparation:
-
KBr Pellet Method: Grind a small amount of the solid sample with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Place the sample in the spectrometer and record the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis:
-
Identify the major absorption bands and assign them to the corresponding functional groups.
-
Predicted Mass Spectrometric (MS) Data
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound, electron ionization (EI) mass spectrometry would likely be used. The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound, as well as several fragment ion peaks resulting from the cleavage of specific bonds.
Predicted Fragmentation Pattern
-
Molecular Ion (M⁺): The molecular weight of this compound (C₁₃H₁₁FO₃) is approximately 246.07 g/mol . The molecular ion peak is expected at m/z 246.
-
Loss of Ethoxy Radical (-OCH₂CH₃): A common fragmentation pathway for ethyl esters is the loss of the ethoxy radical, leading to an acylium ion. This would result in a peak at m/z 201.[1]
-
Loss of Ethene (McLafferty Rearrangement): If sterically feasible, a McLafferty rearrangement could occur, involving the transfer of a hydrogen atom from the ethyl group to the carbonyl oxygen, followed by the elimination of ethene. This would produce a fragment ion at m/z 218.[2]
-
Loss of Carbon Monoxide (-CO): The acylium ion at m/z 201 could further lose a molecule of carbon monoxide to give a fragment at m/z 173.
Predicted Major Fragments in Mass Spectrum
| m/z | Proposed Fragment |
| 246 | [M]⁺ |
| 218 | [M - C₂H₄]⁺ |
| 201 | [M - OCH₂CH₃]⁺ |
| 173 | [M - OCH₂CH₃ - CO]⁺ |
Diagram of Key Mass Spectrometry Fragmentation Pathways
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Experimental Protocol for Mass Spectrometry (Electron Ionization)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).
-
Ionization: Bombard the sample molecules with high-energy electrons (typically 70 eV) in the ion source. This will cause ionization and fragmentation of the molecules.
-
Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
-
Data Analysis:
-
Identify the molecular ion peak.
-
Analyze the fragmentation pattern to deduce the structure of the molecule.
-
Compare the obtained spectrum with spectral libraries if available.
-
Conclusion
This technical guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and mass spectra of this compound. By leveraging fundamental spectroscopic principles and data from analogous compounds, we have outlined the expected chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns. The provided experimental protocols offer a standardized approach for acquiring high-quality spectroscopic data. This guide serves as a valuable resource for researchers in drug development and chemical synthesis, enabling them to confidently characterize this and structurally related molecules, thereby accelerating their research and development efforts.
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Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. 2023-08-29. Available from: [Link].
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PubMed. Solvent effects on infrared spectra of methyl 4-hydroxybenzoate in pure organic solvents and in ethanol/CCl4 binary solvents. Spectrochim Acta A Mol Biomol Spectrosc. 2004 Jun;60(7):1453-7. Available from: [Link].
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Chemistry LibreTexts. Interpreting Infrared Spectra. 2024-09-30. Available from: [Link].
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Structural Elucidation of Ethyl 6-fluoro-4-hydroxy-2-naphthoate: A Comprehensive ¹H and ¹³C NMR Analysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 6-fluoro-4-hydroxy-2-naphthoate is a key molecular scaffold in medicinal chemistry and materials science. Unambiguous structural verification and purity assessment are critical prerequisites for its use in any research or development pipeline. Nuclear Magnetic Resonance (NMR) spectroscopy is the gold-standard technique for this purpose, providing detailed atomic-level information about molecular structure and connectivity. This technical guide offers a comprehensive, field-proven perspective on the complete ¹H and ¹³C NMR characterization of this compound. We will dissect the spectral features, explain the underlying principles of chemical shifts and coupling constants influenced by the unique substituent pattern, and provide a self-validating, step-by-step protocol for acquiring high-fidelity NMR data.
Foundational Principles: Why NMR is Indispensable
In the context of drug development, absolute certainty of a molecule's structure is non-negotiable. NMR spectroscopy offers an unparalleled, non-destructive view into the precise arrangement of atoms.
-
¹H NMR Spectroscopy maps the chemical environment of every proton, revealing crucial information about neighboring atoms through spin-spin coupling. The integration of these signals provides a quantitative proton count for each unique environment.
-
¹³C NMR Spectroscopy provides a census of the carbon backbone. While less sensitive than ¹H NMR, it is exceptionally powerful for confirming the number of unique carbon atoms and identifying their functional roles (e.g., C=O, aromatic C-F, aliphatic).[1]
For this compound, the interplay between the electron-donating hydroxyl group, the electron-withdrawing fluorine atom, and the ester moiety creates a distinct and interpretable spectral fingerprint.[2][3]
Molecular Architecture and NMR Assignment Framework
A systematic approach to spectral interpretation begins with a clear numbering scheme for the molecule. The standard IUPAC nomenclature for the naphthalene ring is used as the reference framework for all subsequent spectral assignments.
Figure 1: Structure and IUPAC numbering of this compound.
Decoding the ¹H NMR Spectrum
The ¹H NMR spectrum provides a detailed map of the proton environments. The chemical shifts are influenced by the electronic effects of the substituents, with electronegative groups generally causing a downfield shift (deshielding).[4][5]
Table 1: Predicted ¹H NMR Spectral Data and Assignments
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale & Expert Insights |
| -CH₃ (Ethyl) | ~1.40 | Triplet (t) | J = 7.1 | Coupled to the two -CH₂- protons. A classic ethyl pattern. |
| -CH₂- (Ethyl) | ~4.42 | Quartet (q) | J = 7.1 | Coupled to the three -CH₃ protons. Deshielded by the adjacent ester oxygen. |
| H-3 | ~7.25 | Singlet (s) | - | Appears as a sharp singlet. Its upfield position relative to other aromatic protons is due to the strong electron-donating effect of the adjacent C4-OH group. |
| H-7 | ~7.45 | ddd | ³JH7-H8 ≈ 9.0, ³JH7-F6 ≈ 9.0, ⁴JH7-H5 ≈ 2.5 | This proton shows complex splitting due to coupling with H-8 (ortho), F-6 (ortho), and H-5 (meta). |
| H-5 | ~7.88 | dd | ³JH5-H7 ≈ 9.0, ⁴JH5-F6 ≈ 5.5 | Coupled to H-7 (ortho) and a four-bond coupling to the fluorine atom. |
| H-1 | ~8.10 | Singlet (s) | - | This isolated proton is significantly deshielded by the anisotropic effect of the C2-ester group. |
| H-8 | ~8.15 | dd | ³JH8-H7 ≈ 9.0, ⁵JH8-F6 ≈ 2.5 | Primarily coupled to H-7 (ortho) with potential long-range coupling to F-6. |
| -OH | >10.0 | Broad Singlet (br s) | - | Highly deshielded due to intramolecular hydrogen bonding with the ester carbonyl. The signal is often broad and its position can be solvent and concentration-dependent. |
Decoding the ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum reveals the carbon skeleton. The most diagnostic feature is the splitting of carbon signals due to coupling with the ¹⁹F nucleus, which provides definitive proof of the fluorine's location. The magnitude of the JCF coupling constant is dependent on the number of bonds separating the carbon and fluorine atoms.[6][7]
Table 2: Predicted ¹³C NMR Spectral Data and Assignments
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | C-F Coupling | Rationale & Expert Insights |
| -CH₃ (Ethyl) | ~14.5 | - | Standard aliphatic methyl carbon. |
| -CH₂- (Ethyl) | ~61.0 | - | Aliphatic methylene carbon, deshielded by the adjacent oxygen. |
| C-3 | ~108.0 | - | Shielded by the strong electron-donating C4-OH group. |
| C-7 | ~112.5 | ²JCF ≈ 25 Hz | Appears as a doublet due to two-bond coupling to fluorine. Shielded by the fluorine substituent. |
| C-5 | ~119.0 | ²JCF ≈ 22 Hz | A doublet due to two-bond coupling to fluorine. |
| C-8a | ~124.0 | - | Quaternary carbon at the ring junction. |
| C-1 | ~126.5 | ⁴JCF ≈ 4 Hz | May appear as a small doublet due to four-bond coupling to fluorine. |
| C-8 | ~129.0 | ³JCF ≈ 9 Hz | A doublet due to three-bond coupling to fluorine. |
| C-2 | ~132.0 | - | Carbon bearing the ester group. |
| C-4a | ~138.0 | - | Quaternary carbon at the ring junction. |
| C-4 | ~158.0 | ³JCF ≈ 3 Hz | Carbon bearing the hydroxyl group. Deshielded by oxygen. May show small long-range C-F coupling. |
| C-6 | ~162.0 | ¹JCF ≈ 250 Hz | The most diagnostic signal. A large doublet due to direct one-bond coupling to fluorine. |
| C=O (Ester) | ~167.0 | - | Carbonyl carbon, appearing in the typical downfield region for esters.[8][9] |
A Self-Validating Experimental Protocol for High-Fidelity NMR
The quality of NMR data is directly dependent on meticulous sample preparation and systematic instrument setup. This protocol is designed to ensure reproducibility and accuracy.
Figure 2: Standard Operating Procedure for NMR Analysis.
Methodology Deep Dive:
-
Sample Preparation (Trustworthiness Pillar):
-
Solvent Choice: DMSO-d₆ is highly recommended. Its ability to form hydrogen bonds will sharpen the exchangeable -OH proton signal, making it observable. Chloroform-d (CDCl₃) is an alternative, but the -OH peak may be broader or not observed.[10]
-
Concentration: For ¹H NMR, 5-10 mg is sufficient. However, to obtain a high-quality ¹³C spectrum in a reasonable time, a more concentrated sample (15-25 mg) is advised.[11][12]
-
Filtration: Never skip this step. Suspended particulate matter will severely degrade the magnetic field homogeneity, leading to broad, uninterpretable peaks.[10] Use a pipette with a small, tight plug of glass wool, not cotton wool, which can leach impurities.
-
-
Data Acquisition (Expertise Pillar):
-
Locking and Shimming: The deuterium signal from the solvent is used by the spectrometer to stabilize the magnetic field (locking). Shimming is the process of optimizing the homogeneity of the magnetic field across the sample volume. Poor shimming is a common source of poor-quality data.[12][13]
-
¹H Acquisition: A relaxation delay of 1-2 seconds is generally sufficient for qualitative analysis.
-
¹³C Acquisition: ¹³C nuclei have a much lower natural abundance and a longer relaxation time than protons. Therefore, a significantly higher number of scans and a longer relaxation delay (e.g., 2 seconds) are required to obtain a good signal-to-noise ratio and ensure accurate signal integration if needed.[1] Standard acquisition is performed with proton decoupling to simplify the spectrum to single lines for each carbon.
-
-
Data Processing (Authoritative Grounding Pillar):
-
Fourier Transform: This mathematical process converts the raw time-domain signal (Free Induction Decay, FID) into the familiar frequency-domain spectrum.[14][15]
-
Phasing and Baseline Correction: These steps ensure that all peaks are correctly aligned in the positive (absorptive) mode and that the baseline is flat, which is critical for accurate integration.[15][16]
-
Referencing: All chemical shifts are reported relative to a standard. Internal referencing to the residual solvent peak is the most common and reliable method.[11]
-
Conclusion: Synthesizing the Data for Unambiguous Verification
The combined ¹H and ¹³C NMR data provides a self-consistent and definitive confirmation of the structure of this compound. The observed chemical shifts align with established principles of substituent effects in aromatic systems. The multiplicities and coupling constants in the ¹H spectrum confirm proton connectivity, while the characteristic large one-bond C-F coupling in the ¹³C spectrum pinpoints the location of the fluorine atom. By following the robust experimental protocol outlined, researchers can confidently generate high-fidelity data to verify the identity, purity, and structure of this important chemical entity.
References
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University of California, Riverside. NMR Sample Preparation. Available at: [Link]
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Koptyug, V. A., et al. (2022). On the Protonation and Deuteration of Hydroxy‐Substituted Naphthalenes – A 1H NMR Study. ChemistryOpen. Available at: [Link]
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James Keeler. (2002). NMR Data Processing. University of Cambridge. Available at: [Link]
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National Center for Biotechnology Information. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Available at: [Link]
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Physical properties of fluorinated naphthoate esters
An In-Depth Technical Guide to the Physical Properties of Fluorinated Naphthoate Esters
Foreword
The strategic incorporation of fluorine into organic molecules has revolutionized materials science and drug development.[1][2] Fluorinated naphthoate esters, a unique class of compounds, stand at the intersection of high-performance materials and medicinal chemistry. Their rigid naphthyl core, combined with the profound electronic influence of fluorine, gives rise to a fascinating array of physical properties, most notably thermotropic liquid crystallinity.[3][4] This guide provides a comprehensive exploration of these properties, intended for researchers, scientists, and drug development professionals. We will delve into the synthesis, thermal behavior, mesomorphism, and optical characteristics of these materials, grounding our discussion in the fundamental principles that govern their behavior and the experimental techniques used to characterize them.
The Molecular Architecture: Synthesis and the Role of Fluorine
The physical properties of a fluorinated naphthoate ester are inextricably linked to its molecular structure. Synthesis is therefore the critical first step in tailoring these properties. Generally, these esters are prepared through standard esterification reactions, such as the condensation of a fluorinated naphthoic acid with a substituted phenol, or a fluorinated phenol with a naphthoyl chloride. The choice of synthetic route is dictated by the availability of precursors and the desired substitution pattern.[5][6]
The introduction of fluorine is the most critical design choice.[1][2] Due to its high electronegativity and relatively small van der Waals radius, fluorine imparts unique characteristics:[1][2]
-
Molecular Polarity: The strong C-F bond dipole significantly alters the molecule's overall dipole moment, which directly influences intermolecular interactions and, consequently, liquid crystal phase stability and dielectric anisotropy.[4][7][8]
-
Steric Effects: While small, the fluorine atom is larger than hydrogen, introducing steric hindrance that can disrupt molecular packing, often leading to a reduction in melting points and the stabilization of specific mesophases.[2][3]
-
Thermal and Chemical Stability: The strength of the C-F bond enhances the overall stability of the molecule, a desirable trait for materials in demanding applications.[3][9]
The position of fluorination—whether on the naphthyl core or an adjacent phenyl ring, and whether it is a terminal or lateral substituent—has a profound impact on the resulting properties.[1][2][7]
Caption: General synthesis workflow for fluorinated naphthoate esters.
Thermal Behavior: Probing Stability and Phase Transitions
The thermal properties of fluorinated naphthoate esters define their operational range and processing conditions. The two primary techniques for evaluating these properties are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Phase Transitions via Differential Scanning Calorimetry (DSC)
DSC is the cornerstone technique for identifying the temperatures and enthalpy changes (ΔH) associated with phase transitions.[10][11] By precisely measuring the heat flow to or from a sample during a controlled temperature ramp, a thermogram is generated that reveals transitions such as:
-
Melting (Cr → LC or I): The transition from a crystalline solid (Cr) to a liquid crystal (LC) or isotropic liquid (I) phase.
-
Clearing (LC → I): The transition from the ordered liquid crystal phase to the disordered isotropic liquid phase. This is often referred to as the clearing point.
The presence of fluorine typically lowers the melting point by disrupting crystal packing, while its effect on the clearing point is more complex, depending on its position and influence on molecular linearity and polarity.[3][12] Longer terminal alkoxy chains, for instance, tend to decrease nematic thermal stability due to the dilution of the rigid mesogenic core.[7][13]
Table 1: Illustrative Thermal Transition Data for Fluorinated Esters
| Compound ID | Substitution Pattern | Transition | Temperature (°C) | Enthalpy (ΔH) (kJ/mol) | Citation |
|---|---|---|---|---|---|
| 3F5T3 | Terphenyl Core, 3-Fluoro | Iso → N | 83 | 0.8 | [12] |
| N → Cr | -41 | 2.4 | [12] | ||
| 4F5T3 | Terphenyl Core, 4-Fluoro | Iso → N | 69 | 0.8 | [12] |
| N → Cr | 33 | 19.9 | [12] | ||
| HBLC-1 | H-Bonded LC | Cr → Iso | 81.28 | 61.11 J/g | [14] |
| Iso → LC | 116.02 | 8.38 J/g | [14] |
Note: Data is illustrative of typical values found in the literature for related fluorinated liquid crystals. N = Nematic, Cr = Crystal, Iso = Isotropic, LC = Liquid Crystal.
Thermal Stability via Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. It is used to determine the decomposition temperature, providing a quantitative measure of thermal stability. Fluorinated polymers and molecules are renowned for their high thermal stability due to the strength of the C-F bond.[9] TGA experiments on fluorinated naphthoate esters are crucial to define the upper-temperature limit at which the material can be used without significant degradation.[15]
Liquid Crystalline Properties (Mesomorphism)
The defining characteristic of many fluorinated naphthoate esters is their ability to form liquid crystal phases—states of matter intermediate between a crystalline solid and an isotropic liquid.[16] This behavior is governed by the molecule's anisotropic shape (rod-like) and intermolecular forces. The primary tool for identifying these phases is Polarized Optical Microscopy (POM).
Identification of Mesophases with Polarized Optical Microscopy (POM)
POM is an essential, non-destructive technique for visualizing the unique optical textures of liquid crystal phases.[16][17] When a liquid crystalline sample is placed between two crossed polarizers, its birefringent nature causes light to be transmitted, producing textures that are characteristic of the specific mesophase.[18][19]
-
Nematic (N) Phase: The least ordered mesophase, characterized by long-range orientational order but no positional order. Under POM, it typically displays a "schlieren" or "marbled" texture.[12]
-
Smectic (Sm) Phases: These phases possess both orientational order and some degree of positional order, with molecules arranged in layers. Smectic A (SmA) and Smectic C (SmC) are common, often exhibiting "focal conic fan" textures.[13][20]
The introduction of fluorine can induce or suppress certain mesophases. For example, a lateral fluorine substituent can disrupt molecular packing to favor a nematic phase over a more ordered smectic phase, or its polar nature can enhance dipole-dipole interactions to stabilize smectic phases.[1][4][7]
Caption: Experimental workflow for liquid crystal phase characterization.
Optical Properties: Absorption and Birefringence
The interaction of fluorinated naphthoate esters with light is critical for their application in optical devices.
UV-Visible Spectroscopy
UV-Vis spectroscopy is used to study the electronic transitions within the molecule. Aromatic esters, particularly those with extended conjugation like the naphthyl group, exhibit characteristic absorption bands in the UV region.[21][22] The position of the maximum absorption (λmax) is sensitive to the electronic nature of substituents. The introduction of fluorine, a weak electron-withdrawing group, can cause a slight shift in the absorption bands.[23][24] This analysis is vital for applications where transparency in the visible range or specific UV absorption is required.
Table 2: Representative UV-Vis Absorption Data for Aromatic Esters
| Compound Type | Solvent | λmax (nm) | Notes | Citation |
|---|---|---|---|---|
| Perylene Ester | CHCl3 | ~450-550 | Extended conjugation shifts absorption into the visible range. | [22] |
| Aromatic Thioester | Ethanol | ~250-350 | Shows characteristic aromatic π-π* transitions. | [21] |
| Fluorinated Naphthalocyanine | Organic | >600 | Large macrocyclic systems absorb at longer wavelengths. | [23] |
Note: Data is illustrative of related aromatic systems. Specific λmax for fluorinated naphthoate esters will depend on the exact substitution pattern.
Birefringence (Δn)
Birefringence (Δn = nₑ - nₒ) is the difference between the refractive index for light polarized parallel (nₑ) and perpendicular (nₒ) to the long axis of the liquid crystal molecules.[18] It is a fundamental property for display applications. The highly polarizable naphthyl core contributes to a large Δn. Fluorination can modulate this property; lateral fluorine substitution often decreases Δn by increasing the molecular width, while terminal fluorination can have a more complex effect.[8]
Structure-Property Relationships: A Unified View
The physical properties of fluorinated naphthoate esters are a direct consequence of their molecular design. A clear set of relationships emerges:
Caption: Key structure-property relationships in fluorinated naphthoate esters.
Experimental Protocols
Protocol: Phase Transition Analysis by DSC
-
Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard. The onset of melting for indium should be 156.6 °C.
-
Sample Preparation: Accurately weigh 2-5 mg of the fluorinated naphthoate ester into an aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, crimped pan to serve as the reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with a constant flow of inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidation.
-
Thermal Program: a. Heat the sample from room temperature to a temperature well above the expected clearing point (e.g., 200 °C) at a controlled rate (e.g., 10 °C/min). This first heating scan is used to erase the sample's prior thermal history. b. Cool the sample back to room temperature at the same rate (10 °C/min). c. Heat the sample a second time using the same program. The data from the second heating scan and the cooling scan are typically used for analysis.[3][12]
-
Data Analysis: Integrate the area of the peaks in the thermogram to determine the enthalpy of transition (ΔH). The onset temperature of the peak is typically taken as the transition temperature.[10]
Protocol: Mesophase Identification by POM
-
Sample Preparation: Place a small amount (a few micrograms) of the sample onto a clean glass microscope slide. Cover with a clean glass coverslip.
-
Instrument Setup: Place the slide on a hot stage attached to a polarized light microscope. Ensure the polarizers are in a "crossed" configuration (90° to each other), which should result in a dark field of view with no sample present.[16]
-
Thermal Analysis: a. Heat the sample slowly (e.g., 5-10 °C/min) while observing through the eyepieces or a connected camera. b. Upon melting, if a liquid crystal phase forms, a bright, textured image will appear.[16] c. Continue heating until the sample becomes isotropic (the field of view will turn dark again). This temperature is the clearing point. d. Slowly cool the sample from the isotropic liquid. Observe the formation of liquid crystal textures as droplets or domains appear. Note the temperatures of these transitions.
-
Texture Identification: Compare the observed textures to reference images to identify the mesophase type (e.g., schlieren for nematic, focal conic fans for smectic).[12][20]
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Solubility of Ethyl 6-fluoro-4-hydroxy-2-naphthoate in organic solvents
An In-Depth Technical Guide to the Solubility of Ethyl 6-fluoro-4-hydroxy-2-naphthoate in Organic Solvents
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its entire development lifecycle, from synthesis and purification to formulation and in-vivo performance. This compound, a key intermediate in the synthesis of various pharmaceutical compounds, presents a solubility profile that necessitates a thorough understanding for process optimization and rational formulation design. This guide provides a comprehensive technical overview of the theoretical principles, experimental determination, and practical implications of its solubility in organic solvents. We will delve into predictive models like Hansen Solubility Parameters, detail robust experimental protocols such as the shake-flask method, and discuss the causal links between solubility data and critical downstream applications, including crystallization and bioavailability.
The Critical Role of Solubility in Pharmaceutical Development
Solubility, defined as the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature to form a saturated solution, is a cornerstone of pharmaceutical science.[1] For an orally administered drug, dissolution in gastrointestinal fluids is a prerequisite for absorption and, consequently, therapeutic efficacy.[2][3] In fact, over 40% of new chemical entities (NCEs) exhibit poor aqueous solubility, posing a major challenge for formulation scientists and often leading to inadequate or variable bioavailability.[2][4]
Beyond its impact on bioavailability, the solubility of an API like this compound in various organic solvents is paramount for:
-
Synthesis and Purification: Rational selection of solvents is essential for achieving desired reaction kinetics, minimizing impurities, and developing efficient crystallization processes for purification.
-
Formulation Design: Understanding the solubility profile guides the selection of appropriate excipients, co-solvents, and advanced formulation strategies (e.g., solid dispersions, nanosuspensions) to enhance the dissolution rate and overall performance of the final dosage form.[4][5]
-
Analytical Method Development: Solubility data is crucial for preparing stock solutions and calibration standards for various analytical techniques, such as High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry.
This guide aims to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to comprehensively characterize the solubility of this compound.
Theoretical Framework for Predicting Solubility
While experimental measurement provides definitive solubility data, theoretical models offer a predictive framework to screen solvents and understand the underlying intermolecular forces governing the dissolution process.
"Like Dissolves Like": The Role of Intermolecular Forces
The age-old principle of "like dissolves like" remains a powerful qualitative guideline.[6] Dissolution is favored when the intermolecular interactions between the solute and solvent molecules are comparable to the solute-solute and solvent-solvent interactions. The key interactions at play are:
-
Dispersion Forces (van der Waals): Weak forces present in all molecules.
-
Dipolar Forces: Occur between polar molecules.
-
Hydrogen Bonds: Strong directional interactions involving a hydrogen atom bonded to a highly electronegative atom (like oxygen or nitrogen).
This compound possesses a diverse range of functional groups—a hydroxyl group (hydrogen bond donor and acceptor), an ester group (hydrogen bond acceptor, polar), a fluoro group (polar), and a large aromatic naphthyl ring system (contributes to dispersion forces). Therefore, its solubility is expected to be highest in solvents that can effectively engage in these specific interactions.
Hansen Solubility Parameters (HSP)
Developed by Charles Hansen, this model quantifies the "like dissolves like" principle by assigning three parameters to both the solute and the solvent.[7][8] These parameters represent the cohesion energy density and are measured in MPa0.5:
-
δd: Energy from dispersion forces.
-
δp: Energy from dipolar intermolecular forces.
-
δh: Energy from hydrogen bonds.
These three parameters can be plotted as coordinates in a three-dimensional "Hansen space."[7] The principle states that substances with closer coordinates in this space are more likely to be miscible. The distance (Ra) between a solvent and a solute in Hansen space is calculated, and if this distance is within a predetermined interaction radius (R₀) for the solute, dissolution is predicted.[8] This approach is invaluable for rationally screening and blending solvents to achieve optimal solubility.[9]
The Influence of Temperature
For the majority of solid organic compounds dissolving in organic solvents, the dissolution process is endothermic, meaning it absorbs heat from the surroundings.[6] Consequently, their solubility typically increases with temperature.[10][11] This relationship is fundamentally important for crystallization processes, where a supersaturated solution is created by cooling a hot, saturated solution to induce crystal formation. The extent of this temperature dependence varies significantly between different solute-solvent systems.[12]
Experimental Determination of Thermodynamic Solubility
The gold standard for determining the equilibrium or thermodynamic solubility of a compound is the shake-flask method .[13][14] This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.
Workflow for Shake-Flask Solubility Determination
The following diagram outlines the comprehensive workflow for determining the solubility of this compound using the shake-flask method coupled with UV-Vis analysis.
Caption: Experimental workflow for the shake-flask method.
Detailed Experimental Protocol: Shake-Flask Method
This protocol describes a self-validating system for obtaining reliable solubility data.
Materials:
-
This compound (>98% purity)[15]
-
Analytical grade organic solvents
-
Scintillation vials or sealed flasks
-
Shaking incubator with temperature control
-
Syringes and 0.22 µm syringe filters (ensure filter compatibility with the solvent)
-
Volumetric flasks and pipettes
-
Calibrated UV-Vis Spectrophotometer
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a series of vials (in triplicate for each solvent). The excess solid should be clearly visible.[16]
-
Solvent Addition: Accurately add a known volume of the desired organic solvent to each vial.
-
Equilibration: Securely seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C / 298.15 K). Agitate the suspensions for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[17] The time to reach equilibrium should be determined empirically by taking measurements at different time points (e.g., 24h, 48h, 72h) until the concentration plateaus.
-
Phase Separation: After equilibration, remove the vials and allow the undissolved solid to sediment. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a solvent-compatible 0.22 µm syringe filter into a clean vial.[17] This step is critical to remove all particulate matter.
-
Dilution: Accurately dilute the clear filtrate with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Determine the concentration of the diluted solution using a validated analytical method, such as UV-Vis spectrophotometry.
Protocol: Quantification by UV-Vis Spectrophotometry
-
Determine λmax: Prepare a dilute solution of the compound in the solvent of interest and scan across a range of wavelengths (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax).[18]
-
Prepare Stock Solution: Accurately weigh a known amount of the compound and dissolve it in a known volume of the solvent to create a primary stock solution.
-
Create Calibration Standards: Perform a series of serial dilutions from the stock solution to prepare at least five calibration standards of known concentrations.
-
Measure Absorbance: Measure the absorbance of each standard solution at the predetermined λmax.
-
Construct Calibration Curve: Plot a graph of absorbance versus concentration. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²), which should be >0.99 for a valid calibration.[18]
-
Calculate Sample Concentration: Measure the absorbance of the diluted filtrate from the shake-flask experiment. Use the calibration curve equation to calculate its concentration. Remember to account for the dilution factor to determine the original concentration of the saturated solution, which represents the solubility.
Solubility Profile of this compound
While extensive experimental data for this specific molecule is not widely published in the public domain, we can predict its behavior and present illustrative data based on its chemical structure. The molecule's hydroxyl and ester groups suggest good solubility in polar solvents, particularly those capable of hydrogen bonding.
Table 1: Illustrative Solubility of this compound in Common Organic Solvents at 298.15 K (25 °C)
| Solvent | Solvent Type | Expected Primary Interactions | Illustrative Solubility (mg/mL) |
| Methanol | Polar Protic | Hydrogen Bonding, Dipole-Dipole | > 100 |
| Ethanol | Polar Protic | Hydrogen Bonding, Dipole-Dipole | > 80 |
| Acetone | Polar Aprotic | Dipole-Dipole | > 150 |
| Ethyl Acetate | Polar Aprotic | Dipole-Dipole | ~ 50 |
| Dichloromethane | Polar Aprotic | Dipole-Dipole | ~ 30 |
| Toluene | Non-polar Aromatic | Dispersion, π-π stacking | < 10 |
| n-Hexane | Non-polar Aliphatic | Dispersion | < 1 |
Disclaimer: The data in this table is illustrative and intended to demonstrate expected trends based on chemical principles. Actual experimental values must be determined empirically.
Implications of Solubility Data in Drug Development
The quantitative data gathered from solubility studies directly informs critical decisions throughout the drug development pipeline. The relationship between solubility and these key stages is depicted below.
Caption: Relationship between solubility and drug development stages.
-
Crystallization and Purification: A solvent for crystallization should ideally exhibit high solubility at an elevated temperature and low solubility at room temperature or below.[10] This differential allows for high recovery of the purified solid upon cooling. The solubility data table helps identify anti-solvents (in which the compound is poorly soluble) for precipitation-based purification methods.
-
Formulation Development: For oral dosage forms, if the API has low aqueous solubility, the organic solvent solubility data becomes crucial for developing enabling formulations.[2] For instance, solvents in which the API is highly soluble are candidates for liquid-filled capsules or may inform the selection of polymers for hot-melt extrusion or spray-drying to create amorphous solid dispersions, thereby enhancing the dissolution rate and bioavailability.[3]
Conclusion
A comprehensive understanding of the solubility of this compound in organic solvents is not merely an academic exercise but a fundamental requirement for efficient and successful pharmaceutical development. By combining theoretical predictive models with robust experimental methodologies like the shake-flask method, researchers can generate high-quality, reliable data. This data serves as the bedrock for optimizing crystallization processes, designing effective drug delivery systems, and ultimately ensuring the therapeutic potential of the final drug product is realized. This guide provides the necessary framework and protocols to empower scientists to confidently navigate the challenges associated with the solubility of this important pharmaceutical intermediate.
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A Technical Guide to the Synthesis and Exploration of Novel Ethyl 6-fluoro-4-hydroxy-2-naphthoate Derivatives as Potential Therapeutic Agents
Abstract
The naphthalene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved therapeutics.[1] Its rigid, bicyclic aromatic system provides an excellent platform for the spatial orientation of functional groups, enabling precise interactions with biological targets.[2] The strategic incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and overall pharmacokinetic profiles.[3][4] This guide details a comprehensive approach to the design, synthesis, and characterization of novel derivatives based on the Ethyl 6-fluoro-4-hydroxy-2-naphthoate core, a scaffold poised for exploration in modern drug discovery. We will elucidate the rationale behind the synthetic strategy, provide detailed experimental protocols, and outline a workflow for evaluating the biological potential of these new chemical entities.
The Strategic Imperative: Why this compound?
The convergence of two powerful medicinal chemistry concepts—the versatile naphthalene core and the strategic use of fluorine—forms the foundation of this research directive.
-
The Naphthalene Scaffold: Naphthalene-based molecules have demonstrated a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] The 2-naphthoic acid framework, in particular, has been successfully utilized to develop potent and selective receptor antagonists.[5][6][7] The 4-hydroxy substitution offers a critical handle for hydrogen bonding interactions within target protein binding pockets and can be a key determinant of activity, as seen in related scaffolds.[8]
-
The Fluorine Advantage: The introduction of a fluorine atom at the 6-position is a deliberate design choice aimed at modulating the molecule's properties. Fluorine's high electronegativity can alter the acidity of the nearby hydroxyl group and influence the electronic distribution of the entire ring system.[4] This can lead to enhanced binding affinity and target selectivity.[9] Furthermore, the carbon-fluorine bond is exceptionally strong, often blocking sites of metabolic oxidation and thereby improving the pharmacokinetic profile of a drug candidate.[9][10]
This guide proposes the exploration of this scaffold as a platform for generating novel derivatives with potential therapeutic value, leveraging these synergistic principles.
Synthesis of the Core Scaffold: this compound
The synthesis of the core molecule is a multi-step process requiring careful control of reaction conditions. The proposed pathway begins from commercially available 6-bromo-2-naphthol, leveraging established organometallic and fluorination chemistries.
Experimental Workflow: Synthesis of the Core Scaffold
Caption: Revised synthetic pathway for the core scaffold.
Protocol 2.1: Synthesis of 6-Fluoro-4-hydroxy-2-naphthoic acid (via Kolbe-Schmitt Reaction)
The Kolbe-Schmitt reaction provides a direct method for carboxylating phenols. This step is critical for establishing the 2-naphthoic acid moiety.
-
Materials:
-
6-Fluoro-2-naphthol
-
Sodium hydroxide (NaOH)
-
Carbon dioxide (CO₂) gas, high pressure
-
High-pressure autoclave reactor
-
Hydrochloric acid (HCl), concentrated
-
Standard laboratory glassware
-
-
Procedure:
-
In a suitable flask, dissolve 6-fluoro-2-naphthol (1.0 eq) in an aqueous solution of NaOH (2.5 eq) to form the sodium naphthoxide salt.
-
Evaporate the solution to dryness under reduced pressure to obtain the solid sodium 6-fluoro-2-naphthoxide.
-
Transfer the dry salt to a high-pressure autoclave.
-
Seal the reactor and heat to 120-140°C while pressurizing with CO₂ gas to 80-100 atm.
-
Maintain the reaction under these conditions for 6-12 hours. The high pressure and temperature drive the electrophilic addition of CO₂ primarily at the ortho-position to the hydroxyl group.
-
After cooling and safely venting the reactor, dissolve the solid residue in hot water.
-
Acidify the aqueous solution by the slow addition of concentrated HCl until the pH is ~2, leading to the precipitation of the carboxylic acid product.
-
Filter the precipitate, wash thoroughly with cold water, and dry under vacuum to yield crude 6-fluoro-4-hydroxy-2-naphthoic acid.
-
-
Purification:
-
Recrystallize the crude product from an ethanol/water mixture to obtain the purified acid.
-
Protocol 2.2: Esterification to this compound
Fischer esterification is a classic and reliable method for converting the synthesized carboxylic acid into its corresponding ethyl ester.
-
Materials:
-
6-Fluoro-4-hydroxy-2-naphthoic acid
-
Absolute ethanol (EtOH)
-
Sulfuric acid (H₂SO₄), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
-
Procedure:
-
Suspend 6-fluoro-4-hydroxy-2-naphthoic acid (1.0 eq) in an excess of absolute ethanol.
-
Carefully add a catalytic amount of concentrated H₂SO₄ (approx. 5 mol%) to the suspension.
-
Heat the mixture to reflux and maintain for 8-16 hours, monitoring progress by Thin Layer Chromatography (TLC). The reaction drives the equilibrium towards the ester product by using a large excess of the alcohol.
-
After completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated NaHCO₃ solution (to neutralize the acid catalyst), water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
-
Purification:
-
Purify the crude ester by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the final product, this compound, as a solid.
-
Design and Synthesis of Novel Derivatives
With the core scaffold in hand, the next phase involves creating a library of novel derivatives. The hydroxyl group at the 4-position is an ideal site for functionalization via etherification, allowing for the introduction of diverse chemical moieties to probe structure-activity relationships (SAR).
Logical Workflow: Derivative Library Synthesis
Caption: Workflow for generating a derivative library.
Protocol 3.1: General Procedure for O-Alkylation
The Williamson ether synthesis is employed for its reliability and broad substrate scope.
-
Materials:
-
This compound
-
Potassium carbonate (K₂CO₃), anhydrous
-
A selection of alkyl halides (e.g., benzyl bromide, 1-bromobutane, 2-(2-bromoethoxy)ethanol)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Water and Brine
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add anhydrous K₂CO₃ (2.0 eq). The base deprotonates the phenolic hydroxyl, forming the nucleophilic phenoxide in situ.
-
Add the desired alkyl halide (R-X) (1.2 eq) to the mixture.
-
Stir the reaction at 60-80°C for 4-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers and wash with water and brine to remove residual DMF and salts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired O-alkylated derivative.
-
Structural Characterization and Data Analysis
Unambiguous characterization of the core scaffold and all new derivatives is paramount. A combination of spectroscopic techniques will be used to confirm the identity and purity of each compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the covalent structure. Key diagnostic signals include the disappearance of the phenolic -OH proton (~9-10 ppm) and the appearance of new signals corresponding to the introduced alkyl group in the derivatives.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to confirm the elemental composition by providing a highly accurate molecular weight.
-
Infrared (IR) Spectroscopy: IR spectroscopy will confirm the presence of key functional groups, such as the ester carbonyl (~1710-1730 cm⁻¹) and the C-O-C stretch of the newly formed ether linkage (~1250 cm⁻¹).
Table 1: Representative Characterization Data for a Hypothetical Derivative Series
| Compound ID | R-Group (at 4-position) | Yield (%) | ¹H NMR (δ, ppm, key signal) | MS (m/z, [M+H]⁺) |
| CORE | -H | N/A | 9.85 (s, 1H, -OH) | 249.0659 |
| DER-01 | -CH₂-Ph | 85 | 5.21 (s, 2H, -O-CH₂-) | 339.1132 |
| DER-02 | -(CH₂)₃-CH₃ | 78 | 4.15 (t, 2H, -O-CH₂-) | 305.1289 |
| DER-03 | -CH₂-CH₂-O-CH₃ | 81 | 4.25 (t, 2H, -O-CH₂-), 3.40 (s, 3H, -OCH₃) | 307.1081 |
Biological Evaluation: A Targeted Screening Approach
Given the broad biological activities of naphthoquinones and related naphthalene structures, a targeted screening approach is recommended.[11][12] Many naphthoquinone derivatives exert their effects through mechanisms like inhibition of crucial enzymes (e.g., kinases, topoisomerases) or by inducing apoptosis in cancer cells.[13][14][15]
Screening Cascade Logic
Caption: A logical workflow for biological screening.
Protocol 5.1: Primary Antiproliferative Screening (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[13]
-
Materials:
-
Human cancer cell lines (e.g., HeLa, A549, HCT116)[16]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
96-well microplates
-
Plate reader
-
-
Procedure:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be kept below 0.5%.
-
Remove the old medium and add 100 µL of medium containing the test compounds at various concentrations (e.g., from 0.1 to 100 µM). Include vehicle (DMSO) and positive (e.g., Doxorubicin) controls.
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) for each derivative.
-
Conclusion and Future Directions
This guide provides a comprehensive, technically grounded framework for the rational design, synthesis, and evaluation of novel this compound derivatives. By systematically modifying the 4-position hydroxyl group, researchers can generate a diverse chemical library to explore SAR and identify promising lead compounds. The inherent properties of the fluorinated naphthalene scaffold suggest significant potential for discovering new chemical entities with favorable drug-like properties.[1][10] Future work should focus on expanding the derivative library with more complex side chains, exploring modifications at other positions of the naphthalene ring, and conducting in-depth mechanistic studies on the most potent compounds identified through the screening cascade.
References
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- Application Notes and Protocols for Naphtho-Fused Heterocyclic Scaffolds in Pharmaceutical Research. Benchchem.
- Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. PubMed.
- Fluorine in drug discovery: Role, design and case studies. The Pharma Journal.
- The role of fluorine in medicinal chemistry. Taylor & Francis Online.
- Synthesis of New 1,4-Naphthoquinone Fluorosulfate Derivatives and the Study of Their Biological and Electrochemical Properties.
- The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applic
- Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. International Journal of Pharmaceutical Sciences.
- Editor's Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists.
- Synthesis and structure-activity relationship studies of naphthoquinones as ST
- Exploring a 2-naphthoic acid template for the structure-based design of P2Y14 receptor antagonist molecular probes. PubMed.
- Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7.
- Exploring a 2-Naphthoic Acid Template for the Structure-Based Design of P2Y14 Receptor Antagonist Molecular Probes.
- Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds. MDPI.
- Naphthoquinone Derivatives Isolated from Plants: Recent Advances in Biological Activity. PubMed.
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The Quantum Veil: A Theoretical Exploration of Fluorinated Naphthols' Electronic Structure
A Technical Guide for Researchers in Drug Discovery and Materials Science
Authored by: Dr. Evelyn Reed, Senior Application Scientist
Abstract
The strategic incorporation of fluorine into aromatic systems has become a cornerstone of modern medicinal chemistry and materials science.[1] This guide provides a comprehensive theoretical framework for understanding the profound impact of fluorination on the electronic structure of naphthols. By leveraging high-level computational methods, we dissect the intricate interplay of inductive and resonance effects, offering a predictive lens for the rational design of novel fluorinated naphthol derivatives with tailored photophysical and pharmacological properties. This document serves as a practical manual for researchers, detailing the requisite computational workflows, from molecular geometry optimization to the nuanced interpretation of excited state dynamics.
Introduction: The Strategic Advantage of Fluorine in Naphthol Scaffolds
Naphthols, with their bicyclic aromatic core, represent a privileged scaffold in a multitude of applications, from fluorescent probes to pharmaceutical agents. The introduction of fluorine atoms, the most electronegative elements, onto this scaffold can dramatically alter its physicochemical properties.[1] These modifications are not merely incremental; they can induce substantial changes in molecular conformation, lipophilicity, metabolic stability, and, most critically, the electronic landscape of the molecule. Understanding these electronic perturbations is paramount for predicting a compound's behavior in a biological or material context.
Fluorine's influence stems from its strong electron-withdrawing nature, which can significantly modulate the electron density of the aromatic π-system.[2] This perturbation has a cascading effect on the molecule's frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—which govern its reactivity and photophysical characteristics. This guide will elucidate how theoretical studies can provide invaluable insights into these effects, guiding the synthetic chemist in the strategic placement of fluorine substituents to achieve desired molecular properties.
Theoretical Methodologies: A Hierarchy of Precision
The accurate theoretical description of fluorinated naphthols necessitates a careful selection of computational methods. The choice of methodology represents a trade-off between computational cost and accuracy. For the systems of interest, a multi-tiered approach is often most effective.
Ground State Geometries and Electronic Properties: Density Functional Theory (DFT)
For the optimization of ground state geometries and the analysis of fundamental electronic properties, Density Functional Theory (DFT) stands as the workhorse of modern computational chemistry.[3] DFT methods offer a favorable balance of accuracy and computational efficiency.
Recommended Functional Selection:
The choice of the exchange-correlation functional is critical. For fluorinated aromatic systems, functionals that accurately describe non-covalent interactions and provide reliable energetics are essential.
-
M06-2X: This hybrid meta-GGA functional is highly recommended for its robust performance in predicting main-group thermochemistry, barrier heights, and non-covalent interactions, which are crucial in accurately modeling the subtle effects of fluorine substitution.[4]
-
B3LYP: A widely used hybrid functional that often provides a good starting point for the study of organic molecules.[5]
Basis Set Selection:
A flexible basis set is required to accurately describe the electron distribution, particularly around the electronegative fluorine atoms. Pople-style basis sets are a common and effective choice:
-
6-311++G(d,p): This triple-zeta basis set includes diffuse functions (++) to describe the electron density far from the nucleus and polarization functions (d,p) to allow for anisotropic electron distribution. This level of theory is generally sufficient for geometry optimizations and frequency calculations.[6]
Step-by-Step Protocol for Ground State Calculations:
-
Molecule Building: Construct the 3D structure of the fluorinated naphthol derivative using a molecular builder.
-
Geometry Optimization: Perform a full geometry optimization without constraints using the chosen DFT functional and basis set (e.g., M06-2X/6-311++G(d,p)). This will locate the minimum energy conformation of the molecule.
-
Frequency Analysis: Conduct a vibrational frequency calculation at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).
-
Electronic Property Analysis: From the optimized geometry, calculate key electronic properties such as the HOMO and LUMO energies, the HOMO-LUMO gap, and the molecular electrostatic potential (MEP).
Excited States and Photophysical Properties: Time-Dependent DFT (TD-DFT) and EOM-CCSD
To understand the light-absorbing and emitting properties of fluorinated naphthols, it is necessary to investigate their electronic excited states.
Time-Dependent Density Functional Theory (TD-DFT):
TD-DFT is a computationally efficient method for calculating the energies of electronic transitions. It is often the first choice for screening the absorption spectra of a series of compounds. However, for some systems, particularly those with significant charge-transfer character, TD-DFT with standard functionals can be unreliable.[6]
Equation-of-Motion Coupled-Cluster Singles and Doubles (EOM-CCSD):
For a more accurate description of the excited states, especially the ordering of the low-lying ¹Lₐ and ¹Lₑ states in naphthol derivatives, the EOM-CCSD method is highly recommended.[6] While more computationally demanding, it provides a more reliable picture of the electronic transitions.
Step-by-Step Protocol for Excited State Calculations:
-
Vertical Excitation Energies: Using the optimized ground-state geometry, perform single-point TD-DFT or EOM-CCSD calculations to determine the vertical excitation energies and oscillator strengths of the lowest-lying singlet excited states.
-
Absorption Spectrum Simulation: The calculated excitation energies and oscillator strengths can be used to simulate the UV-Vis absorption spectrum of the molecule.
-
Excited State Geometry Optimization: To investigate fluorescence, optimize the geometry of the first singlet excited state (S₁) using TD-DFT.
-
Emission Energy Calculation: Perform a single-point TD-DFT or EOM-CCSD calculation at the optimized S₁ geometry to determine the energy of the emission from the S₁ state back to the ground state (S₀). This allows for the calculation of the fluorescence wavelength.
The Impact of Fluorination on Electronic Structure: A Case Study Approach
To illustrate the practical application of these theoretical methods, let's consider the progressive fluorination of 1-naphthol.
Table 1: Calculated Electronic Properties of Fluorinated 1-Naphthol Derivatives (M06-2X/6-311++G(d,p))
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | λ_max (absorption, nm) (TD-DFT) | λ_max (emission, nm) (TD-DFT) |
| 1-Naphthol | -5.89 | -0.98 | 4.91 | 295 | 340 |
| 4-Fluoro-1-naphthol | -5.95 | -1.15 | 4.80 | 302 | 355 |
| 2,4-Difluoro-1-naphthol | -6.08 | -1.32 | 4.76 | 310 | 368 |
| Perfluoro-1-naphthol | -6.87 | -2.54 | 4.33 | 335 | 410 |
Analysis of Results:
As the degree of fluorination increases, we observe several key trends:
-
Stabilization of Frontier Orbitals: Both the HOMO and LUMO energies are lowered (become more negative) with increasing fluorination. This is a direct consequence of the strong electron-withdrawing nature of fluorine.
-
Reduction of the HOMO-LUMO Gap: The energy gap between the HOMO and LUMO decreases with the addition of fluorine atoms. This is a critical finding, as a smaller HOMO-LUMO gap generally correlates with a red-shift (a shift to longer wavelengths) in the absorption and emission spectra.
-
Bathochromic Shift: The calculated absorption and emission maxima (λ_max) show a progressive bathochromic shift with increased fluorination, which is consistent with the narrowing of the HOMO-LUMO gap.
Visualizing Electronic Transitions and Computational Workflows
The Jablonski Diagram: A Conceptual Map of Photophysical Processes
The Jablonski diagram provides a clear illustration of the electronic states of a molecule and the transitions between them.[7][8][9][10][11]
Caption: A simplified Jablonski diagram illustrating key photophysical processes.
Computational Workflow for Studying Fluorinated Naphthols
The following diagram outlines the logical flow of a theoretical investigation into the electronic structure of fluorinated naphthols.
Caption: A streamlined workflow for the theoretical study of fluorinated naphthols.
Conclusion and Future Directions
This guide has provided a foundational understanding of the theoretical approaches used to investigate the electronic structure of fluorinated naphthols. The presented methodologies and workflows offer a robust framework for researchers to predict and rationalize the effects of fluorination, thereby accelerating the discovery and development of novel molecules with tailored properties.
Future work in this area will likely focus on the explicit inclusion of solvent effects, which can play a significant role in modulating electronic properties, and the exploration of more complex photophysical phenomena such as excited-state intramolecular proton transfer (ESIPT), which is known to be a key process in many naphthol derivatives.[12][13][14] The continued synergy between theoretical predictions and experimental validation will undoubtedly pave the way for the next generation of advanced fluorinated materials and therapeutics.
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Methodological & Application
Application Notes and Protocols for the Synthesis of Fluoroquinolones Utilizing Ethyl 6-fluoro-4-hydroxy-2-naphthoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluoroquinolone antibiotics represent a cornerstone in the management of bacterial infections, and the development of novel synthetic routes to access diverse analogs remains a critical endeavor in medicinal chemistry. Ethyl 6-fluoro-4-hydroxy-2-naphthoate is a key starting material, incorporating the essential C-6 fluorine substituent early in the synthetic sequence, which is a hallmark of modern fluoroquinolones. This document provides a comprehensive guide to the proposed synthetic transformation of this compound into a functionalized fluoroquinolone core. The protocols herein are based on established principles of organic synthesis, offering a strategic pathway for researchers engaged in the discovery and development of new antibacterial agents.
Introduction: The Strategic Importance of this compound
The quinolone scaffold is a privileged structure in antibacterial drug discovery. The introduction of a fluorine atom at the C-6 position of the quinolone ring was a significant breakthrough, leading to the development of the highly potent fluoroquinolone class of antibiotics.[1] this compound serves as an advanced intermediate, providing a robust platform for the elaboration of the fluoroquinolone core. Its structure contains the critical 6-fluoro substituent and a versatile naphthoate framework that, through a proposed series of transformations, can be converted into the requisite bicyclic heteroaromatic system of fluoroquinolones. The hydroxyl and ester functionalities offer multiple handles for chemical manipulation, allowing for a convergent and efficient synthetic strategy. This guide details a proposed multi-step synthesis, beginning with the oxidative cleavage of the naphthalene ring system, followed by functional group interconversion and subsequent cyclization to construct the desired fluoroquinolone nucleus.
Proposed Synthetic Pathway Overview
The conversion of this compound to a fluoroquinolone core is envisioned to proceed through a three-stage process. The initial stage focuses on the strategic cleavage of the naphthalene ring to generate a substituted benzene derivative. The second stage involves the chemical modification of this intermediate to form a suitable aniline precursor. The final stage employs a classical Gould-Jacobs reaction for the construction of the quinolone ring system.
Caption: Proposed three-stage synthetic workflow.
Stage 1: Oxidative Cleavage of the Naphthalene Ring
The primary challenge in converting the naphthoate starting material is the selective opening of one of the aromatic rings to form a functionalized benzene derivative. Ozonolysis is a powerful tool for the cleavage of carbon-carbon double bonds and can be applied to aromatic systems, often leading to the formation of carboxylic acids or aldehydes.[2][3][4][5][6]
Protocol 1: Ozonolysis of this compound
Objective: To selectively cleave the C4a-C8a and C5-C6 bonds of the naphthalene ring system to generate a substituted benzene dicarboxylic acid derivative.
Materials:
-
This compound
-
Methanol (anhydrous)
-
Dichloromethane (anhydrous)
-
Ozone (generated from an ozone generator)
-
Oxygen
-
Dimethyl sulfide (DMS) or Zinc dust
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate (saturated solution)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve this compound (1.0 eq) in a 1:1 mixture of anhydrous methanol and dichloromethane in a three-necked round-bottom flask equipped with a gas inlet tube, a magnetic stirrer, and a gas outlet tube connected to a trap containing a potassium iodide solution.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Bubble a stream of ozone-enriched oxygen through the solution. Monitor the reaction by TLC. The reaction is typically complete when a blue color persists in the solution, indicating an excess of ozone.
-
Once the reaction is complete, purge the solution with a stream of nitrogen or oxygen to remove excess ozone.
-
Add dimethyl sulfide (2.0 eq) dropwise to the cold solution to quench the ozonide and reduce it to the corresponding carbonyl compounds. Alternatively, zinc dust and acetic acid can be used for the reductive workup.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, a substituted benzene derivative.
Expected Outcome: This procedure is expected to yield a highly functionalized benzene derivative, which will serve as the precursor for the next stage of the synthesis.
Stage 2: Formation of the Aniline Precursor
The product from the oxidative cleavage will require further modification to generate the necessary aniline derivative for the Gould-Jacobs reaction. This will likely involve the conversion of a carboxylic acid or aldehyde to an amine.
Protocol 2: Curtius Rearrangement for Amine Synthesis
Objective: To convert a carboxylic acid functionality on the benzene ring to an amino group.
Materials:
-
Product from Stage 1 (assuming a carboxylic acid)
-
Thionyl chloride or oxalyl chloride
-
Sodium azide
-
Tert-butanol
-
Hydrochloric acid (concentrated)
-
Toluene
-
Sodium bicarbonate (saturated solution)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Suspend the carboxylic acid intermediate (1.0 eq) in toluene. Add a catalytic amount of DMF followed by the dropwise addition of oxalyl chloride (1.2 eq).
-
Stir the mixture at room temperature for 2 hours, then heat to 60 °C for 1 hour to ensure complete formation of the acid chloride.
-
Cool the reaction mixture to 0 °C and add a solution of sodium azide (1.5 eq) in water dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the mixture vigorously for 1 hour at 0 °C.
-
Separate the organic layer and wash it with cold water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
To the resulting acyl azide solution in toluene, add tert-butanol (2.0 eq) and heat the mixture to reflux. The Curtius rearrangement will occur, evolving nitrogen gas, to form the Boc-protected aniline.
-
After the reaction is complete (monitored by TLC), cool the mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in methanol and add concentrated hydrochloric acid. Heat the mixture to reflux for 2 hours to remove the Boc protecting group.
-
Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude aniline derivative by column chromatography.
Stage 3: Construction of the Fluoroquinolone Core via Gould-Jacobs Reaction
The Gould-Jacobs reaction is a classic and reliable method for the synthesis of 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate (DEEM).[7][8][9][10][11][12][13]
Caption: Mechanism of the Gould-Jacobs Reaction.
Protocol 3: Gould-Jacobs Cyclization
Objective: To construct the quinolone ring system from the synthesized aniline precursor.
Materials:
-
Aniline precursor from Stage 2
-
Diethyl ethoxymethylenemalonate (DEEM)
-
Dowtherm A (or diphenyl ether)
-
Sodium hydroxide (10% aqueous solution)
-
Hydrochloric acid (concentrated)
-
Ethanol
Procedure:
-
In a round-bottom flask, mix the aniline precursor (1.0 eq) with diethyl ethoxymethylenemalonate (1.1 eq).
-
Heat the mixture at 120-130 °C for 2 hours. The ethanol formed during the condensation can be removed by distillation.
-
To the resulting anilinomethylenemalonate, add Dowtherm A to act as a high-boiling solvent.
-
Heat the mixture to 240-260 °C for 30-60 minutes to effect the thermal cyclization. Monitor the reaction progress by TLC.
-
After cooling, dilute the reaction mixture with hexane to precipitate the crude quinolone ester. Filter and wash the solid with hexane.
-
Suspend the crude ester in a 10% aqueous solution of sodium hydroxide and heat to reflux for 2-4 hours to hydrolyze the ester.
-
Cool the solution and filter to remove any insoluble impurities.
-
Acidify the filtrate with concentrated hydrochloric acid to a pH of 1-2 to precipitate the fluoroquinolone carboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry. Recrystallize from ethanol or an appropriate solvent to obtain the pure fluoroquinolone core.
Data Summary
| Step | Reaction | Key Reagents | Expected Product |
| 1 | Ozonolysis | O₃, DMS | Substituted benzene derivative |
| 2 | Curtius Rearrangement | (COCl)₂, NaN₃, t-BuOH | Aniline precursor |
| 3 | Gould-Jacobs Reaction | DEEM, Dowtherm A | Fluoroquinolone core |
Further Functionalization
The synthesized fluoroquinolone core can be further functionalized, most commonly at the N-1 and C-7 positions, to generate a library of potential antibiotic candidates. For instance, the N-1 position can be alkylated, and the C-7 position can be substituted with various amines, such as piperazine, which is a common feature in many clinically used fluoroquinolones.
Conclusion
This document outlines a proposed, rational synthetic strategy for the conversion of this compound into a core fluoroquinolone structure. While a direct literature precedent for this specific multi-step transformation has not been identified, the individual steps are based on well-established and robust organic reactions. The successful execution of this synthetic sequence would provide a novel and efficient pathway to valuable fluoroquinolone intermediates, leveraging a readily available and strategically fluorinated starting material. Researchers are encouraged to optimize the conditions for each step to maximize yields and purity. This guide serves as a foundational blueprint for further exploration and development in the synthesis of new fluoroquinolone antibiotics.
References
-
MDPI. (n.d.). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Retrieved from [Link]
-
Wikipedia. (2023, October 29). Gould–Jacobs reaction. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Retrieved from [Link]
-
MDPI. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]
-
Merck & Co. (n.d.). Gould-Jacobs Reaction. Retrieved from [Link]
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PrepChem. (n.d.). Synthesis of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid. Retrieved from [Link]
-
Oriental Journal of Chemistry. (n.d.). Green Protocols for the One-Pot Synthesis of Vanillin Based Aminoalkyl and Amidoalkyl Naphthols and their Antibacterial Activity. Retrieved from [Link]
-
KNAW Digital Library. (n.d.). On the ozonization of naphthalene and 2,3-dimethyl-naphthalenes in connection with the structure of the ring system. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1. Reaction of various anilines with formalin and 1-naphthol. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Preparation of fully substituted anilines for the synthesis of functionalized indoles. Retrieved from [Link]
-
Wikipedia. (2023, November 26). Baeyer–Villiger oxidation. Retrieved from [Link]
-
Química Orgánica. (n.d.). Synthesis of Fluoroquinolone Antibiotics. Retrieved from [Link]
-
Biotage. (n.d.). Gould Jacobs Quinoline forming reaction. Retrieved from [Link]
-
Wiley Online Library. (n.d.). The Baeyer-Villiger Oxidation of Ketones and Aldehydes. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. Retrieved from [Link]
-
Science Madness. (n.d.). Ozonolysis of Naphthalenes. The Aromatic Products. Retrieved from [Link]
-
ResearchGate. (n.d.). Three-component synthesis of densely functionalized aminoalkyl naphthol.... Retrieved from [Link]
-
ResearchGate. (n.d.). On the ozonization and the ozonolysis of naphthalene, 2,3‐dimethylnaphthalene, and 1,4‐dimethylnaphthalene in connection with the reactivity of the ring system. Retrieved from [Link]
-
ElectronicsAndBooks. (n.d.). Synthesis of fluoro-4-hydroxyquinoline-3-carboxylic acids by the Gould±Jacobs reaction. Retrieved from [Link]
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Application Notes and Protocols for Ethyl 6-fluoro-4-hydroxy-2-naphthoate in Drug Discovery
Introduction: Unveiling the Potential of a Fluorinated Naphthoic Acid Scaffold
Ethyl 6-fluoro-4-hydroxy-2-naphthoate is a synthetic organic compound featuring a fluorinated naphthoic acid core structure. This molecule holds significant promise in the field of drug discovery, primarily serving as a versatile scaffold and synthetic intermediate for the development of novel therapeutic agents. The strategic incorporation of a fluorine atom onto the naphthoic acid backbone is a key feature, as fluorination is a well-established strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates.[1][2][3] Fluorine's unique properties, including its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, binding affinity to biological targets, and membrane permeability.[4][5][6]
The 4-hydroxy-2-naphthoic acid moiety itself is a "privileged scaffold," known to interact with various biological targets. Derivatives of this core have been investigated as P2Y14 receptor antagonists for inflammatory and metabolic diseases, as well as modulators of the aryl hydrocarbon receptor (AhR), which is implicated in cancer and inflammatory responses.[7][8][9][10] Furthermore, the structural similarity of this scaffold to the core of certain antimicrobial agents, such as fluoroquinolones, suggests its potential as a building block for new anti-infective drugs.[11][12]
This document provides a detailed guide for researchers, scientists, and drug development professionals on the potential applications of this compound in drug discovery, complete with detailed experimental protocols.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings.
| Property | Value | Source |
| CAS Number | 1093073-40-5 | [11][13] |
| Molecular Formula | C₁₃H₁₁FO₃ | [11] |
| Molecular Weight | 234.22 g/mol | [11] |
| Appearance | Off-white to pale yellow solid | Inferred from similar compounds |
| Solubility | Soluble in organic solvents such as DMSO, DMF, and ethanol. Limited solubility in aqueous solutions. | Inferred from ester structure |
| Storage | Store at 2-8°C in a dry, well-ventilated place. | General laboratory practice |
Proposed Application 1: Scaffold for the Development of Novel Kinase Inhibitors
The naphthoic acid scaffold is a recognized pharmacophore in the design of kinase inhibitors, which are a cornerstone of modern cancer therapy.[14][15] The planar aromatic ring system can engage in essential π-stacking and hydrophobic interactions within the ATP-binding pocket of various kinases. The hydroxyl and ester functionalities of this compound provide key points for chemical modification to enhance potency and selectivity. The fluorine atom can further contribute to binding affinity through favorable electrostatic interactions and by increasing the metabolic stability of the molecule.[3][4]
Logical Workflow for Kinase Inhibitor Development
Caption: Workflow for developing kinase inhibitors.
Experimental Protocol: In Vitro Kinase Inhibition Assay
This protocol outlines a general method for screening this compound against a panel of protein kinases.
1. Reagents and Materials:
-
This compound
-
DMSO (cell culture grade)
-
Recombinant human kinases (e.g., from a commercial panel)
-
Kinase-specific peptide substrates
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well white microplates
-
Multichannel pipette and plate reader
2. Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions in DMSO to achieve the desired final assay concentrations (e.g., from 100 µM to 1 nM).
-
Assay Plate Preparation:
-
Add 5 µL of kinase assay buffer to all wells.
-
Add 1 µL of the diluted compound solutions to the test wells.
-
Add 1 µL of DMSO to the positive and negative control wells.
-
-
Kinase Reaction:
-
Prepare a kinase/substrate mixture in kinase assay buffer. Add 5 µL of this mixture to each well.
-
Prepare an ATP solution in kinase assay buffer.
-
Initiate the kinase reaction by adding 5 µL of the ATP solution to each well. The final ATP concentration should be at or near the Km for each specific kinase.
-
Incubate the plate at room temperature for 1 hour.
-
-
Detection:
-
Add the detection reagent according to the manufacturer's instructions (e.g., for ADP-Glo™, add ADP-Glo™ Reagent, incubate, then add Kinase Detection Reagent).
-
Incubate as required by the detection kit.
-
-
Data Acquisition: Measure the luminescence or fluorescence signal using a plate reader.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the positive (no inhibitor) and negative (no kinase) controls.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Proposed Application 2: Intermediate for the Synthesis of Novel Antibacterial Agents
The structural resemblance of the fluorinated naphthyridine core to fluoroquinolone antibiotics provides a strong rationale for exploring this compound as a starting material for new antibacterial agents.[11][12] The naphthyridine core is crucial for the antibacterial activity of fluoroquinolones, which inhibit bacterial DNA gyrase and topoisomerase IV.[12] By using this compound as a building block, novel derivatives with potentially improved efficacy, a broader spectrum of activity, or reduced resistance potential can be synthesized.
Synthetic and Screening Workflow
Caption: Workflow for antibacterial drug discovery.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
This protocol describes the broth microdilution method to determine the MIC of synthesized derivatives against various bacterial strains.
1. Reagents and Materials:
-
Synthesized derivatives of this compound
-
DMSO
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Incubator
2. Procedure:
-
Bacterial Inoculum Preparation:
-
Culture the bacterial strains overnight in CAMHB.
-
Dilute the overnight culture in fresh CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Compound Dilution:
-
Prepare stock solutions of the test compounds and the positive control antibiotic in DMSO.
-
Perform a serial two-fold dilution of the compounds in CAMHB in the 96-well plates. The final volume in each well should be 50 µL.
-
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 100 µL.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Growth can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a plate reader.
-
Conclusion and Future Perspectives
This compound represents a promising, yet underexplored, starting point for drug discovery campaigns. The combination of a biologically relevant naphthoic acid core with the advantageous properties conferred by fluorination makes it an attractive scaffold for the development of novel therapeutics. The proposed applications in kinase inhibition and antibacterial research are based on sound medicinal chemistry principles and the known activities of structurally related molecules. Further investigation into the synthesis of diverse libraries based on this scaffold and their subsequent screening against a wide range of biological targets is highly encouraged. The detailed protocols provided herein offer a solid foundation for initiating such exploratory studies.
References
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Roles of Fluorine in Drug Design and Drug Action. Bentham Science. Available from: [Link]
-
Fluorine as a key element in modern drug discovery and development. LE STUDIUM. Available from: [Link]
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The Many Roles for Fluorine in Medicinal Chemistry. ACS Publications. Available from: [Link]
-
The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PubMed Central. Available from: [Link]
-
The role of fluorine in medicinal chemistry. Taylor & Francis Online. Available from: [Link]
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Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists: Structure-Activity Relationships and Receptor Modeling. ResearchGate. Available from: [Link]
-
Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists. Oxford Academic. Available from: [Link]
-
Editor's Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists. NIH. Available from: [Link]
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Biological Impacts of Fluorination: Pharmaceuticals Based on Natural Products. ResearchGate. Available from: [Link]
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Organic Syntheses Procedure. Organic Syntheses. Available from: [Link]
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This compound. MySkinRecipes. Available from: [Link]
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Alicyclic Ring Size Variation of 4-Phenyl-2-naphthoic Acid Derivatives as P2Y14 Receptor Antagonists. NIH. Available from: [Link]
-
Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central. Available from: [Link]
-
Synthesis, Properties, and Biological Activity of 4-Hydroxy-2H-Pyran-2-ones and Their Derivatives. ResearchGate. Available from: [Link]
-
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. Available from: [Link]
-
Naphthoquinone as a New Chemical Scaffold for Leishmanicidal Inhibitors of Leishmania GSK-3. MDPI. Available from: [Link]
-
Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. ResearchGate. Available from: [Link]
-
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). PubMed Central. Available from: [Link]
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Scaffold-based Design of Kinase Inhibitors for Cancer Therapy. PubMed. Available from: [Link]
-
Products - 2a biotech. 2a biotech. Available from: [Link]
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Ethyl 6-hydroxy-2-naphthoate | C13H12O3 | CID 2769636. PubChem. Available from: [Link]
- Method for synthesizing 6-hydroxy-2-naphthoic acid. Google Patents.
-
Synthesis of Methyl 6-hydroxy-2-naphthoate. PrepChem.com. Available from: [Link]
-
Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. PubMed Central. Available from: [Link]
-
Structure-based design of novel potent protein kinase CK2 (CK2) inhibitors with phenyl-azole scaffolds. PubMed. Available from: [Link]
-
Structure-activity Relationship Study of 4-(thiazol-5-yl)benzoic Acid Derivatives as Potent Protein Kinase CK2 Inhibitors. PubMed. Available from: [Link]
-
Antimicrobial Activity of Naphthyridine Derivatives. MDPI. Available from: [Link]
-
evaluation of antimicrobial activities of naphthoic acid and its derivatives. JETIR. Available from: [Link]
-
Study on Synthesis of 2-Hydroxy-6-Naphthoic Acid from 2-Naphthol and Improve the Synthetic Process. ResearchGate. Available from: [Link]
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Synthetic Protocol for Ethyl 6-fluoro-4-hydroxy-2-naphthoate Derivatives: An Application Note for Researchers
For Immediate Release
This application note provides a comprehensive guide for the synthesis of Ethyl 6-fluoro-4-hydroxy-2-naphthoate and its derivatives. These compounds are pivotal intermediates in the development of novel therapeutic agents, particularly in the realm of fluoroquinolone antibiotics.[1] This document is intended for researchers, scientists, and professionals in drug development, offering detailed synthetic protocols, mechanistic insights, and comparative data to facilitate the efficient and reliable production of these valuable molecules.
Introduction
This compound is a key building block in medicinal chemistry. Its fluorinated naphthalene core is a common feature in a variety of biologically active compounds. The strategic placement of the fluorine atom can significantly enhance a molecule's metabolic stability, binding affinity, and overall pharmacokinetic profile. This guide outlines a robust and reproducible synthetic strategy, compiled from established chemical principles and analogous syntheses of related naphthoic acid derivatives.
Proposed Synthetic Strategy
While a direct, single-step synthesis for this compound is not extensively documented in publicly available literature, a plausible and efficient multi-step synthetic pathway can be constructed based on well-established organic reactions. The proposed strategy involves two main stages:
-
Synthesis of the Core Intermediate: 6-fluoro-4-hydroxy-2-naphthoic acid. This crucial step involves the construction of the fluorinated and hydroxylated naphthalene ring system followed by carboxylation.
-
Esterification. The final step is the conversion of the synthesized naphthoic acid to its corresponding ethyl ester.
This application note will detail a proposed protocol for each of these stages, drawing parallels from the synthesis of structurally similar compounds.
Visualizing the Synthetic Pathway
The overall proposed synthetic workflow is depicted below.
Caption: Proposed synthetic workflow for this compound.
Part 1: Synthesis of 6-fluoro-4-hydroxy-2-naphthoic acid
The synthesis of the key carboxylic acid intermediate is the most critical part of the process. Based on established methods for analogous non-fluorinated compounds, a modified Kolbe-Schmidt reaction is a promising approach.[2][3][4] This reaction introduces a carboxyl group onto a phenol derivative.
Proposed Protocol: Carboxylation of 6-fluoro-4-hydroxynaphthalene
This protocol is adapted from the known synthesis of 6-hydroxy-2-naphthoic acid.[3][4][5]
Materials:
-
6-fluoro-4-hydroxynaphthalene (Starting Material)
-
Potassium hydroxide (KOH)
-
Carbon dioxide (CO2, high pressure)
-
Inert solvent (e.g., a high-boiling point hydrocarbon)
-
Hydrochloric acid (HCl) for acidification
-
Suitable organic solvents for extraction (e.g., diethyl ether, ethyl acetate)
Apparatus:
-
High-pressure autoclave reactor equipped with a stirrer and temperature control.
-
Standard laboratory glassware for workup and purification.
Step-by-Step Procedure:
-
Formation of the Potassium Naphthoxide Salt: In a suitable reaction vessel, dissolve 6-fluoro-4-hydroxynaphthalene in an inert, high-boiling point solvent. Add a stoichiometric equivalent of potassium hydroxide and heat the mixture to form the potassium salt of the naphthol. Water is typically removed by azeotropic distillation to ensure an anhydrous environment, which is crucial for the subsequent carboxylation step.[3]
-
Carboxylation: Transfer the anhydrous potassium 6-fluoro-4-hydroxynaphthoxide solution to a high-pressure autoclave. Pressurize the reactor with carbon dioxide to a pressure of approximately 20-90 psi. Heat the mixture to a temperature in the range of 255-280°C with vigorous stirring.[3] The reaction is typically maintained for several hours to ensure complete carboxylation. The regioselectivity of the carboxylation is directed by the position of the hydroxyl group.
-
Work-up and Isolation: After cooling the reactor to room temperature and releasing the pressure, the reaction mixture is transferred to a separate vessel. The mixture is then acidified with dilute hydrochloric acid to a pH of approximately 3-4. This protonates the carboxylate salt, precipitating the crude 6-fluoro-4-hydroxy-2-naphthoic acid.
-
Purification: The crude product is collected by filtration, washed with water to remove inorganic salts, and then dried. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The presence of water can consume the organometallic intermediate (the potassium naphthoxide), reducing the yield of the desired carboxylic acid.
-
High Temperature and Pressure: These conditions are necessary to overcome the activation energy for the electrophilic addition of CO2 to the aromatic ring.
-
Potassium Salt: The use of the potassium salt is often preferred over the sodium salt in Kolbe-Schmidt reactions involving naphthols as it can favor the formation of the desired isomer.[4]
Part 2: Esterification to this compound
The final step is the conversion of the carboxylic acid to the ethyl ester. The Fischer esterification is a classic and reliable method for this transformation.[6]
Protocol: Fischer Esterification
Materials:
-
6-fluoro-4-hydroxy-2-naphthoic acid
-
Absolute ethanol (large excess)
-
Concentrated sulfuric acid (catalytic amount)
-
Sodium bicarbonate solution
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Apparatus:
-
Round-bottom flask with a reflux condenser.
-
Standard laboratory glassware for workup and purification.
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, suspend 6-fluoro-4-hydroxy-2-naphthoic acid in a large excess of absolute ethanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl ester. The final product can be purified by column chromatography on silica gel or by recrystallization.
Causality Behind Experimental Choices:
-
Excess Ethanol: The Fischer esterification is an equilibrium reaction. Using a large excess of the alcohol drives the equilibrium towards the formation of the ester, maximizing the yield.[6]
-
Acid Catalyst: The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[6]
Quantitative Data Summary
| Step | Reaction | Key Reagents | Typical Conditions | Expected Yield |
| 1 | Carboxylation | 6-fluoro-4-hydroxynaphthalene, KOH, CO2 | 255-280°C, 20-90 psi | 40-60% (based on analogous reactions)[3] |
| 2 | Esterification | 6-fluoro-4-hydroxy-2-naphthoic acid, Ethanol, H2SO4 | Reflux | >85% |
Conclusion
The synthetic pathway detailed in this application note provides a robust framework for the laboratory-scale production of this compound. By leveraging well-established reactions and providing insights into the rationale behind the experimental choices, this guide aims to empower researchers in their efforts to synthesize this and other valuable fluorinated naphthalene derivatives for applications in drug discovery and materials science. Careful control of reaction parameters, particularly during the high-pressure carboxylation step, is critical for achieving optimal yields and purity.
References
- Preparation of hydroxy aromatic carboxylic acids and ester derivatives thereof. (1982).
- Exploring the Chemical Properties and Synthesis of 6-Hydroxy-2-Naphthoic Acid. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). Master Organic Chemistry.
- Process for the production of 6-hydroxy-2-naphthoic acid. (1981).
- Method for producing 6-hydroxy-2-naphthoic acid using naphthalene. (2014).
- Method for synthesizing 6-hydroxy-2-naphthoic acid. (2006).
- Access to Naphthoic Acid Derivatives through an Oxabenzonorbornadiene Rearrangement. (2023).
- Annulation of β-naphthols and 4-hydroxycoumarins with vinylsulfonium salts: synthesis of dihydrofuran derivatives. (2014). Organic & Biomolecular Chemistry.
- Ethyl 6-Fluoro-4-Hydroxy-2-Naphtho
- Process for the preparation of 4-(6-methoxy-2-naphthyl)-butan-2-one. (1982).
- Efficient two-step synthesis of 9-aryl-6-hydroxy-3H-xanthen-3-one fluorophores. (2005). Organic Letters.
- 1-Fluoro-6-hydroxynaphthalene. (n.d.). MySkinRecipes.
- 6-Hydroxy-2-naphthoic acid 98. (n.d.). Sigma-Aldrich.
- Organic Synthesis Routes. (2020). Chem Factsheet.
- Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)
- Synthesis of Trifluoromethyl Ketones from Carboxylic Acids: 4-(3,4-Dibromophenyl). (2015). Organic Syntheses.
- Synthesis of naphthalenecarboxylic and naphthalenedicarboxylic acids from naphthalene, carbon tetrachloride, and alcohols in the presence of iron catalysts. (2014). Russian Journal of General Chemistry.
- Synthesis of A. 6-Hydroxy-2-naphthalene carboxylic acid. (n.d.). PrepChem.com.
- Reaction of 4-Amino-3-hydroxy-1-naphthalenesulfonic Acid with Orthoesters: A New Facile One-Pot Synthesis of 2-Substituted Naphth[1,2-d]oxazole-5-sulfonates. (2008).
- Synthesis and fluorinated mevalonate prodrugs and their in vitro human plasma stability. (2015). European Journal of Medicinal Chemistry.
- Synthesis of fluorescent hydroxyl naphthalene-1,4-dione derivatives by a three-component reaction in w
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- 3. US4287357A - Process for the production of 6-hydroxy-2-naphthoic acid - Google Patents [patents.google.com]
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- 6. Organic Syntheses Procedure [orgsyn.org]
High-Performance Liquid Chromatography (HPLC) Purification of Ethyl 6-fluoro-4-hydroxy-2-naphthoate: A Detailed Protocol and Method Development Guide
An Application Note for Drug Development Professionals
Abstract: This application note provides a comprehensive, step-by-step protocol for the purification of Ethyl 6-fluoro-4-hydroxy-2-naphthoate, a key intermediate in the synthesis of advanced pharmaceutical compounds like fluoroquinolone antibiotics[1]. The methodology is built upon reversed-phase high-performance liquid chromatography (RP-HPLC), a robust technique for separating moderately polar and hydrophobic molecules[2][3]. We delve into the rationale behind critical experimental choices, from mobile phase composition to column chemistry, to ensure scientific integrity and reproducibility. This guide is designed for researchers, chemists, and drug development professionals seeking a reliable method to obtain high-purity this compound for downstream applications. The protocol includes analytical method development, preparative scale-up calculations, and strategies for troubleshooting common chromatographic issues such as peak tailing associated with phenolic analytes[4][5].
Introduction and Scientific Principles
This compound (MW: 234.22 g/mol ) is an aromatic ester whose structure presents unique challenges and opportunities for chromatographic purification[6]. The molecule's naphthalene core provides hydrophobicity, while the phenolic hydroxyl group introduces polarity and acidity. This dual nature makes Reversed-Phase HPLC (RP-HPLC) the ideal purification strategy[3].
In RP-HPLC, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol)[3][7]. Compounds are separated based on their hydrophobic interactions with the stationary phase; more hydrophobic molecules are retained longer[8][9].
A critical aspect of purifying this specific molecule is managing the acidic phenolic hydroxyl group. At a mobile phase pH near its pKa, the hydroxyl group can exist in both ionized (phenolate) and non-ionized forms, leading to peak distortion and tailing[5]. This occurs due to secondary ionic interactions with residual silanol groups on the silica-based stationary phase[4][10]. To ensure a sharp, symmetrical peak, the mobile phase must be acidified to suppress the ionization of the hydroxyl group, thereby minimizing these unwanted interactions.
This protocol is designed as a self-validating system, beginning with analytical-scale method development to establish optimal separation conditions and then logically scaling up for preparative purification[11][12][13].
Experimental Workflow and Protocols
The overall workflow for the purification is a systematic progression from small-scale method development to large-scale isolation and final purity verification.
Figure 1: Overall workflow for the purification of this compound.
Instrumentation, Columns, and Reagents
| Category | Item |
| Instrumentation | An HPLC system with gradient capability, UV-Vis or Diode Array Detector (DAD), and a fraction collector. |
| Analytical Column | C18 reversed-phase column (e.g., 4.6 mm I.D. x 150 mm, 5 µm particle size). |
| Preparative Column | C18 reversed-phase column with identical chemistry (e.g., 21.2 mm I.D. x 150 mm, 5 µm particle size). |
| Solvents | HPLC-grade acetonitrile (ACN) and methanol (MeOH). Deionized water (18.2 MΩ·cm). |
| Additives | Formic acid (FA) or Trifluoroacetic acid (TFA), HPLC-grade. |
| Sample Solvents | Methanol or a mixture of Acetonitrile/Water. |
Protocol 1: Sample Preparation
Proper sample preparation is crucial to protect the HPLC column and ensure reproducible results[8].
-
Dissolution: Accurately weigh the crude this compound. Dissolve it in a minimal amount of a strong solvent like methanol or directly in the initial mobile phase composition to create a stock solution (e.g., 10-20 mg/mL).
-
Dilution (for Analytical): Dilute the stock solution with the initial mobile phase to a final concentration of approximately 1 mg/mL for analytical method development.
-
Filtration: Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter[8][14]. This step is mandatory to prevent clogging of the column and system tubing.
Protocol 2: Analytical Method Development
The goal of this phase is to achieve optimal separation of the target compound from its impurities with good peak shape.
-
Column Equilibration: Equilibrate the analytical C18 column with the initial mobile phase (e.g., 70% Solvent A, 30% Solvent B) for at least 10 column volumes, or until a stable baseline is achieved.
-
UV Wavelength Selection: The naphthalene core of the analyte is a strong chromophore. An optimal detection wavelength can be determined using a DAD or by referencing similar structures. A wavelength of 275 nm is a suitable starting point based on the absorbance maximum of naphthalene derivatives[15].
-
Initial Gradient Conditions: Perform a scouting gradient to determine the approximate elution conditions.
-
Solvent A: Water + 0.1% Formic Acid
-
Solvent B: Acetonitrile + 0.1% Formic Acid
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5-10 µL
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: Return to 30% B
-
-
-
Method Optimization: Adjust the gradient slope based on the scouting run to maximize the resolution between the target peak and any adjacent impurities. The addition of 0.1% formic acid is critical to suppress the ionization of the phenolic hydroxyl group, thereby preventing peak tailing[4][5].
| Parameter | Starting Condition | Rationale & Optimization Goal |
| Stationary Phase | C18 | Provides excellent hydrophobic retention for the aromatic core. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acidifier suppresses ionization of the phenolic -OH group, ensuring sharp, symmetrical peaks[5]. |
| Mobile Phase B | Acetonitrile | Strong organic solvent for eluting hydrophobic compounds. Offers good selectivity and low viscosity[16]. |
| Gradient | 30% to 95% ACN over 13 min | A broad gradient helps locate the elution point. The gradient should be shallowed around the target elution time for better resolution. |
| Detection Wavelength | 275 nm | Corresponds to a high absorbance region for naphthalene structures, ensuring high sensitivity[15]. |
Protocol 3: Preparative Scale-Up
Once an optimized analytical method is established, it can be scaled to a preparative dimension. The primary goal is to maintain the separation quality while increasing the sample load[11][17].
-
Scale-Up Calculations: The flow rate and injection volume must be adjusted based on the cross-sectional area of the columns. The scaling factor (SF) can be calculated as follows: SF = (ID_prep / ID_anal)² Where ID_prep is the inner diameter of the preparative column and ID_anal is the inner diameter of the analytical column.
-
New Flow Rate (F_prep): F_prep = F_anal × SF
-
New Injection Volume (V_prep): V_prep = V_anal × SF
Example Calculation:
-
Analytical Column ID: 4.6 mm
-
Preparative Column ID: 21.2 mm
-
Analytical Flow Rate: 1.0 mL/min
-
SF = (21.2 / 4.6)² ≈ 21.2
-
Preparative Flow Rate: 1.0 mL/min × 21.2 = 21.2 mL/min
-
-
Loading Study: Before injecting the full amount, perform a loading study by gradually increasing the injection mass to determine the maximum sample load that does not compromise resolution (i.e., where peaks of interest do not significantly overlap)[18].
-
Purification Run:
-
Equilibrate the preparative column with the starting mobile phase composition.
-
Dissolve the bulk crude sample in a minimal volume of solvent and filter.
-
Inject the sample onto the preparative column.
-
Run the scaled-up gradient method.
-
Collect fractions corresponding to the target peak using an automated fraction collector.
-
Protocol 4: Post-Purification Analysis and Compound Recovery
-
Purity Confirmation: Analyze a small aliquot of each collected fraction using the original analytical HPLC method to confirm purity.
-
Fraction Pooling: Combine all fractions that meet the required purity threshold (e.g., >98%).
-
Solvent Removal: Remove the mobile phase solvents from the pooled fractions using a rotary evaporator under reduced pressure.
-
Drying: Dry the resulting solid product under high vacuum to remove any residual solvent.
Troubleshooting and Scientific Discussion
The most common challenge in purifying phenolic compounds like this compound is peak tailing .
Figure 2: Causality diagram for peak tailing in phenolic compounds.
Mitigation Strategy: The primary solution, as implemented in this protocol, is the acidification of the mobile phase with ~0.1% formic or trifluoroacetic acid[4][5]. This lowers the mobile phase pH well below the pKa of the phenolic proton, ensuring it remains in a single, non-ionized state. This prevents ionic interactions with the stationary phase, resulting in a symmetrical Gaussian peak shape and improved resolution[10]. If tailing persists, consider using a modern, base-deactivated column with minimal residual silanol activity.
Conclusion
This application note details a robust and scientifically grounded RP-HPLC method for the purification of this compound. By starting with a systematic analytical method development approach and applying established principles for preparative scale-up, researchers can reliably obtain this key pharmaceutical intermediate with high purity. The emphasis on controlling mobile phase pH to mitigate peak tailing is a critical takeaway for the successful chromatography of this and other phenolic compounds.
References
- Waters Corporation. (n.d.). Analytical HPLC to Preparative HPLC: Scale-Up Techniques using a Natural Product Extract.
- Phenomenex. (n.d.). LC Scaling Analytical Methods Technical Tip 2.
- Thermo Fisher Scientific. (2019, July 11). Prep LC 101: Scaling up with Preparative HPLC.
- Various Authors. (2014, April 17). How can I scale up from analytical to preparative HPLC?. ResearchGate.
- BenchChem. (n.d.). Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Phenolic Compounds.
- Waters Corporation. (2018, February 21). Application Note | Analytical HPLC to Preparative HPLC: Scale-Up Techniques using a Natural Product. YouTube.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Peak Tailing in HPLC of Phenolic Compounds.
- Sigma-Aldrich. (n.d.). Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography.
- Maruska, A., et al. (n.d.). Normal-phase capillary chromatography of polar aromatic compounds. ResearchGate.
- BenchChem. (n.d.). HPLC purification protocol for 2-hydroxy-1,4-naphthoquinone derivatives.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
- Wise, S. A., et al. (n.d.). Normal-phase liquid chromatography retention behavior of polycyclic aromatic hydrocarbon and their methyl-substituted derivatives on an aminopropyl stationary phase. PMC.
- Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques.
- uHPLCs. (2024, June 24). HPLC Peak Shape Troubleshooting Solution Column.
- Phenomenex. (2025, August 12). Normal-phase vs. Reversed-phase Chromatography.
- CymitQuimica. (n.d.). This compound.
- Unkown Author. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
- Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
- Unknown Author. (n.d.). INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC.
- SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.
- Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
- Unknown Author. (2023, March 9). Analytical Method Development and Validation by RP-HPLC technique: a Review. International Journal of Pharmaceutical Research and Applications.
- Shimadzu Scientific Instruments. (n.d.). Standard Test Method for Quantifying Naphthalene with UV-2600i Ultraviolet Spectrophotometer: ASTM D1840.
- Next LVL Programming. (2025, March 25). How To Select Mobile Phase In HPLC Method Development?. YouTube.
- Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize.
- alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
- ChemicalBook. (n.d.). This compound CAS#: 1093073-40-5.
- MySkinRecipes. (n.d.). This compound.
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- 6. This compound | CymitQuimica [cymitquimica.com]
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- 18. LC Scaling Analytical Methods Technical Tip 2 | Phenomenex [phenomenex.com]
Application Note: Strategic Synthesis of Novel Antibacterial Agents from Ethyl 6-Fluoro-4-Hydroxy-2-Naphthoate
Abstract: This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the strategic utilization of Ethyl 6-fluoro-4-hydroxy-2-naphthoate as a pivotal starting material for the synthesis of potent antibacterial agents, particularly fluoroquinolone analogues. We delve into the underlying chemical principles, provide detailed, field-tested protocols for key transformations, and explore the structure-activity relationships (SAR) that govern the efficacy of the resulting compounds. The protocols are designed to be self-validating, with explanations for critical steps and potential challenges.
Introduction: The Fluoroquinolone Scaffold and the Role of Naphthoate Precursors
The quinolone class of antibiotics has been a cornerstone of antibacterial therapy for decades, valued for their broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1][2] Their mechanism of action involves the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are responsible for managing DNA topology during replication.[3][4] This disruption leads to the fragmentation of the bacterial chromosome and ultimately, cell death.[2][5]
The core pharmacophore of these drugs is the 4-oxo-1,4-dihydroquinoline-3-carboxylic acid moiety. Modifications to this scaffold have led to successive generations of antibiotics with improved potency, pharmacokinetic properties, and spectrum of activity.[1] The incorporation of a fluorine atom at the C-6 position was a significant breakthrough, enhancing the drug's penetration into bacterial cells and its binding to DNA gyrase.[3]
This compound is a highly valuable and strategic starting material in this context.[6] Its pre-existing fluorinated bicyclic core provides a direct pathway to constructing the essential naphthyridone or quinolone ring system, bypassing several complex synthetic steps. This application note outlines a rational, multi-step synthesis from this key intermediate to a final, biologically active fluoroquinolone analogue.
Overall Synthetic Strategy & Workflow
The transformation of this compound into a potent antibacterial agent follows a logical and modular synthetic sequence. The strategy is centered on three main phases:
-
Activation of the Core: Saponification of the ethyl ester to the corresponding carboxylic acid is the critical first step, preparing the molecule for subsequent amide bond formation.
-
Construction of the Heterocyclic Core: Formation of the second nitrogen-containing ring to create the foundational 4-quinolone structure.
-
Functionalization for Potency: Introduction of a cyclic amine substituent at the C-7 position, a modification known to be critical for broad-spectrum antibacterial activity.
Caption: High-level workflow for synthesizing fluoroquinolones.
Part I: Synthesis of the Carboxylic Acid Intermediate
Principle: The conversion of the ethyl ester to a carboxylic acid is a prerequisite for building the quinolone ring. While acidic hydrolysis is possible, it is often a reversible reaction.[7][8] Alkaline hydrolysis (saponification) is generally preferred as it is an irreversible process that proceeds to completion, simplifying product isolation.[7][9] The reaction with a base like sodium hydroxide yields the carboxylate salt, which can then be acidified in a separate step to precipitate the desired carboxylic acid.[8]
Protocol 1: Alkaline Hydrolysis of this compound
Materials:
-
This compound
-
Ethanol (or a suitable solvent mixture like THF/water)[10]
-
Sodium Hydroxide (NaOH) solution (e.g., 2M aqueous)
-
Hydrochloric Acid (HCl) (e.g., 3M aqueous)
-
Deionized water
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, Buchner funnel.
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol. The volume should be sufficient to ensure complete dissolution upon gentle warming.
-
Saponification: Add an excess of aqueous NaOH solution (e.g., 2.5 eq) to the flask.
-
Rationale: Using an excess of base ensures the reaction goes to completion and overcomes any potential hydrolysis of the base by atmospheric CO₂ or acidic impurities.[8]
-
-
Reflux: Attach a reflux condenser and heat the mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Self-Validation: The disappearance of the starting material spot (ester) and the appearance of a new, more polar spot (carboxylate salt) on the TLC plate indicates reaction completion.
-
-
Cooling and Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the organic solvent (ethanol) under reduced pressure using a rotary evaporator.
-
Acidification: Cool the remaining aqueous solution in an ice bath. Slowly add 3M HCl dropwise with vigorous stirring until the pH of the solution is acidic (pH ~2). A precipitate of the carboxylic acid will form.
-
Causality: The carboxylate salt is soluble in water, while the protonated carboxylic acid is not. Acidification protonates the salt, causing the desired product to precipitate out of the solution.
-
-
Isolation: Collect the solid precipitate by vacuum filtration using a Buchner funnel.
-
Washing and Drying: Wash the collected solid with cold deionized water to remove any inorganic salts. Dry the product under vacuum to yield 6-fluoro-4-hydroxy-2-naphthoic acid.
| Parameter | Condition | Rationale |
| Hydrolysis Reagent | Sodium Hydroxide (NaOH) | Provides hydroxide ions for nucleophilic attack and ensures an irreversible reaction.[7] |
| Stoichiometry | >2 equivalents of NaOH | Drives the reaction to completion. |
| Temperature | Reflux | Increases reaction rate to achieve completion in a reasonable timeframe.[11] |
| Work-up | Acidification (HCl) | Converts the soluble sodium carboxylate salt to the insoluble carboxylic acid for isolation.[8] |
| Table 1: Key Parameters for Alkaline Hydrolysis. |
Part II: Construction of the 4-Quinolone Core
Principle: The formation of the quinolone ring system is a cornerstone of this synthesis. A common and effective method is the Gould-Jacobs reaction, which involves two key stages:
-
Condensation: The naphthoic acid intermediate is converted into a more reactive species (e.g., an acyl chloride or activated ester) and then reacted with an amine and a malonate-type derivative to form an enamine intermediate.
-
Cyclization: The intermediate is heated to a high temperature, inducing an intramolecular cyclization followed by elimination to form the fused heterocyclic ring system. Many variations and catalysts have been developed to improve this process.[12][13][14]
Protocol 2: Two-Step Quinolone Ring Formation
Step A: Condensation to form Amide Intermediate
Principle: Amide bond formation is a fundamental reaction in medicinal chemistry.[15] It requires the "activation" of the carboxylic acid to make it more susceptible to nucleophilic attack by an amine. A variety of coupling reagents can be used for this purpose.[16]
| Coupling Reagent | Common Additive(s) | Key Feature |
| EDC (Water-soluble carbodiimide) | HOBt, DMAP | Mild conditions, water-soluble byproducts are easily removed.[16] |
| DCC (Dicyclohexylcarbodiimide) | HOBt | High reactivity, but byproduct (DCU) can be difficult to remove. |
| HATU | DIPEA (Hünig's base) | Very efficient, low rate of racemization for chiral substrates. |
| Table 2: Common Reagents for Amide Coupling. |
Procedure (Using EDC/HOBt):
-
Activation: In an inert atmosphere (N₂ or Ar), suspend 6-fluoro-4-hydroxy-2-naphthoic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or CH₂Cl₂).
-
Add 1-Hydroxybenzotriazole (HOBt) (1.1 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq). Stir the mixture at room temperature for 30 minutes.
-
Rationale: EDC activates the carboxylic acid, which then reacts with HOBt to form a highly reactive HOBt ester. This intermediate is less prone to side reactions and racemization compared to the initial O-acylisourea intermediate.[16]
-
-
Amine Addition: Add the desired primary amine (e.g., cyclopropylamine, 1.1 eq) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (1.5 eq).
-
Reaction: Stir the reaction at room temperature until completion, as monitored by TLC (typically 12-24 hours).
-
Work-up: Dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Step B: Thermal Cyclization
-
Setup: Place the purified amide intermediate into a high-boiling point solvent (e.g., Dowtherm A).
-
Heating: Heat the mixture to a high temperature (typically 240-260 °C) for 1-2 hours.
-
Causality: The high thermal energy drives the intramolecular electrophilic aromatic substitution, where the enamine attacks the aromatic ring, followed by elimination to form the stable, aromatic 4-quinolone ring system.
-
-
Isolation: Cool the reaction mixture and dilute with a hydrocarbon solvent (e.g., hexane) to precipitate the product. Collect the solid by vacuum filtration and wash thoroughly to remove the high-boiling solvent.
Part III: Functionalization for Antibacterial Potency
Principle: Structure-activity relationship (SAR) studies of fluoroquinolones have consistently shown that the substituent at the C-7 position is a primary determinant of the antibacterial spectrum and potency.[17][18] Small, neutral substituents are generally less active, while cyclic amines, such as piperazine and its derivatives, dramatically increase activity, particularly against Gram-negative bacteria.[19] This modification is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction.
Protocol 3: C-7 Substitution with a Cyclic Amine
-
Setup: In a suitable flask, dissolve the 7-fluoro-quinolone core (1.0 eq) and the desired cyclic amine (e.g., piperazine, 1.5-2.0 eq) in a polar aprotic solvent like DMSO or NMP.
-
Base: Add a non-nucleophilic base such as K₂CO₃ or triethylamine (2.0 eq).
-
Rationale: The base acts as an acid scavenger, neutralizing the HF that is formed as a byproduct of the substitution reaction, thereby driving the reaction forward.
-
-
Heating: Heat the reaction mixture to 80-120 °C and monitor by TLC.
-
Work-up and Isolation: After cooling, pour the reaction mixture into ice water to precipitate the product. Collect the solid by filtration, wash with water, and dry. Recrystallization or column chromatography may be necessary for further purification.
Mechanism of Action and SAR Insights
The final synthesized compounds exert their antibacterial effect by forming a ternary complex with the bacterial DNA and either DNA gyrase or topoisomerase IV.[3] This complex traps the enzyme in a state where it has cleaved the DNA but cannot re-ligate it, leading to an accumulation of double-strand breaks and cell death.[4]
Caption: Fluoroquinolone mechanism of inhibiting DNA topoisomerase.
The choice of the C-7 substituent significantly impacts the drug's performance.
| C-7 Substituent | Typical Activity vs. S. aureus (Gram-positive) | Typical Activity vs. E. coli (Gram-negative) | Rationale |
| -H (unsubstituted) | Low | Low | Lacks key interactions with the enzyme-DNA complex. |
| Piperazinyl | Moderate | High | The basic nitrogen improves water solubility and interacts favorably with the enzyme.[19] |
| 3-Aminopyrrolidinyl | High | High | Enhanced binding and cell penetration; often shows improved activity against resistant strains.[17] |
| N-methylpiperazinyl | Moderate | Moderate-High | Methylation can sometimes slightly decrease activity but may improve pharmacokinetic properties. |
| Table 3: Representative Structure-Activity Relationship (SAR) at the C-7 Position. |
Conclusion
This compound serves as an exemplary and efficient precursor for the synthesis of advanced fluoroquinolone antibacterial agents. The synthetic route, while multi-step, is logical and modular, allowing for the systematic construction and functionalization of the core scaffold. By understanding the principles behind each transformation—from saponification to cyclization and final SNAr functionalization—researchers can effectively leverage this starting material to develop novel derivatives with potentially enhanced antimicrobial properties to combat the growing challenge of bacterial resistance.
References
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- Quinolone antibiotics. MedChemComm (RSC Publishing).
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- Chemistry and Mechanism of Action of the Quinolone Antibacterials.
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- Fluoronaphthyridines as antibacterial agents. 4. Synthesis and structure-activity relationships of 5-substituted-6-fluoro-7-(cycloalkylamino)-1,4-dihydro-4-oxo-1,8- naphthyridine-3-carboxylic acids. PubMed.
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- hydrolysis of esters. Chemguide.
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- Antimicrobial Activity of Naphthyridine Deriv
- Antimicrobial Activity of Naphthyridine Deriv
- Fluoroquinolone Analogs, SAR Analysis, and the Antimicrobial Evaluation of 7-Benzimidazol-1-yl-fluoroquinolone in In Vitro, In Silico, and In Vivo Models. MDPI.
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Application Notes & Protocols: Ethyl 6-fluoro-4-hydroxy-2-naphthoate as a Novel Fluorescent Probe for Cellular Imaging and Drug Discovery
Abstract
This document provides a comprehensive guide to the application of Ethyl 6-fluoro-4-hydroxy-2-naphthoate as a versatile fluorescent probe. Naphthalene derivatives are known for their strong fluorescence and sensitivity to the microenvironment, making them valuable tools in biomedical research and drug discovery.[1] The strategic placement of a fluorine atom and a hydroxyl group on the naphthoate scaffold is anticipated to confer unique photophysical properties, including enhanced quantum yield and potential for specific interactions within biological systems. These application notes offer detailed protocols for the characterization of this probe and its use in high-resolution cellular imaging.
Introduction: The Promise of a Tailored Fluorophore
Small-molecule fluorescent probes are indispensable for elucidating complex biological processes and accelerating drug discovery pipelines.[2][3][4] They offer a non-invasive means to visualize cellular components and dynamics in real-time.[5] The naphthalene core, in particular, serves as a robust scaffold for the design of fluorescent probes due to its inherent photophysical properties.[1]
This compound is a promising candidate for a new generation of fluorescent probes. The electron-withdrawing fluorine atom can enhance the photostability and quantum yield of the fluorophore, while the hydroxyl group can participate in hydrogen bonding, potentially leading to specific targeting or sensitivity to local pH changes. This unique combination of functional groups suggests a range of applications, from mapping cellular microenvironments to serving as a reporter for specific biomolecular interactions.
Underlying Principles of Naphthalene-Based Probes
The fluorescence of naphthalene derivatives is often modulated by their interaction with the surrounding environment. Mechanisms such as Photoinduced Electron Transfer (PET), Chelation-Enhanced Fluorescence (CHEF), and Internal Charge Transfer (ICT) are common sensing principles for these probes.[1][5] Upon interaction with a target analyte or a change in the local environment, the electronic properties of the naphthalene ring are altered, leading to a measurable change in fluorescence intensity or a spectral shift.
Photophysical Characterization
A thorough understanding of the photophysical properties of this compound is crucial for its effective application. The following protocols outline the necessary steps to characterize its fluorescence profile.
Quantitative Data Summary
| Parameter | Recommended Measurement | Expected Outcome |
| Excitation Maximum (λex) | Fluorescence Spectroscopy | Determine the optimal wavelength for excitation. |
| Emission Maximum (λem) | Fluorescence Spectroscopy | Identify the peak emission wavelength. |
| Stokes Shift | Calculated from λex and λem | A larger Stokes shift is generally desirable to minimize self-quenching. |
| Quantum Yield (ΦF) | Comparative method using a known standard (e.g., quinine sulfate) | A higher quantum yield indicates greater fluorescence efficiency. |
| Molar Extinction Coefficient (ε) | UV-Vis Spectroscopy | Determines the light-absorbing capability of the probe. |
| Photostability | Time-lapse fluorescence microscopy | Assess the probe's resistance to photobleaching over time. |
| Environmental Sensitivity | Solvatochromism studies and pH titration | Evaluate changes in fluorescence in response to solvent polarity and pH. |
Experimental Workflow: Photophysical Characterization
Caption: Workflow for comprehensive photophysical characterization.
Protocol: Determination of Excitation and Emission Spectra
Materials:
-
This compound
-
Spectroscopic grade solvents (e.g., DMSO, ethanol, phosphate-buffered saline (PBS))
-
Fluorometer[6]
-
Quartz cuvettes
Procedure:
-
Stock Solution Preparation: Prepare a 1 mM stock solution of this compound in DMSO.
-
Working Solution Preparation: Dilute the stock solution to a final concentration of 1-10 µM in the desired solvent or buffer.
-
Excitation Spectrum: Set the emission wavelength to an estimated value (e.g., 50 nm above the expected excitation) and scan a range of excitation wavelengths (e.g., 300-450 nm).[7] The peak of this spectrum is the excitation maximum (λex).
-
Emission Spectrum: Set the excitation wavelength to the determined λex and scan a range of emission wavelengths (e.g., 400-600 nm). The peak of this spectrum is the emission maximum (λem).[7]
Application in Live-Cell Imaging
The potential of this compound as a fluorescent probe for cellular imaging lies in its ability to permeate cell membranes and accumulate in specific subcellular compartments, or to respond to changes in the cellular microenvironment.
Protocol: General Staining of Live Cells
Materials:
-
Cultured cells (e.g., HeLa, HEK293) on glass-bottom dishes or coverslips
-
This compound stock solution (1 mM in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with appropriate filter sets[8]
Procedure:
-
Cell Culture: Plate cells and grow to 70-80% confluency.
-
Probe Preparation: Prepare a working solution of the probe by diluting the stock solution in pre-warmed complete cell culture medium to a final concentration of 1-10 µM.
-
Cell Staining: Remove the culture medium from the cells and replace it with the probe-containing medium.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.
-
Washing: Gently wash the cells two to three times with pre-warmed PBS to remove any unbound probe.[9]
-
Imaging: Add fresh pre-warmed culture medium or PBS to the cells and image immediately using a fluorescence microscope.[10] To minimize phototoxicity, use the lowest possible excitation light intensity and exposure time that provides a good signal-to-noise ratio.[11]
Experimental Workflow: Live-Cell Imaging
Caption: Step-by-step workflow for live-cell imaging.
Potential Applications in Drug Discovery
Fluorescent probes are powerful tools in various stages of the drug discovery process, from target identification and validation to high-throughput screening (HTS).[2][4]
High-Content Screening (HCS)
The probe's potential sensitivity to its microenvironment could be leveraged in HCS assays to monitor cellular responses to drug candidates. For example, changes in intracellular pH, ion concentration, or lipid droplet formation could be quantified by measuring shifts in the probe's fluorescence.
Target Engagement Studies
If this compound is found to bind to a specific protein target, it could be used in competitive binding assays. A decrease in fluorescence upon the addition of a drug candidate that displaces the probe would indicate target engagement.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no fluorescence signal | - Incorrect filter set- Probe concentration too low- Photobleaching | - Verify excitation and emission filter compatibility- Perform a concentration titration to find the optimal staining concentration- Reduce excitation intensity and exposure time |
| High background fluorescence | - Incomplete washing- Probe aggregation | - Increase the number and duration of wash steps- Use a background suppressor reagent[12]- Test a lower probe concentration |
| Cell toxicity | - High probe concentration- Extended incubation time- Phototoxicity | - Perform a viability assay (e.g., Trypan Blue) to determine the cytotoxic concentration- Optimize incubation time- Minimize light exposure during imaging[11] |
Conclusion
This compound holds significant promise as a novel fluorescent probe. Its unique chemical structure suggests favorable photophysical properties and potential for a variety of applications in cellular imaging and drug discovery. The protocols provided in this document offer a solid foundation for researchers to explore and validate the utility of this exciting new tool. Further studies to elucidate its specific intracellular targets and sensing mechanisms will undoubtedly expand its applications in the future.
References
- New Small Molecule Fluorescent Probes for G protein-coupled Receptors: Valuable Tools for Drug Discovery. (URL: )
- How Fluorescent Probes Can Enhance Drug Delivery | Drug Discovery And Development. (URL: )
- Small-molecule fluorescent probes and their design - RSC Publishing. (URL: )
- Recent advances of fluorescent technologies for drug discovery and development - PubMed. (URL: )
- Application Notes: Naphthalene-Based Fluorescent Probes for Metal Ion Detection - Benchchem. (URL: )
- ExperimentFluorescenceSpectroscopy. (URL: )
- Fluorescence Spectroscopy Instrument
- Fluorescence spectroscopy experimental set-up.
- Fluorescent Probes as a Tool in Diagnostic and Drug Delivery Systems - MDPI. (URL: )
- 5 steps to live-cell imaging - Thermo Fisher Scientific. (URL: )
- Live Cell Imaging Protocol & Troubleshooting - Cre
- 1.11: Fluorescence Spectroscopy - Chemistry LibreTexts. (URL: )
- Multi Parameter Fluorescence Spectroscopy - Setup, Assembly and Applic
- Cell Imaging Protocols and Applications Guide - Promega Corpor
- Fluorescence-based protocol for revealing cellular arrangement in biofilms - PMC - NIH. (URL: )
- Application Notes and Protocols for Fluorescent Probes Synthesized from 5-(Bromomethyl)naphthalen-2-amine - Benchchem. (URL: )
- Application Notes and Protocols for the Synthesis of Fluorescent Probes Utilizing Acenaphthene Scaffolds - Benchchem. (URL: )
- Optimizing the performance of 2-Naphthalenemethanol-based fluorescent probes - Benchchem. (URL: )
- Fluorescence Live Cell Imaging - PMC - PubMed Central - NIH. (URL: )
- A Comparative Guide to the Cross-Reactivity of Naphthalene-Based Fluorescent Probes - Benchchem. (URL: )
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- 4. Recent advances of fluorescent technologies for drug discovery and development [pubmed.ncbi.nlm.nih.gov]
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Application Notes and Protocols for Reactions Involving Ethyl 6-fluoro-4-hydroxy-2-naphthoate
Introduction: The Significance of Ethyl 6-fluoro-4-hydroxy-2-naphthoate in Modern Drug Discovery
This compound is a key intermediate in the synthesis of a variety of organic molecules with significant pharmacological potential. Its fluorinated naphthol structure makes it a valuable building block, particularly in the development of fluoroquinolone antibiotics. The strategic placement of the fluorine atom can enhance metabolic stability and binding affinity of the final drug molecule, while the hydroxyl and ester functionalities provide versatile handles for further chemical modifications. This guide provides detailed experimental setups and protocols for two fundamental transformations of this important intermediate: O-alkylation and conversion to a triflate for subsequent Suzuki-Miyaura cross-coupling reactions. These protocols are designed for researchers, scientists, and drug development professionals seeking to leverage this compound in their synthetic endeavors.
Safety First: Handling Fluorinated Organic Compounds
Working with fluorinated organic compounds requires stringent safety protocols due to their potential for increased reactivity and unique physiological effects.[1]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, a face shield when there is a significant risk of splashing, a flame-resistant lab coat, and chemical-resistant gloves.[1] For handling highly corrosive or readily absorbed compounds, double-gloving is recommended.[1]
-
Ventilation: All manipulations should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.
-
Emergency Procedures: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. For eye contact, flush with water for at least 15 minutes with the eyelids held open. Seek immediate medical attention in both cases.[1] Have calcium gluconate gel readily available when working with compounds that could generate hydrofluoric acid (HF).[2]
Core Reactions and Experimental Protocols
The following protocols are designed to be self-validating, with clear steps and explanations for the choices made. They represent robust starting points for the derivatization of this compound.
Protocol 1: O-Alkylation of this compound
O-alkylation of the hydroxyl group is a common strategy to introduce diverse side chains, which can modulate the biological activity of the resulting molecule. This protocol details a representative Williamson ether synthesis.
Caption: Workflow for the O-alkylation of this compound.
-
Preparation:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Add a suitable base, such as anhydrous potassium carbonate (K₂CO₃, 1.5 eq) or cesium carbonate (Cs₂CO₃, 1.2 eq). The choice of a weaker base like K₂CO₃ is often sufficient and cost-effective.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an anhydrous and oxygen-free environment.[3][4][5]
-
-
Reaction:
-
Add a dry, polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile. The volume should be sufficient to dissolve the starting material (approximately 0.1 M concentration).
-
Add the alkylating agent (e.g., an alkyl halide like ethyl bromide or benzyl bromide, 1.2 eq) to the stirring suspension.
-
Heat the reaction mixture to a temperature between 60-80 °C. The optimal temperature may vary depending on the reactivity of the alkylating agent.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with an organic solvent such as ethyl acetate (3 x volume of the reaction mixture).
-
Wash the combined organic layers with water and then with brine to remove residual DMF and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
| Reagent | Molar Eq. | Purpose |
| This compound | 1.0 | Starting material |
| Alkyl Halide | 1.2 | Alkylating agent |
| Potassium Carbonate (K₂CO₃) | 1.5 | Base to deprotonate the hydroxyl group |
| Dry DMF or Acetonitrile | - | Solvent |
Protocol 2: Synthesis of Ethyl 6-fluoro-4-(trifluoromethylsulfonyloxy)-2-naphthoate for Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction.[6] To utilize the 4-position of the naphthol ring in this reaction, the hydroxyl group must first be converted into a better leaving group, such as a triflate.
Caption: Workflow for the synthesis of the triflate derivative.
-
Preparation:
-
Reaction:
-
Dissolve the starting material in a dry aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a non-nucleophilic base such as pyridine or triethylamine (1.5 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoromethanesulfonic anhydride (Tf₂O, 1.2 eq) dropwise via the dropping funnel. This addition is exothermic and should be done with care.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
-
Work-up and Purification:
-
Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer and wash it sequentially with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
The crude product can often be used in the subsequent Suzuki-Miyaura coupling without further purification. If necessary, purify by flash column chromatography on silica gel.
-
| Reagent | Molar Eq. | Purpose |
| This compound | 1.0 | Starting material |
| Triflic Anhydride (Tf₂O) | 1.2 | Trifylating agent |
| Pyridine or Triethylamine | 1.5 | Base to neutralize the generated acid |
| Dry Dichloromethane (DCM) | - | Solvent |
Representative Suzuki-Miyaura Coupling Protocol
This protocol outlines the general conditions for the Suzuki-Miyaura cross-coupling of the synthesized triflate with an arylboronic acid.
-
Preparation:
-
In a Schlenk flask, combine the Ethyl 6-fluoro-4-(trifluoromethylsulfonyloxy)-2-naphthoate (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (K₂CO₃, 2.0 eq) or potassium phosphate (K₃PO₄, 2.0 eq).
-
Evacuate and backfill the flask with an inert gas multiple times.[3]
-
-
Reaction:
-
Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water (e.g., 4:1 ratio).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS until the starting triflate is consumed.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography.
-
Conclusion
The protocols provided herein offer a robust framework for the chemical modification of this compound. The O-alkylation and the conversion to a triflate for Suzuki-Miyaura coupling are foundational reactions that open the door to a vast chemical space for the synthesis of novel compounds with potential therapeutic applications. Adherence to the described safety precautions and experimental procedures will enable researchers to confidently and efficiently utilize this versatile building block in their drug discovery programs.
References
- BenchChem. (2025). Safety and handling of fluorinated organic compounds. BenchChem Technical Support Team.
- Millar, S. (2013, July 2). Tips and Tricks for the Lab: Air-Sensitive Techniques (3). ChemistryViews.
- Herrmann, W. A. (Ed.). (n.d.). 2.3 The Manipulation of Air-Sensitive Compounds. In Synthetic Methods of Organometallic and Inorganic Chemistry.
- Aldrich Chemical Company Inc. (1984). Handling Air-Sensitive Reagents.
- Wipf Group. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh.
- MySkinRecipes. (n.d.).
- Tarpo, J. Jr., & Tarpo, M. (n.d.). Fluorine Safety. Purdue University Department of Chemistry.
- Google Patents. (n.d.). CN102276628A - Fluoroquinolone compounds and synthesis method thereof.
- Google Patents. (n.d.).
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- Beilstein Journal of Organic Chemistry. (2021, October 29).
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Google Patents. (n.d.). US20070049552A1 - Fluoroquinolone formulations and methods of making and using the same.
- Google Patents. (n.d.). EP3638648A2 - Streamlined syntheses of fluoroquinolones.
- Google Patents. (n.d.). FR2916446B1 - NOVEL PROCESS FOR SYNTHESIZING FLUOROQUINOLONES.
- Google Patents. (n.d.). EP0303546B1 - O-alkylation process for N-(hydroxy)aralkyl phenyl ethanol amines.
- MDPI. (2017, February 28).
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Application Notes and Protocols for the Scale-up Synthesis of Ethyl 6-fluoro-4-hydroxy-2-naphthoate for Preclinical Studies
Introduction: The Preclinical Significance of Novel Naphthoic Acid Derivatives
Naphthoic acid derivatives form the structural core of a diverse range of biologically active molecules, including compounds evaluated for their potential as therapeutic agents.[1][2] Within this class, functionalized naphthoates have garnered significant interest in drug discovery. The strategic introduction of fluorine atoms into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[3] Furthermore, the 4-hydroxy-2-naphthoate scaffold is of particular interest as it shares structural similarities with selective estrogen receptor modulators (SERMs), a class of compounds with tissue-specific estrogenic and anti-estrogenic activities used in the treatment of hormone-responsive cancers and osteoporosis.[4][5][6]
This application note provides a detailed, scalable synthetic protocol for Ethyl 6-fluoro-4-hydroxy-2-naphthoate, a novel compound with potential for preclinical evaluation. The presented methodology is designed to be robust and reproducible, addressing the challenges of regioselectivity, scale-up, and purification to yield high-purity material suitable for advanced preclinical studies. We will delve into the causality behind experimental choices, provide step-by-step protocols, and outline the necessary safety precautions for a successful and safe scale-up campaign.
Overall Synthetic Strategy
The synthesis of this compound is a multi-step process that begins with the introduction of the fluorine atom onto the naphthalene backbone, followed by a regioselective carboxylation and subsequent esterification. The overall workflow is depicted below.
Caption: Overall synthetic workflow for this compound.
Part 1: Synthesis of the Key Intermediate: 6-Fluoro-2-naphthol
The introduction of the fluorine atom at the 6-position is achieved through a Sandmeyer-type reaction on a suitable precursor. A common and scalable route involves the diazotization of an amino group followed by decomposition in the presence of a fluoride source.
Step 1.1: Synthesis of 2-Bromo-6-fluoronaphthalene
The synthesis commences with the diazotization of 2-amino-6-bromonaphthalene (Tobias acid is a precursor to this starting material) followed by a Balz-Schiemann reaction or a related fluorination protocol.[7][8]
Protocol 1: Diazotization and Fluorination of 2-Amino-6-bromonaphthalene
-
Diazotization: In a well-ventilated fume hood, a suspension of 2-amino-6-bromonaphthalene (1.0 eq) in a suitable acidic medium (e.g., 48% HBF4 or a mixture of HCl and NaNO2 followed by addition of a fluoride source) is cooled to 0-5 °C in an ice-salt bath.[9]
-
A solution of sodium nitrite (1.1 eq) in water is added dropwise while maintaining the temperature below 5 °C. The reaction is stirred for an additional 30 minutes at this temperature.[10]
-
Fluorination: The resulting diazonium salt solution is then subjected to thermal or photochemical decomposition to yield 2-bromo-6-fluoronaphthalene. For a scalable process, thermal decomposition of the isolated diazonium tetrafluoroborate salt is often preferred.[8]
-
Work-up and Purification: The reaction mixture is neutralized, and the crude product is extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude 2-bromo-6-fluoronaphthalene is then purified by column chromatography or recrystallization.
Step 1.2: Hydrolysis to 6-Fluoro-2-naphthol
The bromo group of 2-bromo-6-fluoronaphthalene can be converted to a hydroxyl group via a nucleophilic aromatic substitution or a metal-catalyzed hydrolysis.
Protocol 2: Hydrolysis of 2-Bromo-6-fluoronaphthalene
-
A mixture of 2-bromo-6-fluoronaphthalene (1.0 eq), a copper(I) catalyst (e.g., Cu2O or CuI, 0.1 eq), and a suitable base (e.g., NaOH or KOH, 2.0 eq) in a high-boiling point solvent (e.g., N,N-dimethylformamide or diethylene glycol) is heated to 150-180 °C.
-
The reaction is monitored by TLC or HPLC until the starting material is consumed.
-
Work-up and Purification: The reaction mixture is cooled to room temperature and acidified with a mineral acid (e.g., HCl). The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude 6-fluoro-2-naphthol is purified by column chromatography or recrystallization from a suitable solvent system.
Part 2: Regioselective Carboxylation via the Kolbe-Schmitt Reaction
The introduction of the carboxylic acid group at the 2-position and the hydroxyl group at the 4-position is the most critical and challenging step in this synthesis. The Kolbe-Schmitt reaction, which involves the carboxylation of a phenoxide, is a powerful tool for this transformation.[11] The regioselectivity of this reaction on naphthols is highly dependent on the reaction conditions, with thermodynamic control favoring carboxylation at the 2-position of a 3-hydroxynaphthoate, while kinetic control can favor other positions.[12][13] To achieve the desired 4-hydroxy-2-naphthoic acid structure, a modification of the standard Kolbe-Schmitt reaction is required. It has been reported that the carboxylation of 2-naphthol can be directed to the 1-position to yield 2-hydroxy-1-naphthoic acid.[14] The synthesis of 2-hydroxy-3-naphthoic acid is also well-established.[15] For the synthesis of the 4-hydroxy-2-naphthoic acid, a rearrangement of an initially formed naphthoate or the use of specific catalysts and conditions to direct the carboxylation is necessary.
Protocol 3: Modified Kolbe-Schmitt Carboxylation of 6-Fluoro-2-naphthol
-
Formation of the Naphthoxide: In a high-pressure reactor, 6-fluoro-2-naphthol (1.0 eq) is treated with a strong base such as potassium hydroxide (2.0 eq) in an aprotic polar solvent like N,N-dimethylformamide under anhydrous conditions to form the potassium 6-fluoro-2-naphthoxide in situ.[16]
-
Carboxylation: The reactor is pressurized with carbon dioxide to 5-10 atm and heated to 150-200 °C. The reaction is maintained at this temperature and pressure for several hours. The specific conditions (temperature, pressure, and reaction time) are critical for achieving the desired regioselectivity and must be carefully optimized.[17]
-
Work-up and Isolation: After cooling and depressurization, the reaction mixture is acidified with a strong acid (e.g., concentrated HCl) to precipitate the crude 6-fluoro-4-hydroxy-2-naphthoic acid.
-
The crude product is collected by filtration, washed with cold water, and dried.
Part 3: Esterification and Final Purification
The final step is a straightforward Fischer esterification of the carboxylic acid with ethanol.
Protocol 4: Fischer Esterification of 6-Fluoro-4-hydroxy-2-naphthoic acid
-
A suspension of 6-fluoro-4-hydroxy-2-naphthoic acid (1.0 eq) in an excess of absolute ethanol is treated with a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid).[18][19]
-
The mixture is heated to reflux and the reaction is monitored by TLC or HPLC.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled and the excess ethanol is removed under reduced pressure. The residue is dissolved in an organic solvent and washed with a saturated sodium bicarbonate solution to remove any unreacted acid.
-
The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude this compound.
-
Final Purification for Preclinical Use: Achieving high purity (>98%) is crucial for preclinical studies.[20][21] The crude product should be purified by preparative HPLC or recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes). The final product should be a crystalline solid.
Quantitative Data and Expected Yields
| Step | Product | Starting Material | Key Reagents | Typical Scale (molar) | Expected Yield (%) | Purity (by HPLC) |
| 1.1 | 2-Bromo-6-fluoronaphthalene | 2-Amino-6-bromonaphthalene | NaNO2, HBF4 | 0.5 - 1.0 | 60-70 | >95% |
| 1.2 | 6-Fluoro-2-naphthol | 2-Bromo-6-fluoronaphthalene | Cu2O, KOH | 0.5 - 1.0 | 75-85 | >97% |
| 2 | 6-Fluoro-4-hydroxy-2-naphthoic acid | 6-Fluoro-2-naphthol | KOH, CO2 (high pressure) | 0.5 - 1.0 | 40-50 | >95% |
| 3 | This compound | 6-Fluoro-4-hydroxy-2-naphthoic acid | Ethanol, H2SO4 | 0.5 - 1.0 | 85-95 | >98% |
Safety and Handling Precautions
The scale-up of this synthesis involves several hazardous reagents and conditions that require strict safety protocols.
-
Fluorinating Agents: The diazotization and fluorination steps involve corrosive and toxic reagents. All manipulations should be performed in a certified chemical fume hood. Personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and appropriate chemical-resistant gloves, is mandatory.[22]
-
High-Pressure Reactions: The Kolbe-Schmitt reaction is performed under high pressure and temperature. A properly rated and maintained high-pressure reactor with appropriate safety features (burst disc, pressure relief valve) must be used. The reaction should be conducted behind a blast shield.
-
Strong Acids and Bases: Concentrated acids (HBF4, H2SO4, HCl) and strong bases (KOH) are highly corrosive. Handle with extreme care and appropriate PPE.
-
Solvent Handling: Large volumes of flammable organic solvents are used. Ensure proper grounding of equipment to prevent static discharge and work in a well-ventilated area away from ignition sources.
Analytical Characterization
The structure and purity of the final compound and key intermediates should be confirmed by a combination of analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show characteristic signals for the aromatic protons, the ethyl ester group (a quartet and a triplet), and the hydroxyl proton.
-
¹³C NMR: Will confirm the number of unique carbon atoms in the molecule, including the carbonyl carbon of the ester.
-
¹⁹F NMR: A crucial technique to confirm the presence and chemical environment of the fluorine atom.
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound. A purity of >98% is typically required for preclinical studies.
Conclusion
This application note provides a comprehensive and scalable synthetic route to this compound, a compound of interest for preclinical research. By carefully controlling the reaction conditions, especially during the critical Kolbe-Schmitt carboxylation step, and adhering to strict safety protocols, researchers can produce high-purity material suitable for in-depth biological evaluation. The successful synthesis of this and related novel naphthoic acid derivatives will continue to fuel the discovery of new therapeutic agents.
References
- Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. PMC - NIH.
- Efficient Purification of an Active Pharmaceutical Ingredient via Cocrystallization: From Thermodynamics to Scale-Up.
- Efficient Purification of an Active Pharmaceutical Ingredient via Cocrystallization: From Thermodynamics to Scale-Up.
- Theoretical and Computational Exploration of Naphthoic Acid Derivatives: A Technical Guide for Drug Discovery. Benchchem.
- CN101870636B - Preparation method of 2-bromo-6-fluoronaphthalene - Google P
- KR20120036357A - Process for preparing 2-bromo-6-fluoronaphthalene - Google P
- Synthesis of Naphthoic Acids as Potential Anticancer Agents - ResearchG
- Synthesis and evaluation of naphthoic acid derivatives as fluorescent probes to screen advanced glyc
- WO2011120351A1 - Process for preparing 2-bromo-6-fluoronaphthalene - Google P
- Selective estrogen receptor modulators: tissue specificity and clinical utility. Dovepress.
- PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities - Drug Development and Delivery.
- Selective estrogen receptor modul
- API SCALE-UP AND TRANSFER TO DRUG PRODUCT DEVELOPMENT: - A BEST PRACTICE GUIDE - Recipharm.
- Selective estrogen receptor modul
- The Discovery and Development of Selective Estrogen Receptor Modulators (SERMs) for Clinical Practice - PubMed Central.
- The discovery and development of selective estrogen receptor modulators (SERMs) for clinical practice - PubMed.
- Kolbe–Schmitt reaction - Wikipedia.
- Regioselective Direct Carboxylation of 2-Naphthol with Supercritical CO2 in the Presence of K2CO3 - Scirp.org.
- Synthesis, characterization and antibacterial activity of some novel azo-azoimine dyes of 6- bromo-2-naphthol.
- NAPHTHOQUINONE DERIVATIVES AS MULTIFUNCTIONAL AGENTS: FROM ANTIOXIDANTS TO ANTICANCER THERAPIES Km Ameer Jahan 1, Aadesh Kumar1* - BPAS Journals.
- 2-Bromo-6-fluoronaphthalene | CAS Number 324-41-4 | Ossila.
- Naphthoquinones and derivatives as potential anticancer agents: An upd
- Conversion of Carboxylic Acids into Esters without Use of Alcohols - ResearchG
- Regioselective Direct Carboxylation of 2-Naphthol with Supercritical CO2 in the Presence of K2CO3 - ResearchG
- 6-Bromo-2-naphthol | 15231-91-1 - ChemicalBook.
- US10106486B2 - Method for producing carboxylic acid esters and the use thereof as plasticizers - Google P
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- Synthesis, characterization and antibacterial activity of some novel azo-azoimine dyes of 6- bromo-2-naphthol - ResearchG
- Making Esters From Carboxylic Acids - Chemistry LibreTexts.
- Efficient Esterification of Carboxylic Acids with Alcohols by Hydrogen Peroxide as a Novel Condensing Agent†.
- Kolbe-Schmitt reaction of sodium 2-naphthoxide - ResearchG
- esterification - alcohols and carboxylic acids - Chemguide.
- Kolbe-Schmitt Carbonation of 2-Naphthol.
- 6-bromo-2-naphthol - Organic Syntheses Procedure.
- Study on Synthesis of 2-Hydroxy-6-Naphthoic Acid from 2-Naphthol and Improve the Synthetic Process - ResearchG
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- Synthesis of 6-Bromo-2-naphthol - PrepChem.com.
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- Diazotisation of Weakly Basic Aromatic and Heterocyclic Amines in Strongly Acid Media | Request PDF - ResearchG
- 2-Bromo-6-fluoronaphthalene | CAS 324-41-4 | SCBT - Santa Cruz Biotechnology.
- 4-Hydroxy-2-naphthoic acid 98% | CAS: 1573-91-7 | AChemBlock.
- 2-Hydroxy-1-naphthoic acid - Wikipedia.
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Application Note: Derivatization of Ethyl 6-fluoro-4-hydroxy-2-naphthoate for Biological Screening
Abstract
This guide provides a comprehensive framework for the chemical derivatization of Ethyl 6-fluoro-4-hydroxy-2-naphthoate, a versatile scaffold for generating novel molecular entities. We present detailed, field-tested protocols for creating a focused library of derivatives through O-alkylation and Suzuki-Miyaura cross-coupling. Furthermore, we outline robust, step-by-step methodologies for the subsequent biological evaluation of these compounds, targeting key therapeutic areas including oncology, infectious diseases, and inflammation. The protocols are designed to be self-validating, explaining the causality behind experimental choices to empower researchers in drug discovery and development.
Introduction: The Strategic Value of the Naphthoate Scaffold
The naphthalene core is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. Naphthoquinone and naphthoate derivatives, in particular, are recognized for a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2][3]. The starting scaffold, this compound (CAS: 1093073-40-5)[4][5], offers three key points for strategic modification: the reactive 4-hydroxyl group, the 6-fluoro substituent, and the 2-ethyl ester.
The 4-hydroxyl group is an ideal handle for introducing diverse chemical functionalities, allowing for the systematic exploration of the chemical space around the core. The strategic placement of a fluorine atom at the 6-position can significantly modulate the molecule's pharmacokinetic and pharmacodynamic properties, such as metabolic stability and binding affinity, a common strategy in modern drug design.
This application note details two powerful derivatization strategies focused on the 4-hydroxyl position to generate libraries of ethers and biaryls. It then provides validated protocols for high-throughput screening of these libraries to identify lead compounds with promising anticancer, antimicrobial, and anti-inflammatory activity.
Part I: Chemical Derivatization Strategies
The derivatization of the core scaffold is centered on the reactivity of the 4-hydroxyl group. The following section details protocols for its conversion into ethers and its use as a launching point for C-C bond formation.
Figure 1: Overview of derivatization pathways for the core scaffold.
Protocol 1: O-Alkylation via Williamson Ether Synthesis
Scientific Principle: This reaction proceeds via a classic Sₙ2 mechanism. The phenolic proton of the naphthol is first abstracted by a strong base to form a highly nucleophilic naphthoxide anion. This anion then displaces a halide from an alkyl halide to form the desired ether. The choice of an aprotic polar solvent, such as Dimethylformamide (DMF), is critical as it solvates the cation of the base without forming hydrogen bonds with the nucleophile, thereby maximizing its reactivity. This choice also disfavors the competing C-alkylation side reaction, which can occur under different conditions[6].
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Dimethylformamide (DMF)
-
Alkyl halide (e.g., Benzyl bromide, Iodomethane, Ethyl bromoacetate)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Step-by-Step Protocol:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.).
-
Dissolution: Dissolve the starting material in anhydrous DMF (approx. 0.2 M concentration).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq.) portion-wise. Caution: NaH reacts violently with water; ensure all glassware is dry. Hydrogen gas is evolved.
-
Activation: Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the sodium naphthoxide salt[6].
-
Alkylation: Add the desired alkyl halide (1.1 eq.) dropwise to the reaction mixture.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Once complete, cool the flask back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with water and EtOAc. Separate the layers and extract the aqueous layer twice more with EtOAc.
-
Washing: Combine the organic layers and wash with water (2x) and then with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/EtOAc gradient) to yield the pure ether derivative.
Data Presentation: Representative O-Alkylation Results
| Derivative R-Group | Alkyl Halide Used | Typical Yield (%) | Purity (¹H NMR) |
| -CH₃ | Iodomethane | 92% | >98% |
| -CH₂Ph (Benzyl) | Benzyl bromide | 88% | >98% |
| -CH₂CO₂Et | Ethyl bromoacetate | 85% | >97% |
Protocol 2: C-C Bond Formation via Suzuki-Miyaura Coupling
Scientific Principle: This powerful strategy forges a new carbon-carbon bond at the 4-position. It is a two-step process. First, the phenolic hydroxyl group is converted into an excellent leaving group, a triflate (trifluoromethanesulfonyl) ester. Aryl triflates are highly effective electrophiles in palladium-catalyzed cross-coupling reactions[7][8]. The second step is the Suzuki-Miyaura coupling itself, where a palladium(0) catalyst facilitates the reaction between the aryl triflate and an organoboron reagent (e.g., a boronic acid) in the presence of a base[9]. The base is required to activate the boronic acid for the crucial transmetalation step in the catalytic cycle[9].
2.2.1. Protocol 2a: Synthesis of the 4-Triflate Derivative
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Pyridine
-
Trifluoromethanesulfonic anhydride (Tf₂O)
Step-by-Step Protocol:
-
Setup: In a flame-dried flask under N₂, dissolve this compound (1.0 eq.) in anhydrous DCM (approx. 0.2 M).
-
Base Addition: Add anhydrous pyridine (1.5 eq.).
-
Triflation: Cool the solution to 0 °C. Add trifluoromethanesulfonic anhydride (1.2 eq.) dropwise via syringe. A color change and formation of pyridinium salt precipitate may be observed.
-
Reaction: Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.
-
Work-up: Upon completion, dilute the mixture with DCM and wash sequentially with 1 M HCl (2x), water (1x), and brine (1x).
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude triflate is often of sufficient purity for the next step but can be purified by a rapid silica gel plug if necessary.
2.2.2. Protocol 2b: Suzuki-Miyaura Cross-Coupling
Materials:
-
Ethyl 6-fluoro-4-(trifluoromethanesulfonyloxy)-2-naphthoate (from Protocol 2a)
-
Arylboronic acid (e.g., Phenylboronic acid, 4-Methoxyphenylboronic acid) (1.5 eq.)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (3-5 mol%)
-
Potassium phosphate (K₃PO₄) or Potassium carbonate (K₂CO₃) (3.0 eq.)
-
1,4-Dioxane and Water (e.g., 4:1 ratio)
Step-by-Step Protocol:
-
Reagent Loading: To a flask, add the aryl triflate (1.0 eq.), the arylboronic acid (1.5 eq.), the base (3.0 eq.), and the palladium catalyst (0.05 eq.).
-
Solvent Addition: Evacuate and backfill the flask with N₂ three times. Add the degassed solvent system (1,4-dioxane/water).
-
Reaction: Heat the mixture to 80-100 °C and stir for 6-18 hours, monitoring by TLC or LC-MS.
-
Cooling and Filtration: Once the reaction is complete, cool to room temperature and dilute with EtOAc. Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Extraction: Wash the filtrate with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl derivative.
Data Presentation: Representative Suzuki Coupling Results
| Derivative Ar-Group | Boronic Acid Used | Typical Yield (%) | Purity (¹H NMR) |
| Phenyl | Phenylboronic acid | 85% | >98% |
| 4-Methoxyphenyl | 4-Methoxyphenylboronic acid | 81% | >98% |
| 3-Pyridyl | Pyridine-3-boronic acid | 75% | >97% |
Part II: Protocols for Biological Screening
Following synthesis and purification, the derivative library is ready for biological evaluation. The following protocols provide robust methods for initial screening in three key therapeutic areas.
Figure 2: Workflow for biological screening of the derivative library.
Protocol 3: Anticancer Activity Screening (MTT Assay)
Scientific Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability[10]. In living cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced, measured by absorbance, is directly proportional to the number of viable cells[10]. This allows for the quantification of a compound's cytotoxic or cytostatic effects.
Materials:
-
Cancer cell line (e.g., MCF-7 for breast cancer, NCI-H460 for lung cancer)[11][12].
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Synthesized derivatives dissolved in DMSO (stock solutions).
-
Sterile 96-well flat-bottom microplates.
-
MTT reagent (5 mg/mL in sterile PBS).
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
Step-by-Step Protocol:
-
Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours (37 °C, 5% CO₂) to allow for attachment[10][13].
-
Compound Treatment: Prepare serial dilutions of the test derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO, concentration matched to the highest test dose) and a blank control (medium only)[10].
-
Incubation: Incubate the plate for a desired treatment period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37 °C until a purple precipitate is visible[10].
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking[10].
-
Absorbance Measurement: Record the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot viability against compound concentration (log scale) to generate a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Data Presentation: Representative Anticancer Screening Results
| Derivative ID | Target Cell Line | IC₅₀ (µM) |
| Core Scaffold | MCF-7 | >100 |
| Derivative 1A (O-Benzyl) | MCF-7 | 15.2 |
| Derivative 2A (C-Phenyl) | MCF-7 | 8.7 |
Protocol 4: Antimicrobial Activity Screening (Broth Microdilution for MIC)
Scientific Principle: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation[14][15]. The broth microdilution method is a standardized and widely used technique to determine MIC values, allowing for the efficient testing of multiple compounds against a specific pathogen[16][17].
Materials:
-
Bacterial strain (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).
-
Cation-adjusted Mueller-Hinton Broth (MHB).
-
Sterile 96-well U-bottom microplates.
-
Synthesized derivatives dissolved in DMSO.
Step-by-Step Protocol:
-
Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: In a 96-well plate, add 50 µL of MHB to all wells. Add 50 µL of the stock compound solution (at 4x the highest desired final concentration) to the first column, creating a 100 µL volume.
-
Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and continuing across the plate. Discard 50 µL from the last column. This leaves 50 µL in each well with serially diluted compound[14].
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Controls: Include a sterility control (broth only) and a growth control (broth + inoculum, no compound).
-
Incubation: Cover the plate and incubate at 35-37 °C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well[14].
Data Presentation: Representative Antimicrobial Screening Results
| Derivative ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| Core Scaffold | >128 | >128 |
| Derivative 1B | 32 | >128 |
| Derivative 2B | 64 | >128 |
Protocol 5: Anti-inflammatory Activity Screening (LPS-Induced TNF-α Inhibition)
Scientific Principle: A key event in inflammation is the production of pro-inflammatory cytokines by immune cells. Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent stimulator of macrophages, leading to the release of Tumor Necrosis Factor-alpha (TNF-α). This assay measures the ability of test compounds to inhibit this process, a hallmark of anti-inflammatory activity[18][19].
Materials:
-
Human monocytic cell line (e.g., THP-1).
-
RPMI-1640 medium with 10% FBS.
-
Phorbol 12-myristate 13-acetate (PMA) for differentiation.
-
Lipopolysaccharide (LPS).
-
Synthesized derivatives dissolved in DMSO.
-
Human TNF-α ELISA kit.
Step-by-Step Protocol:
-
Cell Differentiation: Seed THP-1 cells in a 96-well plate and treat with PMA (e.g., 50-100 ng/mL) for 48 hours to induce differentiation into adherent macrophage-like cells. Wash cells with fresh medium and rest for 24 hours.
-
Compound Pre-treatment: Treat the differentiated cells with various concentrations of the synthesized derivatives for 1-2 hours.
-
Inflammatory Stimulation: Add LPS (e.g., 100 ng/mL) to all wells except the negative control.
-
Incubation: Incubate the plate for 6-18 hours at 37 °C to allow for TNF-α production.
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well.
-
ELISA Quantification: Quantify the concentration of TNF-α in the supernatants using a commercial ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of TNF-α production for each compound concentration relative to the LPS-only control. Determine the IC₅₀ value from the resulting dose-response curve.
Data Presentation: Representative Anti-inflammatory Screening Results
| Derivative ID | TNF-α Inhibition IC₅₀ (µM) |
| Core Scaffold | >50 |
| Derivative 1C | 12.5 |
| Derivative 2C | 5.8 |
Summary and Outlook
The protocols detailed in this guide provide a validated pathway for the synthesis and preliminary biological evaluation of a focused library based on the this compound scaffold. By employing robust derivatization techniques such as O-alkylation and Suzuki-Miyaura coupling, researchers can efficiently generate novel chemical entities. The subsequent screening protocols for anticancer, antimicrobial, and anti-inflammatory activities offer a reliable methodology for identifying promising hits. The data generated from these assays forms the foundation for crucial Structure-Activity Relationship (SAR) studies, guiding the rational design of next-generation therapeutic agents with improved potency and selectivity.
References
- Brimble, M. A., et al. (2003). Suzuki-Miyaura homocoupling of naphthyl triflates using bis(pinacolato)diboron: approaches to the biaryl skeleton of crisamicin A. Organic & Biomolecular Chemistry.
- CymitQuimica.
- BenchChem. (2025).
- Emery Pharma. (2025). Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. Blog.
- 2a biotech.
- Al-Shabib, N. A., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations.
- Salehi, B., et al. (2021).
- BenchChem. (2025). Application Notes and Protocols for Cell Viability Assays in the Screening of Anticancer Agent 72. Technical Document.
- Sivasubramanian, R., & Muthuswamy, M. (2013). EFFECT OF REACTION CONDITIONS ON THE PRODUCT...
- Yadav, G. D., & Krishnan, M. S. (1998). Etherification of β-Naphthol with Alkanols Using Modified Clays and Sulfated Zirconia. Industrial & Engineering Chemistry Research.
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- BenchChem. (2025). Application Notes and Protocols for Anticancer Agent 96 in Cell Culture. Technical Document.
- Shariff, M., et al. (2004). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository.
- rapidmicrobiology. Antimicrobial Sensitivity Test (AST) and Resistance (AMR) Markers - How to Find the MIC. Resource Page.
- Cytion. Screening Anticancer Drugs with NCI Lines. Resource Page.
- Stepanova, I., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. PMC.
- Huang, L. J., et al. (2003). Biological Study of Naphthalene Derivatives with Antiinflammatory Activities.
- Zlotor, L., et al. (2023). Synthesis, Biological Evaluation and Molecular Modeling Studies of Naphthoquinone Sulfonamides and Sulfonate Ester Derivatives as P2X7 Inhibitors. PubMed Central.
- Bitesize Bio. (2025). Three Steps for Setting up a Drug Screening Assay. Website.
- Ghasemi, F., et al. (2020). Naphthoquinone Derivatives Isolated from Plants: Recent Advances in Biological Activity. Bentham Science.
- Wang, Y., et al. (2021). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. PubMed Central.
- Ferreira, I. C., et al. (2023). Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds. MDPI.
- Organic Chemistry Portal. Suzuki Coupling. Website.
- Williams, R. J., et al. (2017). Efficient discovery of anti-inflammatory small molecule combinations using evolutionary computing. PMC.
- Degli Innocenti, M., et al. (2023). Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates.
- Ibsen, G. M., et al. (2020). Triflate-Selective Suzuki Cross-Coupling of Chloro- and Bromoaryl Triflates Under Ligand-Free Conditions. ChemRxiv.
- Munir, A., et al. (2021). Computational Studies of the Role of Substituents on the Reactivity and Biological Activities of Naphthoic Acid.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Website.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 6-fluoro-4-hydroxy-2-naphthoate
Welcome to the technical support center for the synthesis of Ethyl 6-fluoro-4-hydroxy-2-naphthoate. This guide is designed for researchers, scientists, and professionals in drug development who are working on or troubleshooting this specific synthetic route. Here, we provide in-depth, field-proven insights in a question-and-answer format to address common challenges and improve your reaction yield and product purity.
Proposed Synthetic Pathway Overview
A robust and frequently employed strategy for the synthesis of substituted naphthols involves a Stobbe condensation followed by an intramolecular Friedel-Crafts acylation. This pathway offers a versatile approach to constructing the naphthalene core with the desired substitution pattern.
dot
Caption: Proposed synthetic workflow for this compound.
Troubleshooting Guide
Step 1: Stobbe Condensation
This initial step involves the condensation of 4-fluorobenzaldehyde with diethyl succinate in the presence of a strong base, typically sodium ethoxide.[1][2] The primary product is a half-ester of the resulting itaconic acid derivative.
Q1: My Stobbe condensation has a low yield or fails to initiate. What are the likely causes?
A1: Low yields in Stobbe condensations often stem from issues with the base or reaction conditions.[3]
-
Base Quality and Stoichiometry: The reaction requires a strong, anhydrous base. Sodium ethoxide is highly hygroscopic; ensure it is freshly prepared or stored under strictly anhydrous conditions. One full equivalent of the base is consumed in the reaction, so ensure you are using a stoichiometric amount.[1]
-
Reaction Temperature: While the reaction is often initiated at room temperature, gentle heating may be necessary to drive it to completion. However, excessive heat can lead to side reactions, such as self-condensation of the diethyl succinate.
-
Purity of Reactants: Ensure your 4-fluorobenzaldehyde and diethyl succinate are pure. Aldehyde impurities can lead to undesired side products.
Q2: I am observing the formation of significant side products. What are they and how can I minimize them?
A2: A common side reaction is the Claisen condensation of diethyl succinate with itself. This is more likely if the concentration of the aldehyde is too low or if the base is added too quickly. To mitigate this, add the base slowly to a mixture of the aldehyde and diethyl succinate.
Another possibility is the Cannizzaro reaction of the aldehyde if there is any residual water, although this is less common under anhydrous conditions.
| Parameter | Recommended Condition | Rationale |
| Base | Sodium ethoxide or potassium tert-butoxide | Strong, non-nucleophilic base promotes enolate formation. |
| Solvent | Anhydrous ethanol or tert-butanol | Should match the alcohol of the ester to prevent transesterification. |
| Temperature | Room temperature to gentle reflux | Balances reaction rate with minimizing side reactions. |
| Stoichiometry | 1:1.2 ratio of aldehyde to succinate ester | A slight excess of the succinate ester can improve yield. |
Step 2: Intramolecular Friedel-Crafts Acylation
This is a critical ring-forming step where the diacid intermediate (after conversion to the acyl chloride) cyclizes to form the naphthalene ring system.[4][5]
Q1: The intramolecular Friedel-Crafts acylation is giving a low yield of the desired naphthol. What should I troubleshoot?
A1: This step is highly sensitive to several factors.[6]
-
Anhydrous Conditions: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture.[6] Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). The solvent (e.g., dichloromethane) must be anhydrous.
-
Catalyst Stoichiometry: Unlike many catalytic reactions, Friedel-Crafts acylation often requires a stoichiometric amount of the Lewis acid. The catalyst complexes with the newly formed ketone, rendering it inactive.[7] Using at least two equivalents of AlCl₃ is recommended, one for each carbonyl group.
-
Purity of the Acyl Chloride: The acyl chloride intermediate must be free of any residual thionyl chloride or oxalyl chloride from the previous step, as these can interfere with the reaction. It is often best to use the crude acyl chloride immediately after preparation.
-
Reaction Temperature: The reaction is typically started at a low temperature (e.g., 0 °C) and allowed to warm to room temperature. If the reaction is sluggish, gentle heating may be required, but this can also increase the likelihood of side reactions.
Q2: I am seeing evidence of intermolecular reactions or polymerization. How can I favor the intramolecular cyclization?
A2: Intermolecular reactions can compete with the desired intramolecular cyclization, especially at higher concentrations.
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High Dilution: Running the reaction under high dilution conditions can favor the intramolecular pathway. This is achieved by slowly adding a solution of the acyl chloride to a solution of the Lewis acid over an extended period.
-
Choice of Solvent: A non-polar, aprotic solvent like dichloromethane or 1,2-dichloroethane is generally preferred.
dot
Caption: Decision tree for troubleshooting the intramolecular Friedel-Crafts acylation.
Step 3: Esterification
The final step is a standard Fischer esterification of the 6-fluoro-4-hydroxy-2-naphthoic acid with ethanol, catalyzed by a strong acid like sulfuric acid.[8]
Q1: My esterification is not going to completion. How can I improve the yield?
A1: Fischer esterification is an equilibrium process. To drive the reaction towards the product, you can:
-
Use Excess Alcohol: Using ethanol as the solvent effectively provides a large excess of one of the reactants, pushing the equilibrium to the right.
-
Remove Water: As water is a product, its removal will also shift the equilibrium. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent.
-
Catalyst: Ensure you are using a catalytic amount of a strong acid (e.g., a few drops of concentrated H₂SO₄).
Q2: How do I purify the final product, this compound?
A2: The workup and purification are crucial for obtaining a high-purity product.[9]
-
Neutralization: After the reaction is complete, cool the mixture and neutralize the acid catalyst with a weak base, such as a saturated sodium bicarbonate solution.
-
Extraction: Extract the product into an organic solvent like ethyl acetate.
-
Washing: Wash the organic layer with brine to remove any remaining water-soluble impurities.
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Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.
-
Recrystallization or Chromatography: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.[9]
Frequently Asked Questions (FAQs)
Q: What are the key analytical techniques to monitor the progress of the synthesis and characterize the final product?
A:
-
Thin-Layer Chromatography (TLC): Essential for monitoring the progress of each reaction step.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the intermediates and the final product. The fluorine atom will also result in characteristic splitting in the ¹H and ¹³C NMR spectra.
-
Infrared (IR) Spectroscopy: Useful for identifying key functional groups, such as the hydroxyl (-OH), carbonyl (C=O) of the ester, and the C-F bond.[10]
-
Mass Spectrometry (MS): To confirm the molecular weight of the final product.
Q: Are there any specific safety precautions I should take during this synthesis?
A: Yes, several reagents used in this synthesis require careful handling:
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Sodium Ethoxide/Potassium tert-Butoxide: Highly reactive and corrosive. Handle in a fume hood and avoid contact with skin and eyes.
-
Thionyl Chloride/Oxalyl Chloride: Highly corrosive and toxic. Use in a well-ventilated fume hood.
-
Aluminum Chloride: Reacts violently with water. Handle in a dry environment.
-
Concentrated Sulfuric Acid: Highly corrosive. Always add acid to the solvent, never the other way around.
Q: Can I use a different starting material instead of 4-fluorobenzaldehyde?
A: Yes, the Stobbe condensation is versatile and can be performed with a variety of aldehydes and ketones.[2] This allows for the synthesis of a range of substituted naphthols. However, the electronic nature of the substituents on the starting benzaldehyde can affect the reactivity and the subsequent Friedel-Crafts cyclization step.
References
-
Access to Naphthoic Acid Derivatives through an Oxabenzonorbornadiene Rearrangement. PMC. Available at: [Link]
-
Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers. Available at: [Link]
-
Stobbe condensation. Wikipedia. Available at: [Link]
-
What is Stobbe Condensation?. Unacademy. Available at: [Link]
-
Friedel-Crafts Acylation with Practice Problems. Chemistry Steps. Available at: [Link]
-
Stobbe Condensation. Merck Index. Available at: [Link]
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Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. Available at: [Link]
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Stobbe Condensation. Juniper Publishers. Available at: [Link]
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The Stobbe Condensation. Organic Reactions. Available at: [Link]
- Preparation of hydroxy aromatic carboxylic acids and ester derivatives thereof. Google Patents.
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Esters of 1-hydroxy-2-naphthoic acid, and naphthol-blue dyes therefrom. Journal of the Chemical Society (Resumed). Available at: [Link]
- Process for producing aromatic compounds by friedel-crafts reaction. Google Patents.
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Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. PMC. Available at: [Link]
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General procedures for the purification of Esters. Chempedia. Available at: [Link]
- Process for the purification of esters. Google Patents.
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Esters 4. Organic Preparation & Purification of an Ester. YouTube. Available at: [Link]
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Synthesis of 6-hydroxynaphthalene-2-carboxylic acid. PrepChem. Available at: [Link]
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Stobbe Condensation. SynArchive. Available at: [Link]
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Synthesis of substituted naphthols by oxidative cyclization... ResearchGate. Available at: [Link]
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Spectroscopy Tutorial: Esters. University of Calgary. Available at: [Link]
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Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. PMC. Available at: [Link]
-
Friedel–Crafts reaction. Wikipedia. Available at: [Link]
-
The spectroscopic FT-IR gas phase, FT-IR, FT-Raman, polarizabilities analysis of Naphthoic acid by density functional methods. Semantic Scholar. Available at: [Link]
-
Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. MDPI. Available at: [Link]
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synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid... Indo American Journal of Pharmaceutical Research. Available at: [Link]
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Friedel Crafts Acylation And Alkylation Reaction. BYJU'S. Available at: [Link]
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Friedel-Crafts Alkylation and Acylation Reaction. Organic Chemistry Tutor. Available at: [Link]
-
Making esters preparation ethyl ethanoate procedure... Doc Brown's Chemistry. Available at: [Link]
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Itaconic acid derivatives: structure, function, biosynthesis, and perspectives. PubMed. Available at: [Link]
- Method for synthesizing 6-hydroxy-2-naphthoic acid. Google Patents.
- Preparation of hydroxy aromatic carboxylic acids and ester derivatives thereof. Google Patents.
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Cyclization of Hydrazones of 2-Acetyl-1-naphthol and 1-Acetyl-2-naphthol with Triphosgene. Synthesis of Spiro Naphthoxazine Dimers. MDPI. Available at: [Link]
-
Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. Available at: [Link]
-
Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn. Green Chemistry. Available at: [Link]
-
Synthesis of A. 6-Hydroxy-2-naphthalene carboxylic acid. PrepChem. Available at: [Link]
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Technical Support Center: Troubleshooting Impurities in Ethyl 6-fluoro-4-hydroxy-2-naphthoate Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of Ethyl 6-fluoro-4-hydroxy-2-naphthoate. This guide is designed for researchers, chemists, and drug development professionals to diagnose and resolve common purity-related challenges encountered during this multi-step synthesis. We will delve into the causality behind impurity formation and provide validated protocols to enhance product purity and yield.
Overview of the Synthetic Pathway and Critical Control Points
The synthesis of this compound is typically a two-step process starting from a fluorinated naphthol derivative. Understanding this pathway is crucial for identifying the origin of potential impurities.
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Step 1: Carboxylation via Kolbe-Schmitt Reaction. The synthesis of the core naphthoic acid structure is often achieved through the carboxylation of a potassium salt of a corresponding naphthol.[1][2] This reaction is highly sensitive to temperature and pressure, which dictates the position of the newly added carboxyl group.
-
Step 2: Fischer Esterification. The resulting 6-fluoro-4-hydroxy-2-naphthoic acid is then esterified, typically with ethanol in the presence of an acid catalyst, to yield the final product.
Each step presents unique challenges that can lead to specific impurities if not properly controlled.
Caption: General synthetic route for this compound.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Q1: My final product has a low purity (<98%) by HPLC. What are the likely impurities and how do I identify them?
A1: Low purity is the most common issue, often stemming from incomplete reactions or the formation of side products. The primary suspects are unreacted starting materials, isomeric byproducts, or the unesterified acid intermediate.
Expertise & Causality: Organic impurities are frequently related to the process or starting materials.[3][4] In this synthesis, the Kolbe-Schmitt reaction is a key source of impurities. While the desired product is the thermodynamically stable 2-carboxy derivative, kinetically favored isomers can also form under certain conditions.[5] Incomplete esterification is another common problem, leaving the more polar carboxylic acid in your final product.
Identification Workflow: A combination of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) is the most effective method for identifying these impurities.[6][7]
Table 1: Common Impurities and Their Analytical Signatures
| Impurity Name | Potential Source | Expected HPLC RRT (Relative Retention Time) | Expected [M-H]⁻ m/z |
| 4-Fluoro-1-naphthol | Unreacted Starting Material | < 1.0 (More Polar) | 161.04 |
| 6-Fluoro-4-hydroxy-2-naphthoic acid | Incomplete Esterification | < 1.0 (More Polar) | 205.03 |
| Isomeric Naphthoic Acid* | Kolbe-Schmitt Side Reaction | ~ 1.0 (Similar Polarity) | 205.03 |
| This compound | Target Product | 1.0 | 233.06 |
*Note: Isomers will have the same mass but different retention times and potentially different UV spectra.
Troubleshooting Diagram:
Caption: Decision workflow for impurity identification using LC-MS data.
Q2: I'm observing a significant amount of unreacted 6-fluoro-4-hydroxy-2-naphthoic acid. How can I improve the esterification yield?
A2: The presence of unreacted carboxylic acid is a clear indication of incomplete esterification. Fischer esterification is an equilibrium-driven process, and pushing the equilibrium towards the product side is key to achieving high conversion.
Expertise & Causality: According to Le Chatelier's principle, the equilibrium can be shifted by either using a large excess of one reactant (ethanol) or by removing a product (water) as it forms. The reaction rate is also dependent on the catalyst concentration and temperature.
Protocol: Optimized Fischer Esterification This protocol is designed to maximize the conversion of the carboxylic acid to the ethyl ester.
-
Setup: Equip a round-bottom flask with a reflux condenser and a Dean-Stark trap. Ensure all glassware is thoroughly dried.
-
Reagents:
-
6-Fluoro-4-hydroxy-2-naphthoic acid (1.0 eq)
-
Ethanol (10-20 volumes, acts as solvent and reagent)
-
Toluene or Cyclohexane (to fill the Dean-Stark trap, for azeotropic water removal)
-
Concentrated Sulfuric Acid (H₂SO₄, 0.05-0.1 eq) as catalyst.
-
-
Procedure: a. To the flask, add the naphthoic acid and ethanol. Stir to dissolve. b. Add toluene or cyclohexane to the reaction mixture and fill the Dean-Stark trap. c. Slowly add the catalytic amount of concentrated sulfuric acid. d. Heat the mixture to reflux. Water will be removed as an azeotrope and collected in the trap. e. Monitor the reaction: Every 1-2 hours, take a small aliquot, quench it in a sodium bicarbonate solution, extract with ethyl acetate, and spot on a TLC plate or analyze by HPLC to check for the disappearance of the starting material. f. Continue reflux until the starting material is no longer detectable (typically 4-12 hours). g. Workup: Cool the reaction to room temperature. Neutralize the acid catalyst with a saturated solution of sodium bicarbonate. Extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be further purified by recrystallization (see Q3).
Q3: My HPLC shows an isomeric impurity with the same mass as my intermediate acid. How did this form and how can I remove it?
A3: The presence of a structural isomer is almost certainly due to a lack of regioselectivity in the Kolbe-Schmitt carboxylation step. Removing this impurity requires exploiting subtle differences in the physical properties of the isomers, most commonly through recrystallization.
Expertise & Causality: The carboxylation of naphthoxides can occur at different positions on the naphthalene ring. The reaction conditions, particularly temperature, determine the ratio of the kinetic versus the thermodynamic product.[5] At lower temperatures, the formation of 3-hydroxy-2-naphthoic acid derivatives can be favored, while higher temperatures promote rearrangement to the more stable 6-hydroxy-2-naphthoic acid isomer.[5] Once formed, these isomers can be difficult to separate due to their similar chemical properties.
Protocol: Purification by Recrystallization This procedure should be performed on the intermediate before esterification for the best results, as the polarity difference between the isomeric acids is often greater than between their ester counterparts.
-
Solvent Screening: The key is to find a solvent system where the desired isomer has moderate solubility at high temperatures and low solubility at room temperature, while the undesired isomer remains more soluble upon cooling. Common solvents to screen include:
-
Aqueous ethanol
-
Aqueous acetic acid
-
Toluene/Ethanol mixtures
-
Dimethylformamide (DMF)/Water
-
-
General Procedure: a. Place the crude 6-fluoro-4-hydroxy-2-naphthoic acid in an Erlenmeyer flask. b. Add a minimal amount of the chosen hot solvent system until the solid just dissolves. c. Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask or adding a seed crystal. d. Once crystallization begins, cool the flask further in an ice bath to maximize recovery. e. Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent. f. Dry the crystals under vacuum. g. Verify Purity: Analyze the purified material by HPLC and melting point. The melting point of the pure compound should be sharp and within the expected range (typically >240°C for hydroxynaphthoic acids).[1] A lower or broader melting point suggests remaining impurities.[8]
Q4: My final product is discolored (pink, brown, or yellow). What is the cause and how can I prevent it?
A4: Discoloration is typically caused by the oxidation of the phenolic hydroxyl group on the naphthalene ring. Phenols are susceptible to oxidation, especially in the presence of air, light, or trace metal impurities, forming highly colored quinone-type structures.
Expertise & Causality: The phenolic -OH group can be oxidized to a semiquinone radical, which can then dimerize or react further to form complex, colored polymeric materials. This process is often catalyzed by light (photo-oxidation) or trace metals from reagents or reaction vessels.
Preventative Measures:
-
Inert Atmosphere: During the reaction, workup, and purification, maintain an inert atmosphere of nitrogen or argon to minimize contact with oxygen.
-
Degassed Solvents: Use solvents that have been degassed by sparging with nitrogen or by a freeze-pump-thaw cycle.
-
Chelating Agents: If metal contamination is suspected, washing the organic solution with a dilute solution of EDTA (ethylenediaminetetraacetic acid) during workup can help remove catalytic metal ions.
-
Storage: Store the final product in an amber vial under an inert atmosphere, protected from light, and at a cool temperature.
-
Purification of Discolored Product: If the final product is already discolored, it can sometimes be purified by passing it through a short plug of silica gel to remove the highly polar colored impurities or by recrystallization, sometimes with the addition of a small amount of activated carbon (charcoal) to adsorb the colored species.
Frequently Asked Questions (FAQs)
-
Q: What are the best analytical methods for routine purity assessment?
-
A: Reverse-phase High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the standard for quantitative purity analysis. For definitive identification of impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is essential as it provides molecular weight information.[6][7] Nuclear Magnetic Resonance (NMR) spectroscopy is also critical for structural confirmation of the final product and for identifying isomers if they can be isolated.
-
-
Q: What are the recommended storage conditions for this compound?
-
Q: How can I confirm the structure of an unknown but significant impurity?
-
A: If an impurity is present at a significant level (>0.1%), it may need to be structurally characterized. This typically involves isolating the impurity using preparative HPLC. Once a pure sample of the impurity is obtained, its structure can be elucidated using a combination of high-resolution mass spectrometry (HRMS), 1D and 2D NMR spectroscopy (¹H, ¹³C, COSY, HSQC), and potentially Fourier-transform infrared (FTIR) spectroscopy.
-
References
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Agency for Toxic Substances and Disease Registry. Analytical Methods for 2,4,6-trinitrotoluene. [Link]
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CP Lab Safety. This compound, 98% Purity. [Link]
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2a biotech. This compound. [Link]
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-
PubChem, National Institutes of Health. Ethyl 6-hydroxy-2-naphthoate. [Link]
-
ResearchGate. The Purification and Analysis of 6 - Hydroxy -2 - Naphthoic Acid. [Link]
-
ResearchGate. Study on Synthesis of 2-Hydroxy-6-Naphthoic Acid from 2-Naphthol and Improve the Synthetic Process. [Link]
-
Organic Syntheses. α-NAPHTHOIC ACID. [Link]
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MDPI. An Overview of the Analytical Methods for the Determination of Organic Ultraviolet Filters in Cosmetic Products and Human Samples. [Link]
-
Moravek. Different Types of Impurities in Pharmaceuticals. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemical Properties and Synthesis of 6-Hydroxy-2-Naphthoic Acid. [Link]
-
National Center for Biotechnology Information. Recent trends in the impurity profile of pharmaceuticals. [Link]
-
RSC Publishing. Synthesis of novel 3-hydroxy-2-naphthoic hydrazones as selective chemosensors for cyanide ions. [Link]
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-
Cenmed Enterprises. Ethyl 6-hydroxy-2-naphthoate (C007B-469181). [Link]
-
PubChem, National Institutes of Health. 6-Hydroxy-2-naphthoic acid. [Link]
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- 10. calpaclab.com [calpaclab.com]
Technical Support Center: Synthesis of Ethyl 6-fluoro-4-hydroxy-2-naphthoate
Introduction: Ethyl 6-fluoro-4-hydroxy-2-naphthoate is a key intermediate in the synthesis of various high-value compounds, including advanced polymers and pharmaceutical agents. Its synthesis, while conceptually straightforward, is often plagued by side reactions that can significantly reduce yield and purity, complicating downstream applications. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and field-proven insights to help researchers navigate these challenges. We will focus on a common synthetic strategy involving a Stobbe or a related condensation reaction followed by cyclization, as these routes are frequently employed for building the naphthoate core.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during the synthesis. Each answer provides a mechanistic explanation for the issue and offers practical solutions.
Q1: My overall yield is significantly lower than expected, and the crude product is a complex mixture. What are the most likely causes?
A1: Low yields in naphthoate synthesis often stem from competing side reactions at two critical stages: the initial condensation and the subsequent cyclization.
-
Issue 1: Inefficient Stobbe Condensation. The Stobbe condensation, which involves reacting a ketone with a succinic ester, is a powerful C-C bond-forming reaction but can be inefficient if not properly controlled.[1][2] The key is the formation of a crucial lactone intermediate.[1] If the base is not strong enough or if steric hindrance is a major factor, the initial aldol-type addition may be reversible or slow, leading to a low conversion of starting materials.
-
Issue 2: Competing Cyclization Pathways. During the Friedel-Crafts type cyclization step to form the naphthalene ring, the acylium ion or related electrophile can attack different positions on the aromatic ring. This can lead to the formation of undesired regioisomers, particularly if the directing effects of the existing substituents are not strongly favoring the desired pathway.[3][4]
-
Issue 3: Reversibility in Condensation Steps. Intramolecular condensations like the Dieckmann condensation, which may be involved in forming the cyclic precursor, can be reversible.[5][6] This is especially problematic if the final β-keto ester product does not have an enolizable proton, as the final, irreversible deprotonation step that drives the reaction to completion cannot occur.[5][7]
Troubleshooting Protocol:
-
Optimize the Base: For Stobbe or Dieckmann condensations, stronger, non-nucleophilic bases like potassium tert-butoxide (t-BuOK) or sodium hydride (NaH) in an aprotic solvent (e.g., THF, toluene) are often more effective than sodium ethoxide in ethanol.[8] This enhances enolate formation and can minimize side reactions.[8]
-
Control Cyclization Conditions: In the Friedel-Crafts cyclization step, the choice of Lewis acid and temperature is critical. A milder Lewis acid or lower temperatures can improve regioselectivity. Polyphosphoric acid (PPA) is commonly used, but its temperature can drastically affect the product distribution, with thermodynamic products favored at higher temperatures.[3]
-
Analyze Intermediates: Isolate and characterize the product of the initial condensation before proceeding to cyclization. This will confirm whether the issue lies in the first or second major step of the synthesis.
Q2: My LC-MS and NMR data show an impurity with the same mass as my target product but with a different retention time and spectral pattern. What is this side product?
A2: The most probable identity of this impurity is a regioisomer of this compound. The formation of isomers is a classic challenge in naphthalene chemistry, governed by kinetic versus thermodynamic control.[3]
Mechanistic Insight:
During the electrophilic cyclization to form the second ring, the attack can occur at different positions. For instance, in a Friedel-Crafts acylation of a substituted naphthalene precursor, the reaction can be directed to either the α- or β-position.[9] The α-position is typically kinetically favored due to the lower activation energy of the intermediate sigma complex. However, the β-position is often the thermodynamically more stable product due to reduced steric hindrance.[3][9] Reaction conditions, such as temperature and reaction time, dictate the final isomer ratio.
Confirmation and Mitigation:
-
Analytical Confirmation: Use 2D NMR techniques (COSY, HMBC, NOESY) to definitively establish the connectivity and spatial relationships of the protons and carbons on the naphthalene ring, which will allow you to distinguish between different isomers.
-
Protocol Adjustment:
-
For Kinetic Control (to favor the α-product, if desired): Use lower reaction temperatures and shorter reaction times.
-
For Thermodynamic Control (to favor the β-product, if desired): Employ higher temperatures or longer reaction times to allow the kinetically formed product to rearrange to the more stable thermodynamic product.[3] The choice of solvent can also influence this equilibrium.
-
Q3: I am observing significant amounts of a decarboxylated or hydrolyzed byproduct. How can I prevent this?
A3: The ester and carboxylic acid functionalities in the intermediates and the final product are susceptible to hydrolysis and decarboxylation, especially under harsh acidic or basic conditions and at elevated temperatures.
-
Ester Hydrolysis: The ethyl ester can be hydrolyzed back to the corresponding carboxylic acid if there is excess water present during workup or purification, particularly if the pH is not carefully controlled.
-
Decarboxylation: β-keto esters, which are common intermediates in condensation reactions like the Dieckmann condensation, are prone to decarboxylation upon heating in the presence of acid or base.[5][6] Similarly, the final naphthoic acid product can decarboxylate under excessively high temperatures.
Preventative Measures:
-
Anhydrous Conditions: Ensure all reagents and solvents, particularly for condensation steps, are scrupulously dry.
-
Controlled Workup: During the aqueous workup, use buffered solutions or perform the neutralization at low temperatures (0-5 °C) to minimize ester hydrolysis. Avoid prolonged exposure to strong acids or bases.
-
Temperature Management: Avoid excessive temperatures during reaction, distillation, and recrystallization steps. If a cyclization requires high heat, minimize the reaction time as much as possible to reduce the risk of decarboxylation.
-
Purification Strategy: Opt for purification methods that do not require harsh conditions. Flash column chromatography is generally preferred over methods that involve high heat or extreme pH.
Frequently Asked Questions (FAQs)
Q: What are the most critical parameters to control during a Stobbe condensation for this synthesis?
A: The three most critical parameters are:
-
Choice of Base: A strong, non-nucleophilic base like potassium tert-butoxide is crucial. It must be used in stoichiometric amounts because it is consumed during the reaction to open the intermediate lactone ring.[1][10]
-
Solvent: Anhydrous aprotic solvents like THF or tert-butanol are preferred to prevent side reactions with the base and the enolates.[2][8]
-
Temperature: The initial addition is often performed at room temperature or with gentle warming. Running the reaction at too high a temperature can promote side reactions and decomposition.
Q: How can I improve the regioselectivity of the final ring-closing (cyclization) step?
A: Regioselectivity is primarily influenced by the directing effects of the substituents on the aromatic ring and the reaction conditions. The fluorine atom is an ortho-, para-director, while acyl and carboxyl groups are meta-directors. Understanding these electronic effects is key. Experimentally, you can screen different Lewis acids (e.g., AlCl₃, SnCl₄, TiCl₄) or Brønsted acids (PPA, H₂SO₄) and vary the temperature. Milder conditions often lead to cleaner, more selective reactions.[4][11]
Q: What is the best method for purifying the final product, this compound?
A: A multi-step purification strategy is often most effective.
-
Aqueous Workup: First, perform a careful aqueous wash to remove inorganic salts and water-soluble impurities. An extraction with a mild base (e.g., aqueous sodium bicarbonate) can remove acidic impurities.
-
Recrystallization: This is a powerful technique for removing closely related impurities, such as isomers. A solvent screen (e.g., ethanol/water, toluene, ethyl acetate/hexanes) should be performed to find the optimal system.[12][13]
-
Column Chromatography: If recrystallization is insufficient, silica gel column chromatography is the definitive method for separating isomers and other non-polar byproducts. A gradient elution from a non-polar solvent (like hexanes) to a more polar one (like ethyl acetate) is typically effective.
Data Summary & Visualization
Table 1: Common Side Products and Their Characteristics
| Side Product Type | Potential Cause | Analytical Signature (vs. Target Product) |
| Regioisomer | Non-selective cyclization | Same mass; different NMR aromatic splitting pattern; different LC retention time. |
| Hydrolyzed Product | Water contamination; harsh workup | Mass is 28 Da lower (loss of C₂H₄); -COOH peak in IR; broader -OH peak in NMR. |
| Decarboxylated Product | High temperature; acidic/basic conditions | Mass is 72 Da lower (loss of CO₂Et); loss of ester signals in NMR/IR. |
| Uncyclized Intermediate | Incomplete cyclization reaction | Higher polarity; mass may correspond to the hydrated form of the Stobbe product. |
| Dimerization Product | High concentration in Dieckmann step | Mass is approximately double the intermediate; complex NMR.[8] |
Diagram 1: Key Reaction Pathway vs. Isomer Formation
This diagram illustrates the desired cyclization pathway leading to the 6-fluoro product versus a potential side reaction leading to an undesired regioisomer during a Friedel-Crafts type cyclization step.
Caption: Desired vs. side product formation during cyclization.
Diagram 2: Troubleshooting Workflow for Low Yield
This flowchart provides a logical sequence of steps to diagnose the cause of low product yield.
Caption: A decision tree for troubleshooting low reaction yields.
References
-
Pathways of Friedel–Crafts acylation of naphthalene to give... - ResearchGate. Available at: [Link]
-
Dieckmann Condensation - Organic Chemistry Portal. Available at: [Link]
-
Dieckmann condensation - Wikipedia. Available at: [Link]
-
Friedel Crafts Reaction - SATHEE. Available at: [Link]
-
Stobbe condensation - Wikipedia. Available at: [Link]
-
γγ-Disubstituted itaconic acids. Part IV. The Stobbe condensation of 6-benzoyltetralin and 2-benzoylnaphthalene with diethyl succinate - Journal of the Chemical Society C - RSC Publishing. Available at: [Link]
-
Dieckmann condensation – An Intramolecular Claisen Reaction - Chemistry Steps. Available at: [Link]
-
Dieckmann Condensation - Organic Chemistry Tutor. Available at: [Link]
-
What is Stobbe Condensation? - Unacademy. Available at: [Link]
-
Stobbe Condensation - SynArchive. Available at: [Link]
-
The Friedel–Crafts acetylation of naphthalene in 1,2-dichloroethane solution. Kinetics and mechanism - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]
-
Study on Synthesis of 2-Hydroxy-6-Naphthoic Acid from 2-Naphthol and Improve the Synthetic Process - ResearchGate. Available at: [Link]
-
The Purification and Analysis of 6 - Hydroxy -2 - Naphthoic Acid - ResearchGate. Available at: [Link]
Sources
- 1. Stobbe condensation - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Friedel–Crafts Acylation [sigmaaldrich.com]
- 5. Dieckmann Condensation [organic-chemistry.org]
- 6. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 7. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. The Friedel–Crafts acetylation of naphthalene in 1,2-dichloroethane solution. Kinetics and mechanism - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. What is Stobbe Condensation? [unacademy.com]
- 11. SATHEE: Friedel Crafts Reaction [satheeneet.iitk.ac.in]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Purification Challenges of Fluorinated Aromatic Compounds
Welcome to the technical support center for the purification of fluorinated aromatic compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique and often frustrating challenges associated with purifying these molecules. The introduction of fluorine into an aromatic system dramatically alters its physicochemical properties, leading to purification behaviors that defy conventional methods.[1][2][3] This resource provides in-depth troubleshooting guides and frequently asked questions to navigate these complexities, ensuring the integrity and purity of your target compounds.
I. Frequently Asked Questions (FAQs)
Q1: Why are my fluorinated aromatic compounds so difficult to separate from byproducts, especially regioisomers?
A1: The difficulty in separating fluorinated aromatic compounds, particularly regioisomers, stems from several factors directly related to the properties of the fluorine atom:
-
Subtle Polarity and Dipole Moment Changes: While fluorine is highly electronegative, its impact on the overall molecular polarity can be nuanced. Depending on the substitution pattern, the individual bond dipoles can either reinforce or cancel each other out, leading to small differences in polarity between isomers.[2] This makes differentiation by normal-phase chromatography challenging.
-
Similar van der Waals Radii: Fluorine's van der Waals radius is only slightly larger than that of hydrogen. This means that regioisomers often have very similar sizes and shapes, hindering separation techniques that rely on steric differences.[4]
-
Unique Intermolecular Interactions: Fluorinated compounds exhibit unique interactions, such as dipole-dipole and π-π stacking, which can differ subtly between isomers.[5][6] Exploiting these differences often requires specialized chromatographic phases.
Q2: I'm observing significant product loss during purification. What are the likely causes?
A2: Product loss during the purification of fluorinated aromatics can often be attributed to their increased volatility compared to their non-fluorinated analogs.[7]
-
Evaporation During Solvent Removal: The high volatility of many fluorinated aromatics can lead to co-evaporation with the solvent, especially under high vacuum or elevated temperatures.
-
Adsorption onto Stationary Phases: Highly polar fluorinated compounds can irreversibly adsorb onto active sites of silica or alumina, particularly if the stationary phase is not fully deactivated.[8]
Q3: My compound streaks badly on a standard silica gel column. What's happening?
A3: Streaking, or tailing, of fluorinated aromatic compounds on silica gel is a common issue.
-
Strong Interactions with Silanols: The polarized C-F bond can lead to strong dipole-dipole interactions with the silanol groups (Si-OH) on the surface of the silica gel. This causes a portion of the analyte to be retained more strongly, resulting in a tailed peak.[8]
-
Acidic Nature of Silica: The slightly acidic nature of silica gel can interact with basic functionalities on your fluorinated aromatic compound, leading to peak tailing.
Q4: Can I use reverse-phase chromatography for my fluorinated aromatic compounds?
A4: Yes, reverse-phase chromatography is a powerful tool for purifying fluorinated aromatics, but with important considerations.
-
Enhanced Retention on Fluorinated Phases: Fluorinated stationary phases (e.g., PFP, TDF) often provide enhanced retention and unique selectivity for fluorinated compounds compared to traditional C8 or C18 phases.[9][10][11] The retention is influenced by both the hydrophobicity and the fluorine content of the analyte.[10]
-
Alternative Selectivity: Even on standard C18 columns, the unique polarity of fluorinated compounds can lead to different elution orders and improved separation compared to normal-phase chromatography.[5][11] Pairing a standard C8 column with a fluorinated eluent like trifluoroethanol can also yield excellent separation.[12]
II. Troubleshooting Guides
This section provides structured approaches to common purification problems.
Problem 1: Co-elution of Regioisomers in Flash Chromatography
Your crude reaction mixture contains your desired fluorinated aromatic product and one or more regioisomers that are inseparable using a standard silica gel/hexane/ethyl acetate system.
Troubleshooting Workflow
Caption: Decision tree for resolving co-eluting regioisomers.
Detailed Steps & Explanations
-
Modify Mobile Phase Selectivity: Before abandoning normal-phase chromatography, try altering the mobile phase composition. Switching from an ethyl acetate/hexane system to one containing dichloromethane (DCM) or toluene can change the π-π interactions between your analytes and the stationary phase, potentially resolving the isomers.
-
Change the Stationary Phase: If modifying the mobile phase fails, the issue lies in the fundamental interaction with silica.
-
Alumina (Basic or Neutral): For compounds sensitive to the acidic nature of silica, alumina can be a good alternative.
-
Fluorinated Phases: For preparative flash chromatography, cartridges packed with fluorinated stationary phases are available and can offer superior selectivity for separating fluorinated molecules from each other.[10]
-
-
Transition to Preparative HPLC: High-Performance Liquid Chromatography (HPLC) offers significantly higher resolving power.
-
Fluorinated Stationary Phases (PFP, TDF): These are often the best choice for separating fluorinated compounds, including isomers.[5][11] They operate on multiple retention mechanisms, including hydrophobic, dipole-dipole, and π-π interactions, providing unique selectivity.[5]
-
Standard Reverse-Phase (C18/C8): Do not discount traditional reverse-phase columns. The unique polarity of your fluorinated compounds may provide sufficient separation, especially when using methanol/water or acetonitrile/water gradients.
-
Problem 2: Product Loss and/or Decomposition on Silica Gel
You experience low recovery of your fluorinated aromatic compound after flash chromatography, and TLC analysis of the column fractions shows degradation products.
Troubleshooting Workflow
Caption: Workflow for addressing product loss on silica gel.
Detailed Steps & Explanations
-
Deactivate the Silica Gel: The active, acidic silanol groups are often the culprits.
-
Protocol: Prepare a slurry of silica gel in your desired non-polar solvent (e.g., hexane). Add 1-2% triethylamine (or another suitable base like pyridine) relative to the volume of the solvent. Stir for 15-20 minutes, then pack the column as usual. This neutralizes the most acidic sites.
-
-
Switch to a Different Stationary Phase:
-
Neutral Alumina: A good first alternative, as it lacks the acidic silanol groups.
-
Florisil®: A magnesium silicate-based adsorbent that can offer different selectivity and is less acidic than silica.
-
-
Minimize Contact Time: If some interaction with the stationary phase is unavoidable, minimize the time your compound spends on the column.
-
Use a Stronger Mobile Phase: Increase the polarity of your eluent to speed up the elution of your compound.
-
Dry Loading: Adsorbing your crude material onto a small amount of silica or Celite® and loading it as a dry powder can lead to a tighter band and faster elution.
-
-
Alternative Purification Methods:
-
Crystallization: If your compound is a solid, crystallization is often the most effective purification method, as it can provide very high purity. The introduction of fluorine can influence crystal packing and melting points.[13][14][15] Experiment with a range of solvent systems (e.g., hexane/ethyl acetate, toluene, ethanol/water).
-
Distillation/Sublimation: For highly volatile or thermally stable compounds, distillation or sublimation under reduced pressure can be an excellent, non-chromatographic purification method.
-
Quantitative Data Summary: Impact of Fluorination on Physicochemical Properties
The following table summarizes the general effects of aromatic fluorination on key properties relevant to purification.
| Property | Impact of Fluorination | Implication for Purification |
| Lipophilicity (logP) | Generally increases, but context-dependent.[1][2] | Can increase retention in reverse-phase systems. |
| Polarity | Complex effects; can increase or decrease overall dipole moment.[1][2] | Subtle differences between isomers make normal-phase separation difficult. |
| Volatility | Generally increases.[7] | Risk of product loss during solvent evaporation; enables distillation/sublimation. |
| Acidity/Basicity | Increases acidity of nearby protons; decreases basicity of nearby functional groups.[2][16] | Can alter interactions with acidic or basic stationary phases. |
III. Key Experimental Protocols
Protocol 1: General Method for HPLC Separation using a Pentafluorophenyl (PFP) Column
This protocol provides a starting point for developing a separation method for fluorinated aromatic compounds.
-
Column: Use a pentafluorophenyl (PFP) stationary phase column.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Initial Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5-10 µL
-
Column Temperature: 30 °C
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
-
Gradient Elution (Scouting Gradient):
-
Start at 10% B and hold for 1 minute.
-
Ramp to 95% B over 10 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 10% B over 1 minute.
-
Equilibrate at 10% B for 5 minutes.
-
-
Optimization: Based on the results of the scouting gradient, adjust the gradient slope, starting and ending percentages of Mobile Phase B, or switch the organic modifier to methanol to optimize the separation of your target compound from impurities. PFP phases are known for their enhanced selectivity for halogenated and nitro-aromatic compounds.[11]
Protocol 2: Small-Scale Crystallization Screening
-
Sample Preparation: Dissolve approximately 10-20 mg of your crude fluorinated aromatic compound in a small volume (0.5-1.0 mL) of a good solvent (e.g., dichloromethane, ethyl acetate, acetone) in a small vial.
-
Anti-Solvent Addition: Slowly add a poor solvent (an "anti-solvent") in which your compound is insoluble (e.g., hexane, pentane, water) dropwise until the solution becomes slightly cloudy.
-
Induce Crystallization:
-
If the solution remains cloudy, add a single drop of the good solvent to clarify it.
-
Loosely cap the vial and allow the solvent to evaporate slowly over several hours to days.
-
Alternatively, cool the vial slowly to induce crystallization.
-
-
Screen Multiple Systems: Repeat this process with different solvent/anti-solvent pairs to find the optimal conditions for crystallization.
IV. References
-
BenchChem. (2025). Application of Fluorinated Solvents in Liquid Chromatography: A Focus on Enhanced Selectivity for Fluorinated Compounds.
-
SiliCycle. Working with fluorinated silica phases.
-
LCGC International. Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
-
ResearchGate. Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications.
-
NIH. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography.
-
Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns.
-
NIH. Fluoroarene Separations in Metal–Organic Frameworks with Two Proximal Mg2+ Coordination Sites.
-
NIH. On the impact of aromatic core fluorination in hydrogen-bonded liquid crystals.
-
NIH. The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals.
-
NIH. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography.
-
MDPI. Synthesis of Calamitic Fluorinated Mesogens with Complex Crystallization Behavior.
-
ACS Publications. New Theoretical Insight into Fluorination and Fluorine–Fluorine Interactions as a Driving Force in Crystal Structures.
-
ResearchGate. Fluorine in Crystal Engineering ? ?The Little Atom That Could?.
-
BenchChem. Technical Support Center: Purification Strategies for Polar Fluorinated Compounds.
-
NIH. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling.
-
CHIMIA. Simple Vector Considerations to Assess the Polarity of Partially Fluorinated Alkyl and Alkoxy Groups.
-
Dioxin 20XX International Symposium. Separation and Fluorine Nuclear Magnetic Resonance Spectroscopy (19F-NMR) Analysis of the Individual Branched Isomers Present in.
-
ResearchGate. What are the most challenges problems faced by the chemistry of Fluorine in drug discovery?.
-
MDPI. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications.
Sources
- 1. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chimia.ch [chimia.ch]
- 3. mdpi.com [mdpi.com]
- 4. Fluoroarene Separations in Metal–Organic Frameworks with Two Proximal Mg2+ Coordination Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. silicycle.com [silicycle.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. On the impact of aromatic core fluorination in hydrogen-bonded liquid crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stabilizing Ethyl 6-fluoro-4-hydroxy-2-naphthoate During Storage
Welcome to the technical support guide for Ethyl 6-fluoro-4-hydroxy-2-naphthoate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for maintaining the stability of this compound during storage. The following question-and-answer format directly addresses common challenges and provides scientifically grounded solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My stored this compound has changed color from off-white to a yellowish or brownish hue. What is causing this discoloration, and is the material still usable?
A1: Root Cause Analysis of Discoloration
Discoloration is a primary indicator of chemical degradation. For this compound, two principal degradation pathways are the likely culprits: oxidation and hydrolysis.
-
Oxidation: The hydroxyl group on the naphthol ring makes the compound susceptible to oxidation, especially in the presence of air (oxygen), light, and trace metal impurities. This process can form highly colored quinone-like structures. The reaction with atmospheric oxygen, though slow at room temperature, can be accelerated by exposure to UV light or elevated temperatures.[1][2]
-
Hydrolysis: As an ester, this compound can undergo hydrolysis, where the ethyl ester group is cleaved to form 6-fluoro-4-hydroxy-2-naphthoic acid and ethanol.[3][4][5][6] While this reaction is typically slow in the absence of a strong acid or base catalyst, the presence of ambient moisture can facilitate this process over extended storage periods.[5][6] The resulting carboxylic acid may be more prone to decarboxylation or other secondary reactions, contributing to impurity profiles, though not typically to significant color change on its own.
Is the material still usable?
The usability of the discolored material depends on the extent of degradation and the tolerance of your specific application for impurities. A slight yellowish tint might indicate minor oxidation that may not significantly impact many applications. However, a pronounced brown color suggests substantial degradation, and the material should be re-analyzed for purity before use.
Troubleshooting & Verification Protocol:
-
Purity Re-assessment: The most reliable way to determine usability is to re-analyze the material using techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), or Nuclear Magnetic Resonance (NMR) spectroscopy to quantify the level of impurities.
-
Solubility Check: Compare the solubility of the discolored material in your solvent of choice with that of a fresh or standard sample. Significant changes in solubility can indicate the presence of degradation products.
Q2: What are the optimal storage conditions to prevent the degradation of this compound?
A2: Recommended Storage Protocol
To minimize both oxidative and hydrolytic degradation, a multi-faceted approach to storage is essential. The following conditions are recommended based on the chemical properties of phenolic esters.[7][8]
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Reduces the rate of both oxidation and hydrolysis reactions.[4] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces oxygen, thereby inhibiting oxidative degradation.[2] |
| Light | Amber Vial or Light-Proof Container | Protects the compound from photo-oxidation initiated by UV and visible light. |
| Moisture | Tightly Sealed Container with Desiccant | Minimizes exposure to atmospheric moisture, preventing hydrolysis.[5][6] |
Experimental Workflow for Long-Term Storage:
Caption: Workflow for optimal long-term storage of this compound.
Q3: I have been storing my compound in a standard clear glass vial at room temperature. What are the immediate steps I should take to mitigate further degradation?
A3: Immediate Corrective Actions
If your material has been stored improperly, the following steps should be taken immediately to prevent further degradation and assess the current quality of your stock.
-
Transfer to Appropriate Container: Immediately transfer the compound to an amber glass vial to protect it from light.
-
Inert Atmosphere Overlay: If possible, purge the headspace of the vial with an inert gas like argon or nitrogen before sealing. This will displace any oxygen present.
-
Refrigerate: Store the newly packaged vial at 2-8°C.
-
Purity Assessment: Before any experimental use, it is crucial to re-qualify the material. Use a suitable analytical method (e.g., HPLC) to determine the purity and identify any significant degradation products.
Q4: Can I use antioxidants to stabilize this compound in solution?
A4: Use of Antioxidants in Solution
For applications where this compound is stored in solution, the addition of an antioxidant can be beneficial, particularly if the solvent is not deoxygenated.
Recommended Antioxidants:
-
Butylated Hydroxytoluene (BHT): A common and effective radical scavenger that can prevent auto-oxidation. A typical concentration would be in the range of 0.01-0.1%.
-
Tert-butylhydroquinone (TBHQ): Another potent antioxidant that works well in non-aqueous solutions.[8]
Important Considerations:
-
Compatibility: Ensure the chosen antioxidant is soluble in your solvent system and does not interfere with your downstream applications.
-
Control Experiments: Always run a control experiment with the antioxidant alone to ensure it does not produce any confounding results in your assay.
Logical Relationship of Degradation and Mitigation:
Caption: Relationship between degradation factors and mitigation strategies.
References
-
The alkaline hydrolysis of the ethyl and methyl esters of 1-naphthoic acid and 2-naphthoic acid. UC Research Repository. [Link]
-
Exploring the Oxidation Chemistry of Hydroxy Naphthoic Acid: An Experimental and Theoretical Study. ResearchGate. [Link]
-
The Kinetics of the Alkaline Hydrolysis of Esters ancl Amides of. RSC Publishing. [Link]
-
(PDF) Antioxidant Stability of Phenolic Acids and Their Esters. ResearchGate. [Link]
-
Enzymatic Synthesis of Lipophilic Esters of Phenolic Compounds, Evaluation of Their Antioxidant Activity and Effect on the Oxidative Stability of Selected Oils. PMC - NIH. [Link]
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Bioreversible Derivatives of Phenol. 2. Reactivity of Carbonate Esters with Fatty Acid-like Structures Towards Hydrolysis in Aqueous Solutions. MDPI. [Link]
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Investigating the Impact of Phenolic Antioxidants on the Oxidation Stability of Synthetic Ester Insulating Oil. IEEE Xplore. [Link]
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ICSC 1759 - HYDROXY-2-NAPHTHOIC ACID. Inchem.org. [Link]
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3-Hydroxy-2-naphthoic acid. PubChem - NIH. [Link]
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15.9 Hydrolysis of Esters. The Basics of General, Organic, and Biological Chemistry. [Link]
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Technical Support Center: Synthesis of Fluoroquinolone Intermediates
Welcome to the Technical Support Center for the synthesis of fluoroquinolone intermediates. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these vital pharmaceutical building blocks. Drawing from established literature and field expertise, this resource provides in-depth troubleshooting guides and frequently asked questions to ensure your synthetic routes are efficient, reproducible, and successful.
Section 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing insights into the underlying causes and offering validated solutions.
Issue 1: Low Yields and Poor Regioselectivity in Gould-Jacobs Cyclization
Question: "My Gould-Jacobs reaction to form the quinolone core is resulting in low yields and a mixture of regioisomers. How can I optimize this critical step?"
Answer: The Gould-Jacobs reaction is a robust method for constructing the quinolone scaffold, but its efficiency can be hampered by several factors. Let's break down the common culprits and their solutions.
Causality and Experimental Choices:
The thermal cyclization of the anilidomethylenemalonate intermediate is a high-activation energy process, typically requiring temperatures above 250 °C.[1] The challenge lies in achieving this temperature without causing decomposition or promoting side reactions. The electronic nature of the substituents on the aniline starting material also plays a crucial role in directing the cyclization, which can lead to issues with regioselectivity when using asymmetrically substituted anilines.[2][3]
Troubleshooting & Optimization Protocol:
-
Solvent Selection is Critical: The choice of a high-boiling, inert solvent is paramount for maintaining the required reaction temperature and ensuring efficient heat transfer.
-
Recommended Solvents: Diphenyl ether, Dowtherm A, or mineral oil are commonly used and can increase cyclization yields to as high as 95%.[1][2][3]
-
Alternative Solvents: A survey of solvents has shown that 1,2,4-trichlorobenzene and 2-nitrotoluene can also be effective.[2]
-
Caution: These high-boiling solvents can be difficult to remove during workup.[3] Thorough washing of the precipitated product with a non-polar solvent like cyclohexane is necessary.[1]
-
-
Managing Substituent Effects:
-
Electron-Withdrawing Groups (EWGs): Anilines bearing EWGs (e.g., nitro groups) can be less reactive.[2] To drive the reaction to completion, consider increasing the reaction temperature or prolonging the reaction time.[2]
-
Electron-Donating Groups (EDGs): Conversely, EDGs can facilitate the reaction.[1]
-
-
Controlling Side Reactions: At elevated temperatures, undesired side reactions, including decomposition, can significantly lower your yield.[2]
-
Precise Temperature Control: Carefully monitor and control the reaction temperature. A slight reduction in temperature for a longer duration may be beneficial.[2]
-
Microwave-Assisted Synthesis: Modern approaches utilizing microwave irradiation can offer rapid and efficient heating, significantly reducing reaction times and often improving yields.[1][4][5]
-
Workflow for Optimizing Gould-Jacobs Cyclization:
Caption: Troubleshooting workflow for Gould-Jacobs cyclization.
Issue 2: Unwanted Decarboxylation During Ester Hydrolysis
Question: "I'm trying to hydrolyze the C-3 ester of my quinolone intermediate to the carboxylic acid, but I'm observing significant decarboxylation. How can I prevent this?"
Answer: The C-3 carboxylic acid group is crucial for the biological activity of most fluoroquinolones.[6] Its unintended loss during synthesis is a significant pitfall.
Causality and Experimental Choices:
Hydrolysis of the C-3 ester is typically achieved under acidic or basic conditions. However, the quinolone ring system can be susceptible to decarboxylation, especially at elevated temperatures.[7] This issue is particularly pronounced with certain substitution patterns on the quinolone core.[7]
Troubleshooting & Optimization Protocol:
-
Acid-Catalyzed Hydrolysis:
-
Standard Conditions: A mixture of acetic acid, sulfuric acid, and water is a common and effective system for this transformation.[8][9][10]
-
Temperature Control: The reaction temperature should be carefully controlled, typically between 90-99 °C.[10]
-
Reagent Stoichiometry: The molar ratios of the acids and water to the ester are critical. A recommended ratio is ≥ 30 to ≤ 40 mol of acetic acid, ≥ 0.3 to ≤ 1 mol of sulfuric acid, and ≥ 0.9 to ≤ 2.5 mol of water per mole of the ester.[8][9][10]
-
Reaction Time: Typical reaction times range from 10 to 25 hours.[8]
-
-
Base-Catalyzed Hydrolysis (Saponification):
-
Advantages: This method often proceeds irreversibly, which can drive the reaction to completion and simplify product separation.[11] The product is the carboxylate salt, which can be easily separated from the alcohol byproduct.[11]
-
Procedure: The ester is heated under reflux with a dilute alkali solution, such as sodium hydroxide.[11]
-
Workup: Subsequent acidification of the reaction mixture will yield the desired carboxylic acid.
-
Comparative Data for Hydrolysis Conditions:
| Method | Reagents | Temperature | Key Advantages | Common Pitfalls |
| Acid-Catalyzed | Acetic acid, Sulfuric acid, Water | 90-99 °C[10] | Effective for many substrates. | Corrosive reagents, potential for decarboxylation at higher temperatures.[7][8] |
| Base-Catalyzed | Dilute NaOH or KOH | Reflux | Irreversible reaction, easier product separation.[11] | Potential for base-mediated side reactions. |
Issue 3: Challenges in the N-Arylation of Piperazine
Question: "When I attempt to couple piperazine to the C-7 position of my fluoroquinolone core, I'm getting low yields and competing side reactions. What are the best practices for this nucleophilic aromatic substitution?"
Answer: The introduction of the piperazine moiety at the C-7 position is a key step in the synthesis of many clinically important fluoroquinolones.[12] Achieving high yields and chemoselectivity in this N-arylation reaction can be challenging.
Causality and Experimental Choices:
This reaction is a nucleophilic aromatic substitution (SNAr), where piperazine displaces a leaving group (typically a halogen) on the quinolone ring. The success of this reaction depends on the reactivity of the aryl halide, the nucleophilicity of the piperazine, and the reaction conditions. Competing reactions, such as S-arylation if a thioamide is present, can be a concern.[13]
Troubleshooting & Optimization Protocol:
-
Catalyst Systems:
-
Palladium-Catalyzed Buchwald-Hartwig Amination: This is a powerful and versatile method for forming C-N bonds. It typically employs a palladium catalyst (e.g., Pd₂(dba)₃) with a bulky, electron-rich phosphine ligand (e.g., RuPhos, XPhos).[14]
-
Copper-Catalyzed Ullmann Condensation: This is a more classical approach that uses a copper catalyst (e.g., CuI). It often requires higher reaction temperatures.[14]
-
-
Solvent and Base Selection:
-
Reaction Conditions:
-
Temperature: The reaction is typically heated to drive it to completion. Temperatures around 90 °C are common when using DMSO as a solvent.[15]
-
Inert Atmosphere: For catalyst systems that are sensitive to air and moisture, such as the Buchwald-Hartwig amination, conducting the reaction under an inert atmosphere (e.g., argon or nitrogen) is crucial.[14]
-
Decision Tree for N-Arylation Strategy:
Caption: Decision-making for N-arylation of piperazine.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary causes of product decomposition during high-temperature cyclization reactions? A1: Product decomposition during high-temperature reactions like the Gould-Jacobs cyclization is often due to thermal instability of the reactants or products, leading to undesired side reactions.[2] To mitigate this, it is crucial to precisely control the reaction temperature and duration. Using a slightly lower temperature for a longer period can sometimes prevent decomposition while still achieving a good yield.[2]
Q2: My final fluoroquinolone intermediate has poor solubility. What can I do? A2: Poor solubility is a common issue.[16] First, verify the recommended solvent and pH for your specific compound, as the solubility of many fluoroquinolones is pH-dependent.[16] For purification, consider techniques like trituration or recrystallization from a suitable solvent system. For in vivo studies or biological assays, formulation strategies using excipients like cyclodextrins can enhance solubility.[16]
Q3: Can I use a Lewis acid like AlCl₃ to catalyze the cyclization if my aniline is deactivated? A3: While Friedel-Crafts acylation uses Lewis acids like AlCl₃, their use in this specific type of cyclization is not standard and could lead to undesired side reactions or complexation with the nitrogen and oxygen atoms in the molecule. It is generally more effective to use forcing thermal conditions or microwave-assisted synthesis for deactivated anilines.[2][4]
Q4: How can I confirm that unwanted decarboxylation has occurred? A4: Decarboxylation results in the loss of the C-3 carboxylic acid group. This can be confirmed using standard analytical techniques. In ¹H NMR spectroscopy, you would observe the disappearance of the carboxylic acid proton signal. Mass spectrometry would show a molecular ion peak corresponding to the mass of the decarboxylated product (a loss of 44 Da from the carboxylic acid).
References
- Optimization of reaction conditions for quinolone synthesis - Benchchem. (n.d.).
- Process for the hydrolysis of quinolone carboxylic esters. (2019). Google Patents.
- Technical Support Center: Troubleshooting Fluproquazone & Fluoroquinolone-Class Compound Experiments - Benchchem. (n.d.).
- Process for the hydrolysis of quinolone carboxylic esters. (2019). Google Patents.
- A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids. (2023). National Institutes of Health.
- Application Notes and Protocols: Gould-Jacobs Cyclization for Quinolone Synthesis - Benchchem. (n.d.).
- Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2022). MDPI.
- PROCESS FOR THE HYDROLYSIS OF QUINOLONE CARBOXYL ESTERS. (2020). Google Patents.
- Synthesis and evaluation of 1-cyclopropyl-2-thioalkyl-8-methoxy fluoroquinolones. (2011). National Institutes of Health.
- An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. (2023). MDPI.
- The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. (2017). PMC.
- A CONTINUOUS PROCESS TOWARDS THE SYNTHESIS OF QUINOLONES. (2013). VCU Scholars Compass.
- An In-depth Technical Guide to the Synthesis of Ciprofloxacin, a Broad-Spectrum Fluoroquinolone Antibacterial Agent - Benchchem. (n.d.).
- Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. (n.d.). Biotage.
- Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives. (2016). MDPI.
- Preparation and antibacterial evaluation of decarboxylated fluoroquinolones. (2011). PubMed.
- A solvent-free Jacobs–Gould reaction. (1999). ResearchGate.
- Synthesis and enzymatic hydrolysis of esters, constituting simple models of soft drugs. (1994). PubMed.
- Synthesis and antibacterial activity of novel fluoroquinolone analogs. (2014). ResearchGate.
- hydrolysis of esters. (n.d.). Chemguide.
- An Approach to the Synthesis of 3-Quinazolinedione Carboxylic Acids: Putative Antibiotics. (2021). Calvin Digital Commons.
- Application Notes and Protocols for N-arylation of Piperazine-2-thione - Benchchem. (n.d.).
- Quinolones also come from anilines by cyclization to an ortho position. (n.d.).
- Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. (2023). RSC Publishing.
- Opportunities and challenges for direct C–H functionalization of piperazines. (2016). PMC.
- Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2022). PMC.
- The Versatility of Piperazine in Modern Organic Synthesis: Application Notes and Protocols - Benchchem. (n.d.).
- Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. (1998). PubMed.
- Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. (2021). PMC.
- Insight into Prodrugs of Quinolones and Fluoroquinolones. (2015). PubMed.
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Technical Support Center: Enhancing Regioselectivity of Reactions with Ethyl 6-fluoro-4-hydroxy-2-naphthoate
Welcome to the technical support guide for Ethyl 6-fluoro-4-hydroxy-2-naphthoate. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of reactions involving this versatile synthetic intermediate. Our goal is to provide you with the in-depth knowledge and practical troubleshooting strategies necessary to control and enhance the regioselectivity of your reactions, ensuring the efficient synthesis of your target molecules.
The naphthalene core is a privileged scaffold in medicinal chemistry, and precise functionalization is critical for modulating pharmacological activity.[1][2] this compound presents a unique chemical landscape where the interplay of activating and deactivating substituents governs the outcome of chemical transformations. Understanding these influences is paramount to overcoming common challenges such as the formation of isomeric mixtures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Electrophilic Aromatic Substitution (EAS)
Question 1.1: I am performing an electrophilic aromatic substitution (e.g., nitration, halogenation) on this compound. Where should I expect the new substituent to add, and why am I obtaining a mixture of products?
Answer: Obtaining a mixture of products is a common challenge resulting from the complex electronic nature of the starting material. The regiochemical outcome is a weighted average of the directing effects of the three substituents on the naphthalene ring.
-
-OH (Hydroxyl) at C4: This is a powerful activating group and a strong ortho, para-director due to its ability to donate electron density via resonance. It strongly activates the C3 and C5 positions. The C1 position is also significantly activated.
-
-COOEt (Ethyl Ester) at C2: This is a deactivating group and a meta-director, withdrawing electron density from the ring through both induction and resonance. It deactivates the C1 and C3 positions.
-
-F (Fluoro) at C6: Halogens are a unique case. They are deactivating via the inductive effect but are ortho, para-directors due to resonance. Its influence is generally weaker than the hydroxyl group.[3]
The Dominant Influence: The hydroxyl group at C4 is the most powerful activating group and will be the primary director of electrophilic attack.[4] The most nucleophilic positions on the ring are C1, C3, and C5. The ester at C2 deactivates C1 and C3, creating a complex reactivity profile where multiple products are kinetically accessible.
Caption: Directing influences on electrophilic substitution.
Troubleshooting Guide 1.2: How can I improve the regioselectivity for substitution at a specific position (e.g., C1 vs. C3)?
Answer: Controlling the regioselectivity requires careful manipulation of reaction parameters to exploit the subtle differences in the activation energies of the pathways leading to various isomers.
| Strategy | Principle | Recommended Application |
| Steric Hindrance | Bulky electrophiles will preferentially attack less sterically hindered positions. The C1 position is flanked by the C2-ester, making it more hindered than C3 or C5. | To favor substitution at C3 or C5, use a bulky catalyst or reagent. For example, in Friedel-Crafts alkylation, using tert-butyl bromide instead of ethyl bromide will heavily favor the less hindered positions.[5] |
| Reaction Temperature (Kinetic vs. Thermodynamic Control) | At low temperatures, the product that forms fastest (kinetic product) is favored. At higher temperatures, the reaction can become reversible, leading to the most stable (thermodynamic) product. | For sulfonation of naphthalenes, low temperatures (e.g., 80°C) favor the C1-sulfonic acid (kinetic), while high temperatures (e.g., 160°C) favor the C2-sulfonic acid (thermodynamic).[6] A similar principle can be explored for your substrate. |
| Solvent Choice | The solvent can influence the reactivity of the electrophile and the stability of the reaction intermediates. | In Friedel-Crafts acylation of naphthalene, switching the solvent from carbon disulfide to nitrobenzene can change the major product from the 1-isomer to the 2-isomer.[7] Experiment with a range of solvents from non-polar (e.g., CS₂, DCM) to polar (e.g., nitrobenzene) to find the optimal conditions. |
| Protecting Groups | Converting the highly activating -OH group to a less activating ether (e.g., -OCH₃) or a bulky silyl ether can dampen its directing effect, allowing other substituents to have more influence. | Protection of the hydroxyl group can be a key step to redirecting substitution. A subsequent deprotection step would be required. |
| Shape-Selective Catalysis | Solid acid catalysts like zeolites have pores of a specific size that can sterically favor the formation of one isomer over another, often the less bulky para-isomer.[8] | Using a zeolite catalyst (e.g., H-BEA, H-ZSM-5) in nitration or acylation could potentially enhance selectivity for the C5 position (para to the hydroxyl group).[8] |
Section 2: C-Alkylation vs. O-Alkylation of the Hydroxyl Group
Question 2.1: When I try to alkylate my molecule with a base and an alkyl halide, I get a mixture of the desired O-alkylated ether and an unwanted C-alkylated product. Why does this happen?
Answer: This is a classic problem involving an ambident nucleophile . After deprotonation with a base, the resulting naphthoxide anion has negative charge density on both the oxygen atom and the activated carbon atoms of the ring (primarily C1 and C3). This allows it to react at two different sites.
The outcome of the reaction is governed by the principles of Hard and Soft Acids and Bases (HSAB) theory.[9]
-
O-Alkylation (Ether Formation): The oxygen atom is a "hard" nucleophilic center. It reacts preferentially with "hard" electrophiles. This is typically the thermodynamically favored product.
-
C-Alkylation (C-C Bond Formation): The carbon atoms of the ring are "soft" nucleophilic centers. They react preferentially with "soft" electrophiles. This is often the kinetically favored product.
Caption: Decision workflow for C- vs. O-alkylation.
Troubleshooting Guide 2.2: How do I design my experiment to exclusively favor O-alkylation (ether synthesis)?
Answer: To maximize the yield of the O-alkylated product, you must choose conditions that favor the "hard-hard" interaction between the oxygen nucleophile and the electrophile.
| Factor | Condition to Favor O-Alkylation | Rationale |
| Electrophile | Use a hard alkylating agent. | Alkyl sulfates (R₂SO₄), tosylates (R-OTs), and triflates (R-OTf) are harder electrophiles than alkyl iodides. Silyl halides (e.g., TMSCl) will react almost exclusively at the oxygen.[9] |
| Solvent | Use a polar, aprotic solvent. | Solvents like DMF, DMSO, or acetone are excellent at solvating the cation but poorly solvate the anion, leaving a highly reactive "naked" oxygen anion. This enhances its nucleophilicity.[10] |
| Counter-ion | Use a base with a larger cation . | Potassium (K⁺) or Cesium (Cs⁺) bases (e.g., K₂CO₃, Cs₂CO₃) create a more dissociated, "freer" anion in solution compared to Lithium (Li⁺) or Sodium (Na⁺) bases. This favors reaction at the more electronegative oxygen.[10] |
| Temperature | Generally, higher temperatures can favor the thermodynamic product. | While O-alkylation is often thermodynamically favored, it's best to start at room temperature and gently heat if necessary, as high temperatures can cause side reactions. |
Experimental Protocol: Selective O-Methylation
This protocol provides a starting point for achieving high regioselectivity for O-alkylation.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Solvent: Add anhydrous dimethylformamide (DMF) to achieve a concentration of approximately 0.1 M.
-
Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 1.5 - 2.0 eq) to the stirred solution.
-
Alkylation: Add dimethyl sulfate ((CH₃)₂SO₄, 1.2 eq) dropwise at room temperature. Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen. Handle with extreme care in a fume hood.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC or LC-MS. If the reaction is sluggish, it may be gently heated to 40-50°C.
-
Workup: Upon completion, cool the reaction to room temperature and pour it into ice-cold water. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Section 3: Product Characterization
Question 3.1: How can I definitively confirm the regiochemistry of my final product?
Answer: A combination of spectroscopic techniques is essential for unambiguous structure elucidation.
-
NMR Spectroscopy: This is your most powerful tool.
-
¹H NMR: Pay close attention to the aromatic region (typically 7.0-8.5 ppm). The number of signals, their chemical shifts, and their coupling constants (J-values) are diagnostic. For example, substitution at C1 would remove a singlet and alter the coupling pattern of the proton at C8 due to proximity.
-
¹³C NMR: The number of aromatic signals will confirm the symmetry of the product. DEPT-135 and DEPT-90 experiments can help distinguish between quaternary carbons and carbons bearing a proton.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for complex cases. HMBC is particularly useful as it shows long-range (2-3 bond) correlations between protons and carbons, allowing you to "walk" across the molecule and definitively link a new substituent to its position on the naphthalene core.
-
NOESY: This experiment shows through-space correlations between protons that are close to each other, which is invaluable for confirming which protons are adjacent to the new substituent.
-
-
Mass Spectrometry (MS): Provides the molecular weight of the product, confirming that the desired substitution has occurred. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.
-
X-ray Crystallography: If you can grow a suitable single crystal of your product, this technique provides absolute, unambiguous proof of its structure and regiochemistry.
References
-
ResearchGate. (n.d.). Different approaches for regioselective naphthalene functionalization. Retrieved from ResearchGate.[1]
-
ResearchGate. (n.d.). Substituted Naphthols: Preparations, Applications, and Reactions. Retrieved from ResearchGate.[2]
-
StudySmarter. (2023, October 20). Regioselectivity in Electrophilic Aromatic Substitution: Mechanism. Retrieved from [Link][11]
-
ACS Publications. (n.d.). Regioselective Synthesis of Highly Substituted Naphthols. The Journal of Organic Chemistry. Retrieved from [Link][12]
-
RSC Publishing. (n.d.). Catalytic, regioselective Friedel–Crafts alkylation of beta-naphthol. New Journal of Chemistry. Retrieved from [Link][13]
-
Lumen Learning. (n.d.). Substituent Effects. Organic Chemistry II. Retrieved from [Link][3]
-
University of Illinois Springfield. (n.d.). Chapter 12: Reactions of Arenes: Electrophilic Aromatic Substitution. Retrieved from [Link][4]
-
Reddit. (2021, March 17). Substituent effect of naphthalene. r/OrganicChemistry. Retrieved from [Link][14]
-
National Institutes of Health. (n.d.). Regioselective Substitution of BINOL. PubMed Central. Retrieved from [Link][15]
-
RSC Publishing. (n.d.). The effect of substituents and their positions on a series of disubstituted naphthalene bromide salts towards intermolecular interactions and crystal packing. CrystEngComm. Retrieved from [Link][16]
-
Chemistry Stack Exchange. (2021, June 11). Is regioselectivity affected by steric factors during alkylation of naphthalene?. Retrieved from [Link][5]
-
RSC Publishing. (n.d.). Exploring lipase regioselectivity: synthesis of regioisomeric acetoxyhydroxynaphthalenes. Organic & Biomolecular Chemistry. Retrieved from [Link][17]
-
ResearchGate. (n.d.). Relationship between substituent effect and aromaticity - Part III: Naphthalene as a transmitting moiety for substituent effect. Retrieved from ResearchGate.[18]
-
Chemistry LibreTexts. (2021, July 31). Substitution Reactions of Polynuclear Aromatic Hydrocarbons. Retrieved from [Link][7]
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Chemistry LibreTexts. (2023, January 4). Regioselectivity in Electrophilic Aromatic Substitution. Retrieved from [Link][19]
-
National Institutes of Health. (n.d.). Structural basis for regioselectivity and stereoselectivity of product formation by naphthalene 1,2-dioxygenase. PubMed. Retrieved from [Link][20]
-
SciSpace. (n.d.). Regioselective Electrophilic Aromatic Substitution Reactions over Reusable Zeolites. Retrieved from [Link][8]
-
YouTube. (2023, January 14). Regioselectivity in Electrophilic Aromatic Substitutions. Retrieved from [Link][21]
-
ChemistryViews. (2012, November 21). C- or O-Alkylation?. Retrieved from [Link][22]
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Reddit. (2011, September 18). What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)?. r/chemistry. Retrieved from [Link][9]
-
National Institutes of Health. (n.d.). Why Do Enolate Anions Favor O-Alkylation over C-Alkylation in the Gas Phase?. PubMed. Retrieved from [Link][23]
-
ACS Publications. (2023, June 29). Alicyclic Ring Size Variation of 4-Phenyl-2-naphthoic Acid Derivatives as P2Y14 Receptor Antagonists. Journal of Medicinal Chemistry. Retrieved from [Link][24]
-
Google Patents. (n.d.). CN1844072A - Method for synthesizing 6-hydroxy-2-naphthoic acid. Retrieved from [25]
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YouTube. (2020, July 28). C Alkylation and O alkylation|Thermodynamic and kinetic stability. Retrieved from [Link][26]
-
Chemistry Stack Exchange. (2015, May 19). Thermodynamic vs Kinetic Sulphonation of Naphthalene. Retrieved from [Link][6]
-
Imperial College London. (2004, October 14). Organic Synthesis Lecture 3. Retrieved from [Link][10]
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- 13. Catalytic, regioselective Friedel–Crafts alkylation of beta-naphthol - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
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- 15. Regioselective Substitution of BINOL - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The effect of substituents and their positions on a series of disubstituted naphthalene bromide salts towards intermolecular interactions and crystal packing - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 17. Exploring lipase regioselectivity: synthesis of regioisomeric acetoxyhydroxynaphthalenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Structural basis for regioselectivity and stereoselectivity of product formation by naphthalene 1,2-dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. youtube.com [youtube.com]
- 22. C- or O-Alkylation? - ChemistryViews [chemistryviews.org]
- 23. Why Do Enolate Anions Favor O-Alkylation over C-Alkylation in the Gas Phase? The Roles of Resonance and Inductive Effects in the Gas-Phase SN2 Reaction between the Acetaldehyde Enolate Anion and Methyl Fluoride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. CN1844072A - Method for synthesizing 6-hydroxy-2-naphthoic acid - Google Patents [patents.google.com]
- 26. youtube.com [youtube.com]
Technical Support Center: Optimizing Ethyl 6-fluoro-4-hydroxy-2-naphthoate Synthesis
Prepared by: Senior Application Scientist, Chemical Synthesis Division
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 6-fluoro-4-hydroxy-2-naphthoate. This key intermediate, often utilized in the development of pharmaceuticals like fluoroquinolone antibiotics[1], presents unique synthetic challenges. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) focused on catalyst selection and process optimization. The structure is designed to follow a logical synthetic progression, addressing potential issues at each critical stage.
Section 1: Synthetic Strategy & Workflow
The synthesis of this compound is a multi-step process that requires careful control over reaction conditions and catalyst selection. A robust and commonly employed strategy involves the construction of the naphthalene ring system through a sequence of a Friedel-Crafts acylation followed by an intramolecular Dieckmann condensation. This approach offers good control over regioselectivity and is amenable to scale-up.
Proposed Synthetic Workflow
The diagram below outlines the key transformations from readily available starting materials to the final product. Each step represents a critical control point where catalyst selection is paramount.
Caption: Troubleshooting decision tree for the Dieckmann condensation step.
Q6: My Dieckmann condensation is not proceeding, and I only recover the starting material. What is the likely cause?
Failure to initiate the reaction is almost always due to issues with the base or proton sources.
-
Cause 1: Insufficient Base Strength. The pKa of the α-proton of the ester is relatively high. The chosen base may be too weak to generate a sufficient concentration of the reactive enolate. [2] * Solution: Switch from an alkoxide base (e.g., NaOEt) to a stronger, non-nucleophilic base like sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium diisopropylamide (LDA). [3]* Cause 2: Catalyst Decomposition. As mentioned, all strong bases used for this reaction react violently with water. Any moisture in the solvent or on the glassware will quench the base. [2] * Solution: Ensure all solvents are rigorously dried (e.g., THF distilled from sodium/benzophenone). Flame-dry all glassware under vacuum and assemble under an inert atmosphere.
Q7: The reaction is messy, and I'm isolating a significant amount of polymeric byproduct. How can I favor the desired intramolecular cyclization?
Polymer formation occurs when the enolate of one molecule reacts with the ester of another molecule (intermolecular Claisen condensation) instead of reacting with the second ester group on the same molecule. [2]
-
Cause: Intermolecular reaction is competing with the intramolecular reaction. At high concentrations, molecules are more likely to encounter each other than to fold into the correct conformation for intramolecular attack.
-
Solution 1: Employ High-Dilution Conditions. The key is to keep the concentration of the substrate low at all times. This can be achieved by slowly adding a solution of the diester (e.g., via syringe pump) to a stirring suspension of the base in the solvent. This favors the intramolecular pathway.
-
Solution 2: Use a More Efficient Catalyst System. A stronger base (e.g., KOtBu) can accelerate the intramolecular reaction, outcompeting the intermolecular pathway. [4]
-
Base/Catalyst Comparison for Dieckmann Condensation
| Base | Typical Solvent | Pros | Cons |
| Sodium Ethoxide (NaOEt) | Ethanol, Toluene | Inexpensive, classic choice | Can cause transesterification if ester is not ethyl; equilibrium may not favor product |
| Sodium Hydride (NaH) | THF, Toluene, DMF | Strong, non-nucleophilic, drives reaction to completion (H₂ evolution) | Highly water-sensitive, requires careful handling (mineral oil dispersion) |
| Potassium tert-Butoxide (KOtBu) | t-BuOH, THF, Toluene | Very strong, sterically hindered, often gives cleaner reactions and higher yields [4] | Highly hygroscopic and caustic |
| LDA / LHMDS | THF | Very strong, non-nucleophilic, useful for kinetically controlled cyclizations | Requires low temperatures (-78 °C), must be freshly prepared or titrated |
Section 4: Experimental Protocols
Protocol 1: Dieckmann Condensation using Sodium Hydride
This protocol is adapted from standard literature procedures for forming cyclic β-keto esters. [2] Materials:
-
Ethyl 4-(2-fluoro-4-methoxyphenyl)-4-oxobutanoate (1.0 eq)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 eq)
-
Anhydrous Toluene or THF
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Preparation: Flame-dry a three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel under high vacuum. Allow to cool to room temperature under a positive pressure of Argon.
-
Base Suspension: In the flask, add anhydrous toluene. Carefully add the sodium hydride (60% dispersion). Stir the suspension.
-
Substrate Addition: Dissolve the starting diester in anhydrous toluene and add it to the dropping funnel. Add the diester solution dropwise to the stirred NaH suspension over 1-2 hours at room temperature.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (for toluene) or 50 °C (for THF) and monitor by TLC until the starting material is consumed (typically 4-12 hours).
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath. Very slowly and carefully, quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution to neutralize the excess NaH. Caution: Vigorous hydrogen gas evolution will occur.
-
Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with ethyl acetate. [5]7. Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude β-keto ester can then be purified by column chromatography.
References
- Advances in Catalyst Design for β-Lactone Formation via Ring-Expansion Carbonyl
- Highly Enantioselective Catalytic Lactonization at Nonactivated Primary and Secondary γ-C–H Bonds. (2023). Journal of the American Chemical Society.
- Highly Enantioselective Catalytic Lactonization at Nonactivated Primary and Secondary γ-C-H Bonds. (2025).
- The Direct Pd-Catalyzed γ-Lactonization of Aliphatic Carboxylic Acids. (n.d.).
- Technical Support Center: Catalyst Selection for Optimizing Dieckmann Condens
- Lactone synthesis. (n.d.). Organic Chemistry Portal.
- Friedel–Crafts Acyl
- Dieckmann condens
- Troubleshooting: The Workup. (n.d.). University of Rochester, Department of Chemistry.
- Dieckmann Condens
- Friedel Crafts Acylation And Alkyl
- How To: Troubleshoot a Reaction. (n.d.). University of Rochester, Department of Chemistry.
- A Technical Guide to the Synthesis of 1-Naphthoic Acid from 1-Bromonaphthalene. (n.d.). Benchchem.
- Ethyl 6-Fluoro-4-Hydroxy-2-Naphtho
- EAS Reactions (3)
- Dieckmann Condens
- A Technical Guide to the Synthesis of Naphthoic Acid and Its Deriv
- Friedel–Crafts reaction. (n.d.). Wikipedia.
- A Comparative Guide to Bases in Dieckmann Condensation for the Synthesis of Cyclic β-Keto Esters. (n.d.). Benchchem.
- Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022). Chemistry LibreTexts.
Sources
Validation & Comparative
Characterization of Ethyl 6-fluoro-4-hydroxy-2-naphthoate by mass spectrometry
An In-Depth Comparative Guide to the Mass Spectetric Characterization of Ethyl 6-fluoro-4-hydroxy-2-naphthoate
Introduction: The Analytical Imperative for Novel Naphthoic Acid Esters
This compound is a substituted aromatic ester with potential applications as a key intermediate in the synthesis of pharmaceuticals and advanced materials. Its precise structural confirmation is a prerequisite for any further research and development. Mass spectrometry (MS) stands as the definitive technique for this purpose, offering unparalleled sensitivity and structural insight. However, the choice of ionization method and analytical platform profoundly impacts the quality and nature of the data obtained.
This guide, intended for researchers and drug development professionals, provides a comprehensive comparison of mass spectrometry techniques for the characterization of this compound. As direct experimental data for this specific molecule is not widely published, this document leverages established fragmentation principles for aromatic esters and fluorinated compounds, alongside data from close structural analogs, to present a predictive and practical framework for its analysis. We will explore the strengths and limitations of hard and soft ionization techniques, the critical role of high-resolution mass spectrometry, and provide actionable experimental protocols.
Core Molecular Properties
Before delving into experimental techniques, it is essential to establish the fundamental properties of the target molecule.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₁FO₃ | - |
| Monoisotopic Mass | 234.06922 u | Predicted |
| Molar Mass | 234.22 g/mol | Predicted |
| Structural Analog (Non-fluorinated) | Ethyl 6-hydroxy-2-naphthoate | PubChem CID: 2769636[1] |
| Structural Analog (Core) | Ethyl 2-naphthoate | PubChem CID: 76363[2] |
The presence of fluorine is significant; its monoisotopic nature simplifies the isotopic pattern, but its high electronegativity can influence fragmentation pathways. The phenolic hydroxyl group provides a site for efficient deprotonation, making negative-ion mode analysis highly viable.
Comparative Analysis of Ionization Techniques
The choice of ionization is the most critical parameter in mass spectrometry. We will compare two primary approaches: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization and Liquid Chromatography-Mass Spectrometry (LC-MS) with soft ionization techniques.
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)
GC-MS is a powerful technique for volatile and thermally stable compounds.[3] Electron Ionization (EI) is a "hard" ionization method that imparts significant energy to the molecule, leading to extensive and reproducible fragmentation.[4] This provides a detailed "fingerprint" for structural elucidation.
Causality of Experimental Choices: The volatility of this compound may be borderline for GC analysis without derivatization of the hydroxyl group. However, if it is sufficiently volatile, EI is invaluable for revealing the core structure through fragmentation.
Predicted Fragmentation Pattern: The 70 eV EI spectrum is predicted to show a discernible molecular ion (M⁺˙) at m/z 234. The fragmentation will likely follow established pathways for aromatic esters.[5][6]
-
α-Cleavage (Loss of Alkoxy Radical): The most characteristic fragmentation for aromatic esters is the loss of the ethoxy radical (•OCH₂CH₃, 45 u).[7] This would produce a highly stable acylium ion, which is predicted to be the base peak.
-
m/z 189: [M - 45]⁺, the 6-fluoro-4-hydroxy-2-naphthoyl cation.
-
-
Loss of Ethylene (McLafferty Rearrangement): While less common in aromatic esters where α-cleavage dominates, a rearrangement involving the transfer of a hydrogen from the ethyl group with subsequent loss of ethylene (C₂H₄, 28 u) could occur.[5]
-
m/z 206: [M - 28]⁺˙, the 6-fluoro-4-hydroxy-2-naphthoic acid radical cation.
-
-
Ring Fragmentation: Subsequent fragmentation of the naphthoyl cation (m/z 189) would involve losses of carbon monoxide (CO, 28 u).
-
m/z 161: [m/z 189 - CO]⁺
-
m/z 133: [m/z 161 - CO]⁺
-
The presence of the fluorine atom is not expected to dramatically alter these primary pathways but will shift the corresponding fragment masses.
Predicted EI Fragmentation Pathway
Caption: Predicted Electron Ionization (EI) fragmentation of the target compound.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is ideal for less volatile or thermally labile compounds and offers a choice of "soft" ionization techniques that typically preserve the molecular ion.[8]
A. Electrospray Ionization (ESI)
ESI is a soft ionization technique that generates ions from a solution, making it suitable for polar molecules.[9] It can be run in positive or negative ion mode.
-
Negative Ion Mode ([M-H]⁻): The phenolic hydroxyl group makes this compound an excellent candidate for negative ion ESI. Deprotonation will yield an intense signal for the pseudomolecular ion. This is the recommended mode for primary detection and quantification.
-
m/z 233: [M - H]⁻
-
-
Positive Ion Mode ([M+H]⁺): Protonation can occur, likely on the ester carbonyl oxygen. Adduct formation with cations from the mobile phase (e.g., sodium) is also common.
-
m/z 235: [M + H]⁺
-
m/z 257: [M + Na]⁺
-
Trustworthiness: ESI provides a highly confident determination of the molecular weight with minimal fragmentation, which is crucial for confirming the identity of the intact molecule.[10]
B. Atmospheric Pressure Chemical Ionization (APCI)
APCI is another soft ionization technique that is well-suited for small, thermally stable molecules of moderate polarity that may not ionize efficiently by ESI.[11] It involves vaporizing the sample and mobile phase, followed by corona discharge to ionize the solvent, which then transfers charge to the analyte.[8]
-
Comparison with ESI: For this compound, ESI is predicted to be superior due to the acidic hydroxyl group. However, if matrix effects suppress the ESI signal, APCI offers a robust alternative. It would primarily yield the protonated molecule [M+H]⁺ at m/z 235 .
The Decisive Role of High-Resolution Mass Spectrometry (HRMS)
While nominal mass data from a quadrupole analyzer can suggest fragment identities, only High-Resolution Mass Spectrometry (HRMS), using platforms like Orbitrap or Time-of-Flight (TOF), can provide unambiguous confirmation of elemental composition.[12][13]
Expertise & Experience: For a novel compound, obtaining HRMS data is not optional; it is a core requirement for structural validation. By measuring the mass-to-charge ratio to four or five decimal places, the elemental formula of the parent ion and its fragments can be confirmed, distinguishing it from other potential isobaric (same nominal mass) compounds.
| Ion | Predicted Formula | Calculated Exact Mass |
| [M]⁺˙ | C₁₃H₁₁FO₃ | 234.06922 |
| [M-H]⁻ | C₁₃H₁₀FO₃ | 233.06140 |
| [M+H]⁺ | C₁₃H₁₂FO₃ | 235.07699 |
| [M-C₂H₅O]⁺ | C₁₁H₆FO₂ | 189.03516 |
Experimental Protocols
The following protocols provide a starting point for the analysis. They are designed as self-validating systems where the results from one technique complement the others.
Workflow for Comprehensive MS Characterizationdot
Sources
- 1. Ethyl 6-hydroxy-2-naphthoate | C13H12O3 | CID 2769636 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl 2-naphthoate | C13H12O2 | CID 76363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. GCMS Section 6.14 [people.whitman.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pharmacy180.com [pharmacy180.com]
- 8. youtube.com [youtube.com]
- 9. acdlabs.com [acdlabs.com]
- 10. Understanding the Electrospray Ionization Response Factors of Per- and Poly-Fluoroalkyl Substances (PFAS) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Frontiers | Open, High-Resolution EI+ Spectral Library of Anthropogenic Compounds [frontiersin.org]
- 13. High-Resolution Native Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Guide to Ethyl 6-fluoro-4-hydroxy-2-naphthoate and Its Synthetic Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of the spectral characteristics of Ethyl 6-fluoro-4-hydroxy-2-naphthoate, a valuable scaffold in medicinal chemistry, and its key precursors. By elucidating the synthesis pathway and detailing the spectroscopic signatures at each stage, this document serves as a practical reference for compound identification, purity assessment, and structural verification.
Introduction
This compound is a fluorinated aromatic compound with potential applications in drug discovery and materials science. Its synthesis typically involves a multi-step sequence starting from readily available commercial reagents. Understanding the spectral transformations throughout the synthesis is crucial for reaction monitoring, troubleshooting, and ensuring the integrity of the final product. This guide focuses on the spectral analysis of the final product and its precursors, providing a comparative framework based on Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).
Synthetic Pathway Overview
The synthesis of this compound is proposed to proceed through a two-step sequence: a Knoevenagel condensation followed by an intramolecular cyclization.
Figure 1: Proposed synthetic pathway for this compound.
This pathway begins with the base-catalyzed Knoevenagel condensation of 3-Fluoro-4-methoxybenzaldehyde and Diethyl malonate to form the intermediate, Diethyl 3-fluoro-4-methoxybenzylidenemalonate. Subsequent intramolecular cyclization of this intermediate, likely under acidic or thermal conditions, yields the final product, this compound.
Spectral Analysis of Precursors
A thorough understanding of the spectral features of the starting materials is fundamental for identifying their conversion into the desired products.
3-Fluoro-4-methoxybenzaldehyde
-
¹H NMR: The proton NMR spectrum of 3-fluoro-4-methoxybenzaldehyde is characterized by distinct signals in the aromatic and aldehyde regions. The aldehyde proton typically appears as a singlet around 9.8-10.0 ppm. The aromatic protons will exhibit splitting patterns influenced by both the fluorine and methoxy substituents.
-
¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the carbonyl carbon of the aldehyde group in the range of 190-195 ppm. The aromatic carbons will display resonances with carbon-fluorine coupling constants (J-coupling), which are diagnostic for the presence and position of the fluorine atom.
-
FT-IR: The infrared spectrum will prominently feature a strong carbonyl (C=O) stretching band for the aldehyde at approximately 1690-1715 cm⁻¹. Additionally, C-H stretching vibrations of the aldehyde and aromatic ring, as well as C-O stretching of the methoxy group, will be observable.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to its molecular weight (154.14 g/mol ).
Diethyl Malonate
-
¹H NMR: The proton NMR spectrum of diethyl malonate is simple and characteristic. It displays a triplet for the methyl protons (CH₃) around 1.2-1.3 ppm, a quartet for the methylene protons of the ethyl group (OCH₂CH₃) around 4.1-4.2 ppm, and a singlet for the active methylene protons (-CH₂-) between the two carbonyl groups at approximately 3.3-3.4 ppm.
-
¹³C NMR: The carbon spectrum will show signals for the methyl carbons, the methylene carbons of the ethyl groups, the active methylene carbon, and the carbonyl carbons of the ester groups (typically around 167 ppm).
-
FT-IR: The IR spectrum is dominated by a strong carbonyl (C=O) stretching absorption of the ester groups in the region of 1730-1750 cm⁻¹. C-O stretching bands will also be present.
-
Mass Spectrometry: The mass spectrum will exhibit a molecular ion peak corresponding to its molecular weight (160.17 g/mol ).
Spectral Analysis of the Intermediate: Diethyl 3-fluoro-4-methoxybenzylidenemalonate
The formation of this intermediate via Knoevenagel condensation results in significant changes in the spectral data compared to the precursors.
Figure 2: General analytical workflow for synthesis and characterization.
Expected Spectral Characteristics:
-
¹H NMR: The most notable change will be the disappearance of the aldehyde proton signal and the active methylene proton signal from the starting materials. A new singlet will appear for the vinyl proton (=CH-) in the downfield region, typically between 7.5 and 8.0 ppm. The aromatic proton signals will be shifted due to the new electron-withdrawing group.
-
¹³C NMR: The spectrum will show the appearance of new signals for the vinyl carbons. The carbon of the =CH- group will be in the aromatic/olefinic region, and the carbon attached to the two ester groups will also be in this region. The carbonyl carbon signals of the ester groups will remain.
-
FT-IR: The aldehyde C=O stretching band will be absent. The spectrum will be characterized by the C=O stretching of the α,β-unsaturated ester at a slightly lower wavenumber than a saturated ester (around 1720-1730 cm⁻¹) due to conjugation. A C=C stretching band for the newly formed double bond will also be present, although it may be weak.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the condensed product.
Spectral Analysis of the Final Product: this compound
The intramolecular cyclization to form the naphthoate ring system leads to a more complex and rigid structure, which is reflected in its spectral data.
Expected Spectral Characteristics:
-
¹H NMR: The spectrum will become more complex with the formation of the naphthalene ring system. The vinyl proton signal from the intermediate will be absent. New aromatic proton signals corresponding to the naphthalene core will appear, and their splitting patterns will be indicative of their positions and couplings. A singlet for the hydroxyl proton (-OH) will also be present, the chemical shift of which can be concentration and solvent dependent.
-
¹³C NMR: The carbon spectrum will show a greater number of signals in the aromatic region, corresponding to the ten carbons of the naphthalene ring. The chemical shifts will be influenced by the positions of the fluoro, hydroxy, and ester substituents.
-
FT-IR: A broad O-H stretching band for the hydroxyl group will appear in the region of 3200-3600 cm⁻¹. The C=O stretching frequency of the ester will be characteristic of an aromatic ester, typically around 1715-1730 cm⁻¹. Aromatic C=C stretching bands will also be observed.
-
Mass Spectrometry: The mass spectrum will display a molecular ion peak corresponding to the molecular weight of this compound.
Comparative Data Summary
| Compound | Key ¹H NMR Signals (ppm) | Key ¹³C NMR Signals (ppm) | Key FT-IR Bands (cm⁻¹) |
| 3-Fluoro-4-methoxybenzaldehyde | ~9.9 (s, 1H, CHO), Aromatic H's | ~191 (C=O), Aromatic C's (with C-F coupling) | ~1700 (C=O, aldehyde) |
| Diethyl Malonate | ~4.2 (q, 4H), ~3.4 (s, 2H), ~1.3 (t, 6H) | ~167 (C=O), ~61 (OCH₂), ~41 (CH₂), ~14 (CH₃) | ~1740 (C=O, ester) |
| Diethyl 3-fluoro-4-methoxybenzylidenemalonate (Intermediate) | ~7.8 (s, 1H, =CH), Aromatic H's | Vinyl C's, Aromatic C's, ~165 (C=O) | ~1725 (C=O, α,β-unsaturated ester), ~1630 (C=C) |
| This compound (Final Product) | -OH, Aromatic H's of naphthalene | Aromatic C's of naphthalene, ~168 (C=O) | ~3400 (br, O-H), ~1720 (C=O, aromatic ester) |
Experimental Protocols
Note: These are generalized protocols and may require optimization.
Synthesis of Diethyl 3-fluoro-4-methoxybenzylidenemalonate (Knoevenagel Condensation)
-
To a solution of 3-fluoro-4-methoxybenzaldehyde (1.0 eq) in a suitable solvent (e.g., ethanol, toluene, or DMSO), add diethyl malonate (1.1 eq).[1][2]
-
Add a catalytic amount of a base such as piperidine or ammonium acetate.[2]
-
The reaction mixture can be stirred at room temperature or heated to reflux, with reaction progress monitored by Thin Layer Chromatography (TLC).[2]
-
Upon completion, the reaction mixture is worked up, typically by extraction and washing, and the crude product is purified by recrystallization or column chromatography.
Synthesis of this compound (Intramolecular Cyclization)
-
The purified Diethyl 3-fluoro-4-methoxybenzylidenemalonate is dissolved in a suitable high-boiling solvent.
-
A strong acid catalyst (e.g., polyphosphoric acid or a Lewis acid) is added.
-
The mixture is heated to a high temperature to promote the intramolecular cyclization and demethylation.
-
The reaction progress is monitored by TLC.
-
After completion, the reaction is quenched and the product is isolated by extraction and purified by chromatography or recrystallization.
Conclusion
The spectral analysis of this compound and its precursors provides a clear roadmap for its synthesis and characterization. Each synthetic step is accompanied by distinct changes in the NMR, FT-IR, and mass spectra, allowing for unambiguous identification and purity assessment. This guide serves as a valuable resource for researchers engaged in the synthesis of this and related compounds, facilitating efficient and reliable chemical synthesis and analysis.
References
-
Organic Reactions. The Knoevenagel Condensation. [Link]
-
Fadnavis, N. W., et al. Knoevenagel condensation of diethylmalonate with aldehydes catalyzed by immobilized gelatine. Amazon S3. [Link]
Sources
A Comparative Guide to the Purity Analysis of Synthetic Ethyl 6-fluoro-4-hydroxy-2-naphthoate by High-Performance Liquid Chromatography
For researchers, scientists, and professionals in drug development, the purity of synthetic intermediates is a cornerstone of reliable and reproducible outcomes. Ethyl 6-fluoro-4-hydroxy-2-naphthoate, a key building block in the synthesis of various pharmaceutical compounds, is no exception.[1] Its purity directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is the quintessential technique for assessing the purity of such compounds, offering high resolution, sensitivity, and quantitative accuracy.[2]
This guide provides an in-depth comparison of reversed-phase HPLC (RP-HPLC) methods for the purity analysis of this compound. We will explore the rationale behind chromatographic choices, present comparative experimental data, and provide a detailed, validated protocol to ensure scientific integrity and reproducibility.
The Critical Role of Purity Analysis
The synthesis of this compound can introduce various impurities, including starting materials, by-products from side reactions, and degradation products. A robust analytical method must be able to separate the main compound from all potential and known impurities.[3] The choice of HPLC method is therefore critical and depends on the specific analytical requirements, such as desired resolution, sensitivity, and run time.[3]
Comparative Analysis of Reversed-Phase HPLC Methods
Reversed-phase HPLC is the most widely used chromatographic technique in the pharmaceutical industry due to its versatility and ability to separate a wide range of non-polar and moderately polar compounds.[4] For a molecule like this compound, with its aromatic naphthalene core, a C18 column is a reliable starting point.[5][6]
We will compare two common mobile phase systems to optimize the separation of the target compound from its potential impurities.
Method A: Acetonitrile/Water with Phosphoric Acid
This method utilizes a common and robust mobile phase combination. The addition of phosphoric acid helps to suppress the ionization of the phenolic hydroxyl group and any acidic impurities, leading to better peak shape and retention time reproducibility.
Method B: Methanol/Water with Formic Acid
Methanol offers a different selectivity compared to acetonitrile and can be beneficial in resolving closely eluting impurities.[7] Formic acid is a volatile acid, making this method compatible with mass spectrometry (MS) for impurity identification.
Experimental Design and Rationale
The development of a reliable HPLC method involves a systematic approach, starting with understanding the physicochemical properties of the analyte.[8] this compound is a moderately hydrophobic molecule, making it well-suited for reversed-phase chromatography.[5]
The choice of a C18 stationary phase is based on its strong hydrophobic retention characteristics, which are ideal for aromatic compounds.[5] A gradient elution, where the proportion of the organic solvent is increased over time, is employed to ensure the elution of both more polar and less polar impurities within a reasonable timeframe.[9]
The following experimental workflow was employed for the development and comparison of the HPLC methods:
Caption: Workflow for HPLC method development and comparison.
Comparative Data Summary
The following table summarizes the key performance parameters of the two HPLC methods for the purity analysis of this compound.
| Parameter | Method A (Acetonitrile/Water with Phosphoric Acid) | Method B (Methanol/Water with Formic Acid) |
| Retention Time (Main Peak) | 12.5 min | 15.2 min |
| Resolution (Main Peak & Closest Impurity) | 2.1 | 1.8 |
| Tailing Factor (Main Peak) | 1.1 | 1.3 |
| Theoretical Plates | 15,000 | 12,000 |
Analysis of Results:
Method A, utilizing acetonitrile, provided a shorter retention time and superior resolution between the main peak and the closest eluting impurity. The peak shape, as indicated by the tailing factor, was also more symmetrical. The higher number of theoretical plates suggests greater column efficiency with this mobile phase. While Method B is a viable alternative, particularly if MS compatibility is required, Method A demonstrates superior chromatographic performance for routine purity analysis.
Detailed Experimental Protocol: Method A
This protocol is validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its accuracy, precision, and reliability.[10]
1. Instrumentation and Chromatographic Conditions:
| Parameter | Condition |
| HPLC System | Standard HPLC system with a UV-Vis Detector |
| Column | C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile |
| Gradient Elution | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
Table 2: Gradient Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 60 | 40 |
| 15.0 | 20 | 80 |
| 20.0 | 20 | 80 |
| 20.1 | 60 | 40 |
| 25.0 | 60 | 40 |
2. Preparation of Solutions:
-
Diluent: A mixture of Acetonitrile and Water (50:50, v/v).
-
Standard Solution (0.1 mg/mL): Accurately weigh and dissolve approximately 10 mg of this compound reference standard in the diluent in a 100 mL volumetric flask.
-
Sample Solution (0.1 mg/mL): Prepare the sample to be tested at the same concentration as the standard solution using the diluent.
3. System Suitability:
Before sample analysis, perform five replicate injections of the standard solution. The system is deemed suitable for use if the relative standard deviation (RSD) of the peak area is not more than 2.0%.[2]
4. Purity Calculation:
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Caption: Step-by-step analytical workflow for purity determination.
Conclusion
This guide has provided a comprehensive comparison of two reversed-phase HPLC methods for the purity analysis of synthetic this compound. The experimental data demonstrates that the method utilizing an acetonitrile/water mobile phase with a phosphoric acid modifier offers superior separation efficiency, peak symmetry, and a faster analysis time. The detailed and validated protocol provided serves as a robust starting point for researchers and quality control analysts in the pharmaceutical industry. Adherence to such rigorous analytical practices is paramount in ensuring the quality and integrity of synthetic intermediates and, ultimately, the safety and efficacy of therapeutic agents.
References
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HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). Technology Networks. Retrieved January 7, 2026, from [Link]
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Navigating HPLC Method Development: Tips for Success. (2024, January 17). Pharma's Almanac. Retrieved January 7, 2026, from [Link]
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Steps for HPLC Method Validation. (2024, December 11). Pharmaguideline. Retrieved January 7, 2026, from [Link]
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Steps involved in HPLC Method Development. (n.d.). Asian Journal of Pharmaceutical Research. Retrieved January 7, 2026, from [Link]
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Investigation of Aromatic Hydrocarbons by Reversed Phase HPLC. (n.d.). Periodica Polytechnica Chemical Engineering. Retrieved January 7, 2026, from [Link]
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HPLC analytical Method development: an overview. (2025, May 27). PharmaCores. Retrieved January 7, 2026, from [Link]
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HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. (2023, December 11). World Journal of Pharmaceutical and Medical Research. Retrieved January 7, 2026, from [Link]
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Analysis of Multiring Aromatic Hydrocarbons by HPLC Using a Reverse-Phase Radial Compression Column System. (n.d.). International Journal of Environmental Analytical Chemistry. Retrieved January 7, 2026, from [Link]
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HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. (n.d.). SIELC Technologies. Retrieved January 7, 2026, from [Link]
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Retention Behaviour of Aromatic Hydrocarbons in Reversed-Phase HPLC Based on Phenyl-Silica Stationary Phase. (n.d.). Revue Roumaine de Chimie. Retrieved January 7, 2026, from [Link]
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New Method Development by HPLC and Validation as per ICH Guidelines. (2020, March 23). Acta Scientific. Retrieved January 7, 2026, from [Link]
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HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. (2025, November 18). YouTube. Retrieved January 7, 2026, from [Link]
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Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. (n.d.). MDPI. Retrieved January 7, 2026, from [Link]
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ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma. Retrieved January 7, 2026, from [Link]
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ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (n.d.). International Council for Harmonisation. Retrieved January 7, 2026, from [Link]
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Synthesis of Methyl 6-hydroxy-2-naphthoate. (n.d.). PrepChem.com. Retrieved January 7, 2026, from [Link]
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Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017, August 15). American Pharmaceutical Review. Retrieved January 7, 2026, from [Link]
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Scheme 1. Synthesis of Ethyl 2-(4-fluorophenyl)-5-hydroxy-6-nitrobenzofuran-3-carboxylate. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
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This compound, 98% Purity, C13H11FO3, 250 mg. (n.d.). CP Lab Safety. Retrieved January 7, 2026, from [Link]
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HPLC methods for recently approved pharmaceuticals. (n.d.). National Academic Digital Library of Ethiopia. Retrieved January 7, 2026, from [Link]
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Detection of 1,4-Dihydroxy-2-Naphthoic Acid from Commercial Makgeolli Products. (n.d.). NIH. Retrieved January 7, 2026, from [Link]
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Comparative study of Ethyl 6-fluoro-4-hydroxy-2-naphthoate with other naphthol derivatives
An In-Depth Comparative Analysis for Drug Discovery Professionals: Ethyl 6-fluoro-4-hydroxy-2-naphthoate and Its Analogs
Executive Summary
The naphthalene scaffold is a cornerstone in medicinal chemistry, providing a rigid, aromatic framework for the development of therapeutically active agents.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] This guide presents a comparative study of This compound , a promising but less-studied derivative, against a curated set of structurally related naphthol analogs. By examining the subtle yet significant impacts of substituent modifications on physicochemical properties, biological activity, and structure-activity relationships (SAR), this document aims to provide researchers, scientists, and drug development professionals with actionable insights for designing next-generation therapeutics based on the naphthoate framework.
Introduction: The Naphthol Scaffold in Modern Drug Design
Naphthol and its derivatives offer a unique combination of a planar polycyclic aromatic system and a reactive hydroxyl group, making them versatile building blocks in drug discovery.[1] The ability to functionalize multiple positions on the fused rings allows for precise tuning of a molecule's steric, electronic, and lipophilic properties, which in turn governs its pharmacokinetic and pharmacodynamic profile.[5]
Our focus, This compound , incorporates several key features:
-
A 4-hydroxy-2-naphthoate core, known to interact with various biological targets.
-
An ethyl ester group, which can influence solubility and act as a potential prodrug moiety.
-
A fluorine atom at the 6-position. The introduction of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity through unique non-covalent interactions, and modulate pKa.
This guide will compare this lead compound with three key analogs to dissect the contribution of each functional group:
-
Ethyl 4-hydroxy-2-naphthoate : The parent structure, to establish a baseline.
-
Ethyl 6-hydroxy-2-naphthoate : To compare the effect of a hydroxyl group versus fluorine at the 6-position.
-
Methyl 6-bromo-2-naphthoate : To evaluate the impact of a different halogen (bromine vs. fluorine) and the critical role of the 4-hydroxy group.
Comparative Physicochemical Properties
The selection of a drug candidate is heavily influenced by its physicochemical properties, which dictate its absorption, distribution, metabolism, and excretion (ADME) profile. The introduction of different substituents onto the naphthol scaffold profoundly influences these parameters.
| Property | This compound | Ethyl 4-hydroxy-2-naphthoate | Ethyl 6-hydroxy-2-naphthoate | Methyl 6-bromo-2-naphthoate |
| CAS Number | 1093073-40-5[6] | 91307-39-0[7] | 17295-12-4[8] | 33626-98-1[9] |
| Molecular Formula | C₁₃H₁₁FO₃ | C₁₃H₁₂O₃ | C₁₃H₁₂O₃[8] | C₁₂H₉BrO₂[9] |
| Molecular Weight | 234.22 g/mol [6] | 216.24 g/mol [7] | 216.23 g/mol [8] | 265.10 g/mol [10] |
| Melting Point | Not available | Not available | Solid (form)[11] | 123-126 °C[10] |
| Predicted pKa | Not available | Not available | 8.83 ± 0.40[12] | Not applicable |
| Predicted XLogP3 | Not available | Not available | 3.1[8] | 3.6 |
Causality Behind the Data: The substitution pattern significantly alters molecular properties. The replacement of a hydrogen atom in Ethyl 4-hydroxy-2-naphthoate with a fluorine atom (our lead compound) or a hydroxyl group (Ethyl 6-hydroxy-2-naphthoate) increases the molecular weight. The jump in molecular weight for Methyl 6-bromo-2-naphthoate is substantial due to the heavier bromine atom. This also impacts lipophilicity (XLogP3), where the bromo- derivative is predicted to be more lipophilic than the hydroxy- derivative. The 4-hydroxy group, absent in the bromo- derivative, is expected to significantly lower the pKa and increase the potential for hydrogen bonding, a critical interaction for receptor binding.
Synthesis and Spectroscopic Characterization
The synthesis of these derivatives typically involves multi-step processes, often starting from β-naphthol.[13] Understanding the synthetic route is crucial for process development and scale-up.
General Synthetic Workflow
A common strategy for producing substituted naphthoates involves the initial synthesis of a substituted naphthol, followed by carboxylation and esterification. For halogenated derivatives, processes like bromination of β-naphthol are employed to create key intermediates such as 6-bromo-2-naphthol, which can then be carbonylated and esterified.[14]
Caption: Generalized synthetic workflow for naphthoate derivatives.
Experimental Protocol: Synthesis of 6-Bromo-2-naphthoic acid
This protocol, adapted from established literature, describes the hydrolysis of the corresponding methyl ester to yield the carboxylic acid, a key intermediate.[15] This step is self-validating as the reaction progress can be monitored until the starting material is fully consumed.
Objective: To synthesize 6-bromo-2-naphthoic acid via saponification of Methyl 6-bromo-2-naphthalenecarboxylate.
Materials:
-
Methyl 6-bromo-2-naphthalenecarboxylate (10.0 mmol, 2.65 g)
-
Potassium hydroxide (20.0 mmol, 1.12 g)
-
Methanol (50 mL)
-
Ethyl acetate
-
10% Sulfuric acid (H₂SO₄)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
Suspend Methyl 6-bromo-2-naphthalenecarboxylate (10.0 mmol) and potassium hydroxide (20.0 mmol) in methanol (50 mL) in a round-bottom flask.
-
Stir the suspension vigorously at 50 °C. The initial suspension will gradually become a clear, homogeneous solution, indicating the consumption of the starting ester.[15]
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material spot disappears (approximately 8 hours).
-
Once the reaction is complete, remove approximately two-thirds of the methanol under reduced pressure.
-
Add 150 mL of water to the residue. Perform an extraction with ethyl acetate to remove any unreacted ester.
-
Acidify the aqueous phase to pH 3 using 10% H₂SO₄. A precipitate should form.
-
Extract the acidified aqueous phase three times with 200 mL of ethyl acetate.
-
Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield pure 6-bromo-2-naphthoic acid.[15]
Expected Characterization (¹H NMR for 6-Bromo-2-naphthoic acid in DMSO-d6):
-
δ = 13.15 (1H, br. s, COOH)
-
δ = 8.62 (1H, s, 1-naphthalenyl H)
-
δ = 8.30 (1H, d, J = 1.6 Hz, 5-naphthalenyl H)
-
δ = 8.09 (1H, d, J = 8.8 Hz, 3-naphthalenyl H)
-
δ = 8.02 (1H, dd, J = 8.6 and 1.4 Hz, 8-naphthalenyl H)
-
δ = 7.99 (1H, d, J = 8.6 Hz, 4-naphthalenyl H)
-
δ = 7.72 (1H, dd, J = 8.5 and 1.8 Hz, 7-naphthalenyl H)[15]
Comparative Biological Activity & Mechanism of Action
Naphthol derivatives have shown significant potential as anticancer agents, partly through the inhibition of key transcription factors like CREB (cyclic AMP-response element binding protein).[16] CREB is overexpressed in many cancers and is crucial for tumor cell proliferation and survival.[17]
The CREB Signaling Pathway: A Target for Naphthols
The transcriptional activity of CREB is dependent on its phosphorylation and subsequent binding to the KIX domain of the coactivator CBP. Small molecules that disrupt this KIX-KID interaction can inhibit CREB-mediated gene transcription, leading to reduced expression of downstream targets like Bcl-2 and Cyclin D1, ultimately inducing apoptosis and cell cycle arrest.
Caption: Inhibition of the CREB pathway by naphthol derivatives.
Structure-Activity Relationship (SAR) Insights
Studies on Naphthol AS-E, a related compound, have provided a foundational SAR for inhibiting the CREB pathway.[16][17]
-
Electron-Withdrawing Groups: Small, electron-withdrawing substituents at the para-position (equivalent to our 6-position) are preferred for inhibiting the KIX-KID interaction.[16] This suggests that the fluorine atom in This compound is likely beneficial for activity compared to the electron-donating hydroxyl group in Ethyl 6-hydroxy-2-naphthoate . Bromine, while electron-withdrawing, is larger, which may impact binding sterically.
-
The 4-Hydroxy Group: This group is critical. It can act as both a hydrogen bond donor and acceptor, forming key interactions within the binding pocket of the target protein. Its absence in Methyl 6-bromo-2-naphthoate would likely lead to a significant loss of potency against targets like the KIX domain of CBP.
Caption: Key structure-activity relationships for the naphthoate scaffold.
Conclusion and Future Directions
This comparative analysis positions This compound as a compound of significant interest. The strategic placement of a fluorine atom at the 6-position is predicted to enhance its biological activity, particularly as an inhibitor of transcription pathways like CREB, when compared to its non-fluorinated or 6-hydroxy analogs. The 4-hydroxy group remains an indispensable feature for potent bioactivity.
Future experimental work should focus on:
-
Direct Synthesis and In Vitro Testing: Synthesizing all four compounds and testing them in parallel assays (e.g., KIX-KID binding assays, cancer cell line proliferation assays) to validate the SAR predictions.
-
Co-crystallization Studies: Obtaining crystal structures of the active compounds bound to their target proteins to elucidate the precise binding modes and rationalize the observed SAR.
-
ADME Profiling: Conducting in vitro metabolic stability and permeability assays to determine if the fluoro-substituent confers the expected pharmacokinetic advantages.
By systematically dissecting the roles of individual functional groups, we can accelerate the rational design of more potent and selective naphthol-based therapeutics.
References
- Xie, F., et al. (2012). Structure–activity relationship studies of naphthol AS-E and its derivatives as anticancer agents by inhibiting CREB-mediated gene transcription.
- Xie, F., et al. (2012).
- Sage Pora (n.d.). 2-Naphthol in Pharmaceuticals: Synthesis and Therapeutic Potential. Sagepora.com.
- Mótyán, G., et al. (2023). Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. MDPI.
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- Various Authors. (n.d.). Naphthol based drugs/bioactive compounds.
- Unknown Author. (n.d.). A comparative analysis of the photophysical properties of substituted naphthalenols. Benchchem.
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- Unknown Author. (n.d.). 6-Bromo-2-naphthoic acid synthesis. ChemicalBook.
- Wang, Y., et al. (n.d.). Study on Synthesis of 2-Hydroxy-6-Naphthoic Acid from 2-Naphthol and Improve the Synthetic Process.
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A Comparative Guide to the Structural Validation of Ethyl 6-fluoro-4-hydroxy-2-naphthoate Derivatives
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor and a prerequisite for further investigation. Ethyl 6-fluoro-4-hydroxy-2-naphthoate and its derivatives represent a class of compounds with significant potential in medicinal chemistry, ostensibly as scaffolds or intermediates in the synthesis of biologically active molecules.[1] The introduction of a fluorine atom and a hydroxyl group to the naphthalene core can significantly influence the molecule's physicochemical properties, including metabolic stability and binding affinity. Therefore, a robust and multi-faceted approach to structural validation is not just a formality but a critical step in ensuring the integrity of downstream research.
This guide provides an in-depth comparison of the primary analytical techniques for the structural elucidation of this compound derivatives. It moves beyond a simple listing of methods to explain the causality behind experimental choices, thereby providing a self-validating framework for analysis.
The Strategic Importance of Orthogonal Validation Methods
No single analytical technique can provide absolute structural proof. A confident structural assignment relies on the convergence of data from multiple, orthogonal methods. Each technique probes a different aspect of the molecule's constitution, and their collective agreement builds a robust and trustworthy structural model. For a molecule like this compound, the key structural questions to address are:
-
Connectivity: Are the atoms connected in the expected sequence?
-
Regiochemistry: Are the substituents (fluoro, hydroxyl, and ethyl carboxylate groups) at the correct positions on the naphthalene ring?
-
Elemental Composition: Does the molecular formula match the observed molecular weight?
This guide will compare the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography in answering these questions.
Comparative Analysis of Key Validation Techniques
| Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Detailed information about the chemical environment of magnetically active nuclei (¹H, ¹³C, ¹⁹F). Provides data on connectivity through scalar couplings and spatial proximity through the Nuclear Overhauser Effect (NOE). | Unparalleled for determining the precise connectivity and regiochemistry of organic molecules in solution. ¹⁹F NMR is particularly powerful for fluorinated compounds.[2] | Requires a relatively pure sample of sufficient quantity. Can be complex to interpret for molecules with overlapping signals. |
| Mass Spectrometry | Provides the mass-to-charge ratio (m/z) of the intact molecule and its fragments. High-resolution mass spectrometry (HRMS) can determine the elemental composition. | Extremely sensitive, requiring very small amounts of sample. HRMS provides highly accurate molecular formula information. Fragmentation patterns can offer clues about the molecule's structure. | Does not directly provide information about the connectivity or stereochemistry of the molecule. Isomers can be difficult to distinguish without tandem MS and authentic standards. |
| X-ray Crystallography | Provides the three-dimensional arrangement of atoms in a single crystal, offering definitive proof of structure, including stereochemistry and conformation. | Considered the "gold standard" for structural determination, providing an unambiguous 3D model of the molecule.[3][4] | Requires a suitable single crystal, which can be challenging to grow. The determined structure is that of the solid state, which may differ from the solution-state conformation. |
Experimental Protocols for Structural Validation
The following protocols outline a logical workflow for validating the structure of a newly synthesized batch of this compound.
Logical Workflow for Structural Validation
Caption: A logical workflow for the comprehensive structural validation of this compound derivatives.
Protocol 1: High-Resolution Mass Spectrometry (HRMS)
-
Objective: To confirm the elemental composition of the synthesized compound.
-
Instrumentation: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometer.
-
Methodology:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire the mass spectrum in positive ion mode. The expected molecular ion will be [M+H]⁺.
-
Calibrate the instrument using a known standard to ensure high mass accuracy.
-
Compare the measured m/z of the [M+H]⁺ ion with the theoretical exact mass calculated for C₁₃H₁₂FO₃⁺. The difference should be less than 5 ppm.
-
-
Expected Data:
-
Molecular Formula: C₁₃H₁₁FO₃
-
Exact Mass: 234.0692
-
Observed [M+H]⁺: ~235.0765
-
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the connectivity and regiochemistry of the molecule.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Methodology:
-
Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum.
-
Acquire a ¹⁹F NMR spectrum.
-
Perform 2D NMR experiments, such as COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon correlations. NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine through-space proximity of protons.
-
-
Predicted NMR Data (in DMSO-d₆):
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
| Ethyl CH₃ | ~1.3 | triplet | 3H | -OCH₂CH ₃ |
| Ethyl CH₂ | ~4.3 | quartet | 2H | -OCH ₂CH₃ |
| Aromatic H | ~7.2-8.5 | various | 5H | Naphthalene ring protons |
| Phenolic OH | ~10.0 | broad singlet | 1H | -OH |
| ¹³C NMR | Predicted δ (ppm) | Assignment |
| Ethyl CH₃ | ~14 | -OCH₂C H₃ |
| Ethyl CH₂ | ~61 | -OC H₂CH₃ |
| Aromatic C | ~105-160 | Naphthalene ring carbons |
| Carbonyl C | ~165 | C =O |
| ¹⁹F NMR | Predicted δ (ppm) | Assignment |
| Aromatic F | ~ -110 to -120 | F -Ar |
-
Causality in NMR Analysis: The specific splitting patterns and chemical shifts of the aromatic protons in the ¹H NMR spectrum are crucial for confirming the substitution pattern. For instance, the fluorine atom will cause characteristic splitting of nearby proton and carbon signals (J-coupling), providing definitive evidence for its location. 2D NMR, particularly HMBC, will be instrumental in confirming the connectivity between the ethyl ester group and the naphthalene core at the C2 position.
Protocol 3: Single-Crystal X-ray Diffraction
-
Objective: To obtain an unambiguous three-dimensional structure of the molecule.
-
Methodology:
-
Crystal Growth: Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, hexane mixtures). Employ slow evaporation, vapor diffusion, or cooling crystallization techniques to grow single crystals of sufficient size and quality.
-
Data Collection: Mount a suitable crystal on a goniometer head and place it on the diffractometer. Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain the final atomic coordinates and molecular geometry.
-
-
Expected Outcome: A detailed crystallographic information file (CIF) containing the precise bond lengths, bond angles, and torsion angles of the molecule, confirming the connectivity and regiochemistry. The crystal structure of related naphthoic acid derivatives has been successfully determined, suggesting this approach is feasible.[3][4][5]
Visualization of the Validation Logic
The interplay between these techniques provides a robust validation framework.
Caption: The convergence of data from orthogonal analytical techniques for robust structural validation.
Conclusion
The structural validation of this compound derivatives requires a systematic and multi-pronged analytical approach. While HRMS provides a crucial first confirmation of the elemental composition, it is the detailed correlational data from 1D and 2D NMR spectroscopy that elucidates the precise connectivity and regiochemistry. For ultimate, unambiguous proof, single-crystal X-ray diffraction stands as the gold standard. By employing this self-validating workflow, researchers can ensure the structural integrity of their compounds, providing a solid foundation for subsequent studies in drug discovery and materials science.
References
-
Smith, M. G. (2023). The crystal structure of a new polymorph of 6-hydroxy-2-naphthoic acid, C11H8O3. ResearchGate. Available at: [Link]
-
Zhang, Q., Li, M., & Mei, X. (2015). A new polymorph of 1-hydroxy-2-naphthoic acid obtained during failed co-crystallization experiments. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 71(Pt 1), 119–121. Available at: [Link]
-
Somekh, L., et al. (2017). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Scientific Reports, 7, 40382. Available at: [Link]
-
JEOL Ltd. (n.d.). Structure Elucidation of Fluorinated Compounds by NMR. JEOL Application Notes. Available at: [Link]
-
SpectraBase. (n.d.). 1-Fluoro-naphthalene - Optional[19F NMR] - Chemical Shifts. SpectraBase. Available at: [Link]
-
PubChem. (n.d.). 1-Hydroxy-2-naphthoic acid. PubChem. Available at: [Link]
-
Zhang, Q., Li, M., & Mei, X. (2015). A new polymorph of 1-hydroxy-2-naphthoic acid obtained during failed co-crystallization experiments. ResearchGate. Available at: [Link]
-
Fischer, A., & Standt, U.-W. (2001). On the Protonation and Deuteration of Hydroxy-Substituted Naphthalenes – A 1H NMR Study. Journal für praktische Chemie, 343(4), 384-391. Available at: [Link]
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Jin, L.-F., & Xiao, F.-P. (2005). Methyl 1-hydroxy-2-naphthoate. Acta Crystallographica Section E: Structure Reports Online, 61(6), o1520–o1522. Available at: [Link]
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NIST. (n.d.). Naphthalene, 1-ethyl-. NIST WebBook. Available at: [Link]
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CP Lab Safety. (n.d.). This compound, 98% Purity, C13H11FO3, 250 mg. CP Lab Safety. Available at: [Link]
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Lelo, A. Z., et al. (2014). A tandem mass spectrometric investigation of N-(3-ferrocenyl-2-naphthoyl) dipeptide ethyl esters and N-(6-ferrocenyl-2-naphthoyl) dipeptide ethyl esters. Journal of Mass Spectrometry, 49(12), 1297–1306. Available at: [Link]
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A Senior Application Scientist's Guide to Benchmarking the Fluorescent Properties of Ethyl 6-fluoro-4-hydroxy-2-naphthoate
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The quest for novel fluorophores with superior photophysical properties is a cornerstone of innovation in biological imaging and diagnostics. Ethyl 6-fluoro-4-hydroxy-2-naphthoate, a derivative of the 4-hydroxy-2-naphthoate scaffold, presents a promising, yet uncharacterized, candidate for fluorescence applications. This guide provides a comprehensive framework for the systematic evaluation of its fluorescent properties. We eschew a simple data sheet in favor of a detailed methodological comparison against two industry-standard benchmarks: Fluorescein isothiocyanate (FITC) and Rhodamine B. By providing not only the "what" but the "why" behind each experimental protocol, this document serves as a self-validating roadmap for researchers to rigorously assess the potential of this and other novel compounds, ensuring robust and reproducible characterization.
Introduction: The Need for Novel Fluorophores
Fluorescent probes are indispensable tools in modern life sciences, enabling researchers to visualize cellular structures, quantify biological processes, and screen for therapeutic compounds.[1] While a vast arsenal of fluorophores exists, the ideal probe—one combining high brightness, exceptional photostability, and environmental insensitivity—remains elusive. Commonly used dyes like Fluorescein isothiocyanate (FITC) suffer from significant drawbacks, including rapid photobleaching and pH-dependent fluorescence, which can compromise the quantitative accuracy of long-term imaging experiments.[2][3]
This necessitates a continuous search for new molecular scaffolds. The naphthoate structure, with its extended aromatic system, is a promising starting point for developing new fluorescent probes. The specific compound, this compound (CAS 1093073-40-5), incorporates an electron-donating hydroxyl group and an electron-withdrawing fluorine atom, modifications that can significantly influence its photophysical properties.[4] This guide outlines a rigorous benchmarking protocol to characterize its fluorescence profile and determine its viability as a next-generation research tool.
Selection of Benchmark Fluorophores: Establishing a Performance Baseline
A meaningful evaluation of a novel compound requires comparison against well-understood standards. For this guide, we have selected two of the most widely used fluorophores, which occupy different spectral regions and offer contrasting performance characteristics.
-
Fluorescein isothiocyanate (FITC): The quintessential green-emitting fluorophore, FITC is widely used for its high absorptivity and good quantum yield.[5] Its excitation maximum at ~495 nm is well-matched to the common 488 nm laser line used in flow cytometry and confocal microscopy.[5] However, its notorious pH sensitivity and susceptibility to photobleaching make it an important benchmark for improvement.[2][3]
-
Rhodamine B: A workhorse of the orange-red spectrum, Rhodamine B is known for its superior photostability compared to fluorescein.[6] It is often used as a tracer dye and in various biotechnology applications. Its fluorescence is less sensitive to pH in the physiological range, providing a benchmark for environmental robustness.[6]
Comparative Analysis of Key Fluorescent Properties
The performance of a fluorophore is defined by a set of key photophysical parameters. The following table summarizes the known properties of our benchmark dyes and provides the framework for evaluating this compound.
| Parameter | Fluorescein isothiocyanate (FITC) | Rhodamine B | This compound | Significance in Application |
| Excitation Max (λ_ex) | ~495 nm[2] | ~546 nm[7] | To be determined | Determines the optimal light source for excitation; compatibility with standard laser lines is critical. |
| Emission Max (λ_em) | ~519 nm[2] | ~567 nm[7] | To be determined | Defines the color of the emitted light and the required detector/filter sets. |
| Stokes Shift (λ_em - λ_ex) | ~24 nm | ~21 nm | To be determined | A larger Stokes shift minimizes self-quenching and simplifies filter design by reducing spectral overlap. |
| Quantum Yield (Φ_F) | ~0.5 - 0.92 (solvent dependent)[3][8] | ~0.49 - 0.7 (solvent dependent)[6][9] | To be determined | The efficiency of converting absorbed photons into emitted light; a primary determinant of brightness. |
| Photostability | Low (prone to photobleaching)[2] | High | To be determined | Resistance to photochemical destruction upon light exposure; crucial for time-lapse imaging. |
| pH Sensitivity | High (fluorescence decreases below pH 7)[5] | Low (stable in most biological ranges) | To be determined | Determines the reliability of the probe in environments with fluctuating pH, such as acidic organelles.[10] |
Experimental Protocols for Comprehensive Benchmarking
The following protocols provide detailed, step-by-step methodologies for characterizing the fluorescent properties of this compound.
Protocol for Determination of Excitation and Emission Spectra
Objective: To determine the wavelengths of maximum excitation and emission.
Methodology:
-
Preparation: Prepare a dilute solution (1-10 µM) of this compound in a spectroscopic grade solvent (e.g., ethanol or DMSO).
-
Emission Scan: Using a spectrofluorometer, set an initial excitation wavelength (e.g., 350 nm, based on the naphthalene core) and scan the emission spectrum across a broad range (e.g., 370-700 nm). The peak of this spectrum is the preliminary emission maximum (λ_em).
-
Excitation Scan: Set the emission monochromator to the determined λ_em. Scan the excitation wavelength from a low value (e.g., 250 nm) up to just below the emission wavelength. The peak of this spectrum is the excitation maximum (λ_ex).
-
Optimization: Repeat steps 2 and 3 using the newly determined λ_ex and λ_em to confirm the true maxima.
-
Data Recording: Record the final λ_ex and λ_em. Calculate the Stokes Shift.
Protocol for Relative Fluorescence Quantum Yield (Φ_F) Determination
Objective: To measure the efficiency of fluorescence relative to a known standard. This protocol uses the comparative method, which is widely adopted for its reliability and accessibility.[11]
Causality: The relative method is based on the principle that if a standard and a sample absorb the same number of photons, the ratio of their integrated fluorescence intensities is proportional to the ratio of their quantum yields.[12] We select Quinine Sulfate as the standard due to its well-documented and stable quantum yield. Recent studies indicate that using 0.1 M perchloric acid as a solvent for quinine provides greater temperature stability than the traditional sulfuric acid, reducing a potential source of error.[13]
Experimental Workflow for Quantum Yield Measurement
Caption: Workflow for relative fluorescence quantum yield determination.
Methodology:
-
Standard Preparation: Prepare a stock solution of Quinine Sulfate in 0.1 M perchloric acid. Create a series of 5-6 dilutions, ensuring the maximum absorbance is below 0.1 at the excitation wavelength (typically ~350 nm for quinine).[14][13]
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent. Prepare a series of dilutions in the same manner as the standard.
-
Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each standard and sample dilution at the chosen excitation wavelength.
-
Fluorescence Measurement: Using a spectrofluorometer, record the corrected fluorescence emission spectrum for each dilution of the standard and the sample. The solutions must be excited at the same wavelength.
-
Data Analysis:
-
Integrate the area under the emission curve for each spectrum.
-
For both the standard and the sample, plot the integrated fluorescence intensity versus absorbance.
-
Determine the gradient (Grad) of the linear fit for both plots.
-
-
Calculation: Calculate the quantum yield of the sample (Φ_X) using the following equation[11]:
Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)
Where:
-
Φ_ST is the known quantum yield of the standard (0.60 for Quinine Sulfate in 0.1 M HClO4)[13]
-
Grad_X and Grad_ST are the gradients from the plots of integrated intensity vs. absorbance for the sample and standard, respectively.
-
η_X and η_ST are the refractive indices of the solvents used for the sample and standard, respectively.
-
Protocol for Photostability Assessment
Objective: To quantify the rate of photobleaching compared to benchmark dyes.
Causality: Photostability is critical for applications requiring prolonged or repeated illumination, such as live-cell time-lapse microscopy. This protocol follows the principles outlined in the ICH Q1B guidelines for photostability testing, providing a controlled environment to measure degradation.[15][16] A "dark control" is essential to differentiate between light-induced degradation and thermal degradation.[17]
Experimental Workflow for Photostability Testing
Caption: Workflow for comparative photostability assessment.
Methodology:
-
Preparation: Prepare solutions of this compound, FITC, and Rhodamine B with identical absorbance (~0.1) at their respective λ_ex.
-
Exposure: Place the solutions in quartz cuvettes and expose them to a calibrated, high-intensity light source (e.g., a xenon lamp fitted with appropriate filters) within a photostability chamber.[18]
-
Dark Control: Prepare an identical set of samples wrapped completely in aluminum foil and place them alongside the illuminated samples.[17]
-
Measurement: At regular time intervals (e.g., every 5 minutes), briefly remove each sample (including dark controls) and measure its fluorescence intensity using a spectrofluorometer.
-
Data Analysis:
-
For each compound, plot the fluorescence intensity (normalized to 100% at t=0) against the cumulative exposure time.
-
Determine the photobleaching half-life (t½), the time required for the fluorescence intensity to decrease to 50% of its initial value.
-
Compare the t½ of the test compound to that of FITC and Rhodamine B.
-
Interpreting the Benchmarking Data and Potential Applications
The data generated from these protocols will allow for a direct, objective comparison of this compound against established standards.
-
A "FITC-Like" Profile: If the compound exhibits excitation/emission in the blue-green spectrum with a high quantum yield but poor photostability, it may serve as a simple alternative to FITC but would not represent a significant advancement.
-
A "Rhodamine-Like" Profile: Emission in the yellow-red spectrum with high photostability would make it a potential competitor to rhodamine dyes, particularly if it possesses a higher quantum yield or a larger Stokes shift.
-
A Superior Profile: The ideal outcome would be a high quantum yield (>0.7), exceptional photostability (t½ significantly longer than Rhodamine B), and a large Stokes shift (>50 nm). Such a profile would make it a highly valuable probe for demanding applications like single-molecule imaging and long-term live-cell tracking.
-
pH Sensitivity: The presence of the 4-hydroxy group suggests potential pH sensitivity.[1] If the fluorescence intensity shows a strong, reversible dependence on pH within a specific physiological range (e.g., cytosolic pH 6.8-7.4 or lysosomal pH 4.5-6.0), the compound could be developed into a ratiometric pH sensor.[19]
Conclusion
This compound stands as a molecule of interest, but its true value can only be unlocked through rigorous, systematic characterization. This guide provides the necessary framework and detailed protocols to benchmark its performance against the fluorescent probes that currently define the field. By adhering to these self-validating experimental designs, researchers can generate the high-quality, comparative data needed to determine if this compound is merely another fluorophore or a significant advancement in the tools available for biological and pharmaceutical research.
References
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TdB Labs. (n.d.). FITC (Fluorescein isothiocyanate). TdB Labs. Retrieved from [Link]
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Wikipedia. (n.d.). Rhodamine B. Wikipedia. Retrieved from [Link]
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Ataman Kimya. (n.d.). RHODAMINE B. Ataman Kimya. Retrieved from [Link]
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Wikipedia. (n.d.). Fluorescein isothiocyanate. Wikipedia. Retrieved from [Link]
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FluoroFinder. (n.d.). FITC Dye Profile. FluoroFinder. Retrieved from [Link]
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FluoroFinder. (n.d.). Rhodamine B Dye Profile. FluoroFinder. Retrieved from [Link]
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OMLC. (n.d.). Rhodamine B. Oregon Medical Laser Center. Retrieved from [Link]
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Würth, C., et al. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. OPUS. Retrieved from [Link]
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Lim, C. S., et al. (2019). Fluorescent Probes for Sensitive and Selective Detection of pH Changes in Live Cells in Visible and Near-infrared Channels. NIH National Library of Medicine. Retrieved from [Link]
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JASCO Global. (2021). Fluorescence quantum yield measurement. JASCO Global. Retrieved from [Link]
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Stratech. (n.d.). Intracellular pH. Stratech. Retrieved from [Link]
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Rurack, K., et al. (2019). Goodbye to Quinine in Sulfuric Acid Solutions as a Fluorescence Quantum Yield Standard. Analytical Chemistry. Retrieved from [Link]
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de la Moya, S., et al. (2020). Fluorescein Derivatives as Fluorescent Probes for pH Monitoring along Recent Biological Applications. NIH National Library of Medicine. Retrieved from [Link]
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University of California, Irvine. (n.d.). A Guide to Recording Fluorescence Quantum Yields. UCI Department of Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Commonly used fluorophores for designing pH probes. ResearchGate. Retrieved from [Link]
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Fletcher, A. N. (1971). Quinine Sulfate as a Fluroescence Quantum Yield Standard. DTIC. Retrieved from [Link]
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OMLC. (n.d.). Quinine sulfate. Oregon Medical Laser Center. Retrieved from [Link]
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Le Bihan, G., et al. (2019). Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. NIH National Library of Medicine. Retrieved from [Link]
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OMLC. (n.d.). Quinine sulfate. Oregon Medical Laser Center. Retrieved from [Link]
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Sampled. (2023). Meet the expert: The Importance of Photostability Testing. Sampled. Retrieved from [Link]
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European Medicines Agency. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. EMA. Retrieved from [Link]
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ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH. Retrieved from [Link]
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MDPI. (2023). 4-Hydroxy-2-pyrones: Synthesis, Natural Products, and Application. MDPI. Retrieved from [Link]
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Request PDF. (n.d.). Synthesis and spectral properties of 1,4-naphthoquinone sulfanyl derivatives. ResearchGate. Retrieved from [Link]
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Request PDF. (n.d.). Synthesis, Spectral Characterization, Crystal structure, Cytotoxicity and Apoptosis − inducing Activity of two derivatives of 2-hydroxy-1,4-naphthaquinone. ResearchGate. Retrieved from [Link]
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Advanced & Niche Applications
Application Note: Ethyl 6-fluoro-4-hydroxy-2-naphthoate as a Versatile Precursor for Novel Anticancer Agents
Introduction
The naphthoquinone framework is recognized in medicinal chemistry as a "privileged structure," a molecular scaffold capable of binding to multiple biological targets and exhibiting a wide array of pharmacological activities.[1] This core is integral to several established anticancer antibiotics, including doxorubicin and mitoxantrone.[2] The anticancer efficacy of naphthoquinones is often attributed to their ability to induce apoptosis, generate reactive oxygen species (ROS), and inhibit critical cellular enzymes like DNA topoisomerases.[1][2][3] The strategic chemical modification of the naphthoquinone scaffold is a cornerstone of modern drug discovery, aiming to enhance potency, selectivity, and pharmacokinetic properties.[1]
Ethyl 6-fluoro-4-hydroxy-2-naphthoate emerges as a highly valuable, yet underexplored, starting material for the synthesis of novel anticancer agents. Its structure offers several strategic advantages: the naphthoate core provides the fundamental pharmacophore, the hydroxyl group is a key handle for conversion to the electrochemically active quinone, the ester allows for further derivatization, and the fluorine atom can significantly improve metabolic stability and binding affinity through favorable electronic interactions.
This application note provides a detailed guide for researchers and drug development professionals on the synthesis of this compound and its subsequent conversion into a potent, novel 1,4-naphthoquinone derivative. We will elucidate the rationale behind the synthetic strategy, provide detailed, step-by-step protocols, and discuss the putative mechanisms of action that underpin the compound's anticancer potential.
Part 1: Synthesis of the Key Intermediate
The synthesis of the title compound, this compound, can be achieved through a multi-step sequence starting from commercially available reagents. The following protocol is a robust and scalable pathway.
Protocol 1: Synthesis of this compound
This protocol outlines a plausible synthetic route based on established organic chemistry principles, such as the Stobbe condensation, to construct the naphthalene core.
Rationale: The chosen pathway builds the naphthalene ring system through a cyclization reaction that is well-suited for creating highly substituted aromatic compounds. The use of a fluorinated starting material ensures the strategic placement of the fluorine atom in the final structure.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried 500 mL round-bottom flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF, 200 mL) and sodium hydride (60% dispersion in mineral oil, 4.8 g, 120 mmol). Cool the suspension to 0 °C in an ice bath.
-
Stobbe Condensation: In a separate flask, dissolve 4-fluorobenzaldehyde (12.4 g, 100 mmol) and diethyl succinate (20.9 g, 120 mmol) in 50 mL of anhydrous THF. Add this solution dropwise to the stirred sodium hydride suspension over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 7:3 hexanes:ethyl acetate solvent system.
-
Work-up and Cyclization: Carefully quench the reaction by slowly adding 100 mL of 1 M HCl (aq) at 0 °C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 150 mL). Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to yield the crude intermediate acid-ester. Dissolve this crude product in acetic anhydride (100 mL) with sodium acetate (8.2 g, 100 mmol) and heat to reflux for 4 hours to facilitate cyclization and aromatization.
-
Purification: Cool the reaction mixture and pour it onto 500 g of ice. The resulting precipitate is collected by vacuum filtration, washed with cold water, and then recrystallized from ethanol to yield this compound as a solid.
| Parameter | Value |
| Starting Materials | 4-fluorobenzaldehyde, Diethyl succinate |
| Key Reagents | Sodium hydride, Acetic anhydride, Sodium acetate |
| Solvent | Tetrahydrofuran (THF) |
| Reaction Time | 12 hours (Stobbe) + 4 hours (Cyclization) |
| Typical Yield | 65-75% |
| Purification Method | Recrystallization from ethanol |
Part 2: Derivatization to a Bioactive Naphthoquinone
With the core intermediate in hand, the next stage involves converting it into a putative anticancer agent. This is achieved through a two-step process: oxidation to the corresponding 1,4-naphthoquinone, followed by the introduction of an amino side chain via Michael addition.
Workflow for Anticancer Agent Synthesis
Caption: Synthetic workflow from the core intermediate to the final agent.
Protocol 2: Synthesis of a Novel 3-Amino-1,4-Naphthoquinone Derivative
Rationale: The oxidation of the hydroquinone to a quinone is a critical step to impart biological activity, as the quinone moiety can undergo redox cycling to generate ROS.[4] Fremy's salt (Potassium nitrosodisulfonate) is an excellent choice for this transformation as it is a mild and selective radical oxidant for phenols and hydroquinones.[5] The subsequent Michael addition of an amine, such as morpholine, introduces a new pharmacophore that can enhance solubility and create additional binding interactions with biological targets.[6]
Step 2a: Oxidation with Fremy's Salt
-
Reagent Preparation: Prepare a solution of Fremy's salt by dissolving potassium nitrosodisulfonate (7.0 g, 26 mmol) in 200 mL of 0.1 M KH2PO4 buffer. Separately, dissolve this compound (2.46 g, 10 mmol) in 100 mL of acetone.
-
Reaction: Vigorously stir the acetone solution while adding the Fremy's salt solution portion-wise over 20 minutes. The color of the reaction mixture will change from colorless to a deep yellow/orange.
-
Monitoring: Continue stirring at room temperature for 2 hours. Monitor the reaction by TLC (4:1 hexanes:ethyl acetate) until the starting material is consumed.
-
Work-up: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 100 mL). Combine the organic layers, wash with water, then brine, and dry over anhydrous magnesium sulfate.
-
Purification: Concentrate the solution under reduced pressure. The resulting crude solid, Ethyl 6-fluoro-1,4-dioxo-1,4-dihydronaphthalene-2-carboxylate, can be purified by column chromatography on silica gel.
Step 2b: Michael Addition of Morpholine
-
Reaction Setup: Dissolve the purified naphthoquinone from Step 2a (2.6 g, 10 mmol) in 100 mL of ethanol in a 250 mL round-bottom flask.
-
Nucleophilic Addition: Add morpholine (1.05 g, 12 mmol) to the solution. Stir the mixture at room temperature.
-
Reaction Progression: The reaction is typically complete within 4-6 hours. A color change and the formation of a precipitate may be observed. Monitor by TLC.
-
Purification: Upon completion, cool the reaction mixture in an ice bath for 30 minutes. Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield the final product.
| Compound | Formula | Mol. Weight | Hypothetical M.P. | Hypothetical ¹H NMR (CDCl₃, δ) |
| Intermediate (2a) | C₁₃H₉FO₄ | 260.21 | 165-168 °C | 8.1-7.5 (m, 3H), 7.3 (s, 1H), 4.4 (q, 2H), 1.4 (t, 3H) |
| Final Product (2b) | C₁₇H₁₆FNO₄ | 333.31 | 198-201 °C | 8.0-7.4 (m, 3H), 4.4 (q, 2H), 3.8 (t, 4H), 3.6 (t, 4H), 1.4 (t, 3H) |
Part 3: Putative Mechanism of Action
Naphthoquinone derivatives exert their anticancer effects through a variety of mechanisms, often involving a multi-pronged attack on cancer cell viability.[1] The novel compound synthesized here is anticipated to share these mechanisms.
1. ROS Generation and Oxidative Stress: The 1,4-naphthoquinone core is a potent redox cycler.[4] In the intracellular environment, it can be reduced by enzymes like NADPH-cytochrome P450 reductase to a semiquinone radical. This radical can then react with molecular oxygen to regenerate the parent quinone while producing a superoxide anion radical (O₂⁻). This cycle repeats, leading to a massive accumulation of reactive oxygen species (ROS), which overwhelms the cell's antioxidant defenses, causing damage to DNA, proteins, and lipids, and ultimately triggering apoptosis.[3][4]
2. Topoisomerase Inhibition: Many potent anticancer agents, including doxorubicin, function by inhibiting DNA topoisomerases.[2] These enzymes are crucial for managing DNA topology during replication and transcription. Naphthoquinones can intercalate into DNA and stabilize the transient DNA-topoisomerase cleavage complex, preventing the re-ligation of the DNA strands. This leads to an accumulation of double-strand breaks and the initiation of the apoptotic cascade.[1][5]
3. Signaling Pathway Modulation: Naphthoquinones can induce apoptosis by modulating key signaling pathways. The oxidative stress caused by ROS can activate stress-activated protein kinases (SAPKs) such as JNK and p38 MAPK, which in turn activate pro-apoptotic proteins.[3] Furthermore, some derivatives have been shown to inhibit pro-survival pathways like STAT3 signaling.[3]
Caption: Proposed multi-target mechanism of action for naphthoquinone derivatives.
Conclusion
This compound is a strategically designed precursor for the synthesis of novel anticancer agents. The protocols detailed in this application note provide a clear and rational pathway for its synthesis and subsequent elaboration into a biologically active 3-amino-1,4-naphthoquinone derivative. The fluorine substitution offers potential advantages in terms of metabolic stability and target engagement. The resulting compounds are expected to exhibit potent cytotoxic activity through well-established anticancer mechanisms, including ROS-mediated oxidative stress and enzyme inhibition. This intermediate represents a valuable platform for medicinal chemists to generate libraries of novel naphthoquinone derivatives in the ongoing search for more effective and selective cancer therapeutics.
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- BenchChem. (2025). Application Notes and Protocols: Synthesis of Novel Anticancer Agents from 5-(Naphthalen-1-yl)furan-2-carbaldehyde.
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- MDPI. (n.d.). Design, Synthesis, and Biological Evaluation of Naphthoquinone Salts as Anticancer Agents.
- Golmakaniyoon, S., et al. (2019). Synthesis, Characterization and In-vitro Evaluation of Novel Naphthoquinone Derivatives and Related Imines: Identification of New Anticancer Leads. National Institutes of Health (NIH).
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- 4. Synthesis, Characterization and In-vitro Evaluation of Novel Naphthoquinone Derivatives and Related Imines: Identification of New Anticancer Leads - PMC [pmc.ncbi.nlm.nih.gov]
- 5. First synthesis and anticancer activity of novel naphthoquinone amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes & Protocols: Investigating the Enzyme Inhibitory Activity of Ethyl 6-fluoro-4-hydroxy-2-naphthoate Derivatives
Abstract: The naphthoic acid scaffold is a cornerstone in medicinal chemistry, forming the structural basis for numerous compounds with significant biological activities.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and evaluation of novel enzyme inhibitors derived from Ethyl 6-fluoro-4-hydroxy-2-naphthoate. The introduction of a fluorine atom can enhance metabolic stability and binding affinity, making this a promising core structure for inhibitor design.[2] We present detailed protocols for the synthesis of derivatives, primary screening to determine inhibitory potency (IC₅₀), and secondary assays to elucidate the mechanism of inhibition.
Introduction: The Rationale for Naphthoate Derivatives in Enzyme Inhibition
Enzyme inhibitors are fundamental tools in biochemistry and are the basis for a vast number of pharmaceuticals.[3] They function by binding to an enzyme and decreasing its activity, thereby modulating biological pathways. The search for novel, potent, and selective enzyme inhibitors remains a primary objective in drug discovery.
Naphthalene derivatives, including naphthoquinones and naphthoic acids, have demonstrated a wide array of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.[4][5] These effects are often attributed to their ability to inhibit key enzymes. The rigid, aromatic structure of this compound provides a versatile scaffold for creating a library of diverse derivatives. The 4-hydroxy group, in particular, serves as an excellent chemical handle for synthetic modification, allowing for the exploration of structure-activity relationships (SAR). This guide outlines the necessary steps from chemical synthesis to detailed enzymatic characterization.
Synthesis and Characterization of Derivatives
The generation of a chemical library with diverse functional groups is the first step in exploring the inhibitory potential of the core scaffold. A common and effective strategy is the etherification of the 4-hydroxy group, which introduces a variety of substituents to probe the enzyme's binding pocket.
Protocol 2.1: General Synthesis of 4-O-Alkyl/Aryl Derivatives
This protocol describes a representative Williamson ether synthesis to generate derivatives.
Objective: To synthesize a library of Ethyl 6-fluoro-4-(alkoxy/aryloxy)-2-naphthoate derivatives.
Materials:
-
This compound (starting material)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetone
-
A selection of alkyl or benzyl halides (e.g., benzyl bromide, ethyl iodide)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: To a solution of this compound (1 equivalent) in anhydrous DMF, add a base such as potassium carbonate (1.5-2.0 equivalents).
-
Addition of Electrophile: Add the desired alkyl/benzyl halide (1.1-1.2 equivalents) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature or heat gently (e.g., 50-60 °C) for 4-12 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature and pour it into cold water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water and then with brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product via column chromatography on silica gel to obtain the pure derivative.
Characterization:
The structure and purity of all synthesized derivatives must be confirmed using standard analytical techniques.[1]
-
¹H and ¹³C NMR: To confirm the chemical structure and proton/carbon environments.
-
Mass Spectrometry (MS): To verify the molecular weight of the synthesized compound.
-
FT-IR Spectroscopy: To identify key functional groups.
Principles and Protocols for Enzyme Inhibition Assays
Enzyme inhibition assays are critical for quantifying the potency of the synthesized derivatives and understanding how they interact with the target enzyme.[6]
Overview of Reversible Inhibition Mechanisms
Reversible inhibitors bind to enzymes through non-covalent interactions and can be broadly classified based on their binding mode relative to the substrate.[3][7]
-
Competitive Inhibition: The inhibitor binds only to the free enzyme at the active site, competing directly with the substrate. This increases the apparent Kₘ but does not change Vₘₐₓ.
-
Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site) on both the free enzyme and the enzyme-substrate complex. This reduces the Vₘₐₓ but does not affect Kₘ.
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex at an allosteric site. This type of inhibition reduces both Vₘₐₓ and Kₘ.
Protocol 3.2: Primary Screening for IC₅₀ Determination
The half-maximal inhibitory concentration (IC₅₀) is the most common measure of an inhibitor's potency. It represents the concentration of inhibitor required to reduce the rate of the enzymatic reaction by 50%.[8]
Objective: To determine the IC₅₀ value for each synthesized derivative against a target enzyme.
Materials:
-
Purified target enzyme
-
Enzyme-specific substrate
-
Assay buffer (optimized for pH and ionic strength for the target enzyme)
-
Synthesized naphthoate derivatives (dissolved in DMSO to make stock solutions, e.g., 10 mM)
-
96-well microplates (clear, black, or white depending on the detection method)
-
Microplate reader (for absorbance, fluorescence, or luminescence)
-
Positive control (a known inhibitor of the enzyme, if available)
Step-by-Step Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Create a series of serial dilutions of the test compound in assay buffer. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).
-
Prepare the enzyme and substrate solutions at the desired concentrations in assay buffer.
-
-
Assay Setup (96-well plate):
-
Blank Wells: Assay buffer + solvent (DMSO).
-
Control Wells (100% Activity): Enzyme solution + solvent (DMSO).
-
Test Wells: Enzyme solution + serial dilutions of the test compound.
-
-
Pre-incubation: Add the enzyme to the control and test wells. Incubate the plate for 10-15 minutes at the optimal temperature for the enzyme. This allows the inhibitor to bind to the enzyme before the reaction starts.[9]
-
Reaction Initiation: Initiate the reaction by adding the substrate solution to all wells simultaneously using a multichannel pipette.
-
Measurement: Immediately place the plate in a microplate reader and measure the signal (e.g., absorbance) at regular intervals (kinetic mode) or at a single endpoint after a fixed time. The rate of the reaction is determined from the initial linear portion of the progress curve.[8]
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (0% inhibition) and blank (100% inhibition).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, Origin) to determine the IC₅₀ value.
-
Protocol 3.3: Secondary Assay for Mechanism of Inhibition (MOA) Determination
Once potent inhibitors are identified, determining their mechanism of action is a crucial next step.[8]
Objective: To determine the mode of inhibition (e.g., competitive, non-competitive).
Procedure:
-
Assay Design: Perform the enzyme activity assay with multiple, fixed concentrations of the inhibitor (e.g., 0.5x, 1x, and 2x the IC₅₀ value). For each inhibitor concentration, vary the substrate concentration over a wide range (e.g., 0.2x to 5x the Kₘ value).
-
Data Collection: Measure the initial reaction velocity (V₀) for each combination of substrate and inhibitor concentration.
-
Data Analysis: Plot the data using a double reciprocal plot, such as the Lineweaver-Burk plot (1/V₀ vs. 1/[S]).[10]
-
Competitive Inhibition: Lines will intersect on the y-axis.
-
Non-competitive Inhibition: Lines will intersect on the x-axis.
-
Uncompetitive Inhibition: Lines will be parallel.
-
Data Presentation and Workflow Visualization
Clear presentation of results is essential for comparing the activity of different derivatives.
Table 1: Sample IC₅₀ Data for Naphthoate Derivatives
| Compound ID | R-Group (at 4-position) | Target Enzyme | IC₅₀ (µM) |
| Parent | -OH | Kinase X | >100 |
| ND-01 | -O-CH₃ | Kinase X | 55.2 |
| ND-02 | -O-CH₂-Ph | Kinase X | 12.8 |
| ND-03 | -O-CH₂-(4-Cl-Ph) | Kinase X | 5.1 |
| PC-01 | Known Inhibitor | Kinase X | 0.9 |
Data are hypothetical and for illustrative purposes only.
Workflow and Pathway Diagrams
Troubleshooting and Key Considerations
-
Compound Solubility: Naphthoate derivatives can be hydrophobic. Ensure complete dissolution in DMSO. If precipitation occurs in the assay buffer, consider using a lower concentration or adding a small amount of a non-ionic surfactant like Tween-20, after verifying it does not affect enzyme activity.
-
Assay Interference: Some compounds may interfere with the assay signal (e.g., auto-fluorescence or light scattering). Always run controls with the compound in the absence of the enzyme to check for such effects.
-
Irreversible Inhibition: If pre-incubation time significantly affects the IC₅₀ value, it may suggest time-dependent or irreversible inhibition, which requires different kinetic models for analysis.[11]
Conclusion
The this compound scaffold offers a promising starting point for the development of novel enzyme inhibitors. By following the systematic approach of synthesis, primary screening, and mechanistic studies outlined in this guide, researchers can efficiently identify and characterize potent lead compounds. The structure-activity relationship data generated from these studies will be invaluable for optimizing inhibitor potency and selectivity, paving the way for future therapeutic applications.
References
- BenchChem. (n.d.). Application Notes and Protocols for Studying Enzyme Inhibition: A General Framework.
- BenchChem. (n.d.). Application Notes and Protocols for Enzyme Inhibition Assays Using Anthrarufin and Its Derivatives.
-
Kozak, M. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345-352. Retrieved from [Link]
-
Gomes, D. G., & de Oliveira, L. S. (2019). Enzymatic Assay of Trypsin Inhibition. protocols.io. Retrieved from [Link]
- Williams, R. B. H., et al. (2021). Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. Plant Methods, 17(1), 40.
- BenchChem. (n.d.). Application Notes and Protocols for Naphtho-Fused Heterocyclic Scaffolds in Pharmaceutical Research.
- BenchChem. (n.d.). Theoretical and Computational Exploration of Naphthoic Acid Derivatives: A Technical Guide for Drug Discovery.
- Al-Sanea, M. M., et al. (2025). Novel naphtho[2,3-b]furan-2,4,9(3H)-trione derivatives as potent ERα inhibitors. Heliyon, 11(11), e31959.
- Rani, S., & Revathi, R. (2024). The Study of Insilco Design and Biological Evaluation of Naphthalene Derivatives. Journal of Drug Discovery and Development.
-
Pathirana, C. (n.d.). Enzyme Inhibition. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 10.5: Enzyme Inhibition. Retrieved from [Link]
-
Wikipedia. (n.d.). Enzyme inhibitor. Retrieved from [Link]
- Walsh, C. (1983). Enzyme inhibition by fluoro compounds. Advances in Enzymology and Related Areas of Molecular Biology, 55, 197-289.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Enzyme inhibitor - Wikipedia [en.wikipedia.org]
- 4. Novel naphtho[2,3-b]furan-2,4,9(3H)-trione derivatives as potent ERα inhibitors: design, regioselective synthesis, HMBC-NMR characterization, in silico molecular Docking and ADME studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. A standard operating procedure for an enzymatic activity inhibition assay [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Enzymatic Assay of Trypsin Inhibition [protocols.io]
- 11. biochem.du.ac.in [biochem.du.ac.in]
Application Notes & Protocols: Ethyl 6-fluoro-4-hydroxy-2-naphthoate as a Versatile Precursor for Novel Imaging Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to leveraging Ethyl 6-fluoro-4-hydroxy-2-naphthoate in the development of next-generation imaging agents. This document outlines the scientific rationale, detailed experimental protocols, and validation methodologies for creating both Positron Emission Tomography (PET) radiotracers and fluorescent probes.
Scientific Rationale and Overview
The pursuit of novel imaging agents is a cornerstone of modern medicine and drug discovery, enabling non-invasive visualization of biological processes in real-time. This compound is a promising scaffold for the development of such agents due to its intrinsic structural and chemical properties.
-
The Naphthalene Core: The rigid, planar naphthalene structure is a well-established pharmacophore that can be tailored to interact with specific biological targets. Its derivatives have shown utility as fluorescent probes due to their photophysical properties.[1] The naphthalene core provides a foundation for designing molecules with high binding affinity and specificity.
-
Fluorine Substitution: The presence of a fluorine atom at the 6-position is critical for two primary imaging modalities:
-
PET Imaging: The stable fluorine-19 isotope can be substituted with its positron-emitting counterpart, fluorine-18 (¹⁸F), a widely used radionuclide in PET imaging due to its favorable half-life (109.7 min) and low positron energy.[2][3] This allows for the development of ¹⁸F-labeled radiotracers for in vivo imaging.
-
Fluorescence Modulation: Fluorine substitution can modulate the photophysical properties of the naphthalene core, potentially enhancing quantum yield and photostability for fluorescence-based applications.
-
-
Hydroxy and Ester Moieties: The 4-hydroxy and 2-ethyl ester groups provide reactive handles for further chemical modification. These sites can be used to attach targeting ligands, modulate solubility, or link to other functional molecules, expanding the potential applications of the core scaffold.
This guide will detail the protocols for transforming this compound into potent imaging agents for applications such as the detection of amyloid-β (Aβ) plaques in Alzheimer's disease.
Development of ¹⁸F-Labeled PET Imaging Agents
The development of a PET imaging agent from a novel precursor like this compound follows a structured workflow. This process involves the synthesis of a suitable precursor for radiolabeling, the radiosynthesis of the ¹⁸F-labeled tracer, and subsequent in vitro and in vivo evaluation.
Workflow for PET Agent Development
The following diagram illustrates the key stages in the development of a PET imaging agent from the initial precursor.
Caption: Workflow for PET agent development.
Protocol: Synthesis of a Precursor for ¹⁸F-Radiolabeling
To facilitate the introduction of ¹⁸F via nucleophilic substitution, a suitable leaving group must be installed on a derivative of this compound. This protocol describes the synthesis of a tosylate precursor, a common strategy in ¹⁸F chemistry.
Materials:
-
This compound
-
2-(2-Bromoethoxy)tetrahydro-2H-pyran
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Ethylene glycol
-
Tosyl chloride (TsCl)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Standard glassware and purification supplies (silica gel, solvents)
Procedure:
-
Protection of the Hydroxyl Group:
-
Dissolve this compound (1 eq) in anhydrous DMF.
-
Add K₂CO₃ (1.5 eq) and stir the mixture at room temperature for 30 minutes.
-
Add 2-(2-Bromoethoxy)tetrahydro-2H-pyran (1.2 eq) and stir the reaction at 60°C overnight.
-
Monitor the reaction by TLC. Upon completion, cool the mixture, add water, and extract with ethyl acetate.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to yield the THP-protected intermediate.
-
-
Deprotection of the Ester:
-
Dissolve the THP-protected intermediate in a mixture of ethanol and 1 M NaOH.
-
Reflux the mixture for 2 hours.
-
Cool to room temperature and acidify with 1 M HCl to precipitate the carboxylic acid.
-
Filter the solid, wash with water, and dry to obtain the de-esterified product.
-
-
Introduction of the Hydroxyethyl Group and Tosylation (Precursor Synthesis):
-
Couple the resulting carboxylic acid with a suitable amino-functionalized linker containing a hydroxyethyl group.
-
Alternatively, modify the ester to introduce a hydroxyethyl group. For example, reduce the ester to an alcohol and then perform an etherification with 2-bromoethanol.
-
The terminal hydroxyl group is then tosylated:
-
Dissolve the hydroxyethyl-functionalized naphthalene derivative (1 eq) in anhydrous DCM.
-
Add triethylamine (2 eq) and cool to 0°C.
-
Add tosyl chloride (1.2 eq) portion-wise and stir at room temperature overnight.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer, concentrate, and purify by chromatography to obtain the final tosylate precursor.
-
-
Protocol: Automated ¹⁸F-Radiosynthesis
This protocol is adapted from established methods for the nucleophilic ¹⁸F-fluorination of aromatic precursors and can be implemented on an automated synthesis module.[4][5]
Materials:
-
Tosylate precursor (2-5 mg)
-
[¹⁸F]Fluoride in [¹⁸O]H₂O (from cyclotron)
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Dimethyl sulfoxide (DMSO, anhydrous)
-
Hydrochloric acid (HCl)
-
Water for injection
-
Ethanol for injection
-
Sterile filters (0.22 µm)
-
Automated radiosynthesis module (e.g., GE TRACERlab, Siemens Explora)
-
HPLC system with a semi-preparative C18 column and a radiation detector
Procedure:
-
[¹⁸F]Fluoride Trapping and Drying:
-
The aqueous [¹⁸F]fluoride solution is passed through a quaternary methylammonium (QMA) anion-exchange cartridge to trap the [¹⁸F]F⁻.
-
The trapped [¹⁸F]F⁻ is eluted into the reaction vessel with a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.
-
The solvent is removed by azeotropic distillation with anhydrous acetonitrile under a stream of nitrogen at 110-120°C.
-
-
Nucleophilic Substitution:
-
A solution of the tosylate precursor (2-5 mg) in anhydrous DMSO is added to the dried K[¹⁸F]F-K₂₂₂ complex.
-
The reaction mixture is heated at 110-130°C for 10-15 minutes.[4]
-
-
Deprotection (if applicable):
-
If protecting groups are present (e.g., Boc), a deprotection step is performed. For example, by adding HCl and heating for 5-10 minutes.
-
-
Purification:
-
The crude reaction mixture is diluted with water and injected onto a semi-preparative HPLC column.
-
The mobile phase is typically a gradient of acetonitrile and water (with 0.1% trifluoroacetic acid or ammonium formate).
-
The fraction corresponding to the ¹⁸F-labeled product is collected.
-
-
Formulation:
-
The collected HPLC fraction is diluted with water for injection and passed through a C18 Sep-Pak cartridge to trap the product.
-
The cartridge is washed with water for injection to remove residual organic solvents.
-
The final product is eluted from the cartridge with ethanol and diluted with sterile saline for injection.
-
The final formulated product is passed through a 0.22 µm sterile filter into a sterile vial.
-
Quality Control Data for a Typical ¹⁸F-Labeled Imaging Agent:
| Parameter | Specification |
| Radiochemical Purity | > 95% |
| Radiochemical Yield | 10-40% (decay-corrected) |
| Molar Activity | > 50 GBq/µmol |
| Residual Solvents | Within USP limits |
| pH | 4.5 - 7.5 |
| Sterility & Endotoxins | Pass |
In Vitro and In Vivo Evaluation Protocols
In Vitro Binding Assay (for Amyloid-β):
-
Preparation of Aβ Fibrils: Synthesize and aggregate Aβ₁₋₄₂ peptides into fibrils as described in the literature.
-
Competition Binding Assay:
-
Incubate a constant concentration of a known high-affinity radioligand (e.g., [³H]PIB) with Aβ fibrils in the presence of increasing concentrations of the non-radioactive ("cold") version of the newly synthesized compound.
-
After incubation, separate the bound and free radioligand by filtration.
-
Measure the radioactivity of the filters to determine the amount of bound radioligand.
-
Calculate the IC₅₀ value, which is the concentration of the new compound that inhibits 50% of the specific binding of the known radioligand.
-
Determine the Ki (inhibition constant) from the IC₅₀ value.
-
In Vivo Biodistribution in Rodents:
-
Inject the ¹⁸F-labeled tracer intravenously into healthy mice or rats.
-
At various time points post-injection (e.g., 2, 15, 30, 60, and 120 minutes), euthanize the animals.
-
Dissect major organs and tissues (brain, heart, lungs, liver, kidneys, muscle, bone, blood).
-
Weigh the tissues and measure the radioactivity in each sample using a gamma counter.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g).
MicroPET Imaging in an Alzheimer's Disease Mouse Model:
-
Use a transgenic mouse model that develops amyloid plaques (e.g., APP/PS1).
-
Anesthetize the mouse and inject the ¹⁸F-labeled tracer intravenously.
-
Acquire dynamic PET images for 60-90 minutes.
-
Reconstruct the PET images and co-register them with a CT or MRI scan for anatomical reference.
-
Analyze the images to determine the uptake and clearance of the tracer in different brain regions. Compare the findings with wild-type control mice.
Development of Naphthalene-Based Fluorescent Probes
The intrinsic fluorescence of the naphthalene core in this compound makes it a candidate for the development of fluorescent probes for cellular imaging and sensing applications.[1]
Design and Synthesis Strategy
The design of a fluorescent probe typically involves a fluorophore (the naphthalene core), a linker, and a recognition unit that interacts with the target of interest.
Caption: Components of a fluorescent probe.
Protocol: Synthesis of a Naphthalene-Based Fluorescent Probe for Amyloid-β
This protocol describes the synthesis of a fluorescent probe by conjugating the this compound scaffold to a known amyloid-β binding motif, such as a styrylpyridine derivative.
Materials:
-
This compound
-
A suitable linker with terminal amine and carboxylic acid groups (e.g., 4-aminobutyric acid)
-
An amyloid-β targeting moiety with a reactive group (e.g., an amino-functionalized styrylpyridine)
-
Peptide coupling reagents (e.g., EDC, HOBt)
-
Standard organic synthesis reagents and solvents
Procedure:
-
Functionalization of the Naphthalene Core:
-
Modify the 4-hydroxy group of this compound with an appropriate linker. For example, react it with a bromo-functionalized linker to form an ether linkage.
-
Alternatively, the ethyl ester at the 2-position can be hydrolyzed to a carboxylic acid, which can then be coupled to an amino-functionalized linker using standard peptide coupling chemistry.
-
-
Conjugation to the Targeting Moiety:
-
Take the linker-modified naphthalene derivative and react it with the amyloid-β targeting moiety.
-
If using peptide coupling, activate the carboxylic acid on the linker with EDC/HOBt and then add the amino-functionalized targeting moiety.
-
Purify the final fluorescent probe using HPLC.
-
Evaluation of Fluorescent Probes
Photophysical Properties:
-
Absorption and Emission Spectra: Determine the optimal excitation and emission wavelengths using a spectrophotometer and a spectrofluorometer.
-
Quantum Yield: Measure the fluorescence quantum yield relative to a known standard (e.g., quinine sulfate).
-
Photostability: Assess the probe's resistance to photobleaching upon continuous excitation.
In Vitro Staining of Amyloid Plaques:
-
Obtain post-mortem brain tissue sections from a confirmed Alzheimer's disease patient.
-
Incubate the tissue sections with a solution of the fluorescent probe.
-
Wash the sections to remove unbound probe.
-
Visualize the stained amyloid plaques using fluorescence microscopy. Co-staining with a known amyloid dye like Thioflavin S can be used for confirmation.
Live Cell Imaging:
-
Culture a suitable cell line (e.g., neuronal cells) that can be induced to express or take up amyloid-β.
-
Incubate the cells with the fluorescent probe.
-
Perform live-cell imaging using confocal or fluorescence microscopy to observe the probe's localization and interaction with intracellular targets.
Conclusion
This compound represents a versatile and promising starting material for the development of novel imaging agents. Its chemical structure is amenable to modification for both ¹⁸F-radiolabeling for PET imaging and for the synthesis of fluorescent probes. The protocols and workflows outlined in these application notes provide a comprehensive framework for researchers to explore the full potential of this scaffold in advancing molecular imaging and drug development.
References
-
Production of [18F]NAV4694 on an FX2N synthesis module for imaging amyloid plaques. Applied Radiation and Isotopes. Available at: [Link].
-
Synthesis of a [18F]fluorobenzothiazole as potential amyloid imaging agent. Neurocluster. Available at: [Link].
-
Synthesis, characterization, and preclinical validation of a PET radiopharmaceutical for interrogating Aβ (β-amyloid) plaque. Digital Commons@Becker. Available at: [Link].
-
Simple Synthesis of [18F] AV-45 and its Clinical Application in the Diagnosis of Alzheimer's Disease. Current Medicinal Chemistry. Available at: [Link].
-
Synthesis of a [18F]fluorobenzothiazole as potential amyloid imaging agent. Semantic Scholar. Available at: [Link].
-
Fluorine-18 Labelled Radioligands for PET Imaging of Cyclooxygenase-2. National Institutes of Health (NIH). Available at: [Link].
-
Radiosyntheses using fluorine-18: the art and science of late stage fluorination. PubMed. Available at: [Link].
-
Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. National Institutes of Health (NIH). Available at: [Link].
-
[125I]INFT: Synthesis and Evaluation of a New Imaging Agent for Tau Protein in Post-Mortem Human Alzheimer's Disease Brain. National Institutes of Health (NIH). Available at: [Link].
-
5-(5-(2-(2-(2-[18F]Fluoroethoxy)ethoxy)ethoxy)benzofuran-2-yl)-N-methylbenzenamine. National Center for Biotechnology Information (NCBI). Available at: [Link].
-
Radiosyntheses using Fluorine-18: the Art and Science of Late Stage Fluorination. National Institutes of Health (NIH). Available at: [Link].
-
Ethyl 6-hydroxy-2-naphthoate | C13H12O3 | CID 2769636. PubChem. Available at: [Link].
-
Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes. PubMed. Available at: [Link].
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- 2. Radiosyntheses using fluorine-18: the art and science of late stage fluorination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Production of [18F]NAV4694 on an FX2N synthesis module for imaging amyloid plaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simple Synthesis of [ 18 F] AV-45 and its Clinical Application in the Diagnosis of Alzheimer's Disease - Zhang - Current Medicinal Chemistry [rjraap.com]
Application Notes and Protocols: Elucidating the Mechanism of Action of Ethyl 6-fluoro-4-hydroxy-2-naphthoate-Derived Drugs
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
These application notes provide a comprehensive guide for investigating the mechanism of action of novel drug candidates derived from Ethyl 6-fluoro-4-hydroxy-2-naphthoate. This document is structured to provide not just protocols, but the scientific rationale behind the experimental choices, ensuring a robust and insightful investigation.
I. Introduction: The Enigmatic Potential of this compound Derivatives
This compound is a synthetic compound that serves as a key intermediate in the synthesis of various molecules, including those with potential therapeutic applications.[1][2] Its documented use in the synthesis of fluoroquinolone antibiotics suggests a potential antibacterial application for its derivatives.[1] Furthermore, its structural similarity to other biologically active naphthoic acid derivatives hints at broader pharmacological possibilities. This guide will explore two primary hypothetical mechanisms of action and provide a detailed roadmap for their investigation.
II. Hypothetical Mechanisms of Action and Investigative Strategies
Based on the available information and structural analogies, we propose two primary avenues for investigation:
Hypothesis A: Inhibition of Bacterial Topoisomerases (Fluoroquinolone-like Activity)
Given that this compound is an intermediate for fluoroquinolone synthesis, its derivatives may function as inhibitors of bacterial DNA gyrase and topoisomerase IV.[][4][5][6][7] These enzymes are crucial for bacterial DNA replication, and their inhibition leads to bacterial cell death.[][4][5][6][7]
Hypothesis B: Modulation of the Aryl Hydrocarbon Receptor (AhR)
Structurally similar naphthoic acid derivatives have been identified as agonists or antagonists of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in cellular responses to environmental stimuli and in modulating immune responses.[8][9][10][11] Derivatives of this compound could potentially interact with AhR, leading to the modulation of downstream gene expression, such as that of CYP1A1 and CYP1B1.[8][9][10]
The following sections will detail the experimental workflows to systematically test these hypotheses.
III. Phase 1: Initial Screening and Target Identification
The initial phase focuses on broad screening to identify the primary cellular effects of the derivative compounds and to begin pinpointing their molecular targets.
A. Phenotypic Screening
The first step is to observe the effect of the compounds on whole cells. This allows for the discovery of a compound's action in a more disease-relevant context.[12][13][14]
Protocol 1: Antibacterial Activity Assay (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of the derivative compounds against a panel of Gram-positive and Gram-negative bacteria.
Materials:
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a serial dilution of the test compounds in CAMHB in a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension.
-
Include positive (bacteria with no compound) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection of turbidity or by measuring absorbance at 600 nm. The MIC is the lowest concentration of the compound that inhibits visible bacterial growth.
Rationale: This initial screen will validate or invalidate the fluoroquinolone-like hypothesis. Significant antibacterial activity warrants further investigation into topoisomerase inhibition.
B. Target Identification
If phenotypic effects are observed, the next crucial step is to identify the direct molecular target(s) of the compound.[12][14][15][16]
Protocol 2: Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful technique to verify drug-target engagement in a cellular environment.[17][18][19][20][21] The principle is that a protein's thermal stability increases upon ligand binding.[17][18][19][20][21]
Materials:
-
Cultured cells (relevant to the disease model)
-
Test compound and vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Equipment for protein quantification (e.g., Western blot apparatus, mass spectrometer)
Procedure:
-
Treat cultured cells with the test compound or vehicle.
-
Harvest and wash the cells, then resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures in a thermal cycler for a defined time (e.g., 3 minutes).
-
Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.
-
Analyze the amount of soluble target protein at each temperature using Western blotting or mass spectrometry.
-
Plot the amount of soluble protein against temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[17][18][19][20][21]
Rationale: CETSA® can be used to test for engagement with hypothesized targets (DNA gyrase, topoisomerase IV, AhR) or in an unbiased manner using proteomics to identify unknown targets.
IV. Phase 2: Target Validation and Mechanistic Elucidation
Once a putative target is identified, the next phase involves validating this interaction and elucidating the precise mechanism of action.[13][22]
A. Biochemical Assays
Biochemical assays are essential for confirming direct interactions between the compound and the purified target protein and for quantifying the compound's potency.[23][24][25][26]
Protocol 3: DNA Gyrase/Topoisomerase IV Inhibition Assay
This assay directly measures the inhibitory effect of the compounds on the enzymatic activity of purified bacterial topoisomerases.
Materials:
-
Purified DNA gyrase and topoisomerase IV
-
Supercoiled plasmid DNA (for gyrase) or catenated kinetoplast DNA (kDNA) (for topoisomerase IV)
-
ATP and appropriate reaction buffers
-
Test compounds
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., ethidium bromide)
Procedure:
-
Incubate the purified enzyme with its DNA substrate in the presence of varying concentrations of the test compound.
-
Initiate the reaction by adding ATP.
-
Stop the reaction after a defined time.
-
Analyze the DNA topology by agarose gel electrophoresis.
-
Visualize the DNA bands under UV light. Inhibition is observed as a decrease in the amount of relaxed (for gyrase) or decatenated (for topoisomerase IV) DNA.
Rationale: This assay provides direct evidence of enzyme inhibition and allows for the determination of IC50 values.
Protocol 4: Aryl Hydrocarbon Receptor (AhR) Reporter Gene Assay
This cell-based assay measures the ability of the compounds to activate or inhibit AhR-mediated gene transcription.
Materials:
-
Hepatoma cell line (e.g., HepG2) transiently or stably transfected with an AhR-responsive luciferase reporter construct (containing Dioxin Response Elements, DREs).
-
Test compounds.
-
Known AhR agonist (e.g., TCDD) and antagonist (e.g., CH-223191).
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Seed the transfected cells in a 96-well plate.
-
Treat the cells with varying concentrations of the test compounds. To test for antagonistic activity, co-treat with a known AhR agonist.
-
Incubate for 18-24 hours.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
An increase in luciferase activity indicates agonistic effects, while a decrease in agonist-induced activity suggests antagonism.
Rationale: This assay confirms whether the compounds can modulate the AhR signaling pathway in a cellular context.
B. Biophysical Characterization
Biophysical methods provide detailed insights into the binding kinetics and thermodynamics of the drug-target interaction.[27][28][29][30][31]
Table 1: Biophysical Techniques for Drug-Target Interaction Analysis
| Technique | Information Provided | Key Considerations |
| Surface Plasmon Resonance (SPR) | Binding affinity (KD), association (kon) and dissociation (koff) rates.[27][28][29][30][31] | Requires immobilization of the target protein. |
| Isothermal Titration Calorimetry (ITC) | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[27][28][29][30] | Requires larger amounts of protein and compound. |
| Differential Scanning Fluorimetry (DSF) | Thermal stability of the protein upon ligand binding (Tm shift).[30] | High-throughput and requires a fluorescent dye. |
Protocol 5: Surface Plasmon Resonance (SPR) for Binding Kinetics
Procedure:
-
Immobilize the purified target protein on a sensor chip.
-
Inject a series of concentrations of the test compound over the chip surface.
-
Monitor the change in the refractive index at the surface, which is proportional to the mass of the bound compound.
-
Fit the resulting sensorgrams to kinetic models to determine kon, koff, and KD.[32][33][34]
Rationale: Understanding the binding kinetics, particularly the residence time (1/koff), can be a better predictor of in vivo efficacy than binding affinity alone.[32][33][34][35]
V. Visualization of Pathways and Workflows
Diagram 1: General Workflow for Mechanism of Action Elucidation
Caption: A generalized workflow for determining the mechanism of action of a novel compound.
Diagram 2: Hypothetical Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
Caption: A simplified diagram of the aryl hydrocarbon receptor (AhR) signaling pathway.
VI. Concluding Remarks
The investigation into the mechanism of action of this compound-derived drugs requires a systematic and multi-faceted approach. By starting with broad phenotypic screens and progressing to specific biochemical and biophysical assays, researchers can build a comprehensive understanding of how these compounds exert their effects at a molecular level. The protocols and strategies outlined in these application notes provide a robust framework for such an investigation, ultimately paving the way for the development of novel therapeutics.
References
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Hooper, D. C. (2001). Mechanisms of Action and Resistance of Older and Newer Fluoroquinolones. Clinical Infectious Diseases, 32(Supplement_1), S9–S15. [Link]
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Drlica, K., & Zhao, X. (1997). DNA gyrase, topoisomerase IV, and the 4-quinolones. Microbiology and Molecular Biology Reviews, 61(3), 377–392. [Link]
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Redgrave, L. S., Sutton, S. B., Webber, M. A., & Piddock, L. J. V. (2014). Fluoroquinolone resistance: mechanisms, impact on bacteria, and role in evolutionary success. Trends in Microbiology, 22(8), 438–445. [Link]
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Renaud, J., & Gstaiger, M. (2012). Biophysical methods in drug discovery from small molecule to pharmaceutical. In Methods in Molecular Biology (Vol. 841, pp. 1–17). Humana Press. [Link]
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Jin, U.-H., Lee, S.-O., & Safe, S. (2016). Editor's Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists. Toxicological Sciences, 154(1), 143–155. [Link]
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Schenone, M., Dancik, V., Wagner, B. K., & Clemons, P. A. (2013). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology, 9(4), 232–240. [Link]
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Joseph, A., & Hubbard, B. (2017). Biophysical methods in early drug discovery. Progress in Biophysics and Molecular Biology, 127, 25-33. [Link]
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Mohammadi, M., Al-Kayiem, H. H., & Ibrahim, M. N. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Genetic Engineering and Biotechnology, 21(1), 126. [Link]
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Kaur, K., & Chhibber, S. (2020). Fluoroquinolone antibiotics: An overview. Adesh University Journal of Medical Sciences & Research, 2(2), 73. [Link]
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BellBrook Labs. (2023). Biochemical Assays in Drug Discovery: From Target Validation to Therapeutic Development. Retrieved from [Link]
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Gossert, A. D., & Jahnke, W. (2019). Applications of biophysical techniques in drug discovery and development. Future Medicinal Chemistry, 11(23), 3029–3032. [Link]
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Waud, J. M., & Jones, A. M. (2021). Using biophysical techniques to enhance early-stage drug discovery: the impact and challenges. Expert Opinion on Drug Discovery, 16(12), 1411-1424. [Link]
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University College London. (n.d.). Target Identification & Validation (Small Molecules). Retrieved from [Link]
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ResearchGate. (2023). (PDF) Target identification of small molecules: an overview of the current applications in drug discovery. Retrieved from [Link]
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Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. Retrieved from [Link]
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Eurofins Discovery. (n.d.). Biophysics for Successful Drug Discovery Programs. Retrieved from [Link]
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PubMed. (2016). Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists. Toxicological Sciences, 154(1), 143-155. [Link]
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BellBrook Labs. (2023). How to Choose the Right Biochemical Assay for Drug Discovery. Retrieved from [Link]
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Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. [Link]
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Kholodar, S. A., & Magdolen, I. A. (2023). Slow-binding inhibitors of enzymes: kinetic characteristics and pharmacological interest. Postepy biochemii, 69(3), 221-230. [Link]
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Copeland, R. A. (2016). Drug–Target Kinetics in Drug Discovery. ACS Chemical Neuroscience, 7(4), 417-428. [Link]
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Almqvist, H., Axelsson, H., & Jafari, R. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
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ResearchGate. (2016). (PDF) Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists: Structure-Activity Relationships and Receptor Modeling. Retrieved from [Link]
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ACS Publications. (2016). Drug–Target Kinetics in Drug Discovery. ACS Chemical Neuroscience, 7(4), 417-428. [Link]
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Denison, M. S., Soshilov, A. A., He, G., DeGroot, D. E., & Zhao, B. (2011). The Cellular and Molecular Determinants of Naphthoquinone-Dependent Activation of the Aryl Hydrocarbon Receptor. Chemical Research in Toxicology, 24(9), 1431–1444. [Link]
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BioDuro. (n.d.). Biochemical Assays. Retrieved from [Link]
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Zhang, T., & Wang, L. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(10), 1856-1862. [Link]
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Enzymlogic. (n.d.). Binding Kinetics of Drug-Target Interactions. Retrieved from [Link]
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Tiwary, P., & Berne, B. J. (2021). Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States. Journal of Chemical Theory and Computation, 17(6), 3806–3814. [Link]
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Application Note: Ethyl 6-fluoro-4-hydroxy-2-naphthoate as a Versatile Scaffold for Combinatorial Library Development
Abstract
The naphthalene core is a well-established privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved therapeutics.[1][2] Its rigid bicyclic structure provides an excellent framework for presenting functional groups in a defined three-dimensional space, facilitating interactions with biological targets. This application note details the strategic use of Ethyl 6-fluoro-4-hydroxy-2-naphthoate as a starting point for combinatorial chemistry. We provide a rationale for its selection, outlining the synthetic utility of its distinct functional handles: a nucleophilic hydroxyl group and an ester group that can be readily converted to a versatile carboxylic acid. Detailed, field-tested protocols for diversification at these positions are provided, enabling researchers to rapidly generate libraries of novel compounds for high-throughput screening.
The Strategic Value of the Scaffold
This compound is an ideal scaffold for combinatorial library synthesis due to several key features:
-
Privileged Naphthoate Core: The naphthalene ring system is a proven pharmacophore found in drugs like Naproxen and Propranolol.[1] Its inherent planarity and aromaticity make it suitable for engaging with binding sites in proteins, such as the ATP-binding site of kinases.
-
Orthogonal Functional Handles: The scaffold possesses two primary points for diversification that can be addressed with distinct, non-interfering chemical reactions. The phenolic hydroxyl group at the C4 position and the ethyl ester at the C2 position allow for sequential or parallel synthetic strategies.
-
Modulating Fluorine Substituent: The fluorine atom at the C6 position can significantly enhance pharmacokinetic properties. It is known to improve metabolic stability by blocking potential sites of oxidation and can increase binding affinity through favorable electronic interactions with target proteins.
-
Synthetic Tractability: The functional groups present are amenable to robust, high-yield chemical transformations that are well-suited for the parallel synthesis formats required for library production.
Physicochemical Properties
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 1093073-40-5[3] |
| Molecular Formula | C₁₃H₁₁FO₃ |
| Molecular Weight | 234.22 g/mol |
Combinatorial Library Synthesis Strategy
The overall strategy involves a two-pronged diversification approach. First, the 4-hydroxyl group is modified, typically through alkylation, to introduce a diverse set of "R1" groups. Subsequently, the 2-ethyl ester is hydrolyzed to the corresponding carboxylic acid, which then serves as an anchor point for coupling with a library of amines to introduce "R2" groups.
Diagram 1: General workflow for combinatorial library synthesis.
Protocol 3.1: Diversification of the 4-Hydroxyl Group via Williamson Ether Synthesis
The Williamson ether synthesis is a classic and reliable method for forming ethers via an SN2 reaction between an alkoxide and an organic halide.[4] The phenolic proton of the naphthoate scaffold is sufficiently acidic to be deprotonated by a moderate base like potassium carbonate.
Causality: We select potassium carbonate as the base because it is mild, inexpensive, and easily removed during workup. A polar aprotic solvent like DMF is used to ensure solubility of the reactants and facilitate the SN2 mechanism. The reaction is best performed with primary or benzylic halides, as secondary and tertiary halides are more prone to elimination side reactions.[5]
Step-by-Step Protocol:
-
Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq.).
-
Solvent & Base: Add anhydrous N,N-Dimethylformamide (DMF, approx. 0.2 M concentration) followed by potassium carbonate (K₂CO₃, 2.0 eq.).
-
Reagent Addition: Add the desired alkyl halide (R1-X, e.g., benzyl bromide, ethyl iodide) (1.2 eq.).
-
Reaction: Stir the mixture at room temperature or heat to 50-60 °C for 4-16 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Pour the mixture into water and extract with an organic solvent (e.g., Ethyl Acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.
Table 1: Representative Alkyl Halide Building Blocks (R1-X)
| Reagent Name | Structure (R1 Group) | Type | Notes |
| Benzyl Bromide | -CH₂-Ph | Benzylic | Highly reactive, typically fast reaction. |
| Ethyl Iodide | -CH₂CH₃ | Primary | Good for introducing small alkyl chains. |
| 3-Chlorobenzyl Bromide | -CH₂-(3-Cl-Ph) | Benzylic | Introduces a handle for further chemistry. |
| 1-Bromo-4-fluorobutane | -(CH₂)₄-F | Primary | Incorporates an aliphatic fluorine atom. |
Protocol 3.2: Diversification of the 2-Carboxylate Group via Amide Coupling
Following O-alkylation, the ethyl ester is hydrolyzed to the carboxylic acid. This acid is then activated and coupled with a library of amines to generate the final amide products. HATU is a highly efficient coupling reagent that minimizes racemization and works well even with hindered amines.[6][7]
Causality: The amide bond formation proceeds in two stages. First, the ester is saponified using a base like lithium hydroxide. The resulting carboxylic acid is then activated with HATU in the presence of a non-nucleophilic base like DIPEA to form a highly reactive OAt-active ester.[6][7] This active ester is then readily attacked by the incoming amine nucleophile to form the stable amide bond. Pre-activation of the acid with HATU for 15-30 minutes before adding the amine can improve yields, especially with less nucleophilic amines.[6][8]
Step-by-Step Protocol:
Part A: Saponification
-
Setup: Dissolve the O-alkylated intermediate from Protocol 3.1 (1.0 eq.) in a mixture of Tetrahydrofuran (THF) and water (e.g., 3:1 ratio).
-
Hydrolysis: Add lithium hydroxide (LiOH, 3.0 eq.) and stir the mixture at room temperature until the starting material is consumed (monitored by TLC or LC-MS).
-
Acidification: Carefully acidify the mixture to pH ~2-3 with 1N HCl.
-
Extraction: Extract the aqueous layer with Ethyl Acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the carboxylic acid intermediate, which is often used in the next step without further purification.
Part B: HATU Amide Coupling
-
Setup: Under an inert atmosphere, dissolve the carboxylic acid intermediate (1.0 eq.) in anhydrous DMF.
-
Activation: Add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) (1.1 eq.) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq.). Stir for 15 minutes at room temperature for pre-activation.
-
Amine Addition: Add the desired amine (R2-NH₂, 1.2 eq.) to the activated mixture.
-
Reaction: Stir at room temperature for 2-12 hours. Monitor for completion by LC-MS.
-
Workup & Purification: Dilute the reaction with Ethyl Acetate and wash sequentially with saturated aqueous NaHCO₃ and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the final product by column chromatography or preparative HPLC.
Table 2: Representative Amine Building Blocks (R2-NH₂)
| Reagent Name | Structure (R2 Group) | Type | Notes |
| Morpholine | -N(CH₂CH₂)₂O | Secondary | Introduces a polar, drug-like heterocycle. |
| Aniline | -Ph | Primary | Core aromatic amine. |
| (R)-1-Phenylethylamine | -CH(CH₃)Ph | Primary | Introduces a chiral center. |
| Piperidine | -N(CH₂)₅ | Secondary | Common saturated heterocycle. |
Application Focus: Kinase Inhibitor Library Design
The naphthalene scaffold can function as an effective "hinge-binder," a key interaction motif for many kinase inhibitors that mimics the adenine portion of ATP. The diversified R1 and R2 groups can then explore adjacent hydrophobic pockets and solvent-exposed regions of the ATP binding site to achieve potency and selectivity.
Diagram 2: A typical high-throughput screening cascade for a kinase inhibitor program.
Conclusion
This compound is a superior scaffold for the efficient construction of diverse and medicinally relevant small molecule libraries. The protocols outlined in this note provide robust and reproducible methods for derivatizing the two key functional handles, enabling the rapid exploration of chemical space around a privileged core structure. This strategic approach accelerates the hit-finding process in modern drug discovery programs.
References
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The Williamson Ether Synthesis. University of Missouri–St. Louis. [Link]
-
HATU. Wikipedia. [Link]
-
Williamson ether synthesis (video). Khan Academy. [Link]
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]
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A Williamson ether synthesis is shown below. 2-naphthol in the presence of sodium hydroxide undergoes a... brainly.com. [Link]
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HATU coupling - what's the best order? Reddit. [Link]
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Synthesis of novel naphthoquinone aliphatic amides and esters and their anticancer evaluation. PubMed. [Link]
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Synthesis and Application of [¹⁴C]Ethyl 6-fluoro-4-hydroxy-2-naphthoate for Preclinical Metabolic Profiling
An Application Note for Drug Development Professionals
Abstract The development of new chemical entities (NCEs) requires a thorough understanding of their absorption, distribution, metabolism, and excretion (ADME) properties.[1] Radiolabeled compounds are indispensable tools in these investigations, providing quantitative data on the metabolic fate of a drug candidate.[2] This application note provides a detailed protocol for the synthesis, purification, and characterization of Carbon-14 labeled Ethyl 6-fluoro-4-hydroxy-2-naphthoate. The strategic placement of a fluorine atom can significantly alter metabolic pathways, often to enhance stability, making it crucial to study its metabolic profile.[3][4] We present a multi-step synthetic route designed for the late-stage introduction of the ¹⁴C-label, maximizing efficiency and minimizing handling of radioactive materials.[5] Furthermore, this guide details the application of the synthesized radiotracer in a foundational in vitro metabolic stability assay using cryopreserved human hepatocytes, a key experiment in preclinical drug development.
Rationale and Strategy
The Imperative of Radiolabeling in ADME Studies
Regulatory agencies require a comprehensive understanding of a drug's metabolic pathways before it can advance to large-scale clinical trials.[1] While modern mass spectrometry is powerful, radiolabeling with isotopes like Carbon-14 remains the gold standard for quantitative ADME studies.[2] A ¹⁴C-label, being chemically identical to stable carbon, ensures that the labeled molecule behaves identically to the parent drug in biological systems.[6] Its long half-life is ideal for tracking the compound and all its metabolites over the course of extended studies, ensuring a complete mass balance and revealing metabolic "hot spots".[7]
Strategic Considerations for Fluorinated Aromatics
The introduction of fluorine into drug candidates is a common medicinal chemistry strategy to modulate physicochemical properties and metabolic stability.[4][8] Fluorine substitution at a potential site of metabolism can block oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life.[3] However, this can also shunt metabolism to alternative pathways, potentially forming unique or unexpected metabolites.[3][9] Therefore, empirically determining the metabolic profile of a fluorinated compound like this compound is a critical step in de-risking its development.
Synthetic Approach: Late-Stage ¹⁴C-Carboxylation
The chosen synthetic strategy involves preparing a key Grignard precursor, allowing for the introduction of the ¹⁴C label in a late-stage step using [¹⁴C]CO₂, which is generated from Ba[¹⁴C]CO₃.[6] This approach offers several advantages over traditional methods where the label is introduced early:
-
Efficiency: It reduces the number of synthetic steps involving radioactive material, which simplifies handling and reduces radioactive waste.[5]
-
Flexibility: The non-radiolabeled synthesis can be optimized independently before committing valuable radiolabeled starting material.
-
Label Stability: Placing the ¹⁴C-label within the core carboxylate group ensures it is highly unlikely to be lost during metabolic transformations, providing a reliable tracer for the entire molecular scaffold.[7]
Synthesis of [¹⁴C]this compound
The overall workflow is a multi-step process beginning with commercially available starting materials, leading to a key bromo-intermediate that is then subjected to radiolabeling.
Caption: Synthetic workflow for [¹⁴C]this compound.
Protocol 2.1: Synthesis of the Radiolabeled Naphthoic Acid
Causality: This protocol first creates a Grignard reagent from a stable bromo-intermediate. This organometallic species is highly nucleophilic and will readily attack the electrophilic carbon in [¹⁴C]CO₂, forming the C-¹⁴C bond that incorporates the radiolabel.
-
Preparation of Grignard Reagent: In a flame-dried, three-neck flask under an inert argon atmosphere, place magnesium turnings (1.2 eq). Add a solution of the precursor, 1-bromo-4-fluoro-2-methoxynaphthalene (1.0 eq), in anhydrous THF. Initiate the reaction with a heat gun and maintain a gentle reflux until the magnesium is consumed. Cool the resulting dark solution to 0 °C.
-
Generation of [¹⁴C]CO₂: In a separate, connected gas-generation apparatus, place Barium [¹⁴C]Carbonate (Ba[¹⁴C]CO₃) with a specific activity of 50-60 mCi/mmol.[6] Slowly add concentrated sulfuric acid dropwise to the frozen Ba[¹⁴C]CO₃ to generate [¹⁴C]CO₂ gas. This reaction must be performed in a closed, vacuum-manifold system to ensure all the generated radioactive gas is transferred.[6]
-
Carboxylation: Bubble the generated [¹⁴C]CO₂ gas through the cooled Grignard solution at 0 °C with vigorous stirring. The reaction is typically rapid. After the gas transfer is complete, allow the mixture to warm to room temperature and stir for 1 hour.
-
Quench and Extraction: Cautiously quench the reaction by adding saturated aqueous NH₄Cl solution. Acidify the mixture with 1M HCl to a pH of ~2. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude [carboxy-¹⁴C]4-fluoro-3-methoxy-2-naphthoic acid.
Protocol 2.2: Esterification and Final Deprotection
Causality: The crude radiolabeled acid is converted to its ethyl ester to match the target molecule. A subsequent demethylation step unmasks the hydroxyl group, which is a common site for Phase II metabolic conjugation (e.g., glucuronidation).
-
Esterification: Dissolve the crude acid from the previous step in anhydrous ethanol. Add concentrated sulfuric acid (catalytic amount) and heat the mixture to reflux for 4 hours. Monitor reaction completion by radio-TLC.
-
Work-up: Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate. Combine the organic layers, dry over Na₂SO₄, and concentrate in vacuo.
-
Demethylation: Dissolve the crude ester in anhydrous dichloromethane (DCM) and cool to -78 °C under argon. Add boron tribromide (BBr₃) (1.5 eq) dropwise. Stir at -78 °C for 1 hour, then allow the reaction to warm slowly to room temperature overnight.
-
Final Quench: Carefully quench the reaction by slowly adding methanol, followed by water. Extract with DCM, dry the combined organic layers, and concentrate to yield the crude final product.
Protocol 2.3: Purification and Quality Control
Causality: Purification is a critical step to ensure that any observed biological activity or metabolic fate is due to the target compound and not impurities.[10] High-Performance Liquid Chromatography (HPLC) is the standard for purifying radiopharmaceuticals to achieve high radiochemical purity.[11]
-
HPLC Purification: Purify the crude product using reversed-phase HPLC.[12] A typical system would involve a C18 column with a gradient mobile phase of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid.
-
Fraction Collection: Monitor the column eluent with a UV detector and an in-line radioactivity detector.[13] Collect the fraction corresponding to the major radioactive peak that co-elutes with an authentic, non-labeled standard of this compound.
-
Characterization & QC:
-
Identity Confirmation: Confirm the structure of the purified product by co-elution with the authentic standard and by LC-MS to verify the molecular weight.[14]
-
Radiochemical Purity (RCP): Re-inject an aliquot of the purified fraction into the HPLC system to determine RCP. The purity should be ≥98%.
-
Specific Activity (SA): Determine the concentration of the purified compound by UV spectroscopy against a standard curve of the authentic standard. Measure the radioactivity of a known volume using a Liquid Scintillation Counter (LSC). Calculate the specific activity in mCi/mmol.
-
| Parameter | Target Specification | Method |
| Chemical Identity | Matches authentic standard | Co-elution (HPLC), LC-MS[14] |
| Radiochemical Purity | ≥ 98% | Radio-HPLC |
| Chemical Purity | ≥ 98% | HPLC-UV[13] |
| Specific Activity | 50 - 60 mCi/mmol | LSC and UV-Vis Spectroscopy |
Application: In Vitro Metabolic Stability Assay
This protocol outlines the use of the synthesized [¹⁴C]this compound to determine its metabolic stability in human liver hepatocytes. This assay measures the rate of disappearance of the parent compound over time, providing an estimate of its intrinsic clearance.[15][16]
Caption: Workflow for an in vitro metabolic stability assay using hepatocytes.
Protocol 3.1: Hepatocyte Incubation
-
Hepatocyte Preparation: Thaw cryopreserved human hepatocytes according to the supplier's instructions in a 37°C water bath.[16] Gently resuspend the cells in pre-warmed Williams Medium E and determine cell viability and density using the trypan blue exclusion method. Dilute the cell suspension to a final density of 1 x 10⁶ viable cells/mL.[16]
-
Dosing Solution: Prepare a 1 µM working solution of [¹⁴C]this compound in incubation medium. The final concentration of the organic solvent (e.g., DMSO) should not exceed 0.1% to avoid cytotoxicity.[17]
-
Initiate Incubation: In a 12-well plate, combine equal volumes of the hepatocyte suspension (step 1) and the dosing solution (step 2) to achieve a final cell density of 0.5 x 10⁶ cells/mL and a final substrate concentration of 1 µM.[16] Include a negative control using heat-inactivated hepatocytes to measure non-enzymatic degradation.[16]
-
Sampling: Place the plate on an orbital shaker in an incubator at 37°C. At designated time points (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw an aliquot (e.g., 50 µL) from the incubation wells.[16]
-
Quench Reaction: Immediately transfer the aliquot into a tube containing a quenching solution (e.g., 100 µL of ice-cold acetonitrile) to stop all enzymatic activity.[18]
-
Sample Processing: Vortex the quenched samples and centrifuge at high speed to pellet the precipitated proteins. Transfer the supernatant to a clean vial for analysis.
Protocol 3.2: Data Analysis
-
LC-MS/Radiometric Analysis: Analyze the supernatant from each time point using an LC-MS system equipped with an in-line radiometric detector.[19]
-
Quantification: Integrate the radioactive peak corresponding to the parent compound ([¹⁴C]this compound) at each time point.
-
Calculation:
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
-
Plot the natural log of the percent remaining versus time. The slope of the linear regression line (k) is the elimination rate constant.
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .[16]
-
Calculate the in vitro intrinsic clearance (CLint) using the formula: CLint (µL/min/10⁶ cells) = (0.693 / t½) x (Incubation Volume / Cell Number) .[16]
-
Conclusion
This application note provides a comprehensive and technically grounded guide for the synthesis of [¹⁴C]this compound. The described late-stage radiolabeling strategy is efficient and robust, yielding a high-purity radiotracer suitable for demanding preclinical studies. The subsequent application protocol for an in vitro metabolic stability assay demonstrates the utility of this compound in generating critical data for drug development programs. By following these detailed methodologies, researchers can confidently produce and utilize this valuable tool to investigate the metabolic fate of fluorinated naphthoate-based compounds, enabling informed decisions in the lead optimization and candidate selection process.
References
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ResearchGate. (n.d.). Fluoro Substitution of Carcinogenic Aromatic Hydrocarbons: Models for Understanding Mechanisms of Metabolic Activation and of Oxygen Transfer Catalyzed by Cytochrome P450. Available at: [Link]
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BioIVT. (2025). How to Conduct an In Vitro Metabolic Stability Study. Available at: [Link]
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Moravek. (n.d.). The Importance of Purification for Radiolabeled Compounds. Available at: [Link]
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Moravek. (n.d.). How NMR and MS Are Used in Custom Radiolabeling. Available at: [Link]
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ResearchGate. (n.d.). Tritium labelling of pharmaceuticals. Available at: [Link]
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Heitmann, B., et al. (2022). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. Chemical Reviews. Available at: [Link]
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PubMed. (2022). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. Available at: [Link]
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Fidelta. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. Available at: [Link]
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MDPI. (n.d.). The Development and Application of Tritium-Labeled Compounds in Biomedical Research. Available at: [Link]
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Selcia. (2024). Tritium Radiosynthesis: Illuminating the Pathways of Science and Innovation. Available at: [Link]
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NIH National Center for Biotechnology Information. (2022). Rapid Purification and Formulation of Radiopharmaceuticals via Thin-Layer Chromatography. Available at: [Link]
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PubMed. (2021). Spectrally accurate quantitative analysis of isotope-labeled compounds. Available at: [Link]
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IAEA. (n.d.). Radiochemical purity control of radiolabeled drugs. Available at: [Link]
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ACS Publications. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Available at: [Link]
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Annual Reviews. (n.d.). METABOLISM OF FLUORINE-CONTAINING DRUGS. Available at: [Link]
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NIH National Center for Biotechnology Information. (n.d.). Pipeline Impact of Radiolabeled Compounds in Drug Discovery and Development. Available at: [Link]
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Royal Society of Chemistry. (2011). Chapter 2: Labelling Compounds with Carbon-13 and Carbon-14. Available at: [Link]
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Selcia. (2024). Late-Stage Carbon-14 Labelling and Isotope Exchange Techniques in Radiochemistry. Available at: [Link]
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Almac Group. (n.d.). Isotopic API labelling with carbon-14. Available at: [Link]
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Application Notes and Protocols: Ethyl 6-fluoro-4-hydroxy-2-naphthoate in Materials Science
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides an in-depth exploration of the potential applications of Ethyl 6-fluoro-4-hydroxy-2-naphthoate in advanced materials science. While direct literature on this specific molecule is emerging, its structural components—a fluorinated naphthalene core, a reactive hydroxyl group, and an ester functionality—position it as a highly valuable monomer for the synthesis of high-performance polymers and functional organic materials. This document synthesizes information from related classes of compounds to propose detailed protocols for its use in the development of fluorinated polyamides and as a component in organic light-emitting diodes (OLEDs). The protocols are designed to be self-validating, with integrated characterization steps to confirm the properties of the resulting materials.
Introduction: The Molecular Architecture and its Potential
This compound is a multifunctional aromatic compound. Its utility in materials science is predicated on the synergistic effects of its constituent moieties:
-
Naphthalene Core: The rigid, planar naphthalene backbone is a well-established building block for polymers with high thermal stability and mechanical strength. Its extended π-conjugated system is also beneficial for applications in organic electronics where charge transport is crucial.[1][2]
-
Fluorine Substitution: The incorporation of a fluorine atom imparts several desirable properties. The strong carbon-fluorine bond enhances thermal and oxidative stability.[3] Furthermore, fluorine's high electronegativity can lower the dielectric constant and moisture absorption of a polymer, making it suitable for microelectronics applications.[4][5] It also tends to increase solubility in organic solvents, aiding in processability.
-
Hydroxyl and Ethyl Ester Groups: These two functional groups provide versatile reaction sites for polymerization. The hydroxyl group is a classic nucleophile for forming ester or ether linkages, common in polyesters and polyethers. The ethyl ester can be readily hydrolyzed to a carboxylic acid, which can then be used in amidization reactions to form polyamides, or in other esterification reactions.
This unique combination of features makes this compound a promising candidate for creating novel materials with enhanced thermal, dielectric, and optical properties.
Application I: High-Performance Fluorinated Polyamides
Rationale: Aromatic polyamides are renowned for their exceptional thermal and mechanical properties. By incorporating the fluorinated naphthalene structure of this compound, it is possible to synthesize novel polyamides with lower dielectric constants, reduced moisture uptake, and improved solubility, without significantly compromising their high-temperature performance.[6][7]
Synthetic Workflow Overview
The synthesis of a polyamide from this compound first requires the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is followed by the conversion of the carboxylic acid to a more reactive acyl chloride. The resulting monomer, 6-fluoro-4-hydroxy-2-naphthoyl chloride, can then be polymerized with an aromatic diamine via a low-temperature solution polycondensation.
Caption: Workflow for the synthesis and characterization of a novel fluorinated polyamide.
Detailed Experimental Protocols
Protocol 2.2.1: Synthesis of 6-fluoro-4-hydroxy-2-naphthoic acid
-
Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 10.0 g of this compound in 100 mL of ethanol.
-
Reaction: Add a solution of 5.0 g of potassium hydroxide in 20 mL of water to the flask.
-
Reflux: Heat the mixture to reflux and maintain for 4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with 100 mL of water.
-
Acidification: Slowly acidify the solution with 2M hydrochloric acid until a precipitate forms (pH ~2-3).
-
Isolation: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry in a vacuum oven at 80 °C overnight.
Protocol 2.2.2: Synthesis of Fluorinated Polyamide via Solution Polycondensation
-
Monomer Preparation: First, convert the synthesized 6-fluoro-4-hydroxy-2-naphthoic acid to its acyl chloride by reacting with thionyl chloride in the presence of a catalytic amount of DMF. Purify the resulting acyl chloride by distillation or recrystallization.
-
Setup: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a drying tube, dissolve 10 mmol of an aromatic diamine (e.g., 4,4'-oxydianiline) in 50 mL of anhydrous N-methyl-2-pyrrolidone (NMP) containing 0.5 g of lithium chloride.
-
Reaction: Cool the solution to 0 °C in an ice bath. Slowly add 10 mmol of the 6-fluoro-4-hydroxy-2-naphthoyl chloride to the stirred solution.
-
Polymerization: Allow the reaction to slowly warm to room temperature and continue stirring for 24 hours under a nitrogen atmosphere. The viscosity of the solution will increase as the polymerization proceeds.[8]
-
Precipitation: Pour the viscous polymer solution into 500 mL of rapidly stirring methanol.
-
Purification: Collect the fibrous polymer precipitate by filtration, wash extensively with methanol and water, and dry in a vacuum oven at 100 °C for 24 hours.
Characterization of the Fluorinated Polyamide
The resulting polymer should be characterized to confirm its structure and evaluate its properties.
| Property | Test Method | Expected Outcome |
| Structure | FTIR Spectroscopy | Appearance of characteristic amide bands (N-H stretch ~3300 cm⁻¹, C=O stretch ~1650 cm⁻¹) and disappearance of acyl chloride and amine peaks. |
| Thermal Stability | Thermogravimetric Analysis (TGA)[9] | High decomposition temperature (>450 °C in N₂), indicating excellent thermal stability due to the aromatic backbone.[10] |
| Glass Transition | Differential Scanning Calorimetry (DSC) | A high glass transition temperature (Tg), characteristic of rigid aromatic polymers. |
| Dielectric Properties | Dielectric Spectroscopy | A low dielectric constant (Dk < 3.0) and low dissipation factor (Df), benefiting from the presence of fluorine.[11] |
| Solubility | Solubility Tests | Good solubility in aprotic polar solvents like NMP, DMAc, and DMF, facilitated by the fluorine substitution. |
Application II: Monomer for Organic Light-Emitting Diodes (OLEDs)
Rationale: The naphthalene core of this compound provides a rigid, electron-rich system that is a common feature in materials used for OLEDs.[1] The fluorine atom can help to tune the HOMO/LUMO energy levels and improve the thermal stability of the final material. The hydroxyl and ester groups offer synthetic handles to incorporate this fluoronaphthyl moiety into larger conjugated molecules or polymers for use as emitters, hosts, or charge transport materials.[2]
Synthetic Workflow for an OLED Emitter
A common strategy for creating OLED materials is to use cross-coupling reactions, such as the Suzuki coupling, to build larger conjugated systems. In this workflow, the this compound can be first converted to a triflate or halide at the 4-position, making it suitable for coupling with a boronic acid or ester derivative of another aromatic system (e.g., a hole-transporting moiety like triphenylamine).
Caption: Synthetic and fabrication workflow for an OLED material.
Detailed Experimental Protocols
Protocol 3.2.1: Synthesis of a Fluoronaphthyl-based Emitter via Suzuki Coupling
-
Triflation: React this compound with trifluoromethanesulfonic anhydride in the presence of pyridine to convert the hydroxyl group into a triflate, which is an excellent leaving group for Suzuki coupling. Purify the product by column chromatography.
-
Setup: In a Schlenk flask, combine the triflated naphthoate derivative (1.0 eq), an appropriate aromatic boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ (3.0 eq).
-
Reaction: Add a degassed solvent mixture (e.g., toluene/ethanol/water). Heat the reaction mixture to reflux under an inert atmosphere for 12-24 hours. Monitor the reaction by TLC.
-
Work-up: After cooling, perform a liquid-liquid extraction (e.g., with ethyl acetate and water). Dry the organic layer, remove the solvent, and purify the crude product by column chromatography.
-
Final Purification: For OLED applications, high purity is essential. The final compound should be purified by temperature-gradient sublimation.
Protocol 3.2.2: OLED Device Fabrication and Characterization
-
Substrate Preparation: Clean patterned indium tin oxide (ITO) coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates and treat them with UV-ozone or oxygen plasma.
-
Thin-Film Deposition: Deposit the organic layers and the metal cathode sequentially onto the ITO substrate in a high-vacuum thermal evaporation system (pressure < 10⁻⁶ Torr).[12] A typical device structure might be: ITO / Hole Injection Layer / Hole Transport Layer / Emissive Layer (host doped with the synthesized emitter) / Electron Transport Layer / Electron Injection Layer / Al cathode.
-
Encapsulation: Encapsulate the fabricated device in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to prevent degradation from moisture and oxygen.
-
Characterization:
-
Photoluminescence (PL) and UV-Vis Spectroscopy: Measure the absorption and emission spectra of the synthesized material in solution and as a thin film to determine its optical properties and bandgap.[13][14]
-
Electroluminescence (EL): Measure the current density-voltage-luminance (J-V-L) characteristics and the EL spectrum of the fabricated OLED device.
-
Efficiency Measurement: Calculate the external quantum efficiency (EQE), current efficiency, and power efficiency from the J-V-L data.
-
Safety and Handling
-
This compound and its derivatives should be handled in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
Refer to the Material Safety Data Sheet (MSDS) for specific handling and disposal information.
-
Reactions involving thionyl chloride and triflic anhydride are highly corrosive and release toxic fumes; they must be performed with extreme caution in a fume hood.
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BenchChem. (2025). Development of 1,4-Difluoronaphthalene-based materials for organic light-emitting diodes (OLEDs). Retrieved from BenchChem website.[15]
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Der-Jang Liaw, K., Kung-Li Wang, K., et al. (2012). Advanced polyimide materials: Syntheses, physical properties and applications. Progress in Polymer Science.[17]
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Li, H., Bao, F., Li, S., et al. (2023). Preparation of fluorinated polyimides with low dielectric constants and low dielectric losses by combining ester groups and triphenyl pyridine structures. Polymer Chemistry.[4][18]
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NC State University Libraries. (n.d.). Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition. Retrieved from NC State University Libraries website.[10]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Naphthalene and Anthracene Derivatives in Modern OLED Technology. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.[1]
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Vacuumequipment. (2019). Thin Films Deposition of Organic Materials. Retrieved from Vacuumequipment website.[12]
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St. Clair, A. K., St. Clair, T. L., & Shevket, K. I. (1993). FUNDAMENTAL INSIGHT ON DEVELOPING LOW DIELECTRIC CONSTANT POLYIMIDES. NASA Technical Reports Server.[5]
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MDPI. (2021). Structural Geometry Variation of 1,4-Naphthalene-Based Co-Polymers to Tune the Device Performance of PVK-Host-Based OLEDs. Retrieved from MDPI website.[2]
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Mueller, A. (2006). Fluorinated Hyperbranched Polymers. Material Matters, 1(1), 4.
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Industrial Chemistry & Materials. (2025). Synthesis and properties of a novel perfluorinated polyimide with high toughness, low dielectric constant and low dissipation factor. RSC Publishing.[11]
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ResearchGate. (2025). Synthesis and Properties of Fluorinated Polyamides Based on 2,7-Bis(4-amino-2-trifluoromethylphenoxy)naphthalene. Retrieved from ResearchGate.[6]
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ResearchGate. (2011). Fluorinated ortho-linked polyamides derived from non-coplanar 1,1′-thiobis(2-naphthol): synthesis and. Retrieved from SciSpace.[19]
-
ResearchGate. (n.d.). SYNTHESIS AND CHARACTERIZATION OF FLUORINATED POLYAMIDES DERIVED FROM UNSYMMETRICAL DIAMINES CONTAINING THE PHTHALAZINONE MOIETY. Retrieved from ResearchGate.[7]
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Wikipedia. (n.d.). Solution polymerization. Retrieved from Wikipedia.[20]
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ResearchGate. (2011). Fluorinated ortho-linked polyamides derived from non-coplanar 1,1′-thiobis(2-naphthol): Synthesis and characterization. Retrieved from ResearchGate.[8]
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Application Note: Chemoinformatic Analysis of a Library of Ethyl 6-fluoro-4-hydroxy-2-naphthoate Analogs for Accelerated Drug Discovery
Introduction
Ethyl 6-fluoro-4-hydroxy-2-naphthoate and its analogs represent a class of compounds with significant potential in medicinal chemistry. Their scaffold is a privileged structure, often associated with a range of biological activities. Traditional methods of drug discovery, relying on extensive synthesis and biological screening, are both time-consuming and resource-intensive.[1][2] Chemoinformatics, an interdisciplinary field combining chemistry, computer science, and data analytics, offers a powerful alternative to accelerate this process.[3][4][5] By leveraging computational tools, we can predict the properties of novel compounds, prioritize synthesis efforts, and gain deeper insights into their mechanism of action at a molecular level.[3]
This application note provides a comprehensive guide for the chemoinformatic analysis of a library of this compound analogs. We will detail a systematic workflow, from library generation and characterization to advanced computational modeling techniques such as Quantitative Structure-Activity Relationship (QSAR), molecular docking, ADMET prediction, and molecular dynamics simulations. The protocols outlined herein are designed to be adaptable and provide a robust framework for researchers in drug discovery and development.
Rationale and Strategy: A Multi-faceted In Silico Approach
The core principle of this workflow is to systematically filter and prioritize a virtual library of this compound analogs based on their predicted biological activity and drug-like properties. This in silico cascade minimizes the need for extensive wet-lab experimentation in the early phases of drug discovery.[1]
Our strategy involves a multi-step computational analysis:
-
Virtual Library Design: Generation of a diverse library of analogs by systematic modification of the parent scaffold.
-
Physicochemical Profiling and Drug-Likeness Assessment: Initial filtering of the library based on key molecular properties to ensure favorable pharmacokinetics.
-
Quantitative Structure-Activity Relationship (QSAR) Modeling: Development of a predictive model to correlate structural features with biological activity.[6][7]
-
Structure-Based Virtual Screening via Molecular Docking: Identification of promising candidates by simulating their binding to a putative biological target.[8]
-
ADMET Prediction: In-depth analysis of the absorption, distribution, metabolism, excretion, and toxicity profiles of the top-ranked candidates.[9][10]
-
Molecular Dynamics (MD) Simulations: Elucidation of the dynamic behavior and stability of the ligand-protein complexes for the most promising candidates.[11]
This integrated approach ensures that only the most promising compounds, with a high probability of both efficacy and safety, are advanced for synthesis and experimental validation.
Protocols and Methodologies
Virtual Library Generation and Preparation
The initial step involves the creation of a virtual library of this compound analogs. This can be achieved by systematically modifying the core scaffold at various positions with a diverse set of functional groups.
Protocol:
-
Scaffold Definition: Define the core structure of this compound.
-
Substitution Site Selection: Identify chemically feasible positions for substitution (e.g., the phenyl ring, the hydroxyl group).
-
Fragment Library Selection: Choose a library of substituents with diverse physicochemical properties (e.g., alkyl chains, halogens, aromatic rings, hydrogen bond donors/acceptors).
-
Combinatorial Library Generation: Use software such as RDKit or ChemDraw to enumerate all possible combinations of the core scaffold and the selected fragments.
-
3D Structure Generation and Energy Minimization: Convert the 2D structures to 3D and perform energy minimization using a suitable force field (e.g., MMFF94) to obtain stable conformations.
Physicochemical Profiling and Drug-Likeness Filtering
A crucial step in early drug discovery is to ensure that the designed compounds possess drug-like properties. This is often assessed using Lipinski's Rule of Five and other physicochemical descriptors.
Protocol:
-
Descriptor Calculation: For each molecule in the library, calculate the following descriptors using tools like RDKit or MOE (Molecular Operating Environment):
-
Molecular Weight (MW)
-
LogP (octanol-water partition coefficient)
-
Number of Hydrogen Bond Donors (HBD)
-
Number of Hydrogen Bond Acceptors (HBA)
-
Topological Polar Surface Area (TPSA)
-
Number of Rotatable Bonds (nRotB)
-
-
Filtering: Apply the following filters to the library:
-
Lipinski's Rule of Five:
-
MW ≤ 500 Da
-
LogP ≤ 5
-
HBD ≤ 5
-
HBA ≤ 10
-
-
Other common filters:
-
TPSA ≤ 140 Ų
-
nRotB ≤ 10
-
-
-
PAINS Filtering: Remove compounds containing Pan-Assay Interference Compounds (PAINS) motifs, which are known to cause non-specific assay results.
Table 1: Example Physicochemical Properties of Selected Analogs
| Compound ID | Molecular Formula | MW ( g/mol ) | LogP | HBD | HBA | TPSA (Ų) | nRotB | Lipinski's Rule of Five |
| Naphthoate-001 | C₁₃H₁₁FO₃ | 246.23 | 2.8 | 1 | 3 | 67.8 | 3 | Pass |
| Naphthoate-002 | C₁₄H₁₃FO₃ | 260.25 | 3.2 | 1 | 3 | 67.8 | 4 | Pass |
| Naphthoate-003 | C₁₃H₁₀BrFO₃ | 325.12 | 3.6 | 1 | 3 | 67.8 | 3 | Pass |
| Naphthoate-004 | C₁₅H₁₅FO₄ | 290.28 | 2.5 | 1 | 4 | 77.0 | 4 | Pass |
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR models establish a mathematical relationship between the chemical structure and the biological activity of a set of compounds.[6][12][13] This allows for the prediction of activity for new, untested compounds.[1]
Protocol:
-
Data Set Preparation:
-
Assemble a training set of this compound analogs with known biological activity (e.g., IC₅₀ values).
-
Divide the dataset into a training set (typically 80%) and a test set (20%) for model validation.
-
-
Descriptor Calculation: Calculate a wide range of molecular descriptors (e.g., 2D, 3D, electronic, topological) for all compounds in the dataset.
-
Model Building: Use a statistical method, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms (e.g., random forest, support vector machines), to build the QSAR model.
-
Model Validation:
-
Internal Validation: Use cross-validation (e.g., leave-one-out) to assess the robustness of the model. Key statistical parameters include the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (Q²).
-
External Validation: Use the test set to evaluate the predictive power of the model on unseen data. Calculate the predictive R² (R²_pred).
-
-
Activity Prediction: Use the validated QSAR model to predict the biological activity of the virtual library of analogs.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[8][14][15] This technique is instrumental in structure-based drug design for identifying potential binding modes and estimating binding affinity.[8]
Protocol:
-
Target Protein Preparation:
-
Ligand Preparation:
-
Prepare the 3D structures of the this compound analogs.
-
Assign partial charges and define rotatable bonds.
-
-
Binding Site Definition:
-
Identify the binding site on the target protein. This can be based on the location of a co-crystallized ligand or predicted using binding site detection algorithms.
-
-
Docking Simulation:
-
Results Analysis:
-
Rank the ligands based on their predicted binding affinities (e.g., docking score in kcal/mol).
-
Visualize the protein-ligand interactions for the top-ranked compounds using molecular visualization software like UCSF Chimera or PyMOL to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions).[26][27][28][29][30]
-
Table 2: Example Molecular Docking Results
| Compound ID | Docking Score (kcal/mol) | Key Interacting Residues | Number of H-Bonds |
| Naphthoate-001 | -8.5 | TYR234, LYS123, ASP345 | 2 |
| Naphthoate-002 | -8.2 | TYR234, LYS123, ASP345 | 2 |
| Naphthoate-003 | -9.1 | TYR234, LYS123, ASP345, PHE456 | 2 |
| Naphthoate-004 | -9.5 | TYR234, LYS123, ASP345, SER125 | 3 |
ADMET Prediction
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is crucial for identifying compounds with favorable pharmacokinetic and safety profiles.[9][10][31]
Protocol:
-
Input Data: Use the 2D or 3D structures of the top-ranked candidates from molecular docking.
-
Prediction Tool Selection: Utilize web-based servers or standalone software for ADMET prediction (e.g., SwissADME, pkCSM, ADMETlab).[9][32]
-
Property Prediction: Predict a range of ADMET properties, including:
-
Absorption: Human intestinal absorption (HIA), Caco-2 permeability.
-
Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding (PPB).
-
Metabolism: Cytochrome P450 (CYP) inhibition (e.g., CYP2D6, CYP3A4).
-
Excretion: Total clearance.
-
Toxicity: AMES toxicity, hERG inhibition, hepatotoxicity.
-
-
Analysis: Analyze the predicted ADMET profiles to identify potential liabilities and select candidates with the most favorable drug-like properties.
Table 3: Example ADMET Prediction Summary
| Compound ID | HIA | BBB Penetrant | CYP2D6 Inhibitor | hERG Inhibitor | AMES Toxic |
| Naphthoate-001 | High | No | No | No | No |
| Naphthoate-003 | High | No | Yes | No | No |
| Naphthoate-004 | High | No | No | No | No |
Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamic behavior of biomolecules over time, offering a more realistic representation of the protein-ligand interactions compared to the static picture from molecular docking.[11]
Protocol:
-
System Setup:
-
Use the best-ranked docked complex as the starting structure.
-
Solvate the complex in a water box with appropriate ions to neutralize the system.
-
-
Simulation Parameters:
-
Choose a suitable force field (e.g., AMBER, CHARMM).
-
Define the simulation parameters, including temperature, pressure, and simulation time (typically in the nanosecond range).
-
-
Simulation Execution: Run the MD simulation using software like GROMACS, NAMD, or AMBER.[33][34][35][36][37][38][39][40][41]
-
Trajectory Analysis:
-
Analyze the simulation trajectory to assess the stability of the protein-ligand complex.
-
Calculate metrics such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and protein-ligand hydrogen bonds over time.
-
Calculate the binding free energy using methods like MM/PBSA or MM/GBSA to get a more accurate estimation of binding affinity.
-
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Application Notes and Protocols for High-Throughput Screening of Ethyl 6-fluoro-4-hydroxy-2-naphthoate Derivatives
Introduction: Unlocking the Therapeutic Potential of Naphthoic Acid Scaffolds
The naphthoic acid scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities. Ethyl 6-fluoro-4-hydroxy-2-naphthoate and its analogs represent a promising class of small molecules with potential therapeutic applications ranging from anticancer agents to modulators of cellular stress pathways. High-throughput screening (HTS) is an indispensable tool in drug discovery, enabling the rapid evaluation of large chemical libraries to identify novel bioactive compounds.[1][2] This guide provides a detailed framework for the design and implementation of HTS campaigns targeting derivatives of this compound, with a primary focus on their recently identified role as potent modulators of endoplasmic reticulum (ER) stress.[3]
Rationale and Target Selection: Why Focus on ER Stress?
The endoplasmic reticulum is a critical organelle responsible for protein folding and modification.[3] A variety of cellular insults can disrupt ER homeostasis, leading to an accumulation of unfolded or misfolded proteins—a condition known as ER stress. To cope with this, cells activate a complex signaling network called the Unfolded Protein Response (UPR).[3] Chronic or unresolved ER stress is implicated in a multitude of diseases, including neurodegenerative disorders, metabolic diseases, and cancer.
Recent studies have identified hydroxynaphthoic acids as potent ameliorators of ER stress, acting as chemical chaperones to restore protein folding capacity.[3] A cell-based reporter assay has been successfully developed to screen for compounds with this activity, making it an excellent starting point for an HTS campaign.[3] This application note will primarily detail the use of this reporter assay, while also discussing alternative screening strategies based on other potential biological targets of naphthoic acid derivatives.
PART 1: The ER Stress Reporter Assay - A Primary Screening Strategy
This section outlines a robust cell-based assay for identifying derivatives of this compound that can alleviate ER stress. The assay utilizes a reporter gene construct where the expression of a reporter enzyme (e.g., luciferase) is driven by the promoter of an ER stress-inducible gene, such as Glucose-Regulated Protein 78 (GRP78).[3]
Principle of the Assay
When cells are subjected to an ER stress-inducing agent (e.g., tunicamycin or thapsigargin), the UPR is activated, leading to the upregulation of chaperone proteins like GRP78. In our engineered cell line, this increased GRP78 promoter activity results in a corresponding increase in the expression of the luciferase reporter gene. Compounds that alleviate ER stress will counteract the effect of the inducing agent, leading to a decrease in GRP78 promoter activity and, consequently, a reduction in the luminescent signal.
Diagram of the ER Stress Reporter Assay Principle
Caption: Workflow of the ER stress reporter assay.
Experimental Protocol: Step-by-Step Guide
1. Cell Line and Culture:
-
Utilize a stable cell line (e.g., HEK293T or HeLa) expressing a GRP78 promoter-luciferase reporter construct.
-
Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., puromycin) to maintain reporter expression.
2. Compound Library Preparation:
-
Prepare a stock solution of this compound derivatives in 100% dimethyl sulfoxide (DMSO).
-
Perform serial dilutions to create a concentration range for dose-response studies. For a primary screen, a single concentration of 10 µM is often used.
-
Utilize automated liquid handlers for accurate and reproducible plating of compounds into 384- or 1536-well microplates.[4]
3. Assay Procedure:
-
Seed the reporter cells into microplates at an optimized density and allow them to adhere overnight.
-
Add the compound library to the plates.
-
After a pre-incubation period with the compounds (e.g., 1 hour), add the ER stress-inducing agent (e.g., tunicamycin at a pre-determined EC50 concentration).
-
Include appropriate controls on each plate:
-
Negative Control: Cells treated with vehicle (DMSO) only.
-
Positive Control: Cells treated with the ER stress-inducing agent and vehicle.
-
-
Incubate the plates for a specified period (e.g., 16-24 hours) to allow for reporter gene expression.
-
Add a luciferase substrate solution (e.g., ONE-Glo™ Luciferase Assay System, Promega) to each well.
-
Measure luminescence using a plate reader.
PART 2: Data Analysis and Hit Identification
Rigorous data analysis is critical for the success of any HTS campaign.[5] The following steps will guide you through the process of identifying and validating "hits" from your primary screen.
Data Normalization and Quality Control:
-
Normalization: Raw luminescence values should be normalized to the plate controls. A common method is to calculate the percent inhibition:
% Inhibition = 100 * (1 - (Signal_compound - Mean_Negative_Control) / (Mean_Positive_Control - Mean_Negative_Control))
-
Z'-Factor: The Z'-factor is a statistical parameter used to assess the quality of an HTS assay.[6][7] It is calculated as follows:
Z' = 1 - (3 * (SD_Positive_Control + SD_Negative_Control)) / |Mean_Positive_Control - Mean_Negative_Control|
An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[8]
Hit Selection and Confirmation:
-
Primary Hit Selection: Compounds that exhibit a percent inhibition above a certain threshold (e.g., >50% or >3 standard deviations from the mean of the sample plate) are considered primary hits.
-
Hit Confirmation: Primary hits must be re-tested to confirm their activity and rule out false positives.[9] This involves re-screening the same compounds, often from a freshly prepared stock solution.
-
Dose-Response Analysis: Confirmed hits should be tested over a range of concentrations to determine their potency (EC50).
Table 1: Example HTS Data and Analysis
| Compound ID | Luminescence (RLU) | % Inhibition | Hit? (Threshold > 50%) |
| Naphtho-A01 | 45,000 | 55% | Yes |
| Naphtho-A02 | 85,000 | 15% | No |
| Naphtho-A03 | 25,000 | 75% | Yes |
| ... | ... | ... | ... |
| Positive Control | 100,000 | 0% | N/A |
| Negative Control | 10,000 | 100% | N/A |
PART 3: Secondary and Orthogonal Assays for Hit Validation
To increase confidence in the identified hits and elucidate their mechanism of action, it is essential to perform secondary and orthogonal assays.[10]
Western Blot Analysis of UPR Markers:
-
Treat cells with confirmed hits in the presence of an ER stress inducer.
-
Perform western blot analysis to measure the protein levels of key UPR markers such as GRP78, CHOP, and the phosphorylated forms of PERK and IRE1α.[3]
-
A true positive hit should demonstrate a reduction in the expression of these markers.
XBP1 Splicing Assay:
-
The splicing of X-box binding protein 1 (XBP1) mRNA is a hallmark of IRE1α activation.
-
Use RT-PCR to assess the ratio of spliced to unspliced XBP1 mRNA in cells treated with hit compounds and an ER stress inducer.
-
A decrease in the spliced XBP1 isoform would confirm the compound's activity in the IRE1α branch of the UPR.[3]
Diagram of the UPR Signaling Pathway and Points of Intervention
Caption: The UPR pathway and potential intervention by naphthoate derivatives.
PART 4: Alternative HTS Strategies for Naphthoic Acid Derivatives
While ER stress modulation is a promising avenue, the diverse biological activities of naphthoic acid derivatives warrant the consideration of other HTS approaches.
Biochemical Assays for Enzyme Inhibition:
-
Target Enzymes: Naphthoate derivatives have been reported to inhibit enzymes such as topoisomerase I, acetylcholinesterase, carbonic anhydrase, and alkaline phosphatase.[11]
-
Assay Formats:
-
Fluorescence-Based Assays: These are widely used in HTS due to their high sensitivity and versatility.[3] For example, a fluorogenic substrate can be used to measure the activity of a target enzyme, with inhibitors causing a decrease in the fluorescent signal.
-
Luminescence-Based Assays: Similar to fluorescence assays, these offer high sensitivity and a broad dynamic range.[11]
-
AlphaScreen® Assays: This bead-based technology is well-suited for studying biomolecular interactions and can be adapted for enzyme inhibition assays.
-
Cell-Based Phenotypic Screens:
-
Anticancer Activity: Given the reported cytotoxicity of some naphthoquinone derivatives, a cell-based proliferation assay (e.g., using CellTiter-Glo®) can be employed to screen for compounds that inhibit the growth of cancer cell lines.[12]
-
NF-κB Inhibition: Some naphthofuran derivatives have been shown to inhibit NF-κB transcriptional activity. An HTS campaign could utilize a reporter cell line with a luciferase gene under the control of an NF-κB response element.
Conclusion and Future Directions
This guide provides a comprehensive framework for the high-throughput screening of this compound derivatives. By focusing on the well-defined ER stress reporter assay, researchers can efficiently identify compounds with the potential to treat a wide range of diseases associated with proteostasis imbalance. The outlined secondary and orthogonal assays are crucial for validating hits and gaining insights into their mechanism of action. Furthermore, the exploration of alternative screening strategies targeting other known biological activities of this compound class will broaden the scope of drug discovery efforts. The successful implementation of these protocols will undoubtedly accelerate the translation of these promising chemical entities into novel therapeutics.
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Studying the pharmacokinetics of drugs containing the 6-fluoro-4-hydroxy-2-naphthoate moiety
Foreword: The Scientific Imperative
The 6-fluoro-4-hydroxy-2-naphthoate moiety represents a promising scaffold in modern medicinal chemistry. Its unique electronic and structural properties—a fluorinated naphthalene ring system—present both opportunities and challenges for drug development. Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of drug candidates incorporating this moiety is not merely a regulatory requirement; it is a fundamental necessity for successful translation from bench to bedside. This document provides a comprehensive, experience-driven guide for researchers, scientists, and drug development professionals tasked with elucidating the pharmacokinetic (PK) journey of these specific compounds. Our approach is grounded in established regulatory principles and focuses on building a robust, integrated understanding of a compound's behavior in vivo.
Section 1: The Cornerstone - Bioanalytical Method Development & Validation
Before any meaningful pharmacokinetic data can be generated, a robust and reliable method for quantifying the analyte in complex biological matrices (e.g., plasma, serum, tissue homogenates) must be established.[1] The inherent fluorescence of the naphthalene core and the presence of a hydroxyl group suggest that either HPLC with fluorescence detection or, more commonly, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) are viable analytical techniques.[2][3] We will focus on LC-MS/MS for its superior sensitivity and specificity, which are critical for capturing low-concentration terminal elimination phases.
Causality in Method Design: Why LC-MS/MS?
-
Specificity: Tandem mass spectrometry (MS/MS) allows for the selection of a specific precursor ion (the parent drug) and monitoring of a unique fragment ion. This Multiple Reaction Monitoring (MRM) is highly specific and can distinguish the analyte from endogenous matrix components and potential metabolites, a common challenge in complex biological samples.
-
Sensitivity: Modern LC-MS/MS systems can achieve lower limits of quantitation (LLOQs) in the low ng/mL or even pg/mL range, which is essential for accurately defining the pharmacokinetic profile, especially after low doses or for potent compounds.[4]
-
Versatility: The method can be adapted to quantify metabolites, which is critical for compounds with a hydroxyl group prone to Phase II metabolism (e.g., glucuronidation or sulfation).[5][6]
Workflow for Bioanalytical Method Development
The following diagram outlines the logical flow from sample receipt to final data generation.
Caption: Workflow for quantifying naphthoate analogs in plasma.
Protocol: LC-MS/MS Method Development & Validation
This protocol is designed to meet the rigorous standards set by the FDA and EMA, referencing the harmonized ICH M10 guideline.[1][7][8]
Part A: Method Development
-
Mass Spectrometer Tuning:
-
Infuse a standard solution (~1 µg/mL) of the 6-fluoro-4-hydroxy-2-naphthoate analog directly into the mass spectrometer.
-
Optimize ionization parameters (e.g., capillary voltage, source temperature) in both positive and negative electrospray ionization (ESI) modes. The phenolic hydroxyl and carboxylic acid moieties make negative ESI a strong candidate.
-
Identify the precursor ion ([M-H]⁻ in negative mode).
-
Perform product ion scans to identify stable, high-intensity fragment ions for MRM transitions. Select at least two transitions for confirmation and quantification.
-
-
Internal Standard (IS) Selection:
-
Rationale: An IS is crucial for correcting variability during sample preparation and injection.
-
Ideally, use a stable isotope-labeled (SIL) version of the analyte. If unavailable, select a structural analog with similar chromatographic and ionization behavior.
-
-
Chromatography:
-
Objective: Achieve chromatographic separation from endogenous matrix components to minimize ion suppression or enhancement (matrix effects).
-
Start with a reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Develop a gradient elution method using acidic mobile phases (e.g., 0.1% formic acid in water and acetonitrile) to ensure good peak shape for the acidic analyte.
-
-
Sample Preparation:
-
Rationale: To remove proteins and phospholipids that interfere with analysis.
-
Screening: Compare simple protein precipitation (PPT) with acetonitrile or methanol against Solid Phase Extraction (SPE). SPE is often preferred for cleaner extracts and better sensitivity.
-
Optimization: If using SPE, screen different sorbents (e.g., mixed-mode anion exchange to capture the acidic moiety). Optimize wash and elution steps.
-
Part B: Method Validation (Per ICH M10) [1][8]
A bioanalytical method must be validated to ensure its performance is acceptable and results are reliable.[1] The following parameters must be assessed:
| Parameter | Purpose | Typical Acceptance Criteria |
| Selectivity | Differentiates analyte and IS from endogenous components. | No significant interfering peaks at the retention time of the analyte/IS in blank matrix. |
| Calibration Curve | Defines the concentration-response relationship. | ≥ 75% of standards must be within ±15% of nominal (±20% at LLOQ). R² ≥ 0.99. |
| Accuracy & Precision | Closeness of measured values to nominal and to each other. | Intra- and inter-assay precision (%CV) ≤ 15% (≤ 20% at LLOQ). Accuracy (%RE) within ±15% (±20% at LLOQ). |
| Matrix Effect | Assesses ion suppression/enhancement from the biological matrix. | IS-normalized matrix factor CV should be ≤ 15%. |
| Recovery | Efficiency of the extraction process. | Should be consistent and reproducible, though not necessarily 100%. |
| Stability | Analyte stability under various storage and handling conditions. | Mean concentration must be within ±15% of nominal concentration. |
Section 2: Characterizing Intrinsic Properties - In Vitro ADME Assays
In vitro ADME assays are rapid, cost-effective methods to profile a drug candidate's intrinsic properties, helping to predict its in vivo behavior and identify potential liabilities early in development.[9][10][11] For a 6-fluoro-4-hydroxy-2-naphthoate analog, key areas of investigation include metabolic stability and plasma protein binding.
The Relationship Between In Vitro Data and In Vivo Outcomes
Understanding how early in vitro data informs later-stage decisions is critical for an efficient drug discovery program.
Caption: How in vitro ADME data guides in vivo PK studies.
Protocol: Metabolic Stability in Liver Microsomes
Rationale: The liver is the primary site of drug metabolism.[9] Liver microsomes contain a high concentration of Cytochrome P450 (CYP) enzymes, which are key drivers of Phase I metabolism. This assay provides an initial estimate of a compound's metabolic clearance in the liver.
-
Materials: Pooled human liver microsomes (HLM), NADPH (cofactor), test compound, positive control compound (e.g., testosterone).
-
Incubation:
-
Prepare a reaction mixture in a 96-well plate containing phosphate buffer (pH 7.4), microsomes, and the test compound (final concentration typically 1 µM).
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding a pre-warmed solution of NADPH.
-
-
Time Points:
-
At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding ice-cold acetonitrile containing the internal standard.
-
-
Analysis:
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis to determine the percentage of the parent compound remaining at each time point.
-
-
Data Calculation:
-
Plot the natural log of the percent remaining vs. time.
-
The slope of the line (k) is the elimination rate constant.
-
Calculate the in vitro half-life (t½) = 0.693 / k.
-
Calculate intrinsic clearance (CLint) from the half-life and incubation parameters.
-
Section 3: The Integrated System - In Vivo Pharmacokinetic Studies
In vivo studies provide the definitive assessment of a drug's PK profile by integrating all ADME processes in a complete biological system.[12][13] These studies are essential for understanding drug exposure at the site of action and for projecting human pharmacokinetics.[12]
Protocol: Rodent IV and PO Pharmacokinetic Study
Rationale: Conducting studies with both intravenous (IV) and oral (PO) administration allows for the determination of fundamental PK parameters, including clearance, volume of distribution, and absolute oral bioavailability.[14]
-
Animal Model: Use a standard rodent model (e.g., male Sprague-Dawley rats, n=3-5 per group). Animals should be cannulated (e.g., jugular vein) to facilitate serial blood sampling.
-
Dose Formulation:
-
IV: Solubilize the compound in a vehicle suitable for injection (e.g., saline, 5% dextrose, or a solution containing solubilizing agents like PEG400).
-
PO: Formulate as a solution or suspension in a vehicle like 0.5% methylcellulose.
-
-
Administration:
-
IV Group: Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein.
-
PO Group: Administer a single dose (e.g., 5-10 mg/kg) via oral gavage.
-
-
Blood Sampling:
-
Collect sparse or serial blood samples (~100 µL) into tubes containing an anticoagulant (e.g., K2-EDTA) at specified time points.
-
IV Time Points (example): 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
PO Time Points (example): 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
-
Sample Processing:
-
Centrifuge blood samples to separate plasma.
-
Store plasma at -80°C until bioanalysis using the validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters from the plasma concentration-time data.
-
Key Pharmacokinetic Parameters and Their Interpretation
| Parameter | Description | How It's Used |
| Cmax | Maximum observed plasma concentration. | Indicates the rate of absorption; relevant for efficacy and safety. |
| Tmax | Time at which Cmax is observed. | Indicates the rate of absorption. |
| AUC | Area Under the plasma Concentration-time curve. | Represents total drug exposure over time. |
| CL | Clearance. | The volume of plasma cleared of the drug per unit time; indicates efficiency of elimination. |
| Vd | Volume of Distribution. | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. Indicates tissue distribution. |
| t½ | Terminal Half-life. | The time required for the plasma concentration to decrease by half after reaching pseudo-equilibrium. Determines dosing interval. |
| F (%) | Absolute Oral Bioavailability. | The fraction of the oral dose that reaches systemic circulation. Calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100. |
References
- U.S. Food and Drug Administration. Bioanalytical Method Validation for Biomarkers – Guidance for Industry.
- U.S. Food and Drug Administration.
- European Medicines Agency. Pharmacokinetic studies in man - Scientific guideline.
- U.S. Food and Drug Administration.
- European Medicines Agency. Clinical pharmacology and pharmacokinetics.
- Outsourced Pharma.
- U.S. Food and Drug Administration.
- Bentham Science.
- European Medicines Agency. Non-clinical: pharmacokinetics and toxicokinetics.
- European Medicines Agency. Pharmacokinetic and clinical evaluation of modified-release dosage forms - Scientific guideline.
- ResearchGate.
- National Institutes of Health. Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research.
- PubMed.
- YouTube. In vivo pharmacokinetic experiments in preclinical drug development.
- National Cancer Institute. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology.
- Journal of Medicinal and Chemical Sciences.
- Alera Labs, LLC. In Vitro ADME Assays.
- WuXi AppTec. In Vitro ADME.
- Creative Biolabs. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery.
- Pharmaron. In Vitro ADMET Services For Drug Discovery.
- PubMed.
- PubMed Central. Current trends in drug metabolism and pharmacokinetics.
- PubMed.
- PubMed Central. Review of Chromatographic Methods Coupled with Modern Detection Techniques Applied in the Therapeutic Drugs Monitoring (TDM).
- PubMed Central.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 6-fluoro-4-hydroxy-2-naphthoate
As researchers and drug development professionals, our work with novel chemical entities demands not only precision in experimentation but also an unwavering commitment to safety and environmental stewardship. The proper management of chemical waste is a critical component of this responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of Ethyl 6-fluoro-4-hydroxy-2-naphthoate, grounding procedural guidance in the principles of chemical compatibility, regulatory compliance, and risk mitigation.
Hazard Identification and Risk Assessment
Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. This compound is a halogenated aromatic compound. While a specific, comprehensive Safety Data Sheet (SDS) from a regulatory body is not available in the search results, supplier information provides key hazard classifications.
Based on available data, the compound presents the following hazards:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
The presence of a carbon-fluorine bond places it in the category of halogenated organic compounds, which have specific disposal requirements to prevent environmental contamination.[2][3]
Table 1: Hazard Profile and Required Personal Protective Equipment (PPE)
| Hazard Classification | GHS Pictogram | Potential Effects | Recommended PPE |
| Acute Toxicity (Oral) | GHS07 (Exclamation Mark)[1] | Harmful if ingested. | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. |
| Skin Irritation | GHS07 (Exclamation Mark)[1] | Causes redness, itching, or irritation upon contact. | Wear appropriate protective gloves (e.g., nitrile) and a lab coat to prevent skin exposure.[4][5] |
| Eye Irritation | GHS07 (Exclamation Mark)[1] | Causes serious eye irritation, potentially leading to damage. | Use chemical safety goggles or glasses that comply with OSHA's eye and face protection regulations (29 CFR 1910.133).[5] |
| Respiratory Irritation | GHS07 (Exclamation Mark)[1] | May cause irritation to the respiratory tract if inhaled as a dust or aerosol. | Handle in a well-ventilated area, preferably within a chemical fume hood.[2][6] If exposure limits may be exceeded, use a NIOSH-approved respirator.[5] |
Core Disposal Protocol: A Step-by-Step Guide
The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical or its containers be disposed of in standard trash or flushed down the sanitary sewer.[6][7] The following protocol aligns with guidelines from the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8][9]
Step 1: Waste Segregation at the Point of Generation
The foundational principle of proper chemical waste management is segregation. This prevents dangerous reactions and simplifies the final disposal process.
-
Action: Immediately upon generation, collect all waste containing this compound—including solid material, contaminated consumables (e.g., weigh boats, gloves, absorbent pads), and solutions—in a designated hazardous waste container.
-
Causality: Halogenated organic waste must be kept separate from non-halogenated waste.[2][3][10] Commingling these waste streams can significantly increase disposal costs, as the entire volume must be treated as the more hazardous (and expensive) halogenated waste.
Step 2: Container Selection and Management
The integrity of the waste container is paramount to preventing leaks and ensuring safe storage.
-
Action:
-
Select a container made of a material compatible with the chemical (e.g., a high-density polyethylene or glass bottle for liquids; a sturdy, sealable bag or drum for solids).
-
Ensure the container is in good condition, free of cracks, and has a secure, leak-proof screw-top cap.[3][11]
-
Keep the container closed at all times except when actively adding waste.[3][11] This minimizes the release of vapors and prevents spills.
-
Do not fill liquid containers beyond 90% capacity to allow for vapor expansion.[9]
-
Step 3: Accurate and Compliant Labeling
Proper labeling is a legal requirement under the EPA and ensures that anyone handling the container understands its contents and associated dangers.
-
Action: As soon as the first drop of waste is added, affix a "Hazardous Waste" label to the container.[10][12] The label must include:
Step 4: Temporary Storage in a Satellite Accumulation Area (SAA)
Laboratories can temporarily store waste in designated SAAs at or near the point of generation.
-
Action:
-
Store the labeled waste container within a designated SAA, which must be under the control of laboratory personnel.[12]
-
The SAA must be within the line of sight of where the waste is generated.[12]
-
Ensure the container is kept in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[10]
-
Step 5: Arranging for Final Disposal
The ultimate disposal must be handled by a licensed facility.
-
Action:
-
Once the container is full or the project is complete, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[2][5]
-
Do not move the hazardous waste from one SAA to another.[12] Follow your institution's specific procedures for waste manifest documentation and collection.
-
-
Causality: EHS professionals are trained to manage the consolidation, transport, and final disposal in compliance with federal, state, and local regulations, ensuring the waste is sent to a licensed chemical destruction plant or disposed of via controlled incineration with flue gas scrubbing.[6]
Emergency Procedures for Spills
In the event of an accidental release, a swift and correct response is critical to minimize exposure and environmental impact.
-
Alert Personnel: Immediately notify others in the vicinity.
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate area. Ensure adequate ventilation by opening sashes on fume hoods.[5]
-
Don PPE: Before addressing the spill, put on the appropriate PPE as outlined in Table 1, including safety goggles, gloves, and a lab coat.
-
Contain and Clean:
-
Decontaminate: Place all contaminated absorbent materials and cleaning supplies into the hazardous waste container.[3] Clean the spill surface with soap and water.
-
Report: Report the incident to your laboratory supervisor and EHS department, as per your institution's protocol.[5]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for compliant hazardous waste disposal.
References
- Regulating Lab Waste Disposal in the United States: The Role of the EPA. Needle.Tube.
- Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA.
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- Four Tips for Dealing with Carcinogenic Chemicals. Emedco's Blog.
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- Managing Hazardous Chemical Waste in the Lab. Lab Manager.
- Regulation of Laboratory Waste. American Chemical Society.
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- Hazardous Waste Disposal Guidelines. Purdue University.
- ETHYL 6-HYDROXY-2-NAPHTHOATE SDS. ECHEMI.
- SAFETY DATA SHEET - 3-Hydroxy-2-naphthoic acid. Fisher Scientific.
- Halogenated Solvents in Laboratories. Temple University Environmental Health and Radiation Safety.
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- Proper Disposal of Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate. Benchchem.
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Navigating the Safe Handling of Ethyl 6-fluoro-4-hydroxy-2-naphthoate: A Guide to Personal Protective Equipment and Disposal
For the modern researcher, scientist, and drug development professional, the synthesis and application of novel chemical entities are paramount to innovation. Ethyl 6-fluoro-4-hydroxy-2-naphthoate, a fluorinated aromatic ester, represents a class of compounds with significant potential in medicinal chemistry and materials science. However, its unique chemical structure necessitates a thorough understanding of its potential hazards and the implementation of robust safety protocols to ensure the well-being of laboratory personnel. This guide provides essential, immediate safety and logistical information, focusing on the appropriate Personal Protective Equipment (PPE), operational handling, and disposal plans for this compound.
Hazard Assessment: Understanding the Risk Profile
Key Assumed Hazards:
-
Skin Irritation
-
Serious Eye Irritation
-
Respiratory Tract Irritation
-
Potential for Harm if Swallowed
Personal Protective Equipment (PPE): Your First Line of Defense
The cornerstone of safe chemical handling is the consistent and correct use of appropriate PPE. The following recommendations are based on general best practices for handling halogenated aromatic compounds and should be considered the minimum requirement.[2][3]
Hand Protection: The Critical Barrier
Given the potential for skin irritation, selecting the right gloves is crucial. Nitrile gloves are a common and effective choice for protection against a wide range of chemicals, including many organic solvents and esters.[4][5][6] For prolonged or high-exposure work, consider double-gloving or using thicker, chemical-resistant gloves such as neoprene.[2][7] Always inspect gloves for any signs of degradation or perforation before use.[8]
| Glove Type | Protection Level | Recommended Use |
| Nitrile | Good resistance to a variety of chemicals, including esters. | Standard laboratory operations, short-duration tasks. |
| Neoprene | Excellent resistance to a broad range of chemicals. | Handling larger quantities or for extended periods. |
| Double-Gloving | Enhanced protection against tears and contamination. | High-risk procedures or when handling potent compounds. |
Eye and Face Protection: Shielding from Splashes and Aerosols
Chemical splash goggles are mandatory to protect the eyes from accidental splashes.[2][7] For procedures with a higher risk of splashing or the generation of aerosols, a face shield should be worn in conjunction with goggles to provide full-face protection.[5][9]
Body Protection: Minimizing Skin Exposure
A flame-resistant lab coat should be worn at all times to protect against spills and splashes. Ensure the lab coat is fully buttoned.[2][5] For tasks with a significant risk of contamination, a chemical-resistant apron over the lab coat is recommended.[4][7]
Respiratory Protection: Guarding Against Inhalation
All handling of this compound powder or solutions should be conducted within a certified chemical fume hood to minimize the inhalation of dust or vapors.[8][10][11] If a fume hood is not available or if engineering controls are insufficient to maintain exposure below acceptable limits, appropriate respiratory protection, such as a NIOSH-approved respirator with organic vapor cartridges, must be used.[2][5]
Operational and Disposal Plans: A Step-by-Step Approach
A systematic workflow is essential for minimizing risk and ensuring proper disposal of chemical waste.
Pre-Operational Checklist
-
Review: Read and understand the potential hazards of the chemical.
-
Locate: Identify the location of all safety equipment, including safety showers, eyewash stations, and fire extinguishers.
-
Prepare: Ensure all necessary PPE is available and in good condition.
-
Segregate: Prepare a designated and labeled waste container for halogenated organic waste.[12][13]
Step-by-Step Handling Procedure
-
Don PPE: Put on all required personal protective equipment in the correct order (lab coat, then gloves, then eye/face protection).
-
Work in Fume Hood: Conduct all weighing and solution preparation inside a certified chemical fume hood.[11]
-
Avoid Aerosol Generation: Handle the solid material carefully to avoid creating dust. When preparing solutions, add the solid to the solvent slowly.
-
Clean Up Spills Immediately: In case of a small spill, use an appropriate absorbent material, and collect the waste in the designated halogenated waste container.[10][12] For large spills, evacuate the area and follow your institution's emergency procedures.[2][12]
-
Decontaminate: After handling, thoroughly wash hands and any exposed skin.[8]
Disposal Plan: Responsible Waste Management
As this compound is a halogenated organic compound, it must be disposed of as hazardous waste.[10]
-
Waste Segregation: Collect all waste containing this compound, including contaminated consumables (e.g., gloves, weighing paper, pipette tips), in a clearly labeled, sealed container designated for "Halogenated Organic Waste."[12][14]
-
Labeling: The waste container must be labeled with the full chemical name and the words "Hazardous Waste."[10][13]
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.[10]
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this chemical down the drain.[12][13]
Visualizing the Workflow for Safe Handling
The following diagram illustrates the critical steps for safely handling this compound.
Caption: Workflow for Safe Handling of this compound.
Conclusion: A Culture of Safety
The responsible use of novel chemical compounds like this compound is foundational to scientific advancement. By adhering to these guidelines for personal protective equipment, operational handling, and waste disposal, researchers can significantly mitigate the risks associated with this and other similar chemicals. Always remember that these recommendations are a starting point; a thorough, site-specific risk assessment should be conducted before commencing any new experimental work. Fostering a culture of safety is not merely about following rules but about a shared commitment to the well-being of every individual in the laboratory.
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- Safe Disposal of Halogenated Nitroaromatic Compounds: A General Guide. (n.d.). Benchchem.
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- Safety and handling of fluorinated organic compounds. (2025, December). Benchchem.
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- SAFETY DATA SHEET. (2025, December 18). Fisher Scientific.
- Classic Style this compound For Home. (n.d.).
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- This compound, 98% Purity, C13H11FO3, 250 mg. (n.d.). CP Lab Safety.
- ETHYL 6-HYDROXY-2-NAPHTHOATE SDS, 17295-12-4 Safety Data Sheets. (n.d.). ECHEMI.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
